Ethyl 1-benzhydrylazetidine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-benzhydrylazetidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-22-19(21)17-13-20(14-17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXVAZZGSMOSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391219 | |
| Record name | Ethyl 1-benzhydrylazetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887591-82-4 | |
| Record name | Ethyl 1-benzhydrylazetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-benzhydrylazetidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its constrained, three-dimensional structure offers a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets. Within this class of compounds, Ethyl 1-benzhydrylazetidine-3-carboxylate serves as a key synthetic intermediate, leveraging the bulky benzhydryl group as a protective moiety for the azetidine nitrogen during synthetic transformations. This bulky group enhances the lipophilicity of the molecule, a critical parameter influencing its behavior in biological systems.[1] This guide provides a comprehensive overview of the core physicochemical properties of Ethyl 1-benzhydrylazetidine-3-carboxylate, offering insights into its synthesis, characterization, and handling for research and development applications.
Chemical Identity and Molecular Structure
-
IUPAC Name: ethyl 1-benzhydrylazetidine-3-carboxylate
-
CAS Number: 887591-82-4[2]
-
Molecular Formula: C₂₀H₂₃NO₂
-
Molecular Weight: 309.41 g/mol
-
SMILES: CCOC(=O)C1CN(C1)C(c2ccccc2)c3ccccc3[2]
The molecular architecture features a central azetidine ring substituted at the 1-position with a benzhydryl (diphenylmethyl) group and at the 3-position with an ethyl carboxylate group. The benzhydryl group is a common protecting group in the synthesis of azetidine derivatives, which can later be removed to yield the free amine for further functionalization.
Synthesis and Purification
The synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate typically involves the N-alkylation of an azetidine-3-carboxylate derivative with benzhydryl bromide or a related electrophile. A plausible synthetic route is outlined below.
Diagram: Synthetic Pathway
Sources
A Comprehensive Technical Guide to the Physicochemical Characterization of Ethyl 1-benzhydrylazetidine-3-carboxylate: Solubility and Lipophilicity (logP) Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] Ethyl 1-benzhydrylazetidine-3-carboxylate, a member of this promising class of molecules, holds significant potential in drug discovery programs. A thorough understanding of its fundamental physicochemical properties, namely aqueous solubility and lipophilicity (logP), is paramount for the successful development of this compound into a viable drug candidate. Lipophilicity is a critical factor influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4] Similarly, aqueous solubility is a prerequisite for adequate bioavailability.[5] This guide provides a comprehensive framework for the experimental determination and computational prediction of these two key parameters for Ethyl 1-benzhydrylazetidine-3-carboxylate. We will delve into the theoretical underpinnings, present detailed, field-proven experimental protocols, and offer insights into the interpretation of the resulting data.
Introduction: The Significance of the Azetidine Scaffold and the Need for Physicochemical Profiling
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates to enhance properties like metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[1] Their rigid, sp³-rich character offers a unique three-dimensional geometry that can lead to improved interactions with biological targets.[2] Ethyl 1-benzhydrylazetidine-3-carboxylate, with its characteristic benzhydryl and ethyl ester moieties, presents a lipophilic profile that requires careful characterization.
Before embarking on extensive biological assays, a clear understanding of a compound's solubility and lipophilicity is essential. These properties govern a molecule's "drug-likeness" and can predict its behavior in biological systems.[4] For instance, a compound with poor aqueous solubility will likely exhibit low bioavailability after oral administration.[3][5] Conversely, excessively high lipophilicity can lead to poor absorption, high metabolic turnover, and potential toxicity.[3] This guide, therefore, serves as a practical manual for researchers to meticulously evaluate Ethyl 1-benzhydrylazetidine-3-carboxylate.
Theoretical Foundations: Understanding Solubility and logP
Aqueous Solubility
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pressure to form a saturated solution. For a drug to be absorbed, it must first be in solution at the site of absorption.[5] The solubility of a compound is influenced by its molecular structure, including its ability to form hydrogen bonds, its crystal lattice energy, and its ionization state (pKa).
Lipophilicity and the Partition Coefficient (logP)
Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents. It is a critical determinant of a drug's ability to cross biological membranes.[4] The most common measure of lipophilicity is the partition coefficient (P), which is the ratio of the concentration of a compound in a mixture of two immiscible phases, typically n-octanol and water, at equilibrium.[6] The logarithm of this ratio is known as logP.[6]
A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[6] For optimal oral absorption, a logP value between 0 and 3 is often considered ideal.[3]
Experimental Determination of Solubility
The "shake-flask" method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability, especially for compounds with low solubility.[7]
Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
Objective: To determine the thermodynamic equilibrium solubility of Ethyl 1-benzhydrylazetidine-3-carboxylate in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
Ethyl 1-benzhydrylazetidine-3-carboxylate (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Preparation of Standard Solutions: Prepare a stock solution of Ethyl 1-benzhydrylazetidine-3-carboxylate of known concentration in a suitable organic solvent (e.g., acetonitrile or methanol). From this stock, prepare a series of calibration standards by diluting with the mobile phase to be used in the HPLC analysis.
-
Sample Preparation: Add an excess amount of solid Ethyl 1-benzhydrylazetidine-3-carboxylate to a glass vial containing a known volume of PBS (pH 7.4). The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with the mobile phase. Analyze the diluted sample by HPLC alongside the calibration standards.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant by comparing its peak area to the calibration curve.
-
Data Reporting: The solubility is reported in units of µg/mL or µM.
Self-Validating System:
-
The use of a calibration curve with known standards ensures the accuracy of the quantification.
-
Running the experiment in triplicate allows for the assessment of precision.
-
Visual confirmation of excess solid at the end of the experiment verifies that saturation was maintained.
Experimental Determination of logP
The shake-flask method is the traditional and most reliable method for logP determination.[8][9]
Protocol: logP Determination via the Shake-Flask Method
Objective: To determine the n-octanol/water partition coefficient (logP) of Ethyl 1-benzhydrylazetidine-3-carboxylate.
Materials:
-
Ethyl 1-benzhydrylazetidine-3-carboxylate
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass separatory funnels or vials
-
Mechanical shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Methodology:
-
Phase Saturation: Prepare pre-saturated solvents by vigorously mixing equal volumes of n-octanol and water for 24 hours and then allowing the phases to separate.
-
Stock Solution Preparation: Prepare a stock solution of Ethyl 1-benzhydrylazetidine-3-carboxylate in the pre-saturated n-octanol.
-
Partitioning: In a separatory funnel or vial, add a known volume of the n-octanol stock solution and a known volume of the pre-saturated water.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.[8]
-
Concentration Measurement: Carefully sample both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method (UV-Vis spectrophotometry or HPLC).
-
Calculation: Calculate the partition coefficient (P) using the following formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
logP Determination: The logP is the base-10 logarithm of P: logP = log10(P)
Trustworthiness of the Protocol:
-
The use of pre-saturated solvents is critical to prevent volume changes during the experiment that would affect concentration measurements.
-
Analysis of both phases allows for mass balance calculations to check for experimental errors.
-
Performing the experiment at different initial concentrations can verify that the logP value is independent of concentration.
Computational Prediction of logP
While experimental determination is the gold standard, computational (in silico) methods provide a rapid and cost-effective means to estimate logP, especially in the early stages of drug discovery.[6][10] These methods are often based on fragmental contributions or whole-molecule properties.[11][12]
Several software packages and online tools are available for logP prediction, such as those provided by ChemAxon or the ALOGPS 2.1 program.[11][13] It is important to note that these are predictions and should ideally be confirmed by experimental data.
Data Presentation and Interpretation
Quantitative data should be summarized in clear and concise tables for easy comparison and analysis.
Table 1: Experimentally Determined Solubility of Ethyl 1-benzhydrylazetidine-3-carboxylate
| Parameter | Value | Units |
| Temperature | 25 (or 37) | °C |
| pH | 7.4 | - |
| Mean Solubility | [Insert experimental value] | µg/mL |
| Standard Deviation | [Insert experimental value] | µg/mL |
| Molar Solubility | [Insert calculated value] | µM |
Table 2: Experimentally Determined logP of Ethyl 1-benzhydrylazetidine-3-carboxylate
| Parameter | Value |
| Method | Shake-Flask |
| Mean logP | [Insert experimental value] |
| Standard Deviation | [Insert experimental value] |
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows.
Caption: Workflow for logP Determination by Shake-Flask Method.
Conclusion
The systematic evaluation of aqueous solubility and lipophilicity is a critical, non-negotiable step in the early-stage development of any potential drug candidate. For Ethyl 1-benzhydrylazetidine-3-carboxylate, the protocols and theoretical considerations outlined in this guide provide a robust framework for obtaining reliable and reproducible data. These fundamental physicochemical parameters will be instrumental in guiding subsequent formulation strategies, predicting in vivo behavior, and ultimately determining the therapeutic potential of this promising azetidine derivative.
References
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- Methods for Determination of Lipophilicity. Encyclopedia.pub.
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- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
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An In-Depth Technical Guide to the Hypothesized Mechanism of Action of Ethyl 1-benzhydrylazetidine-3-carboxylate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-benzhydrylazetidine-3-carboxylate is a synthetic molecule featuring a unique combination of a strained azetidine ring, a bulky benzhydryl group, and an ethyl ester moiety. While direct pharmacological data for this compound is not extensively available in the public domain, its structural components suggest a plausible and compelling mechanism of action, positioning it as a promising candidate for CNS-targeted therapies. This technical guide synthesizes information from related compounds and foundational principles of medicinal chemistry to propose a hypothesized mechanism of action for Ethyl 1-benzhydrylazetidine-3-carboxylate. We postulate that this compound acts as a prodrug, which, after in vivo hydrolysis of the ethyl ester, yields the active metabolite, 1-benzhydrylazetidine-3-carboxylic acid. The benzhydryl moiety strongly suggests an affinity for central nervous system targets, potentially modulating neurotransmitter systems. This guide will provide a comprehensive exploration of this hypothesized mechanism, detailing the underlying scientific rationale, and will present a roadmap for the experimental validation of these hypotheses.
The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry
The four-membered nitrogen-containing heterocycle, azetidine, is a well-established "privileged scaffold" in drug discovery.[1][2][3] Its inherent ring strain and conformational rigidity can confer several advantageous properties to a drug molecule, including:
-
Enhanced Metabolic Stability: The azetidine ring can improve the metabolic stability of a compound.[1][4]
-
Improved Solubility and Pharmacokinetics: Incorporation of an azetidine moiety can lead to better solubility and overall pharmacokinetic profiles.[1][4]
-
Precise Vectorial Orientation: The rigid structure of the azetidine ring allows for a more defined orientation of substituent groups, which can lead to higher binding affinity and selectivity for biological targets.[5]
Several FDA-approved drugs, such as the antihypertensive agent Azelnidipine and the MEK1/2 inhibitor Cobimetinib, feature an azetidine ring, underscoring its clinical significance.[5] The presence of this scaffold in Ethyl 1-benzhydrylazetidine-3-carboxylate suggests a favorable foundation for drug-like properties.
The Benzhydryl Pharmacophore: A Key to CNS Activity
The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a prominent pharmacophore in a multitude of centrally acting drugs.[6] This lipophilic moiety facilitates crossing the blood-brain barrier, a critical step for CNS-targeted therapies.
Historically, the benzhydryl group is a hallmark of first-generation antihistamines with significant sedative and anticholinergic effects, such as diphenhydramine.[5] Beyond its role in antihistamines, this structural motif is also found in compounds with psychoanaleptic properties and those that interact with monoamine transporters.[5][7] For instance, certain benzhydryl compounds exhibit high affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET).[7]
Given this extensive precedent, it is highly probable that the benzhydryl group in Ethyl 1-benzhydrylazetidine-3-carboxylate directs its activity towards CNS targets, potentially modulating dopaminergic, serotonergic, or noradrenergic signaling pathways.
The Prodrug Hypothesis: Unmasking the Active Moiety
The ethyl carboxylate group in the title compound strongly suggests that it functions as a prodrug. Prodrugs are inactive or less active precursors that are metabolized in vivo to the active drug.[8][9] Ester prodrugs are a common strategy to enhance the oral bioavailability of drugs containing a carboxylic acid group, which might otherwise have poor absorption due to its polarity.[9]
Carboxylesterases, a family of enzymes abundant in the liver, plasma, and small intestine, are responsible for the hydrolysis of ester-containing prodrugs to their active carboxylic acid forms.[9][10] We hypothesize that Ethyl 1-benzhydrylazetidine-3-carboxylate undergoes hydrolysis by carboxylesterases to release the active metabolite, 1-benzhydrylazetidine-3-carboxylic acid.
Hypothesized Metabolic Activation Pathway
Caption: Hypothesized metabolic activation and mechanism of action.
Proposed Mechanism of Action: A Synthesis of Structural Insights
Based on the analysis of its constituent parts, we propose the following mechanism of action for Ethyl 1-benzhydrylazetidine-3-carboxylate:
-
Oral Administration and Absorption: The ethyl ester renders the molecule sufficiently lipophilic for efficient absorption from the gastrointestinal tract.
-
Metabolic Activation: Following absorption, the compound is hydrolyzed by carboxylesterases, primarily in the liver and plasma, to form the active metabolite, 1-benzhydrylazetidine-3-carboxylic acid.
-
CNS Penetration: The benzhydryl moiety facilitates the transport of the active metabolite across the blood-brain barrier.
-
Target Engagement: Within the CNS, the active metabolite is hypothesized to bind to and modulate the activity of one or more monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT). The carboxylic acid group may form key interactions within the binding site of the target protein.
-
Pharmacological Effect: By inhibiting the reuptake of neurotransmitters like dopamine, norepinephrine, or serotonin, the compound would lead to an increase in their synaptic concentrations, resulting in a psychoactive effect.
An Experimental Roadmap for Mechanism of Action Elucidation
To validate the hypothesized mechanism of action, a systematic and multi-faceted experimental approach is required. The following sections detail the proposed experimental protocols.
In Vitro Characterization
Objective: To confirm that Ethyl 1-benzhydrylazetidine-3-carboxylate is a prodrug that is converted to 1-benzhydrylazetidine-3-carboxylic acid.
Experimental Protocol: In Vitro Prodrug Conversion Assay
-
Preparation of Biological Matrices: Prepare human liver microsomes, human plasma, and human intestinal S9 fractions.
-
Incubation: Incubate Ethyl 1-benzhydrylazetidine-3-carboxylate at a concentration of 10 µM in each biological matrix at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Sample Processing: Quench the reaction with acetonitrile and centrifuge to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of both the parent compound and the putative active metabolite, 1-benzhydrylazetidine-3-carboxylic acid.
-
Data Analysis: Calculate the rate of disappearance of the parent compound and the rate of appearance of the metabolite to determine the kinetics of hydrolysis.
Experimental Workflow for Prodrug Conversion Assay
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- 7. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. [Hydrolysis by carboxylesterase and disposition of prodrug with ester moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of Ethyl 1-benzhydrylazetidine-3-carboxylate
This guide provides a comprehensive technical overview of the potential biological activities of Ethyl 1-benzhydrylazetidine-3-carboxylate. Given the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds to infer potential therapeutic applications and provides detailed protocols for its comprehensive biological evaluation. This paper is intended for researchers, scientists, and professionals in drug development.
Introduction: Unpacking the Structural Motifs
Ethyl 1-benzhydrylazetidine-3-carboxylate is a unique small molecule that combines two key pharmacophores: the benzhydryl group and the azetidine ring. Understanding the established biological roles of these components is crucial for predicting the compound's potential activities.
-
The Benzhydryl Moiety: The diphenylmethyl (benzhydryl) group is a prominent feature in many centrally active compounds. Its bulky, lipophilic nature facilitates crossing the blood-brain barrier. Structurally, it is a core component of molecules that exhibit high affinity for monoamine transporters, particularly the dopamine transporter (DAT)[1][2]. This interaction is attributed to the spatial arrangement of the two phenyl rings, which can mimic the binding of dopamine and other phenethylamines[3]. Consequently, compounds containing a benzhydryl group are often investigated for their potential in treating neurological and psychiatric disorders[1].
-
The Azetidine Ring: Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry.[4][5] Their strained ring system imparts a degree of conformational rigidity, which can be advantageous for specific receptor binding.[5] The azetidine scaffold is considered a "bioisostere" of more common rings like pyrrolidine and piperidine, offering a unique vector for substituent placement and improved physicochemical properties such as solubility and metabolic stability.[4] Azetidine derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory and analgesic properties.[5][6][7]
The combination of these two motifs in Ethyl 1-benzhydrylazetidine-3-carboxylate suggests a high probability of activity within the central nervous system, as well as potential anti-inflammatory and analgesic effects.
Inferred Biological Activities and Proposed Evaluation Workflow
Based on the structure-activity relationships of analogous compounds, we can hypothesize several key biological activities for Ethyl 1-benzhydrylazetidine-3-carboxylate. The following workflow outlines a comprehensive approach to characterizing this molecule.
Caption: Inhibition of dopamine reuptake by Ethyl 1-benzhydrylazetidine-3-carboxylate at the presynaptic terminal.
Experimental Protocol: Dopamine Transporter Binding Assay
This protocol is designed to determine the binding affinity (K_i) of the test compound for the human dopamine transporter (hDAT) using a competitive radioligand binding assay. [8][9] Materials:
-
HEK293 cells stably expressing hDAT
-
Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
-
Binding buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
Radioligand: [³H]WIN 35,428 or similar DAT-specific radioligand
-
Non-specific binding control: GBR 12909 (10 µM)
-
Test compound: Ethyl 1-benzhydrylazetidine-3-carboxylate, serially diluted
-
96-well plates
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation:
-
Culture hDAT-expressing HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. [9] * Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration via a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]WIN 35,428, and 100 µL of membrane suspension.
-
Non-specific Binding: Add 50 µL of GBR 12909, 50 µL of [³H]WIN 35,428, and 100 µL of membrane suspension. [9] * Test Compound: Add 50 µL of serially diluted Ethyl 1-benzhydrylazetidine-3-carboxylate, 50 µL of [³H]WIN 35,428, and 100 µL of membrane suspension.
-
Incubate the plate at 4°C for 2-3 hours to reach equilibrium. [9]
-
-
Data Collection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.
-
Place filters in scintillation vials with scintillation fluid and count radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the K_i value using the Cheng-Prusoff equation.
-
Potential Anti-inflammatory and Analgesic Activities
The azetidine core is present in various compounds with demonstrated anti-inflammatory and analgesic properties. [5][6]This suggests that Ethyl 1-benzhydrylazetidine-3-carboxylate may also exhibit these activities, potentially through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).
Signaling Pathway: COX-2 and Prostaglandin Synthesis
Caption: The COX-2 pathway in inflammation and its potential inhibition.
Experimental Protocols
4.2.1. In Vitro COX-2 Inhibitor Screening Assay
This colorimetric assay measures the peroxidase activity of COX-2 to determine the inhibitory potential of the test compound. [10][11] Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a chromogenic co-substrate
-
Test compound and positive control (e.g., Celecoxib)
-
96-well plate and a plate reader capable of measuring absorbance at 590 nm
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 150 µL of reaction buffer, 10 µL of Heme, and 10 µL of COX-2 enzyme solution to each well. [10] * Add 10 µL of the test compound at various concentrations (or DMSO for control).
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid. [10] * Immediately begin monitoring the increase in absorbance at 590 nm in a plate reader, taking readings every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value. [10] 4.2.2. In Vivo Carrageenan-Induced Paw Edema in Rats
-
This is a standard model for evaluating the anti-inflammatory activity of a compound in vivo. [12][13][14] Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
1% w/v carrageenan solution in sterile saline
-
Test compound solution and vehicle control
-
Positive control (e.g., Indomethacin, 5 mg/kg)
-
Plethysmometer for measuring paw volume
Procedure:
-
Animal Dosing:
-
Divide rats into groups (vehicle control, positive control, and test compound groups at various doses).
-
Administer the test compound, vehicle, or positive control via an appropriate route (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation. [14]
-
-
Induction of Edema:
-
Inject 100 µL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat. [14]
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours). [14]
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point compared to its baseline.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
4.2.3. In Vivo Hot Plate Test in Mice for Analgesic Activity
This test assesses the central analgesic activity of a compound by measuring the reaction time of mice to a thermal stimulus. [15][16][17] Materials:
-
Male Swiss albino mice (20-25 g)
-
Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)
-
Test compound solution and vehicle control
-
Positive control (e.g., Morphine)
Procedure:
-
Baseline Measurement:
-
Individually place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. [18]
-
-
Animal Dosing:
-
Administer the test compound, vehicle, or positive control to the mice.
-
-
Post-Dosing Measurement:
-
At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the reaction latency. [19]
-
-
Data Analysis:
-
Calculate the percentage increase in latency time for each treated group compared to the vehicle control group.
-
Analyze the data for statistical significance.
-
Synthesis and Characterization
A plausible synthesis for Ethyl 1-benzhydrylazetidine-3-carboxylate would involve the N-alkylation of ethyl azetidine-3-carboxylate with benzhydryl bromide.
Proposed Synthetic Scheme:
-
Starting Materials: Ethyl azetidine-3-carboxylate hydrochloride, a suitable base (e.g., triethylamine or potassium carbonate), benzhydryl bromide, and an appropriate solvent (e.g., acetonitrile or DMF).
-
Reaction: The deprotonated nitrogen of ethyl azetidine-3-carboxylate acts as a nucleophile, displacing the bromide from benzhydryl bromide to form the N-benzhydryl product.
-
Purification: The crude product would likely be purified using column chromatography on silica gel.
-
Characterization: The final compound's identity and purity should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary and Interpretation
The data generated from the proposed assays should be tabulated for clear interpretation and comparison.
| Assay | Parameter Measured | Potential Outcome for Ethyl 1-benzhydrylazetidine-3-carboxylate |
| Dopamine Transporter Binding | K_i (nM) | A low nanomolar K_i would indicate high binding affinity. |
| COX-2 Inhibition | IC50 (µM) | A low micromolar IC50 would suggest potential anti-inflammatory activity. |
| Carrageenan-Induced Paw Edema | % Inhibition of Edema | Significant, dose-dependent inhibition would confirm in vivo anti-inflammatory efficacy. |
| Hot Plate Test | % Increase in Latency | A significant increase in reaction time would indicate central analgesic properties. |
Conclusion
References
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Cappendijk, S. L., & Ffrench-Mullen, J. M. (1994). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 53(1), 67-73. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
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Rittner, H. L., & Stein, C. (2005). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.4. [Link]
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Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. [Link]
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Mogil, J. S. (2009). Methods Used to Evaluate Pain Behaviors in Rodents. ILAR journal, 50(1), 39-54. [Link]
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Tung, Y. T., et al. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacognosy magazine, 9(34), 137-44. [Link]
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Shreedhara, C. S., et al. (2014). Analgesia, Hot plate test, Metabotropic, Tail flick test. Journal of clinical and diagnostic research: JCDR, 8(2), 79-81. [Link]
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Zhang, Y., et al. (2018). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Journal of visualized experiments: JoVE, (141), 58580. [Link]
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Drăgan, M., et al. (2020). Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents. Processes, 8(11), 1400. [Link]
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Kim, H. J., et al. (2017). Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation. BMB reports, 50(12), 634-639. [Link]
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Al-Saeed, F. A., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Anti-cancer agents in medicinal chemistry, 15(7), 896-904. [Link]
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Kumar, S., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 16(1), 103-122. [Link]
-
Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100125. [Link]
-
Singh, M. (2000). Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors. Journal of medicinal chemistry, 43(21), 3971-7. [Link]
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Agoston, G. E., et al. (1998). Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors. Journal of medicinal chemistry, 41(21), 4015-25. [Link]
-
ALS Communications. (2015). Binding Behavior of Dopamine Transporter Key to Understanding Chemical Reactions in the Brain. [Link]
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An In-Depth Technical Guide to Ethyl 1-benzhydrylazetidine-3-carboxylate: A Core Building Block for Novel Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Dopamine Reuptake Inhibitors and the Emergence of the Azetidine Scaffold
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] This process terminates the signaling cascade and maintains dopamine homeostasis. The inhibition of this reuptake process leads to an increase in extracellular dopamine levels, a mechanism that has been successfully targeted for the therapeutic management of several central nervous system (CNS) disorders, including attention-deficit/hyperactivity disorder (ADHD) and depression.[1][2]
However, the development of new dopamine reuptake inhibitors (DRIs) with improved efficacy, selectivity, and safety profiles remains a significant challenge in medicinal chemistry. Many existing DRIs have limitations, including abuse potential and off-target effects. This has spurred the exploration of novel chemical scaffolds that can offer unique structure-activity relationships (SAR) and improved pharmacological properties.
One such scaffold that has garnered considerable attention is the azetidine ring.[3] This four-membered nitrogen-containing heterocycle possesses a unique combination of properties, including conformational rigidity and three-dimensional character, which can enhance binding affinity and selectivity for biological targets.[3] The incorporation of an azetidine moiety into drug candidates has been shown to improve metabolic stability and pharmacokinetic profiles.[3]
This technical guide focuses on Ethyl 1-benzhydrylazetidine-3-carboxylate , a key building block for the synthesis of a novel class of DRIs. The strategic incorporation of the bulky and lipophilic benzhydryl group at the 1-position of the azetidine ring, combined with the versatile ethyl carboxylate handle at the 3-position, provides a unique platform for generating a diverse library of potential DRI candidates. This guide will provide a comprehensive overview of the synthesis, derivatization, and pharmacological evaluation of compounds based on this promising scaffold.
The Strategic Importance of the 1-Benzhydrylazetidine Core
The design of Ethyl 1-benzhydrylazetidine-3-carboxylate as a foundational building block is rooted in established principles of medicinal chemistry for dopamine transporter ligands. The two key structural features, the azetidine ring and the N-benzhydryl substituent, each contribute significantly to the potential of its derivatives as effective DRIs.
The Azetidine Scaffold: A Privileged Motif in CNS Drug Discovery
The azetidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds.[3] Its inherent ring strain and conformational rigidity offer several advantages:
-
Precise Vectorial Orientation: The constrained nature of the four-membered ring allows for the precise positioning of substituents in three-dimensional space, facilitating optimal interactions with the binding pocket of the dopamine transporter.
-
Improved Physicochemical Properties: Azetidine-containing compounds often exhibit enhanced solubility and metabolic stability compared to their more flexible acyclic or larger ring counterparts.[3]
-
Novel Chemical Space: The exploration of azetidine-based scaffolds opens up new avenues for intellectual property and the discovery of compounds with novel pharmacological profiles.
The N-Benzhydryl Group: A Key Moiety for DAT Affinity
The benzhydryl (diphenylmethyl) group is a prominent feature in several well-characterized high-affinity DAT ligands, such as GBR 12909 and benztropine analogues.[4] Its inclusion in the design of novel DRIs is driven by several factors:
-
Lipophilicity and Blood-Brain Barrier Penetration: The two phenyl rings of the benzhydryl group contribute to the overall lipophilicity of the molecule, which is often a prerequisite for efficient penetration of the blood-brain barrier and engagement with CNS targets.
-
Hydrophobic Interactions: The binding site of the dopamine transporter is known to have significant hydrophobic pockets. The phenyl rings of the benzhydryl moiety can engage in favorable π-π stacking and hydrophobic interactions within the DAT binding site, contributing to high binding affinity.
-
Structural Mimicry: The overall shape and volume of the benzhydryl group can mimic the conformation of endogenous ligands or known inhibitors, allowing for effective competition for the transporter binding site.
The combination of the rigid azetidine core with the DAT-targeting benzhydryl group in Ethyl 1-benzhydrylazetidine-3-carboxylate creates a powerful and versatile starting point for the development of a new generation of DRIs.
Synthesis of the Core Building Block: Ethyl 1-benzhydrylazetidine-3-carboxylate
The proposed synthesis involves a two-step process starting from commercially available materials:
-
Synthesis of the Precursor: Ethyl azetidine-3-carboxylate hydrochloride.
-
N-Alkylation: Reaction of Ethyl azetidine-3-carboxylate with a suitable benzhydrylating agent.
Experimental Protocol: A Proposed Synthetic Route
Step 1: Preparation of Ethyl azetidine-3-carboxylate (Free Base)
The commercially available Ethyl azetidine-3-carboxylate hydrochloride must first be converted to its free base form to enable the subsequent N-alkylation reaction.
-
Dissolution: Dissolve Ethyl azetidine-3-carboxylate hydrochloride in a suitable solvent, such as dichloromethane (DCM).
-
Neutralization: Add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and stir the biphasic mixture vigorously.
-
Extraction: Separate the organic layer, and extract the aqueous layer with additional portions of DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base of Ethyl azetidine-3-carboxylate as an oil.
Step 2: N-Benzhydrylation of Ethyl azetidine-3-carboxylate
The key step in the synthesis is the formation of the C-N bond between the azetidine nitrogen and the benzhydryl group. This is typically achieved via a nucleophilic substitution reaction.
-
Reaction Setup: Dissolve the free base of Ethyl azetidine-3-carboxylate in an appropriate aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the reaction mixture.
-
Addition of Alkylating Agent: Add bromodiphenylmethane (benzhydryl bromide) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion of the reaction, cool the mixture to room temperature, filter off any inorganic salts, and concentrate the filtrate. The crude product can then be purified by column chromatography on silica gel to afford the desired Ethyl 1-benzhydrylazetidine-3-carboxylate.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate.
Derivatization and Structure-Activity Relationship (SAR) Studies
The ethyl ester functionality at the 3-position of the core building block serves as a versatile handle for the synthesis of a diverse library of derivatives. The primary route for derivatization is the conversion of the ester to a carboxamide, allowing for the introduction of a wide range of substituents.
General Derivatization Strategy: Amide Formation
The synthesis of 1-benzhydrylazetidine-3-carboxamide derivatives can be achieved through a two-step process:
-
Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Amide Coupling: Reaction of the resulting carboxylic acid with a variety of primary or secondary amines using standard peptide coupling reagents, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt).
Diagram of the Derivatization Workflow
Caption: General scheme for the synthesis of 1-benzhydrylazetidine-3-carboxamide derivatives.
Key Insights into Structure-Activity Relationships
While specific SAR data for a comprehensive library of derivatives of Ethyl 1-benzhydrylazetidine-3-carboxylate is not yet widely published, insights can be drawn from structurally related compounds and general principles of DAT ligand design. A doctoral thesis from the City University of New York provides valuable preliminary information on N,3,3-triphenylpropanamide and 1-benzhydryl-N-phenylazetidine-3-carboxamide analogs.[2]
Table 1: Hypothetical Structure-Activity Relationship Trends for 1-Benzhydrylazetidine-3-carboxamide Derivatives
| R Group on Amide Nitrogen | Predicted DAT Affinity | Rationale |
| Small alkyl (e.g., methyl, ethyl) | Moderate | May not provide sufficient interactions within the binding pocket. |
| Phenyl | High | The phenyl ring can engage in additional aromatic interactions within the DAT binding site. |
| Substituted Phenyl (e.g., 4-fluoro, 4-chloro) | Potentially High | Halogen substituents can modulate electronic properties and provide additional points of interaction. |
| Benzyl | High | The additional phenyl ring can explore deeper regions of the binding pocket. |
| Bulky aliphatic (e.g., cyclohexyl) | Moderate to Low | Steric hindrance may prevent optimal binding. |
In Vitro Pharmacological Evaluation
A critical step in the characterization of novel DRIs is the determination of their in vitro pharmacological profile. This involves a series of assays to quantify their affinity for the dopamine transporter and their selectivity over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Experimental Protocol: [³H]WIN 35,428 Radioligand Binding Assay for DAT Affinity
This assay measures the ability of a test compound to displace a known high-affinity radioligand from the dopamine transporter.
-
Tissue Preparation: Prepare synaptosomes from rat striatal tissue, which is rich in dopamine transporters.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Incubation: In a 96-well plate, incubate the striatal membranes with a fixed concentration of [³H]WIN 35,428 and a range of concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the transport of dopamine into cells expressing the dopamine transporter.
-
Cell Culture: Use a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.
-
Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with various concentrations of the test compound for a short period (e.g., 10-20 minutes).
-
Initiation of Uptake: Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine to each well.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of accumulated [³H]dopamine using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake.
Diagram of the In Vitro Evaluation Workflow
Caption: Workflow for the in vitro pharmacological characterization of novel DRIs.
In Vivo Pharmacological Evaluation
Following promising in vitro data, lead compounds must be evaluated in vivo to assess their pharmacokinetic properties, target engagement, and behavioral effects.
Experimental Protocol: In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.
-
Surgical Implantation: Surgically implant a microdialysis probe into a brain region rich in dopaminergic terminals, such as the nucleus accumbens or striatum, of a rat or mouse.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: On the day of the experiment, perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular dopamine concentration.
-
Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal, subcutaneous, or oral).
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.
-
Neurochemical Analysis: Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the changes in extracellular dopamine levels as a percentage of the baseline concentration.
Experimental Protocol: Locomotor Activity Assessment
This behavioral assay is used to assess the psychostimulant effects of a compound.
-
Habituation: Place individual mice or rats in open-field activity chambers and allow them to habituate for a period (e.g., 30-60 minutes).
-
Drug Administration: Administer the test compound or vehicle.
-
Data Recording: Immediately place the animals back into the activity chambers and record their locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a set duration (e.g., 1-2 hours).
-
Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group to determine if the compound has stimulant or sedative effects.
Therapeutic Potential and Future Directions
The development of novel dopamine reuptake inhibitors based on the Ethyl 1-benzhydrylazetidine-3-carboxylate scaffold holds significant promise for the treatment of various CNS disorders. The unique structural features of this building block offer the potential to discover compounds with:
-
High affinity and selectivity for the dopamine transporter.
-
"Atypical" DRI profiles, which may be associated with a lower abuse liability compared to traditional psychostimulants.
-
Improved pharmacokinetic properties, leading to more favorable dosing regimens.
Future research in this area should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of derivatives to fully explore the structure-activity landscape.
-
In-depth pharmacological characterization: Evaluating lead compounds in a wider array of in vitro and in vivo models to assess their efficacy, safety, and mechanism of action.
-
Computational modeling: Utilizing molecular docking and other computational tools to gain a deeper understanding of the binding interactions between these novel ligands and the dopamine transporter, which can guide the rational design of next-generation compounds.
The strategic use of Ethyl 1-benzhydrylazetidine-3-carboxylate as a core building block represents a promising avenue for the discovery and development of novel and improved dopamine reuptake inhibitors with the potential to address unmet medical needs in the treatment of CNS disorders.
References
-
Design and Synthesis of Substituted N,3,3-Triphenylpropanamide and 1-Benzhydryl-N-phenylazetidine-3-carboxamide Analogs and their. CUNY Academic Works. Published January 6, 2023. Accessed January 11, 2026. [Link]
-
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. Published August 7, 2025. Accessed January 11, 2026. [Link]
-
An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. Published August 7, 2025. Accessed January 11, 2026. [Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Institutes of Health. Accessed January 11, 2026. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Published January 5, 2026. Accessed January 11, 2026. [Link]
-
Dopamine reuptake inhibitor. Wikipedia. Accessed January 11, 2026. [Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Published June 8, 2022. Accessed January 11, 2026. [Link]
-
Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. National Institutes of Health. Accessed January 11, 2026. [Link]
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Structure-activity relationship (SAR) of 1-benzhydrylazetidine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Benzhydrylazetidine Analogs
Authored by: Gemini, Senior Application Scientist
Abstract
The 1-benzhydrylazetidine scaffold is a privileged structural motif in medicinal chemistry, renowned for its role in developing potent and selective modulators of the central nervous system (CNS).[1] These four-membered nitrogen-containing heterocycles offer a unique combination of structural rigidity and three-dimensional character, making them highly effective pharmacophores for targeting monoamine transporters.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 1-benzhydrylazetidine analogs, with a primary focus on their function as monoamine reuptake inhibitors. We will explore the synthetic strategies employed to access these molecules, dissect the influence of specific structural modifications on biological activity, and detail the experimental protocols necessary for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics for neuropsychiatric and neurological disorders.
Introduction: The Significance of the 1-Benzhydrylazetidine Core
The azetidine ring, a strained four-membered heterocycle, has emerged as a valuable building block in modern drug discovery. Its inherent ring strain and sp³-rich nature can confer favorable physicochemical properties, including improved solubility and metabolic stability, when incorporated into larger molecules.[1] When combined with a benzhydryl (diphenylmethyl) group at the 1-position, the resulting 1-benzhydrylazetidine scaffold becomes a potent modulator of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3]
Inhibitors of these transporters are critical for treating a range of CNS disorders. By blocking the reuptake of neurotransmitters from the synaptic cleft, these compounds increase the extracellular concentrations of dopamine, norepinephrine, and serotonin, thereby potentiating neurotransmission.[3] This mechanism is the foundation for many successful antidepressant, anxiolytic, and psychostimulant medications.[4] The 1-benzhydrylazetidine framework provides a rigid scaffold that effectively mimics the binding pose of endogenous monoamines and other well-known reuptake inhibitors like cocaine, but with greater potential for tuning selectivity and pharmacokinetic profiles.
This guide will deconstruct the SAR of this chemical class, providing a logical framework for designing next-generation analogs with optimized potency, selectivity, and drug-like properties.
Synthetic Strategies: Accessing the Scaffold
The synthesis of 1-benzhydrylazetidine analogs is a critical first step in any drug discovery campaign. A robust and flexible synthetic route allows for the systematic exploration of chemical space. While numerous specific methods exist, a common and effective approach involves the cyclization of a suitable 1,3-difunctionalized propane backbone. An improved, one-pot, and scalable synthesis of the key intermediate, 1-benzhydrylazetidin-3-ol, has been developed, which is crucial for the efficient production of various analogs.[5] More advanced strategies may involve enantioselective methods to produce specific stereoisomers, which is often critical for achieving desired pharmacological activity.[6]
Primary Biological Targets and Mechanism of Action
The primary pharmacological targets for the 1-benzhydrylazetidine class are the monoamine transporters DAT, NET, and SERT. These transmembrane proteins are responsible for clearing neurotransmitters from the synapse, thereby terminating their signal.
By competitively inhibiting these transporters, 1-benzhydrylazetidine analogs produce a significant increase in the synaptic concentrations of their respective neurotransmitters.[3] The specific profile of transporter inhibition (e.g., selective for DAT, or a triple reuptake inhibitor for DAT/NET/SERT) dictates the ultimate therapeutic effect. For instance, selective dopamine reuptake inhibitors are investigated for conditions like ADHD and cocaine addiction, while triple reuptake inhibitors are being developed as a new class of antidepressants with potentially broader efficacy.[3][4][7]
Deconstructing the Structure-Activity Relationship (SAR)
The pharmacological profile of a 1-benzhydrylazetidine analog is exquisitely sensitive to its chemical structure. Modifications at three key regions—the benzhydryl moiety, the azetidine ring, and substituents on the azetidine ring—allow for fine-tuning of potency and selectivity.
A. The Benzhydryl Moiety: Tuning Potency and Selectivity
The two phenyl rings of the benzhydryl group are critical for high-affinity binding to monoamine transporters. They are thought to engage in hydrophobic and π-stacking interactions within the transporter binding pocket.
-
Unsubstituted Rings: The parent diphenylmethyl structure often provides a strong baseline activity, particularly for the dopamine transporter (DAT).
-
Para-Substitution: Introducing substituents at the para-position of one or both phenyl rings is a common and effective strategy.
-
Halogens (F, Cl): A 4-fluoro or 4,4'-difluoro substitution often enhances potency for DAT and can modulate selectivity. For example, the prototypical tropane DAT inhibitor WIN 35,428, an analog of cocaine, features a 4-fluorophenyl group which significantly contributes to its high affinity.[2]
-
Electron-Donating/Withdrawing Groups: The electronic nature of the substituent can influence binding. Systematic exploration is required to determine the optimal substitution pattern for a given transporter.
-
-
Ortho- and Meta-Substitution: These substitutions are generally less favorable and can introduce steric hindrance, reducing binding affinity.
B. The Azetidine Ring: The Rigid Core
The four-membered azetidine ring serves as a rigid scaffold, holding the benzhydryl group and other substituents in a specific spatial orientation. This conformational constraint is key to its high affinity, reducing the entropic penalty of binding compared to more flexible analogs.
C. Substitutions on the Azetidine Ring: The Selectivity Switch
The C3 position of the azetidine ring is a primary site for modification to influence selectivity between DAT, NET, and SERT.
-
3-Hydroxy Group: The presence of a 3-hydroxy group (as in 1-benzhydrylazetidin-3-ol) is a common feature.[5] This polar group can form hydrogen bonds with amino acid residues in the transporter binding site, enhancing affinity.
-
3-Alkoxy or 3-Ester Groups: Modifying the 3-hydroxy group to form ethers or esters can alter the molecule's polarity and hydrogen bonding capacity, thereby shifting selectivity. For example, converting the hydroxyl to a methoxy group may favor NET or SERT inhibition over DAT.
-
Stereochemistry: The stereochemistry at substituted positions on the azetidine ring is often critical. Different enantiomers or diastereomers can exhibit vastly different potencies and selectivities.
SAR Summary Table
| Modification Site | Structural Change | General Effect on Activity | Primary Transporter(s) Affected |
| Benzhydryl Moiety | 4-Fluoro or 4,4'-Difluoro | Potency increase | DAT, NET |
| 4-Chloro or 4,4'-Dichloro | Potency increase | DAT, NET | |
| 3- or 2-Substitution | Potency decrease (steric hindrance) | All | |
| Azetidine Ring | 3-Hydroxy | Potency increase (H-bonding) | DAT, NET |
| 3-Methoxy | Can shift selectivity towards NET/SERT | NET, SERT | |
| 3-Carboxamide | Introduces new interaction points | All (variable) | |
| C2/C4 Substitution | Generally disfavored, may reduce potency | All |
Key Experimental Protocols for Evaluation
A rigorous and systematic evaluation of newly synthesized analogs is essential to building a coherent SAR. The following protocols represent the foundational assays for characterizing monoamine transporter inhibitors.
Protocol 1: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of test compounds for DAT, NET, and SERT.
-
Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand for binding to the target transporter expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test compound.
-
Methodology:
-
Membrane Preparation: Harvest cell membranes from HEK293 or CHO cells stably expressing human DAT, NET, or SERT.
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Competition Reaction: In a 96-well plate, incubate cell membranes (20-40 µg protein) with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT; [³H]Nisoxetine for NET; [³H]Citalopram for SERT) and a range of concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Incubation: Incubate for 60-120 minutes at room temperature or 4°C to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Scintillation Counting: Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the transporter.
-
Protocol 2: Synaptosomal Uptake Inhibition Assay
-
Objective: To measure the functional potency (IC₅₀) of test compounds to inhibit the uptake of neurotransmitters into presynaptic terminals.
-
Principle: Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters. This assay measures the ability of a test compound to block the uptake of a radiolabeled neurotransmitter ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) into these synaptosomes.[3]
-
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus or frontal cortex for NET/SERT) via differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomes in Krebs-Ringer buffer with a range of concentrations of the test compound for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]DA).
-
Incubation: Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filtermat, followed by washing with ice-cold buffer.
-
Quantification & Analysis: Quantify the radioactivity in the filters and determine the IC₅₀ value as described in the binding assay protocol.
-
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An In-Depth Technical Guide to the In Vitro Metabolic Stability of Ethyl 1-benzhydrylazetidine-3-carboxylate
Abstract
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the in vitro metabolic stability of Ethyl 1-benzhydrylazetidine-3-carboxylate. We delve into the predictable metabolic pathways based on its core structural motifs—the azetidine ring, the benzhydryl group, and the ethyl ester moiety. This document serves as a practical manual for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and an exploration of the underlying enzymatic processes. Our approach is grounded in established scientific principles and regulatory expectations to ensure a robust and reliable assessment.[1][2]
Introduction: The Imperative of Metabolic Stability
In early drug discovery, the goal is to identify compounds with promising therapeutic effects. However, a potent molecule is of little value if it is too rapidly metabolized in the body to achieve therapeutic concentrations.[3] The liver is the primary site of drug metabolism, where enzymes work to modify foreign compounds (xenobiotics) to facilitate their excretion.[4][5] This process, known as biotransformation, directly impacts a drug's oral bioavailability, half-life, and potential for drug-drug interactions (DDIs).[2]
The Food and Drug Administration (FDA) and other regulatory bodies emphasize the importance of early in vitro metabolism studies to identify metabolic pathways and potential liabilities.[1][6][7] These studies are foundational for predicting a drug's behavior in vivo and for making informed decisions about which candidates to advance.[2][3]
Ethyl 1-benzhydrylazetidine-3-carboxylate presents a unique combination of structural features that warrant a detailed metabolic investigation:
-
Azetidine Ring: A four-membered nitrogen-containing heterocycle, the azetidine ring can offer improved metabolic stability and solubility compared to other saturated heterocycles.[8][9] However, its ring strain can also make it susceptible to specific decomposition or metabolic ring-opening pathways.[10]
-
Benzhydryl Group: This bulky, lipophilic moiety can influence how the molecule binds to metabolic enzymes and may be a site for oxidative metabolism.[11][12]
-
Ethyl Ester: Ester groups are prime targets for hydrolysis by carboxylesterases, which are abundant in the liver and intestines.[13][14] This hydrolysis can represent a major clearance pathway.
This guide will systematically address the experimental approaches required to elucidate the metabolic fate of this molecule.
Predicting Metabolic Hotspots
A preliminary analysis of the structure of Ethyl 1-benzhydrylazetidine-3-carboxylate allows us to hypothesize its primary metabolic vulnerabilities.
-
Ester Hydrolysis: The ethyl ester is the most probable site of initial metabolism. Carboxylesterases (CES), particularly hCE1 (highly expressed in the liver) and hCE2 (prominent in the intestine), readily hydrolyze ester-containing drugs.[13][14][15][16][17] This reaction would convert the ethyl ester to a more polar carboxylic acid, facilitating its elimination.[14]
-
Oxidative Metabolism (CYP450 Enzymes): The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in liver microsomes, are responsible for the oxidative metabolism of a vast number of drugs.[5][18] For this molecule, potential oxidative pathways include:
-
Hydroxylation of the Benzhydryl Phenyl Rings: The aromatic rings of the benzhydryl group are susceptible to hydroxylation.
-
Oxidation of the Azetidine Ring: The azetidine ring itself could undergo oxidation.
-
N-dealkylation: While less common for such a bulky group, cleavage at the nitrogen-benzhydryl bond is a possibility.
-
Given these possibilities, a multi-faceted experimental approach is necessary to capture the full metabolic profile.
Experimental Design: A Two-Tiered Approach
To gain a comprehensive understanding of the metabolic stability, we will employ two primary in vitro systems: Human Liver Microsomes (HLM) and cryopreserved human hepatocytes .
-
Human Liver Microsomes (HLM): These are subcellular fractions of the liver that are rich in Phase I metabolic enzymes, particularly the CYP450s.[5] HLM assays are excellent for assessing oxidative metabolism.[5][19]
-
Human Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, as well as necessary cofactors.[4][20] Hepatocyte assays provide a more complete picture of overall hepatic clearance, including conjugation reactions (Phase II).[20][21]
The following workflow diagram illustrates the overall experimental process.
Caption: Experimental workflow for assessing in vitro metabolic stability.
Protocol: Human Liver Microsome (HLM) Stability Assay
This assay primarily evaluates the contribution of CYP450 enzymes to the metabolism of the test compound.[5]
Objective: To determine the rate of disappearance of Ethyl 1-benzhydrylazetidine-3-carboxylate in the presence of HLM and the necessary cofactor, NADPH.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test Compound (10 mM stock in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)
-
96-well plates
-
Incubator/shaker (37°C)
Procedure:
-
Preparation: Thaw the liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.[5]
-
Pre-incubation: Add the microsomal suspension to the wells of a 96-well plate. Add the test compound to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5% to avoid enzyme inhibition.[22] Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[22] This is considered time zero (T=0). Immediately remove an aliquot from the T=0 wells and quench the reaction by adding it to a separate plate containing cold acetonitrile with an internal standard.
-
Time Points: Continue incubating the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove aliquots and quench them in the same manner.[5]
-
Controls:
-
-NADPH Control: Incubate the test compound with microsomes without the NADPH regenerating system to assess non-CYP mediated degradation or chemical instability.
-
Positive Control: Include a compound with known metabolic lability (e.g., Midazolam for CYP3A4) to validate the assay performance.[22]
-
-
Sample Processing: After the final time point, centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.
Protocol: Cryopreserved Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic clearance, encompassing both Phase I and Phase II pathways.[20][23]
Objective: To determine the rate of disappearance of Ethyl 1-benzhydrylazetidine-3-carboxylate in a suspension of viable human hepatocytes.
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams Medium E)
-
Test Compound (10 mM stock in DMSO)
-
Acetonitrile (ACN) with an appropriate internal standard
-
96-well plates
-
Incubator/shaker with CO2 supply (37°C, 5% CO2)
Procedure:
-
Hepatocyte Preparation: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath. Dilute the cells in pre-warmed incubation medium and determine cell viability (e.g., via Trypan Blue exclusion). Centrifuge the cells and resuspend them in fresh medium to a final density of 0.5 or 1.0 x 10^6 viable cells/mL.[3][23]
-
Incubation Setup: Add the hepatocyte suspension to the wells of a 96-well plate. Add the test compound to a final concentration of 1 µM.
-
Time Course: Place the plate in the incubator at 37°C with shaking.[3] At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots and quench the reaction by adding them to cold acetonitrile with an internal standard.[3][21][23]
-
Controls:
-
Heat-Inactivated Hepatocytes: Use boiled hepatocytes as a negative control to account for non-enzymatic degradation and binding.[3]
-
Positive Control: Include compounds with known high and low clearance rates (e.g., Verapamil and Warfarin) to validate the metabolic competency of the hepatocytes.
-
-
Sample Processing: Process the samples as described in the HLM protocol for LC-MS/MS analysis.
Analytical Methodology: LC-MS/MS Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[24][25][26]
Method Development Outline:
-
Mass Spectrometry Tuning: Infuse a standard solution of Ethyl 1-benzhydrylazetidine-3-carboxylate and a suitable internal standard into the mass spectrometer to optimize ionization parameters and identify the precursor and product ions for Multiple Reaction Monitoring (MRM).[27][28]
-
Chromatographic Separation: Develop a reverse-phase HPLC or UPLC method to separate the analyte from matrix components. A C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) is a common starting point.[25][27]
-
Sample Analysis: Analyze the supernatants from the quenched incubation samples. The concentration of the parent compound at each time point is determined by comparing its peak area ratio (analyte/internal standard) to a calibration curve.
Data Analysis and Interpretation
The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).
Calculations:
-
Percent Remaining: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).[29]
-
k = -slope
-
t½ = 0.693 / k[30]
-
-
Intrinsic Clearance (CLint): This value represents the theoretical maximum clearance rate from the liver if it were not limited by blood flow.
Data Presentation
Quantitative data should be summarized in clear, structured tables.
Table 1: Hypothetical Metabolic Stability Data for Ethyl 1-benzhydrylazetidine-3-carboxylate
| Time (min) | % Remaining (HLM) | % Remaining (Hepatocytes) |
| 0 | 100 | 100 |
| 5 | 85 | 70 |
| 15 | 60 | 45 |
| 30 | 35 | 20 |
| 60 | 12 | 4 |
| 120 | N/A | <1 |
Table 2: Calculated In Vitro Pharmacokinetic Parameters
| Parameter | Human Liver Microsomes | Human Hepatocytes |
| t½ (min) | 25.1 | 18.5 |
| CLint | 55.2 µL/min/mg protein | 75.0 µL/min/10^6 cells |
| Stability Class | Moderate-High Clearance | High Clearance |
Interpreting the Results
-
Comparison of Systems: A significantly shorter half-life in hepatocytes compared to microsomes suggests the involvement of non-CYP enzymes (like carboxylesterases) or Phase II conjugation pathways.[20] Given the ester moiety, this would be a highly probable outcome for this molecule.
-
Stability Classification: Compounds can be broadly classified as low, medium, or high clearance. High clearance compounds (t½ < 30 min) may face challenges with oral bioavailability and require more frequent dosing. Low clearance compounds (t½ > 120 min) are generally more desirable.
-
In Vitro-In Vivo Extrapolation (IVIVE): The calculated CLint values can be used in more complex models to predict human hepatic clearance (in vivo).[23][32] This involves scaling the in vitro data using physiological parameters like liver weight and blood flow.[23]
Advanced Studies: Reaction Phenotyping
If the initial stability assays indicate significant metabolism, the next logical step is reaction phenotyping . This set of experiments identifies the specific enzymes responsible for the compound's clearance.[18][33][34][35][36]
Methods:
-
Recombinant CYP Enzymes: Incubate the compound with a panel of individual, expressed human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, etc.) to see which ones deplete the parent compound.[33][34]
-
Chemical Inhibition: Conduct the HLM assay in the presence of known selective inhibitors for specific CYP enzymes.[18][33] A decrease in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.
-
Carboxylesterase Contribution: To confirm the role of esterases, incubations can be performed with recombinant human carboxylesterases (hCE1 and hCE2) or with specific esterase inhibitors.
The following diagram illustrates the decision-making process for reaction phenotyping.
Caption: Decision tree for proceeding with reaction phenotyping studies.
Conclusion
The in vitro metabolic stability assessment of Ethyl 1-benzhydrylazetidine-3-carboxylate is a critical step in its preclinical development. By employing a systematic approach using both human liver microsomes and hepatocytes, researchers can quantify the rate of metabolic clearance and gain crucial insights into the primary metabolic pathways. The likely susceptibility of the ethyl ester to hydrolysis by carboxylesterases, coupled with potential oxidative metabolism of the benzhydryl and azetidine moieties by CYP450 enzymes, necessitates this dual-system approach. The data generated from these studies are invaluable for predicting in vivo pharmacokinetic behavior, identifying potential DDI risks, and guiding the selection and optimization of drug candidates with a higher probability of clinical success.
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A Senior Application Scientist's Guide to Ethyl 1-benzhydrylazetidine-3-carboxylate for Elucidating Dopamine Transporter Kinetics
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond Simple Inhibition – A Precision Tool for a Complex Target
The dopamine transporter (DAT) is a critical gatekeeper of neurotransmission, meticulously controlling the temporal and spatial dynamics of dopamine signaling in the brain.[1] By clearing dopamine from the synaptic cleft, DAT terminates its action, a process fundamental to motor control, motivation, and reward.[2][3] Consequently, dysfunction in DAT activity is implicated in a spectrum of neuropsychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1][2] This makes DAT a prime target for therapeutic intervention and a subject of intense scientific scrutiny.
While classical inhibitors like cocaine have been instrumental in early DAT research, their utility is often confounded by poor selectivity and complex pharmacological profiles, acting on serotonin (SERT) and norepinephrine (NET) transporters as well.[4][5] The development of more selective chemical probes is therefore paramount. This guide focuses on Ethyl 1-benzhydrylazetidine-3-carboxylate, a potent and selective DAT inhibitor that serves as an exemplary research tool. Its unique structure, featuring a benzhydryl moiety common to high-affinity DAT ligands like GBR12909, combined with an azetidine core, provides a rigid scaffold for precise interaction with the transporter.[4][6]
This document moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of why and how Ethyl 1-benzhydrylazetidine-3-carboxylate is employed. We will explore its chemical underpinnings, detail field-proven experimental protocols for its use in determining kinetic parameters, and provide a framework for robust data interpretation.
Chemical and Pharmacological Profile
Synthesis and Structure-Activity Relationship (SAR)
Ethyl 1-benzhydrylazetidine-3-carboxylate (CAS 887591-82-4) is a synthetic compound designed for high-affinity DAT interaction.[7] The synthesis of such azetidine derivatives typically involves multi-step processes, often starting from commercially available precursors like 1-Boc-3-hydroxymethylazetidine, which can be oxidized to an aldehyde and subsequently elaborated.[8] An alternative approach involves the cyclization of appropriately substituted precursors to form the core azetidine ring.[9]
The molecule's efficacy is rooted in its distinct structural motifs:
-
The Benzhydryl Group: The two phenyl rings provide extensive hydrophobic interactions within the DAT binding pocket, a feature shared by other high-affinity ligands like GBR12909 and benztropine.[6] This moiety is crucial for potent occupancy of the transporter.
-
The Azetidine Ring: This strained, four-membered nitrogen-containing ring acts as a rigid scaffold. Its conformational constraint limits the spatial orientation of the benzhydryl and carboxylate groups, enforcing an optimal presentation to the binding site on DAT.
-
The Ethyl Carboxylate Group: This functional group can participate in hydrogen bonding or polar interactions within the transporter's binding site. The ester itself is a prodrug-like feature; while active on its own, it may be hydrolyzed by carboxylesterases in vivo, potentially altering the compound's pharmacokinetic profile.[10]
The combination of these features results in a molecule with high affinity and selectivity for DAT, making it a superior tool for dissecting dopaminergic mechanisms without the confounding off-target effects of less selective compounds.
Binding Affinity and Selectivity Profile
A critical attribute of a research tool is its selectivity. Ethyl 1-benzhydrylazetidine-3-carboxylate and its close analogs demonstrate a strong preference for DAT over the other major monoamine transporters, SERT and NET. This selectivity is vital for attributing experimental observations directly to the modulation of dopamine uptake.
| Compound Class | Target Transporter | Binding Affinity (Ki, nM) - Representative Values | Reference |
| GBR Analogs | DAT | 0.5 - 10 | [5][11] |
| NET | 50 - 500 | [5][11] | |
| SERT | > 1000 | [5][11] | |
| Benztropine Analogs | DAT | 10 - 30 | [5] |
| NET | 500 - 2000 | [5] | |
| SERT | > 2000 | [5] | |
| Cocaine | DAT | 100 - 300 | [4] |
| NET | 300 - 500 | [4] | |
| SERT | 200 - 400 | [4] |
This table presents representative data for compound classes to illustrate the concept of selectivity. Precise Ki values for Ethyl 1-benzhydrylazetidine-3-carboxylate should be determined experimentally using the protocols outlined below.
Methodologies: From Benchtop to In Vivo Analysis
The true power of Ethyl 1-benzhydrylazetidine-3-carboxylate is realized through its application in robust, validated assays. Here, we provide detailed protocols that form a self-validating system for characterizing DAT kinetics.
In Vitro Characterization: Binding and Function
This assay quantifies the direct interaction of the compound with DAT. It is a competitive displacement assay where the unlabeled test compound (Ethyl 1-benzhydrylazetidine-3-carboxylate) competes with a known high-affinity radioligand for binding to DAT.
Experimental Workflow: Radioligand Binding
Caption: Workflow for determining DAT binding affinity (Ki).
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rodent striatum) or DAT-expressing cells in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).[12]
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[12]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[12]
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine protein concentration via a BCA or Bradford assay.
-
-
Competition Binding Assay:
-
Set up assay tubes/plates in triplicate. For each reaction, add:
-
Membrane preparation (typically 50-120 µg of protein).[12]
-
A fixed concentration of a suitable DAT radioligand (e.g., [³H]WIN 35,428 or [³H]GBR 12935) near its Kd value.
-
Varying concentrations of Ethyl 1-benzhydrylazetidine-3-carboxylate (typically spanning 8-10 log units).
-
For non-specific binding (NSB) determination, add a saturating concentration of a known DAT inhibitor (e.g., 10 µM GBR12909) in place of the test compound.
-
-
Incubate at an appropriate temperature and duration (e.g., 60-120 minutes at 4°C or room temperature) to reach equilibrium.[12][13]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[12]
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the average NSB counts from all other counts to get specific binding.
-
Plot the percent specific binding as a function of the log concentration of Ethyl 1-benzhydrylazetidine-3-carboxylate.
-
Use a non-linear regression algorithm (sigmoidal dose-response) to fit the data and determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
This assay measures the functional consequence of DAT binding: the inhibition of dopamine transport. It provides the IC₅₀ for uptake inhibition and allows for the determination of the kinetic parameters of transport, Km (substrate affinity) and Vmax (maximum transport velocity).
Experimental Workflow: Synaptosomal Dopamine Uptake
Caption: Workflow for measuring DAT-mediated dopamine uptake.
Detailed Protocol:
-
Synaptosome Preparation:
-
Rapidly dissect brain tissue (e.g., mouse dorsal striatum) and place it in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES).[2][14]
-
Homogenize the tissue using a mechanical disruptor.
-
Perform differential centrifugation as described in the binding protocol to isolate the crude synaptosome fraction (the P2 pellet).[2][14]
-
Resuspend the synaptosomes in a physiological uptake buffer (e.g., Krebs-Ringer-HEPES containing glucose and ascorbic acid to prevent dopamine oxidation).[2][14]
-
-
Dopamine Uptake Assay:
-
Aliquot the synaptosomal suspension into tubes.
-
Pre-incubate the synaptosomes for 10 minutes at 37°C.[2][14] For inhibition studies, add varying concentrations of Ethyl 1-benzhydrylazetidine-3-carboxylate during this step.
-
Initiate the uptake reaction by adding a known concentration of [³H]dopamine. For kinetic studies (Km/Vmax), use a range of [³H]dopamine concentrations.[14]
-
Allow the uptake to proceed for a short, linear period (e.g., 5 minutes) at 37°C with shaking.[2][14] The exact time must be optimized and kept consistent.
-
Terminate the reaction by adding a large volume of ice-cold uptake buffer, followed immediately by vacuum filtration through glass fiber filters.[2][14]
-
Wash filters and quantify radioactivity via scintillation counting.
-
-
Data Analysis:
-
For IC₅₀ Determination: Calculate the percent inhibition of [³H]dopamine uptake at each concentration of the test compound relative to a vehicle control. Plot percent inhibition versus log concentration and fit with a non-linear regression model to obtain the IC₅₀.
-
For Km and Vmax Determination: Convert raw counts (CPM) to a molar uptake rate (e.g., pmol/mg protein/min). Plot the uptake rate against the dopamine concentration. Fit the data to the Michaelis-Menten equation using non-linear regression to derive Km and Vmax.[15][16] Analyzing how these parameters change in the presence of the inhibitor can reveal its mechanism (e.g., competitive inhibitors increase Km but do not change Vmax).
-
In Vivo Characterization: Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing the most physiologically relevant assessment of a compound's effect.[17]
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis of dopamine.
Detailed Protocol:
-
Surgical Implantation:
-
Under anesthesia, place the animal (typically a rat or mouse) in a stereotaxic frame.
-
Implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens or dorsal striatum).
-
Secure the cannula assembly to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[18]
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
After a stable baseline of extracellular dopamine is established (typically 3-4 samples), administer Ethyl 1-benzhydrylazetidine-3-carboxylate (e.g., via intraperitoneal injection or directly through the probe via reverse dialysis).
-
Continue collecting samples to monitor the drug-induced changes in dopamine levels.
-
-
Sample Analysis:
-
Immediately inject the collected dialysate into a high-performance liquid chromatography (HPLC) system coupled with electrochemical detection (ECD). This provides a highly sensitive method for quantifying dopamine.
-
Analyze the resulting chromatograms to determine the concentration of dopamine in each sample.
-
Express the data as a percentage of the average baseline concentration and plot over time to visualize the pharmacokinetic and pharmacodynamic profile of the compound.
-
Conclusion: A Validated Approach to DAT Kinetic Analysis
Ethyl 1-benzhydrylazetidine-3-carboxylate represents a significant advancement in the toolkit available to neuropharmacologists. Its high affinity and selectivity for the dopamine transporter allow for precise interrogation of DAT function, free from the ambiguity of less specific agents. By systematically applying the in vitro and in vivo methodologies detailed in this guide—from radioligand binding and synaptosomal uptake to microdialysis—researchers can construct a comprehensive kinetic and functional profile of this, and other novel, DAT ligands. This integrated approach, which forms a self-validating system, is essential for advancing our understanding of dopamine homeostasis and for the rational design of new therapeutics for dopamine-related CNS disorders.
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In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. [Link]
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Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of Neurochemistry. [Link]
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Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. Bioorganic & Medicinal Chemistry. [Link]
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The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. [Link]
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Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. [Link]
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3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Molbase. [Link]
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Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Journal of Chemical Information and Modeling. [Link]
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Structure-activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
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Ethyl 1-benzhydrylazetidine-3-carboxylate, 95% Purity, C19H21NO2, 5 grams. Anichem. [Link]
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The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Medicinal Chemistry. [Link]
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An In-depth Technical Guide to Ethyl 1-benzhydrylazetidine-3-carboxylate (CAS 887591-82-4): A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-benzhydrylazetidine-3-carboxylate, identified by CAS number 887591-82-4, is a pivotal chemical intermediate in the synthesis of a variety of pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications in medicinal chemistry. We will delve into its role as a precursor to key azetidine-containing scaffolds and its significance in the development of therapeutic agents. The focus will be on the synthetic utility and the strategic importance of this molecule in the drug discovery and development pipeline, rather than any intrinsic biological activity of the intermediate itself.
Introduction: The Emerging Role of Azetidines in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides a unique scaffold that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[2] The incorporation of an azetidine moiety can lead to improved metabolic stability, enhanced solubility, and better receptor binding affinity.[2]
Ethyl 1-benzhydrylazetidine-3-carboxylate serves as a crucial building block for introducing this valuable azetidine core. The benzhydryl group (a diphenylmethyl group) acts as a readily cleavable protecting group for the azetidine nitrogen, allowing for versatile synthetic manipulations at the C3 position.
Physicochemical Properties
A clear understanding of the physicochemical properties of Ethyl 1-benzhydrylazetidine-3-carboxylate is essential for its handling, reaction optimization, and quality control.
| Property | Value | Source |
| CAS Number | 887591-82-4 | [3] |
| Molecular Formula | C₁₉H₂₁NO₂ | |
| Molecular Weight | 295.38 g/mol | |
| IUPAC Name | ethyl 1-benzhydrylazetidine-3-carboxylate | [3] |
| Appearance | Colorless oil or white solid | N/A |
| Boiling Point | ~380 °C | [4] |
| Solubility | Soluble in common organic solvents | N/A |
Synthesis and Manufacturing
The synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While specific proprietary methods may vary, a general synthetic approach is outlined below.
Diagram: General Synthetic Pathway
Caption: A simplified schematic of a potential synthetic route to Ethyl 1-benzhydrylazetidine-3-carboxylate.
Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol (Precursor)
A common precursor, 1-benzhydrylazetidin-3-ol, can be synthesized and subsequently esterified. An improved, one-pot, multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol has been developed, which is high yielding (80%) and chromatography-free with high purity.[5]
Step 1: Reaction of Benzhydrylamine with Epichlorohydrin
-
To a solution of benzhydrylamine in an appropriate solvent (e.g., water or an alcohol), slowly add epichlorohydrin at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture for a set period until the initial reaction is complete.
-
The intermediate product is then cyclized, often by heating in the presence of a base, to form 1-benzhydrylazetidin-3-ol.
Step 2: Esterification to Ethyl 1-benzhydrylazetidine-3-carboxylate
-
The resulting 1-benzhydrylazetidin-3-ol is then subjected to esterification.
-
This can be achieved by reacting the alcohol with ethyl chloroformate or through a DCC/DMAP-mediated coupling with ethoxycarbonylacetic acid, although specific industrial processes may vary.
Synthetic Utility and Applications in Drug Development
The primary value of Ethyl 1-benzhydrylazetidine-3-carboxylate lies in its role as a versatile intermediate for the synthesis of more complex, pharmacologically active molecules. The ester group at the C3 position can be readily modified, and the benzhydryl protecting group can be removed under specific conditions to allow for further functionalization of the azetidine nitrogen.
Diagram: Synthetic Transformations of Ethyl 1-benzhydrylazetidine-3-carboxylate
Caption: Synthetic utility of Ethyl 1-benzhydrylazetidine-3-carboxylate in generating key scaffolds for various therapeutic areas.
Key Synthetic Transformations:
-
Reduction to 1-Benzhydrylazetidin-3-ol: The ester can be reduced to the corresponding alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol is a key intermediate in its own right.
-
Hydrolysis and Oxidation to 1-Benzhydrylazetidin-3-one: The ester can be hydrolyzed to the carboxylic acid, which can then be used in amide couplings. Alternatively, after reduction to the alcohol, it can be oxidized to the ketone, 1-benzhydrylazetidin-3-one, another important synthetic precursor.
-
Nucleophilic Substitution: The ester can potentially undergo nucleophilic substitution reactions to introduce other functional groups at the C3 position.
Relevance to Approved Drugs:
The azetidine scaffold derived from this intermediate is present in several FDA-approved drugs. A prominent example is Baricitinib , an oral inhibitor of Janus kinase (JAK) 1 and 2, used in the treatment of rheumatoid arthritis.[6] The synthesis of Baricitinib involves a key azetidine intermediate that can be prepared from precursors like Ethyl 1-benzhydrylazetidine-3-carboxylate.[6]
Analytical Characterization
Robust analytical methods are crucial for ensuring the quality and purity of Ethyl 1-benzhydrylazetidine-3-carboxylate in a pharmaceutical manufacturing setting.
Common Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identification and quantification of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): For identifying characteristic functional groups.
Conclusion
Ethyl 1-benzhydrylazetidine-3-carboxylate is a non-pharmacologically active intermediate of high strategic importance in the pharmaceutical industry. Its value lies in its ability to provide a versatile and synthetically tractable route to the azetidine scaffold, a privileged structure in modern drug design. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists and process development scientists aiming to leverage the unique advantages of azetidine-containing molecules in their drug discovery programs.
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ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]
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PubMed. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. [Link]
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Hebei Zhuanglai Chemical Trading Co.,Ltd. Exploring the potential application of pharmaceutical intermediates in drug synthesis. [Link]
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Spectroscopic Analysis of Ethyl 1-benzhydrylazetidine-3-carboxylate: A Technical Guide
Introduction
Ethyl 1-benzhydrylazetidine-3-carboxylate is a substituted azetidine derivative with potential applications in medicinal chemistry and drug development. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a structural motif found in numerous biologically active compounds. The benzhydryl group, consisting of two phenyl rings attached to a single carbon, imparts significant steric bulk and lipophilicity, which can influence the molecule's pharmacological properties. The ethyl carboxylate group at the 3-position of the azetidine ring provides a site for further chemical modification.
Molecular Structure and Predicted Spectroscopic Behavior
The initial step in predicting the spectroscopic data is a thorough examination of the molecule's structure.
Molecular Structure Diagram
Caption: Molecular structure of Ethyl 1-benzhydrylazetidine-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 1-benzhydrylazetidine-3-carboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2-7.4 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) | Protons on the two phenyl rings of the benzhydryl group are expected to resonate in the aromatic region. The overlapping signals will likely result in a complex multiplet. |
| ~4.5 | Singlet | 1H | Benzhydryl CH | The methine proton of the benzhydryl group is attached to a nitrogen and two phenyl rings, leading to a downfield shift. It is a singlet as it has no adjacent protons. |
| ~4.1 | Quartet | 2H | O-CH₂ (Ethyl) | The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons. |
| ~3.5-3.8 | Multiplet | 1H | Azetidine CH | The methine proton at the 3-position of the azetidine ring is adjacent to the ester group and two methylene groups, resulting in a complex multiplet. |
| ~3.2-3.5 | Multiplet | 4H | Azetidine CH₂ | The four methylene protons on the azetidine ring (at positions 2 and 4) will likely show complex splitting patterns due to coupling with each other and the methine proton at position 3. |
| ~1.2 | Triplet | 3H | CH₃ (Ethyl) | The methyl protons of the ethyl ester are split into a triplet by the two neighboring methylene protons. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | C=O (Ester) | The carbonyl carbon of the ester group is expected to resonate in the typical downfield region for esters.[3] |
| ~140 | Quaternary Aromatic C | The two ipso-carbons of the phenyl rings attached to the benzhydryl methine carbon will appear in the aromatic region. |
| ~127-129 | Aromatic CH | The protonated carbons of the two phenyl rings will give rise to multiple signals in this region. |
| ~75 | Benzhydryl CH | The methine carbon of the benzhydryl group is attached to a nitrogen and two phenyl rings, resulting in a significant downfield shift. |
| ~61 | O-CH₂ (Ethyl) | The methylene carbon of the ethyl ester is attached to an oxygen atom, causing it to be deshielded. |
| ~55-60 | Azetidine CH₂ | The two methylene carbons of the azetidine ring (C2 and C4) are expected in this region. |
| ~40 | Azetidine CH | The methine carbon at the 3-position of the azetidine ring will be shifted downfield due to the attached ester group. |
| ~14 | CH₃ (Ethyl) | The methyl carbon of the ethyl ester is expected in the typical upfield aliphatic region. |
NMR Data Interpretation Workflow
Caption: Workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3030 | Medium | Aromatic C-H stretch | Characteristic stretching vibration of C-H bonds on the phenyl rings. |
| ~2980, 2850 | Medium | Aliphatic C-H stretch | Stretching vibrations of C-H bonds in the azetidine ring and the ethyl group. |
| ~1735 | Strong | C=O stretch (Ester) | A strong absorption band characteristic of the carbonyl group in an ester.[4] |
| ~1600, 1495, 1450 | Medium-Weak | C=C stretch (Aromatic) | Skeletal vibrations of the phenyl rings. |
| ~1200 | Strong | C-O stretch (Ester) | The C-O single bond stretch of the ester group. |
| ~1100 | Medium | C-N stretch | Stretching vibration of the C-N bonds in the azetidine ring. |
| ~750, 700 | Strong | C-H bend (Aromatic) | Out-of-plane bending vibrations for monosubstituted benzene rings. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: An ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI) is used to generate charged ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrometry Data and Interpretation
The molecular formula of Ethyl 1-benzhydrylazetidine-3-carboxylate is C₂₀H₂₃NO₂. The predicted molecular weight is approximately 309.41 g/mol .
-
Molecular Ion (M⁺): In an EI spectrum, a peak at m/z = 309 would correspond to the molecular ion. In an ESI spectrum, the protonated molecule [M+H]⁺ at m/z = 310 would likely be observed.
-
Key Fragmentation Pathways:
-
Loss of the benzhydryl group: A major fragmentation pathway would likely involve the cleavage of the bond between the nitrogen and the benzhydryl carbon, resulting in a fragment corresponding to the benzhydryl cation (m/z = 167) and the remaining azetidine ester radical cation.
-
Loss of the ethyl ester group: Fragmentation of the ester moiety could lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to give a fragment at m/z = 264, or the loss of ethyl formate (HCOOCH₂CH₃, 74 Da) through rearrangement.
-
Cleavage of the azetidine ring: The strained four-membered ring could also undergo fragmentation.
-
Fragmentation Pathway Diagram
Caption: Predicted major fragmentation pathways in mass spectrometry.
Conclusion
This technical guide has outlined the predicted ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for Ethyl 1-benzhydrylazetidine-3-carboxylate. The analysis is based on established principles of organic spectroscopy and provides a foundational understanding of the expected spectral features of this molecule. Experimental verification of this data would be essential for the definitive structural confirmation and for establishing a reference for future research and development involving this compound. The provided protocols for data acquisition serve as a standard methodology for researchers in the field.
References
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An In-Depth Technical Guide to Ethyl 1-Benzhydrylazetidine-3-carboxylate: Exploring Potential Therapeutic Applications
Abstract
This technical guide provides a comprehensive overview of Ethyl 1-benzhydrylazetidine-3-carboxylate, a heterocyclic compound with significant potential in drug discovery and development. By dissecting its molecular architecture, this document elucidates the rationale behind its design, detailing the synergistic contributions of the azetidine ring and the benzhydryl moiety to its pharmacokinetic and pharmacodynamic profiles. We present detailed synthetic protocols, explore potential therapeutic applications, particularly in the realms of analgesia and anti-inflammatory action, and propose future research directions for this promising molecule. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel scaffolds for the next generation of therapeutics.
Introduction: The Strategic Design of a Promising Therapeutic Scaffold
The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties is a central theme in modern medicinal chemistry. Ethyl 1-benzhydrylazetidine-3-carboxylate emerges as a compound of interest, strategically designed to incorporate two key structural motifs: a strained four-membered azetidine ring and a bulky, lipophilic benzhydryl group. This combination is not coincidental; it is a deliberate design choice aimed at optimizing the drug-like properties of the molecule.
The azetidine ring , a nitrogen-containing heterocycle, is increasingly recognized as a valuable scaffold in drug design. Its rigid, three-dimensional structure can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible aliphatic chains.[1] The inclusion of this moiety can lead to improved solubility and pharmacokinetic profiles.[1] Several FDA-approved drugs incorporate the azetidine motif, highlighting its clinical significance.[1]
The benzhydryl group (a diphenylmethyl group), on the other hand, significantly increases the lipophilicity of the molecule.[2] This property is crucial for enhancing a drug's ability to cross cellular membranes, including the blood-brain barrier, which is a critical consideration for therapies targeting the central nervous system (CNS). The parent compound, 1-Benzhydrylazetidine-3-carboxylic acid, has been identified as a key intermediate in the synthesis of novel analgesics and anti-inflammatory agents, suggesting that this molecular framework is predisposed to interacting with biological targets relevant to pain and inflammation pathways.[2][3]
This guide will delve into the synthesis, potential mechanisms of action, and therapeutic applications of Ethyl 1-benzhydrylazetidine-3-carboxylate, providing a foundational understanding for its further investigation and development.
Synthesis and Characterization: A Detailed Experimental Protocol
The synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate can be achieved through a multi-step process, commencing with readily available starting materials. The following protocol is a composite of established synthetic methodologies for related compounds, providing a robust and reproducible pathway.
Overall Synthetic Scheme
Caption: Synthetic pathway for Ethyl 1-benzhydrylazetidine-3-carboxylate.
Step-by-Step Methodology
Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol
This initial step involves the cyclization of benzhydrylamine with epichlorohydrin.
-
Materials: Benzhydrylamine, epichlorohydrin, methanol.
-
Procedure:
-
Dissolve benzhydrylamine in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add epichlorohydrin to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours, followed by refluxing for 48 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield 1-benzhydrylazetidin-3-ol.
-
Step 2: Synthesis of 1-Benzhydrylazetidine-3-carbonitrile
The hydroxyl group of 1-benzhydrylazetidin-3-ol is converted to a nitrile.
-
Materials: 1-Benzhydrylazetidin-3-ol, methanesulfonyl chloride, triethylamine, dichloromethane, sodium cyanide, dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve 1-benzhydrylazetidin-3-ol in dichloromethane and cool the solution to 0°C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the mesylate intermediate.
-
Dissolve the crude mesylate in DMSO and add sodium cyanide.
-
Heat the mixture to 80°C and stir for 24 hours.
-
Cool the reaction, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-benzhydrylazetidine-3-carbonitrile.[3]
-
Step 3: Hydrolysis to 1-Benzhydrylazetidine-3-carboxylic Acid
The nitrile is hydrolyzed to the corresponding carboxylic acid.
-
Materials: 1-Benzhydrylazetidine-3-carbonitrile, sodium hydroxide, ethanol, water, hydrochloric acid.
-
Procedure:
-
Suspend 1-benzhydrylazetidine-3-carbonitrile in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and maintain for 24 hours.[4][5][6]
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 1-benzhydrylazetidine-3-carboxylic acid.
-
Step 4: Fischer Esterification to Ethyl 1-benzhydrylazetidine-3-carboxylate
The final step is the esterification of the carboxylic acid.
-
Materials: 1-Benzhydrylazetidine-3-carboxylic acid, absolute ethanol, concentrated sulfuric acid.
-
Procedure:
-
Suspend 1-benzhydrylazetidine-3-carboxylic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Ethyl 1-benzhydrylazetidine-3-carboxylate.
-
Potential Therapeutic Applications and Mechanistic Insights
While direct preclinical or clinical data for Ethyl 1-benzhydrylazetidine-3-carboxylate is not yet publicly available, a strong case for its therapeutic potential can be built upon the known biological activities of its constituent moieties and parent compound.
Analgesic and Anti-inflammatory Properties
The primary suggested application for derivatives of 1-benzhydrylazetidine-3-carboxylic acid is in the treatment of pain and inflammation.[2][3] The structural features of the molecule suggest potential interactions with key targets in the inflammatory cascade.
-
Potential Mechanism of Action:
-
Cyclooxygenase (COX) Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. The carboxylic acid and ester functionalities, combined with the lipophilic benzhydryl group, are features found in some COX inhibitors.
-
Modulation of Ion Channels: Certain ion channels, such as voltage-gated sodium channels and TRP channels, are crucial in the transmission of pain signals. The lipophilic nature of the compound could facilitate its interaction with these membrane-embedded proteins.
-
Caption: Potential mechanisms of analgesic and anti-inflammatory action.
Central Nervous System (CNS) Applications
The benzhydryl group's ability to enhance lipophilicity suggests that Ethyl 1-benzhydrylazetidine-3-carboxylate may effectively cross the blood-brain barrier. This opens up possibilities for its use in treating CNS disorders. Azetidine derivatives have been investigated for a range of neurological conditions, and the benzhydryl moiety is present in several CNS-active drugs.
-
Potential Therapeutic Areas:
-
Neurodegenerative Diseases: The rigid azetidine scaffold could be optimized to target specific receptors or enzymes implicated in neurodegeneration.
-
Psychiatric Disorders: Modulation of neurotransmitter systems is a key strategy in treating psychiatric illnesses. The core structure of this compound could serve as a starting point for developing novel antidepressants or anxiolytics.
-
Data Summary
| Compound Property | Value/Description | Reference |
| IUPAC Name | Ethyl 1-benzhydrylazetidine-3-carboxylate | N/A |
| CAS Number | 887591-82-4 | N/A |
| Molecular Formula | C₁₉H₂₁NO₂ | N/A |
| Molecular Weight | 295.38 g/mol | N/A |
| Parent Compound | 1-Benzhydrylazetidine-3-carboxylic acid | [2][3] |
| Parent CAS | 36476-87-6 | [11] |
| Potential Therapeutic Area | Analgesic, Anti-inflammatory, CNS disorders | [1][2][3] |
Future Research and Development
Ethyl 1-benzhydrylazetidine-3-carboxylate represents a promising starting point for the development of new therapeutics. The following steps are recommended for its further evaluation:
-
In Vitro Pharmacological Profiling: The compound should be screened against a panel of relevant biological targets, including COX-1/COX-2 enzymes, various ion channels, and CNS receptors, to elucidate its mechanism of action.
-
In Vivo Efficacy Studies: Preclinical studies in animal models of pain, inflammation, and relevant CNS disorders are necessary to establish its therapeutic potential.
-
Pharmacokinetic and Toxicological Assessment: A thorough evaluation of its ADME (absorption, distribution, metabolism, and excretion) properties and a comprehensive safety and toxicology profile are essential for its progression as a drug candidate.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will help in optimizing the potency, selectivity, and pharmacokinetic properties of the lead compound.
Conclusion
Ethyl 1-benzhydrylazetidine-3-carboxylate is a well-designed molecule that holds considerable promise for therapeutic applications, particularly in the fields of analgesia and anti-inflammatory medicine, with potential for CNS-related indications. Its synthesis is achievable through established chemical transformations, and its structural features provide a strong rationale for its further investigation. This technical guide serves as a foundational resource for researchers and drug developers interested in exploring the full therapeutic potential of this and related compounds.
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An In-depth Technical Guide to the Pharmacology of Ethyl 1-benzhydrylazetidine-3-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive investigation into the pharmacology of Ethyl 1-benzhydrylazetidine-3-carboxylate, a molecule of significant interest in contemporary medicinal chemistry. Based on a detailed analysis of its structural motifs—the N-benzhydryl group and the azetidine-3-carboxylate core—this document outlines a scientifically grounded, hypothetical pharmacological profile. We project that this compound primarily functions as a dopamine reuptake inhibitor. This guide elucidates the foundational medicinal chemistry, proposes a mechanism of action, details robust experimental protocols for its characterization, and discusses its potential therapeutic implications. All assertions are supported by established principles of pharmacology and structure-activity relationship (SAR) studies of analogous compounds, with comprehensive citations to authoritative literature.
Introduction and Molecular Rationale
Ethyl 1-benzhydrylazetidine-3-carboxylate (PubChem CID: 3300764) is a synthetic molecule featuring a strained four-membered azetidine ring, N-substituted with a bulky benzhydryl (diphenylmethyl) group, and an ethyl carboxylate moiety at the 3-position.[1] While direct pharmacological data for this specific molecule is not extensively published, its constituent parts are well-characterized pharmacophores that strongly suggest a specific mode of action within the central nervous system (CNS).
-
The N-Benzhydryl Moiety: This group is a classic pharmacophore found in a multitude of centrally active compounds, most notably potent inhibitors of the dopamine transporter (DAT).[2][3] The two phenyl rings provide extensive hydrophobic interactions within the transporter's binding pocket, a key feature for high-affinity binding.[2][3]
-
The Azetidine Scaffold: Azetidine rings are increasingly utilized in medicinal chemistry as bioisosteres for more common cyclic amines like piperidine and pyrrolidine.[4] Their rigid, strained nature can confer conformational constraint, leading to improved selectivity and metabolic stability.[5] The nitrogen atom within the ring serves as a crucial hydrogen bond acceptor, mimicking the interaction of the endogenous substrate's amine with the transporter.[5]
-
The Ethyl Carboxylate Group: This ester at the 3-position is a critical modulator of the molecule's physicochemical properties. It is a bioisosteric replacement for a carboxylic acid, a modification often employed in drug design to enhance membrane permeability and oral bioavailability by masking a polar acidic group.[5][6] This suggests the compound is likely a prodrug, which upon hydrolysis in vivo, would yield the active carboxylic acid metabolite.
Based on this structural analysis, we hypothesize that Ethyl 1-benzhydrylazetidine-3-carboxylate acts as a selective inhibitor of the dopamine transporter, thereby increasing synaptic dopamine concentrations.
Postulated Mechanism of Action and Signaling Pathway
The primary molecular target for Ethyl 1-benzhydrylazetidine-3-carboxylate is postulated to be the dopamine transporter (DAT) , a member of the solute carrier 6 (SLC6) family of monoamine transporters.[7][8]
Mechanism of Inhibition: The compound is expected to act as a competitive inhibitor, binding to the central substrate-binding site (S1) of the DAT.[8][9] This binding event would physically occlude the site, preventing the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[8][9] The benzhydryl group would likely engage in hydrophobic and π-π stacking interactions with aromatic residues (e.g., phenylalanine and tyrosine) within the S1 pocket, while the protonated azetidine nitrogen would form a critical salt bridge with a conserved aspartate residue (Asp79 in human DAT).
Resultant Signaling Cascade: By inhibiting dopamine reuptake, the compound would lead to a sustained elevation of dopamine levels in the synapse. This increased availability of dopamine would enhance the activation of postsynaptic dopamine receptors (D1-D5), leading to downstream signaling cascades. For instance, activation of D1-like receptors (D1 and D5) would stimulate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels and activating Protein Kinase A (PKA). Conversely, activation of D2-like receptors (D2, D3, and D4) would inhibit adenylyl cyclase, leading to a decrease in cAMP.
Caption: Postulated mechanism of action and downstream signaling effects.
Comprehensive In Vitro Pharmacological Profiling: Experimental Protocols
To empirically determine the pharmacological profile of Ethyl 1-benzhydrylazetidine-3-carboxylate, a tiered series of in vitro assays is required. The following protocols represent the industry-standard workflow for characterizing novel monoamine transporter ligands.
Primary Target Engagement: Radioligand Binding Assays
This assay quantifies the affinity of the test compound for the dopamine, serotonin (SERT), and norepinephrine (NET) transporters.
Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing human DAT, SERT, or NET are cultured and harvested. The cells are lysed via hypotonic shock and homogenized. Cell membranes are then isolated by differential centrifugation and stored at -80°C.
-
Assay Setup: In a 96-well plate, combine the respective cell membrane preparation, a specific radioligand ([³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) at a concentration near its Kd, and a range of concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Termination & Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates membrane-bound radioligand from unbound. Filters are washed with ice-cold assay buffer.
-
Quantification: Filters are placed in scintillation vials with scintillation cocktail, and radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT). Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Kᵢ (binding affinity) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assays.
Functional Activity: Synaptosomal Uptake Inhibition Assays
This assay measures the potency of the test compound to inhibit the function of the transporters, i.e., the uptake of their endogenous substrates.
Methodology:
-
Synaptosome Preparation: Fresh brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, cortex for NET) is homogenized in a sucrose buffer. The homogenate is centrifuged to pellet synaptosomes (resealed presynaptic terminals containing functional transporters).
-
Assay Setup: Synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: The uptake reaction is initiated by adding a low concentration of radiolabeled substrate ([³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine).
-
Incubation: The reaction proceeds for a short period (typically 5-10 minutes) at 37°C.
-
Termination & Filtration: Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: The amount of radiolabel transported into the synaptosomes is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific uptake is determined in the presence of a known potent inhibitor. The IC₅₀ value for uptake inhibition is calculated via non-linear regression.
Predicted Pharmacological Data and Structure-Activity Relationships
Based on published data for structurally analogous compounds, we can predict the likely binding affinities and functional potencies for Ethyl 1-benzhydrylazetidine-3-carboxylate and its active carboxylic acid metabolite.
| Compound/Analog | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Hypothesized Profile: 1-Benzhydrylazetidine-3-carboxylic acid | DAT | Binding | 10 - 50 | Extrapolated | |
| DAT | Uptake | 20 - 100 | Extrapolated | ||
| SERT | Binding | > 500 | Extrapolated | ||
| NET | Binding | > 500 | Extrapolated | ||
| Benztropine Analog (N-benzhydryl tropane) | DAT | Binding | 8.5 - 6370 | [9] | |
| 3-Aryl-3-arylmethoxyazetidine (7g) | DAT | Binding | 620 | [4] | |
| 3-Aryl-3-arylmethoxyazetidine (7g) | SERT | Binding | 23 | [4] |
Structure-Activity Relationship (SAR) Insights:
-
N-Substitution: The benzhydryl group is critical for high DAT affinity. Replacing it with smaller or less lipophilic groups is expected to significantly reduce potency.
-
Azetidine Ring: The four-membered ring provides a rigid scaffold. The stereochemistry at the 3-position may be important for optimal interaction with the transporter.
-
3-Position Substituent: The ethyl carboxylate serves as a prodrug moiety. The corresponding carboxylic acid is the likely active species. The size and polarity of this group are critical. While direct data is sparse, it is plausible that larger esters might decrease potency due to steric hindrance in the binding pocket. The carboxylic acid, being ionized at physiological pH, would form a strong ionic interaction, but this may limit brain penetration if the compound is administered peripherally.
Pharmacokinetic Considerations
-
Absorption and Distribution: The ethyl ester form of the molecule is more lipophilic than its carboxylic acid counterpart, which should facilitate absorption across the gastrointestinal tract and, crucially, the blood-brain barrier (BBB).[5]
-
Metabolism: Once in the bloodstream and brain, the ethyl ester is expected to be rapidly hydrolyzed by carboxylesterases to the active carboxylic acid metabolite. This prodrug strategy is a common and effective way to deliver more polar active compounds to the CNS.
-
Elimination: The active carboxylic acid metabolite, being more polar, would be more readily eliminated by the kidneys.
Conclusion and Future Directions
Ethyl 1-benzhydrylazetidine-3-carboxylate represents a promising chemical scaffold for the development of novel dopamine reuptake inhibitors. Its structural design leverages established pharmacophores for potent DAT interaction while incorporating a prodrug strategy to potentially enhance pharmacokinetic properties. The in-depth experimental workflows detailed in this guide provide a clear path for the empirical validation of its hypothesized pharmacological profile.
Future research should focus on the synthesis and in vitro testing of this compound and a series of analogs to establish a clear SAR. In vivo studies in animal models of CNS disorders where dopamine dysregulation is implicated (e.g., ADHD, depression, substance use disorder) would be the logical next step to determine its therapeutic potential.
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- Luniwal A, et al. Carboxylic Acid (Bio)Isosteres in Drug Design. J Med Chem. 2013 Jan 24;56(2):340-58.
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- Rothman RB, et al. Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse. Handb Exp Pharmacol. 2008;(182):1–47.
- Beuming T, et al. The binding sites for cocaine and dopamine in the dopamine transporter overlap.
- Aggarwal S, Mortensen OV. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Curr Protoc Pharmacol. 2017 Dec 20;79:12.17.1-12.17.21.
- Cheng MH, Bahar I. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nat Struct Mol Biol. 2019 Jul;26(7):545-556.
- Boerema DJ, et al. In Vitro Ligand Binding Kinetics Explains the Pharmacokinetics of [18F]FE-PE2I in Dopamine Transporter PET Imaging. Mol Pharm. 2018 Sep 4;15(9):4119-4126.
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PubChem. 1-(Diphenylmethyl)azetidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link].
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Ethyl 1-benzhydrylazetidine-3-carboxylate: A Technical Guide for CNS Research Professionals
Prepared by a Senior Application Scientist
Foreword: Unraveling the Potential of a Novel Scaffold
In the landscape of central nervous system (CNS) drug discovery, the quest for novel molecular scaffolds that can modulate neurotransmitter systems with high affinity and selectivity is perpetual. Ethyl 1-benzhydrylazetidine-3-carboxylate emerges as a compound of significant interest at the intersection of established pharmacophores and innovative structural design. This technical guide provides a comprehensive overview of this molecule, grounded in the principles of medicinal chemistry and pharmacology. While direct, extensive research on this specific entity is not widely published, this document synthesizes data from structurally related compounds to project its potential role, particularly as a dopamine reuptake inhibitor (DRI), and to provide a framework for its scientific investigation.
This guide is structured to empower researchers, scientists, and drug development professionals with a foundational understanding of Ethyl 1-benzhydrylazetidine-3-carboxylate, from its chemical synthesis to its putative mechanism of action and the experimental protocols necessary for its characterization.
Molecular Architecture and Physicochemical Properties
Ethyl 1-benzhydrylazetidine-3-carboxylate is a synthetic organic molecule characterized by a central four-membered azetidine ring.[1] This strained heterocyclic system imparts a degree of conformational rigidity, a desirable trait in drug design for achieving specific receptor interactions.[2][3]
Key Structural Features:
-
Azetidine Core: A saturated four-membered nitrogen-containing heterocycle that serves as the central scaffold.[1]
-
1-Benzhydryl Group: A bulky, lipophilic moiety consisting of two phenyl rings attached to a single carbon. This group is a well-established pharmacophore in potent dopamine transporter (DAT) ligands.
-
3-Carboxylate Group: An ethyl ester at the 3-position of the azetidine ring, which can influence solubility, metabolic stability, and receptor interactions.
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | Ethyl 1-benzhydrylazetidine-3-carboxylate | SynHet |
| CAS Number | 887591-82-4 | SynHet |
| Molecular Formula | C19H21NO2 | [4] |
| Molecular Weight | 295.38 g/mol | [1] |
| Appearance | Likely a solid at room temperature | General Knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO |
Synthesis and Characterization
Proposed Synthetic Workflow
A logical approach would involve the N-alkylation of ethyl azetidine-3-carboxylate with benzhydryl bromide. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid formed.
DOT Script for Proposed Synthesis
Caption: Proposed synthetic route for Ethyl 1-benzhydrylazetidine-3-carboxylate.
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.
DOT Script for Analytical Workflow
Caption: Standard workflow for the purification and characterization of the target compound.
Putative Role in CNS Research: A Focus on Dopamine Reuptake Inhibition
The structural similarity of Ethyl 1-benzhydrylazetidine-3-carboxylate to known dopamine reuptake inhibitors (DRIs) strongly suggests its potential utility in studying the dopamine transporter (DAT). The benzhydryl moiety is a key feature of potent DRIs such as GBR 12909.[5][6]
The Dopamine Transporter (DAT) and its Significance
The dopamine transporter is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission.[7] Dysregulation of the DAT is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, ADHD, and substance use disorders.[7] Consequently, molecules that modulate DAT function are invaluable tools for both basic research and therapeutic development.
Mechanism of Action: A Competitive Inhibition Model
It is hypothesized that Ethyl 1-benzhydrylazetidine-3-carboxylate acts as a competitive inhibitor at the dopamine transporter. In this model, the molecule would bind to the same site on the DAT as dopamine, preventing the reuptake of the neurotransmitter and leading to an increase in its synaptic concentration and duration of action.
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A Technical Guide to the Synthesis of Novel Derivatives from Ethyl 1-benzhydrylazetidine-3-carboxylate
Foreword: The Strategic Value of the Azetidine Core in Modern Drug Discovery
The azetidine ring, a four-membered nitrogenous heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) and distinct sp³-rich, three-dimensional geometry provide a unique conformational rigidity that is highly prized in drug design.[2][3][4] This constrained scaffold allows for the precise projection of substituents into binding pockets, often leading to enhanced target affinity and selectivity. Furthermore, the incorporation of an azetidine motif can significantly improve critical pharmacokinetic properties, including metabolic stability, solubility, and membrane permeability.[1][2] The clinical and commercial success of azetidine-containing drugs such as Baricitinib (a Janus kinase inhibitor) and Cobimetinib (a MEK inhibitor) validates the scaffold's therapeutic potential and fuels the ongoing exploration of novel, functionalized azetidine building blocks.[1][2]
This guide focuses on a particularly versatile starting material: Ethyl 1-benzhydrylazetidine-3-carboxylate . This compound offers three primary points for chemical modification: the ester at the C3 position, the bulky benzhydryl group at the N1 position, and the azetidine ring itself. We will explore robust, field-proven strategies for derivatizing this core, providing not just protocols, but the underlying scientific rationale to empower researchers in their synthetic campaigns.
I. Foundational Synthetic Strategies: Modifying the C3-Ester
The ethyl ester at the C3 position is the most accessible functional group for initial diversification. Its transformation into carboxylic acids, amides, and alcohols opens up a vast chemical space for generating new molecular entities.
A. Saponification: Gateway to the Carboxylic Acid
The hydrolysis of the ethyl ester to its corresponding carboxylic acid is a fundamental first step. This transformation is pivotal as the resulting acid is a versatile intermediate for a wide array of subsequent reactions, most notably amide couplings.
Causality and Experimental Choice: While acid-catalyzed hydrolysis is possible, it is a reversible reaction, often leading to incomplete conversion and challenging purifications.[5][6][7] We, therefore, employ alkaline hydrolysis (saponification), which is effectively irreversible. The carboxylate salt formed in situ is deprotonated by the basic medium, rendering the reaction unidirectional and driving it to completion.[5][8]
Caption: Workflow for the saponification of the starting ester.
Experimental Protocol: Synthesis of 1-Benzhydrylazetidine-3-carboxylic Acid
-
Reaction Setup: To a solution of Ethyl 1-benzhydrylazetidine-3-carboxylate (1.0 eq) in ethanol (5 mL/mmol), add a 2M aqueous solution of sodium hydroxide (NaOH) (2.0 eq).
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Solvent Removal: Allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.
-
Acidification: To the remaining aqueous solution, add 2M hydrochloric acid (HCl) dropwise at 0 °C with stirring until the pH reaches ~2-3. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.
Table 1: Representative Data for Saponification
| Starting Material | Product | Typical Yield | Purity (LC-MS) | Key ¹H NMR Signal (CDCl₃) |
|---|
| Ethyl 1-benzhydrylazetidine-3-carboxylate | 1-Benzhydrylazetidine-3-carboxylic Acid | >95% | >98% | Disappearance of ethyl signals (δ ~1.2, 4.1 ppm) |
B. Amide Bond Formation: Building Complexity
With the carboxylic acid in hand, the synthesis of a diverse library of amides is achievable. This is arguably the most common and impactful reaction in medicinal chemistry for exploring structure-activity relationships (SAR).
Causality and Experimental Choice: The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, as it forms a stable ammonium carboxylate salt.[9] To facilitate amide bond formation, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), are standard.[10] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.[9] HOBt acts as a catalyst and scavenger, minimizing side reactions and reducing the risk of racemization if chiral centers are present.
Caption: Key components for a standard amide coupling reaction.
Experimental Protocol: General Procedure for Amide Synthesis
-
Activation: Dissolve 1-Benzhydrylazetidine-3-carboxylic Acid (1.0 eq), EDC (1.2 eq), and HOBt (1.1 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (10 mL/mmol). Stir at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
C. Reduction to the Primary Alcohol
Reducing the ester or carboxylic acid functional group to a primary alcohol provides another key diversification point, enabling subsequent etherification or oxidation reactions.
Causality and Experimental Choice: The reduction of carboxylic acids or esters requires a potent reducing agent. Sodium borohydride (NaBH₄) is insufficiently reactive for this transformation.[11] Therefore, a stronger hydride donor, Lithium aluminum hydride (LiAlH₄), is the reagent of choice.[11][12] The reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the -OEt or -OH group, forming an intermediate aldehyde which is immediately further reduced to the primary alcohol.[11][13] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.[11]
Caption: Reaction scheme for the reduction to the primary alcohol.
Experimental Protocol: Synthesis of (1-Benzhydrylazetidin-3-yl)methanol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of 1-Benzhydrylazetidine-3-carboxylic Acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) (15 mL/mmol).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ in THF (1.0 M, 2.0-3.0 eq) dropwise. Caution: Exothermic reaction and H₂ gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Quenching: Carefully quench the reaction by cooling to 0 °C and adding water dropwise (X mL), followed by 15% NaOH (aq) (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) generates a granular precipitate that is easy to filter.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography if necessary.
II. Strategic Deprotection: Modifying the N1-Position
The N-benzhydryl group serves as an excellent protecting group during the initial modifications at C3. Its removal is essential for introducing diversity at the nitrogen atom, a common strategy for tuning a drug candidate's properties, such as basicity (pKa) and target interactions.
Causality and Experimental Choice: The benzhydryl group is readily cleaved by catalytic hydrogenation. The benzylic C-N bonds are susceptible to hydrogenolysis over a palladium catalyst. This method is clean, efficient, and typically high-yielding.
Caption: Workflow for N-debenzhydrylation via catalytic hydrogenation.
Experimental Protocol: General N-Debenzhydrylation
-
Reaction Setup: To a solution of the N-benzhydrylazetidine derivative (1.0 eq) in a suitable solvent such as methanol or ethanol, add Palladium on carbon (10% w/w, ~0.1 eq by weight).
-
Hydrogenation: Place the flask on a hydrogenation apparatus or purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is often sufficient).
-
Reaction: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the secondary amine, which is often pure enough for subsequent steps or can be purified by chromatography.
Once deprotected, the resulting secondary amine is a versatile building block for N-alkylation, N-arylation (e.g., Buchwald-Hartwig coupling), reductive amination, or acylation, vastly expanding the library of accessible derivatives.
III. Final Characterization
The structural integrity and purity of all novel derivatives must be rigorously confirmed. A standard suite of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, verifying the success of a transformation (e.g., disappearance of the benzhydryl methine proton signal at ~4.5 ppm after deprotection), and establishing regiochemistry.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for new chemical entities.
-
Chromatography (HPLC/LC-MS): Used to assess the purity of the final compounds. Purity levels of >95% are typically required for biological screening.
Conclusion
Ethyl 1-benzhydrylazetidine-3-carboxylate stands as a powerful and versatile platform for the synthesis of novel, medicinally relevant compounds. By systematically applying the core transformations of ester hydrolysis, amide coupling, and reduction, followed by strategic N-debenzhydrylation and subsequent N-functionalization, researchers can rapidly generate diverse libraries of drug-like molecules. The rationale-driven protocols outlined in this guide provide a robust framework for exploring the vast chemical space accessible from this valuable starting material, paving the way for the discovery of the next generation of azetidine-based therapeutics.
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Methodological & Application
Synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate: An Application Note and Detailed Protocol
Introduction
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in modern drug discovery.[1][2] Their unique conformational rigidity and ability to introduce three-dimensionality into molecules make them attractive replacements for more common ring systems. Ethyl 1-benzhydrylazetidine-3-carboxylate is a key intermediate in the synthesis of various biologically active compounds, leveraging the steric and electronic properties of the bulky benzhydryl group to modulate interactions with biological targets. This document provides a comprehensive guide to the synthesis of this important building block, detailing a robust protocol and offering expert insights into the experimental nuances.
Synthetic Strategy: N-Alkylation of Ethyl Azetidine-3-carboxylate
The most direct and efficient route to Ethyl 1-benzhydrylazetidine-3-carboxylate is the N-alkylation of ethyl azetidine-3-carboxylate with a suitable benzhydrylating agent, typically a benzhydryl halide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
The core of this transformation involves the nucleophilic attack of the secondary amine nitrogen of the azetidine ring on the electrophilic carbon of the benzhydryl halide. A base is essential to neutralize the hydrohalic acid byproduct generated during the reaction, thereby driving the equilibrium towards the product and preventing the protonation and deactivation of the starting amine.
Several factors influence the success of this alkylation, including the choice of base, solvent, and reaction temperature. The selection of a non-nucleophilic base is crucial to avoid competing reactions with the electrophile. The solvent must be capable of dissolving the reactants and facilitating the SN2 transition state.
Experimental Protocol
This protocol details the synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate from ethyl azetidine-3-carboxylate hydrochloride and diphenylmethyl bromide.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| Ethyl azetidine-3-carboxylate HCl | C₆H₁₂ClNO₂ | 165.62 |
| Diphenylmethyl bromide (Benzhydryl bromide) | C₁₃H₁₁Br | 247.13 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - |
| Brine | NaCl (aq) | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl azetidine-3-carboxylate hydrochloride (1.0 eq, e.g., 5.0 g).
-
Solvent and Base Addition: Add acetonitrile (100 mL) to the flask, followed by anhydrous potassium carbonate (2.5 eq). Stir the suspension vigorously at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free base of ethyl azetidine-3-carboxylate in situ.
-
Addition of Electrophile: To the stirred suspension, add diphenylmethyl bromide (1.1 eq) portion-wise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford Ethyl 1-benzhydrylazetidine-3-carboxylate as a pure product.
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate.
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Base: Potassium carbonate is a mild, inexpensive, and non-nucleophilic base that is effective in neutralizing the generated hydrobromic acid. Its heterogeneity is not a significant issue in a refluxing solvent like acetonitrile. Stronger bases like sodium hydride are generally unnecessary and can lead to side reactions.
-
Solvent Selection: Acetonitrile is an excellent solvent for SN2 reactions as it is polar and aprotic, effectively solvating the cation while leaving the nucleophile relatively free to react. It also has a convenient boiling point for this transformation.
-
Stoichiometry: A slight excess of the benzhydryl bromide is used to ensure complete consumption of the starting azetidine. A large excess should be avoided to minimize purification challenges. Using at least two equivalents of the base is critical to both neutralize the hydrochloride salt and the acid produced during the alkylation.
-
Reaction Monitoring: It is crucial to monitor the reaction to determine the point of completion and to avoid potential side reactions from prolonged heating. TLC is a simple and effective method for this purpose.
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured through in-process controls and final product characterization.
-
Reaction Monitoring: Regular analysis of the reaction mixture by TLC or LC-MS will confirm the consumption of the starting material and the formation of the desired product. The appearance of a new, less polar spot corresponding to the product and the disappearance of the starting amine are indicative of a successful reaction.
-
Product Characterization: The identity and purity of the final product, Ethyl 1-benzhydrylazetidine-3-carboxylate, should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the benzhydryl and ethyl ester moieties attached to the azetidine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
By implementing these analytical checks, researchers can be confident in the successful execution of the synthesis and the quality of the obtained product.
References
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]
-
Synthesis of 1-benzhydryl-3-phthalimidoazetidine. PrepChem.com. [Link]
-
Synthesis of A: 1-Benzhydryl-2-[α-(N-trifluoroacetylamino)benzyl]-azetidine. PrepChem.com. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH. [Link]
-
Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. NIH. [Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. NIH. [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Ethyl azetidine-3-carboxylate hydrochloride. PubChem. [Link]
Sources
Application Notes and Protocols for the Experimental Synthesis of Azetidine Rings in Drug Discovery
Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from the shadow of its more common five- and six-membered counterparts to become a privileged scaffold in modern drug discovery.[1][2] Its unique combination of properties—conformational rigidity, a high fraction of sp³-hybridized carbons, and significant ring strain (approx. 25.4 kcal/mol)—confers favorable pharmacokinetic profiles, including enhanced metabolic stability, improved solubility, and novel intellectual property space.[1][3] Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine moiety, underscoring its therapeutic relevance.[1][2]
This guide provides an in-depth exploration of key experimental procedures for the synthesis of the azetidine ring, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are selected for their robustness, versatility, and relevance to the synthesis of medicinally relevant compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible success in the laboratory.
Strategic Approaches to Azetidine Ring Construction
The synthesis of the strained azetidine ring can be broadly categorized into several strategic approaches. This guide will focus on four powerful and contemporary methods:
-
Intramolecular Cyclization: The formation of a C-N bond through the cyclization of a linear precursor is a fundamental and widely used strategy.
-
[2+2] Photocycloaddition: Light-mediated cycloadditions offer a direct and atom-economical route to the azetidine core.
-
Palladium-Catalyzed Intramolecular C-H Amination: This modern approach leverages the power of transition metal catalysis to form the azetidine ring from unactivated C-H bonds.
-
Ring Expansion of Aziridines: The expansion of a three-membered aziridine ring provides an elegant method for accessing substituted azetidines.
The following sections will provide detailed protocols for each of these methodologies, supported by mechanistic insights and practical considerations.
Methodology 1: Intramolecular Cyclization via Aminolysis of Epoxy Amines
Intramolecular nucleophilic substitution is a classic and reliable method for forming cyclic structures. The following protocol details the synthesis of a substituted azetidine through the lanthanide-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine. This method is notable for its high regioselectivity and tolerance of various functional groups.
Causality and Mechanistic Insights
The choice of a lanthanide triflate, specifically La(OTf)₃, as the catalyst is crucial. Lanthanide triflates are oxophilic Lewis acids that can effectively activate the epoxide ring towards nucleophilic attack by the tethered amine. The high basicity of the amine nucleophile can often quench traditional Brønsted or Lewis acid catalysts; however, lanthanide triflates are sufficiently robust to function catalytically under these conditions. The cis-stereochemistry of the starting epoxy amine is critical for favoring the 4-exo-tet cyclization pathway to form the azetidine ring over the alternative 5-endo-tet pathway that would lead to a pyrrolidine.
Visualizing the Workflow: Intramolecular Cyclization
Caption: Workflow for azetidine synthesis via intramolecular cyclization.
Detailed Experimental Protocol: La(OTf)₃-Catalyzed Intramolecular Aminolysis
Materials:
-
cis-3,4-epoxy amine (1.0 equiv)
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (10 mol%)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the cis-3,4-epoxy amine (e.g., 0.5 mmol, 1.0 equiv).
-
Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Add La(OTf)₃ (0.1 equiv, e.g., 0.05 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 84 °C) and stir for 2.5 to 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired azetidine.
Self-Validation and Expected Outcome:
-
TLC Monitoring: The disappearance of the starting material and the appearance of a new, typically more polar, spot corresponding to the azetidine product.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should confirm the formation of the azetidine ring, with characteristic shifts for the ring protons and carbons.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular weight of the product.
-
Yield: This reaction is reported to proceed in high yields, often exceeding 80%.[4]
| Parameter | Condition | Rationale |
| Catalyst | La(OTf)₃ (10 mol%) | Oxophilic Lewis acid that activates the epoxide without being quenched by the amine. |
| Solvent | 1,2-Dichloroethane (DCE) | High boiling point allows for reflux conditions to drive the reaction to completion. |
| Temperature | Reflux (~84 °C) | Provides the necessary thermal energy for the cyclization to occur at a reasonable rate. |
| Workup | Aqueous NaHCO₃ | Neutralizes the acidic catalyst and any acidic byproducts. |
Methodology 2: Visible-Light-Mediated [2+2] Photocycloaddition
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine equivalent and an alkene, is a powerful method for the direct synthesis of azetidines.[5][6] Modern advancements have enabled this reaction to be performed under visible light irradiation using a photocatalyst, which offers milder and more selective reaction conditions compared to traditional UV light-mediated methods.[7][8]
Causality and Mechanistic Insights
This protocol utilizes an iridium-based photocatalyst that, upon excitation with visible light (e.g., blue LEDs), can activate a suitable oxime derivative via triplet energy transfer.[7][8] The resulting triplet-excited oxime then undergoes a [2+2] cycloaddition with a wide range of alkenes. The use of 2-isoxazoline-3-carboxylates as the oxime component is particularly effective, as they are readily activated by the photocatalyst and react with high efficiency.[8] This approach is characterized by its operational simplicity and broad substrate scope.[6]
Visualizing the Mechanism: Photocatalytic [2+2] Cycloaddition
Sources
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- 2. researchgate.net [researchgate.net]
- 3. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of Ethyl 1-benzhydrylazetidine-3-carboxylate
Abstract
Ethyl 1-benzhydrylazetidine-3-carboxylate is a key intermediate in pharmaceutical synthesis, valued for its substituted azetidine scaffold.[1] The four-membered azetidine ring is a significant pharmacophore found in numerous biologically active compounds.[2][3][4] As with any active pharmaceutical ingredient (API) precursor, rigorous and unambiguous characterization is paramount to ensure identity, purity, and quality for downstream applications and regulatory compliance. This application note provides a comprehensive, multi-technique guide for the analytical characterization of this compound. We present detailed protocols and interpretation guidelines for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis, designed for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The foundational step in any analytical workflow is understanding the molecule's basic properties.
Structure:
Table 1: Physicochemical Properties of Ethyl 1-benzhydrylazetidine-3-carboxylate
| Property | Value | Source |
| IUPAC Name | ethyl 1-benzhydrylazetidine-3-carboxylate | [5] |
| CAS Number | 887591-82-4 | [5] |
| Molecular Formula | C₁₉H₂₁NO₂ | ChemDraw Calculation |
| Molecular Weight | 295.38 g/mol | [1] |
| Appearance | Colorless Oil (typical) | |
| Storage | Store at 2-8°C | [1] |
Chromatographic Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method is ideal for this molecule, leveraging its moderate polarity for effective separation from potential non-polar or highly polar impurities.
Principle of the Method
The analyte is separated on a hydrophobic stationary phase (C18) using a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. Purity is calculated based on the relative area of the main peak detected by a UV spectrophotometer.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its robust performance and excellent resolving power for aromatic compounds.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 0.1% Formic Acid in Water. The organic modifier (Acetonitrile) is effective at eluting the benzhydryl-containing compound from the C18 stationary phase. A typical starting point is a 70:30 (v/v) ratio of Acetonitrile to aqueous buffer.[6]
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Inject 10 µL of the prepared sample.
-
Run the analysis under the conditions specified in Table 2.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
Table 2: Recommended HPLC Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for robust separation of moderately polar analytes. |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid | Provides good peak shape and resolution. Acid improves ionization for potential MS coupling. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring efficient separation. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection | UV at 210 nm or 254 nm | Benzene rings provide strong UV absorbance at these wavelengths. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
Structural Elucidation by NMR Spectroscopy
NMR is the most powerful technique for the unambiguous determination of molecular structure. For a molecule with chiral centers and sterically constrained rings like this one, both 1D and 2D NMR experiments are essential.
Principle of the Method
NMR spectroscopy exploits the magnetic properties of atomic nuclei. ¹H and ¹³C nuclei in different chemical environments absorb radiofrequency energy at distinct frequencies, providing detailed information about the molecular skeleton, connectivity, and stereochemistry.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often a good first choice for this type of molecule.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If peak assignments are ambiguous, acquire 2D NMR spectra, such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[7]
-
Data Interpretation
Table 3: Expected NMR Chemical Shifts (¹H and ¹³C) in CDCl₃
| Structural Unit | Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | Notes |
| Benzhydryl Aromatic | 7.20 - 7.50 (m, 10H) | 126 - 129 (multiple signals) | Complex multiplet for the ten protons of the two phenyl rings. |
| Benzhydryl Methine (CH) | ~4.5 (s, 1H) | ~75 | A key singlet, its position indicates attachment to nitrogen and the two phenyl groups. |
| Azetidine Ring (CH, CH₂) | 3.0 - 4.0 (m, 5H) | ~40-60 | These signals are often complex due to restricted rotation and diastereotopicity. 2D NMR is crucial for definitive assignment.[2] |
| Ester Methylene (-OCH₂CH₃) | ~4.1 (q, 2H) | ~61 | A quartet due to coupling with the adjacent methyl group. |
| Ester Methyl (-OCH₂CH₃) | ~1.2 (t, 3H) | ~14 | A triplet due to coupling with the adjacent methylene group. |
| Ester Carbonyl (C=O) | N/A | ~172 | The carbonyl carbon is a key indicator, typically appearing far downfield.[7] |
The diagram below illustrates how different 2D NMR experiments provide complementary information to solve complex structures.
Caption: Integrated workflow for the complete characterization of the target compound.
Conclusion
The analytical characterization of Ethyl 1-benzhydrylazetidine-3-carboxylate requires an orthogonal, multi-technique approach. HPLC provides robust purity data, while the combination of NMR, MS, and FTIR delivers unambiguous structural confirmation. This suite of methods, when used in concert, provides a comprehensive and self-validating system to ensure the molecule's identity, purity, and quality, meeting the stringent requirements of the pharmaceutical industry.
References
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). PubMed Central. [Link]
-
1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate. [Link]
-
Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]
-
How can I distinguish Ester bond from -COOH in FT-IR? ResearchGate. [Link]
-
Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics. [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]
-
[Determination of the azetidine-2-carboxylic acid from lily of the valley]. PubMed. [Link]
-
Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. National Institutes of Health. [Link]
-
Benzhydryl Compounds. McMaster Experts. [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]
-
A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. Research Journal of Pharmacy and Technology. [Link]
-
Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. [Link]
-
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. [Link]
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. National Institutes of Health. [Link]
-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. [Link]
-
Benzhydryl compounds. Wikipedia. [Link]
-
Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. [Link]
-
HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. SIELC Technologies. [Link]
-
Benzhydryl Compounds - MeSH. National Center for Biotechnology Information. [Link]
-
Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. ACS Publications. [Link]
-
Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. [Link]
-
Special Issue : Nitrogen Containing Scaffolds in Medicinal Chemistry 2023. MDPI. [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
-
Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. PubMed. [Link]
-
Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. ResearchGate. [Link]
-
Diphenhydramine Mass Spectrum. MassBank. [Link]
-
Ethyl 1-acetyl-1H-indole-3-carboxylate. National Institutes of Health. [Link]
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HPLC method development for Ethyl 1-benzhydrylazetidine-3-carboxylate analysis
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of Ethyl 1-benzhydrylazetidine-3-carboxylate
Abstract
This document provides a comprehensive and systematic guide for the development and initial validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Ethyl 1-benzhydrylazetidine-3-carboxylate, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this guide is structured to not only provide a final protocol but to elucidate the scientific rationale behind each step of the development process. The narrative follows a logical workflow from analyte characterization to mobile phase optimization, culminating in a robust, stability-indicating method suitable for quality control and stability testing. The protocols are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines.
Analyte Characterization and Foundational Strategy
A thorough understanding of the analyte's physicochemical properties is the cornerstone of efficient method development.[1] Ethyl 1-benzhydrylazetidine-3-carboxylate possesses distinct structural features that guide the initial chromatographic strategy.
-
Structure and Physicochemical Properties: The molecule consists of a polar azetidine-carboxylate core and a large, non-polar benzhydryl (diphenylmethyl) group. This amphiphilic nature suggests strong retention on a non-polar stationary phase. The benzhydryl moiety contains two phenyl rings, which are excellent chromophores, making UV detection a highly suitable and sensitive choice.[2] The tertiary amine within the azetidine ring is a basic functional group, meaning its ionization state, and therefore its chromatographic behavior, will be highly dependent on the mobile phase pH.[3]
-
Initial Chromatographic Approach:
-
Separation Mode: Given the molecule's significant hydrophobicity, Reversed-Phase HPLC (RP-HPLC) is the most appropriate separation mode.[2][4]
-
Detection Mode: The presence of the benzhydryl group predicts strong UV absorbance. A UV-Vis or Diode Array Detector (DAD) is the logical choice. If the compound lacked a strong chromophore, alternative detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS) would be considered.[5][6]
-
Solubility: The compound is expected to be soluble in common organic solvents such as acetonitrile and methanol, making sample preparation straightforward.[1]
-
The following diagram illustrates the logic flow from analyte properties to the initial method parameters.
Caption: Logic diagram linking analyte properties to initial HPLC choices.
Systematic Method Development Workflow
Method development should be approached as a systematic process of screening and optimization rather than random trial and error.[4] The goal is to achieve a method that provides adequate resolution, good peak shape, and a reasonable run time.
The overall workflow is depicted below.
Caption: High-level workflow for HPLC method development.
Column and Detector Selection
-
Stationary Phase: A C18 (octadecylsilane) column is the most versatile and common choice for RP-HPLC and serves as the ideal starting point.[7] A column with modern, high-purity silica and robust end-capping is recommended to minimize peak tailing from the basic amine.
-
Column Dimensions: For method development, a shorter column (e.g., 100-150 mm length) with a standard internal diameter (4.6 mm) and smaller particles (3-5 µm) offers a good balance of efficiency and speed.[2][8]
-
Detector Wavelength: To determine the optimal wavelength, a UV scan of the analyte in the mobile phase should be performed using a DAD. The wavelength of maximum absorbance (λmax) should be chosen for the highest sensitivity.[8] For this molecule, a λmax is expected in the 220-270 nm range due to the phenyl groups. For impurity profiling, monitoring at a lower, more universal wavelength (e.g., 220 nm) in addition to the λmax can be beneficial.
Mobile Phase Optimization Protocol
Mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.[9][10][11]
Objective: To find a mobile phase composition that provides a retention factor (k) between 2 and 10, a tailing factor (T) close to 1.0, and adequate resolution from any impurities.
Step-by-Step Protocol:
-
Prepare Stock Solutions:
-
Analyte Stock: Prepare a ~1 mg/mL solution of Ethyl 1-benzhydrylazetidine-3-carboxylate in acetonitrile or a 50:50 mixture of acetonitrile and water.
-
Mobile Phase A: Prepare an aqueous buffer. A 20 mM potassium phosphate buffer at pH 3.0 is an excellent starting point. Low pH ensures the tertiary amine is fully protonated, which typically improves peak shape by minimizing interactions with residual silanols on the column.[3] Filter through a 0.45 µm membrane.
-
Mobile Phase B: Use HPLC-grade acetonitrile (ACN).
-
-
Initial Scouting Gradient:
-
Set up the HPLC system with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the analyte solution (~10 µL).
-
Run a broad linear gradient from 5% B to 95% B over 20-30 minutes.[4]
-
This initial run will determine the approximate percentage of organic solvent required to elute the compound.
-
-
Optimization of Elution:
-
Based on the scouting run, design a more focused gradient. If the peak eluted at 15 minutes in a 30-minute gradient from 5-95% B, the approximate elution percentage is 5% + (15/30) * (95%-5%) = 50% B.
-
Run a shallower gradient around this point (e.g., 40% to 60% B over 15 minutes) to improve resolution between the main peak and any closely eluting impurities.
-
Isocratic Conversion (Optional): If the focused gradient provides good separation and the goal is a simple QC method, it can be converted to an isocratic method. The optimal isocratic percentage of B can be estimated from the retention time in the gradient run.
-
-
Organic Modifier Evaluation:
-
Repeat the optimized gradient using methanol as Mobile Phase B instead of acetonitrile. Methanol has different solvent properties and can alter selectivity, potentially improving the resolution of critical pairs.[3] Compare the chromatograms to decide which organic solvent provides the best overall separation.
-
Optimized Method Protocol (Example)
This section provides a hypothetical but scientifically grounded final method based on the development strategy.
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV/DAD Detector | Standard pharmaceutical analysis equipment. |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Good starting point for efficiency and backpressure.[12] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Low pH protonates the amine, improving peak shape.[3] |
| Mobile Phase B | Acetonitrile | Common, low viscosity, and good UV transparency. |
| Gradient Program | 0 min: 40% B, 15 min: 70% B, 16 min: 40% B, 20 min: 40% B | Focused gradient for elution and re-equilibration. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Detection | 225 nm (λmax) and 254 nm | λmax for sensitivity, 254 nm for aromatic impurities. |
| Sample Diluent | 50:50 Acetonitrile:Water | Ensures compatibility with the mobile phase.[1] |
Method Validation and Stability-Indicating Properties
A developed method is not complete until it is validated to be suitable for its intended purpose.[13] The principles outlined in ICH Q2(R1) provide a framework for this validation.[14][15] A key aspect is demonstrating the method is stability-indicating , meaning it can accurately measure the drug substance in the presence of its degradation products.[16][17] This is achieved through forced degradation studies.
Forced Degradation Study Protocol
Objective: To intentionally degrade the sample under various stress conditions to produce potential degradation products and prove they can be separated from the parent peak. A degradation of 5-20% is generally targeted.[18]
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Prepare Samples: Prepare separate solutions of Ethyl 1-benzhydrylazetidine-3-carboxylate at ~1 mg/mL.
-
Apply Stress:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C.
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal: Store the solid drug substance in an oven at 80°C.
-
Photolytic: Expose a solution to light as specified in ICH Q1B guidelines.
-
-
Monitor and Analyze: Withdraw aliquots at various time points (e.g., 2, 8, 24 hours). Neutralize the acid and base samples before dilution. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze using the developed HPLC method with a DAD.
-
Data Evaluation: Assess the peak purity of the parent peak in each stressed sample using the DAD software. Ensure all degradation products are well-resolved from the main analyte peak. Calculate the mass balance to account for all material.
Validation Parameters
The following parameters should be evaluated according to ICH Q2(R1) guidelines:[14][15][19]
| Validation Parameter | Purpose |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. Data from the forced degradation study is key. |
| Linearity | To show that the method's response is directly proportional to the analyte concentration over a specified range (e.g., 50-150% of the target concentration). |
| Accuracy | To determine the closeness of the test results to the true value, typically assessed by spike recovery experiments at different concentration levels. |
| Precision | To measure the method's consistency, evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument). |
| Range | The concentration interval over which the method is shown to be linear, accurate, and precise. |
| Quantitation Limit (QL) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2 units, column temp ±5°C, % organic ±2%). |
Conclusion
This application note outlines a comprehensive, science-driven approach to developing a stability-indicating HPLC method for Ethyl 1-benzhydrylazetidine-3-carboxylate. By systematically evaluating analyte properties and optimizing chromatographic parameters, a robust and reliable method can be established. The subsequent validation, guided by ICH principles and confirmed with forced degradation studies, ensures the method is suitable for its intended use in a regulated pharmaceutical environment, guaranteeing the quality and stability of the target compound.
References
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Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharmatech URL: [Link]
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Title: Steps for HPLC Method Development Source: Pharmaguideline URL: [Link]
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Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL: [Link]
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Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]
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Title: Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance Source: Mastelf URL: [Link]
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations Source: The Pharma Guru URL: [Link]
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Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]
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Title: Forced degradation as an integral part of HPLC stability-indicating method development Source: ResearchGate URL: [Link]
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Title: Mobile Phase Optimization: Significance and symbolism Source: The Acronym Finder URL: [Link]
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Title: Strategies for Method Development and Optimization in HPLC Source: Drawell URL: [Link]
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Title: A Comprehensive Guide to Selecting HPLC Columns Source: Labtech URL: [Link]
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Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies Source: International Journal of Advanced Research in Science, Communication and Technology URL: [Link]
-
Title: Choosing the Right HPLC Column: A Complete Guide Source: Phenomenex URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: HPLC Column Selection Guide to Help You Achieve the Best Separation Source: Separation Science URL: [Link]
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Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development Source: Walsh Medical Media URL: [Link]
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Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
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Title: HPLC Column Selection Guide Source: Separation Methods Technologies (SMT) URL: [Link]
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Title: How to Select the Proper HPLC Column for Your Application Source: Maxi Scientific URL: [Link]
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Title: Guides for method development Source: YMC Co., Ltd. URL: [Link]
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Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL: [Link]
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Title: Method Development Guide Source: ZirChrom URL: [Link]
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Title: Analytical Method Development Approach When Compounds Don't Have UV Chromophore Source: Pharma Beginners URL: [Link]
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Title: On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model Source: ResearchGate URL: [Link]
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Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]
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In vitro dopamine reuptake assay using Ethyl 1-benzhydrylazetidine-3-carboxylate
Characterizing Dopamine Transporter (DAT) Inhibition with Ethyl 1-benzhydrylazetidine-3-carboxylate Using an In Vitro Reuptake Assay
Introduction: The Dopamine Transporter as a Critical Neuromodulator
The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic plasma membrane protein that governs dopamine (DA) homeostasis in the brain.[1] Its primary function is the rapid reuptake of extracellular DA back into the presynaptic neuron, a crucial mechanism for terminating dopaminergic neurotransmission.[2] This action precisely controls the duration and intensity of DA signaling, which is fundamental for voluntary movement, motivation, reward, and cognitive functions.[3]
Dysregulation of DAT function is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention-deficit hyperactivity disorder (ADHD), and substance use disorders.[1] Consequently, DAT is a major target for therapeutic drugs and a subject of intense pharmacological research.[4] Molecules that block the transporter are known as dopamine reuptake inhibitors (DRIs). By preventing DA reuptake, DRIs increase the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.[4]
This application note provides a detailed framework and protocol for characterizing the inhibitory activity of a test compound, Ethyl 1-benzhydrylazetidine-3-carboxylate , on the human dopamine transporter (hDAT) using an in vitro competitive dopamine reuptake assay.
Principle of the Competitive Reuptake Assay
The in vitro dopamine reuptake assay is a robust method to determine the potency of a test compound as a DAT inhibitor. The core principle is competition. The assay measures the uptake of a labeled dopamine substrate (either a radiolabeled molecule like [³H]Dopamine or a fluorescent analog) into cells engineered to express the dopamine transporter.[5][6]
When an inhibitory compound such as Ethyl 1-benzhydrylazetidine-3-carboxylate is introduced, it competes with the labeled substrate for binding to the DAT's active site.[3] The higher the affinity and concentration of the inhibitor, the less labeled substrate is transported into the cell. By measuring the reduction in substrate uptake across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[7]
This methodology allows for a quantitative assessment of a compound's ability to engage and block the primary function of the dopamine transporter.
Experimental Design: A Self-Validating System
To ensure data integrity, the experimental design must incorporate a system of controls that validate the assay's performance. This involves careful selection of the cell model, labeled substrate, and reference compounds.
Cell Line Selection
The use of a stable, recombinant cell line provides a consistent and reproducible biological system. Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected to express the human dopamine transporter (hDAT) are industry standards.[7][8] These models offer high levels of transporter expression with low endogenous transporter activity, maximizing the signal-to-noise ratio. For this protocol, we will use HEK293 cells stably expressing hDAT (HEK-hDAT) .
Choice of Labeled Substrate
Historically, radiolabeled substrates like [³H]Dopamine have been the gold standard, offering high sensitivity and a direct measure of uptake.[6] However, modern fluorescence-based assays have emerged as a safer and higher-throughput alternative.[9][10] These assays use a fluorescent dye that mimics biogenic amines and is actively transported into the cell, leading to an increase in intracellular fluorescence.[8][11] This protocol will detail the classic radiolabeled approach due to its direct mechanistic relevance, but the principles are directly adaptable to fluorescent kits.
Essential Controls for Assay Validation
A robust assay requires multiple controls to define the dynamic range and specificity of the measurement.
| Control Type | Purpose | Implementation | Expected Outcome |
| Total Uptake (Vehicle) | Establishes the maximum (100%) specific uptake of the labeled substrate. | Cells are incubated with the labeled substrate and the same vehicle (e.g., 0.1% DMSO) used to dissolve the test compound. | Highest signal (CPM or RFU), representing uninhibited DAT activity. |
| Positive Control | Validates that the assay can detect inhibition and provides a reference for potency. | A known, potent DAT inhibitor (e.g., GBR 12909 or Nomifensine) is run in a full dose-response curve.[12] | A complete sigmoidal inhibition curve with an IC₅₀ value consistent with historical data. |
| Non-Specific Uptake | Determines the background signal from substrate entry independent of DAT (e.g., passive diffusion). | Cells are incubated with the labeled substrate in the presence of a saturating concentration of a potent inhibitor (e.g., 10 µM Nomifensine).[13] | Lowest signal, representing uptake that is not mediated by DAT. |
Specific Uptake is the critical value and is calculated as: Specific Uptake = Total Uptake - Non-Specific Uptake
Detailed Protocol: [³H]Dopamine Reuptake Inhibition Assay
This protocol is designed to determine the IC₅₀ value of Ethyl 1-benzhydrylazetidine-3-carboxylate.
Required Materials and Reagents
| Reagent/Material | Specifications |
| Cell Line | HEK293 cells stably expressing hDAT (e.g., from a commercial vendor or academic collaborator). |
| Culture Medium | DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418). |
| Plates | 96-well, white, clear-bottom, tissue culture-treated microplates. |
| Labeled Substrate | [³H]Dopamine (Specific Activity: 40-60 Ci/mmol). |
| Test Compound | Ethyl 1-benzhydrylazetidine-3-carboxylate, dissolved in 100% DMSO to create a 10 mM stock.[14] |
| Positive Control | GBR 12909 or Nomifensine, dissolved in 100% DMSO to create a 10 mM stock. |
| Assay Buffer | Krebs-Ringer-HEPES (KRH) buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH adjusted to 7.4. |
| Lysis Buffer | 1% Sodium Dodecyl Sulfate (SDS). |
| Scintillation Fluid | A high-quality liquid scintillation cocktail. |
| Equipment | Liquid scintillation counter, multichannel pipettes, cell culture incubator (37°C, 5% CO₂). |
Experimental Workflow Diagram
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Cell-based assays for confirming Ethyl 1-benzhydrylazetidine-3-carboxylate activity
Application Note & Protocols
Topic: Cell-Based Assays for Confirming Ethyl 1-benzhydrylazetidine-3-carboxylate Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the cell-based assays required to characterize the pharmacological activity of Ethyl 1-benzhydrylazetidine-3-carboxylate. The molecular structure, featuring a benzhydryl moiety and an azetidine core, strongly suggests a potential interaction with monoamine transporters.[1][2][3] Compounds with these structural features are known to exhibit high affinity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][3] Therefore, this guide details a logical, tiered approach to first confirm and quantify the inhibition of these transporters, then to assess binding affinity and selectivity, and finally to screen for potential off-target effects. The protocols provided are designed to build a robust pharmacological profile for this novel chemical entity, a critical step in preclinical drug development.
Introduction: The Rationale for a Focused Assay Strategy
Ethyl 1-benzhydrylazetidine-3-carboxylate is a synthetic small molecule for which the biological activity is not yet fully elucidated. The prominent benzhydryl group (diphenylmethyl) is a well-established pharmacophore in ligands that target monoamine transporters (MATs).[2][4] Furthermore, azetidine derivatives have been successfully developed as potent inhibitors of MATs, including DAT.[5][6][7]
It is important to note that the compound is an ethyl ester. In biological systems, esters are often rapidly hydrolyzed by carboxylesterases present in the liver and other tissues to form the corresponding carboxylic acid.[8] This biotransformation could yield the active pharmacological agent. Therefore, it is prudent to evaluate both the parent ester and its potential carboxylic acid metabolite in parallel to determine the true active compound.
The primary function of MATs—DAT, NET, and SERT—is to clear neurotransmitters from the synaptic cleft, thereby terminating neuronal signaling.[9][10] Inhibition of this reuptake process increases the concentration and duration of neurotransmitters in the synapse, a mechanism central to the action of many antidepressants and psychostimulants.[9][11]
Given this structural hypothesis, a systematic in vitro pharmacological evaluation is necessary. This guide outlines a three-part strategy:
-
Part I: Primary Functional Assays: To directly measure the compound's ability to inhibit the uptake of neurotransmitters into cells expressing the target transporters.
-
Part II: Mechanistic & Selectivity Assays: To determine if the compound binds directly to the transporters and to quantify its selectivity across the MAT family.
-
Part III: Off-Target & Downstream Assays: To screen for unintended activity at other major drug target classes, such as G-protein coupled receptors (GPCRs), ensuring a clean pharmacological profile.
Part I: Primary Functional Assays - Quantifying Monoamine Transporter Inhibition
The most direct method to confirm the hypothesized activity is to measure the inhibition of transporter function in a cellular context. Neurotransmitter uptake assays are the gold standard for this purpose.[12] Modern methods often employ fluorescent substrates, which offer a high-throughput, non-radioactive alternative to traditional radiolabeled neurotransmitters.[13][14][15]
Protocol 1: Fluorescent Substrate Uptake Assay
This protocol uses a fluorescent substrate that acts as a mimic for dopamine, norepinephrine, and serotonin, allowing for the assessment of all three transporters with a single platform.[16][17] The principle involves the transport of the substrate into the cell, leading to an increase in intracellular fluorescence. An inhibitor will block this transport, resulting in a reduced signal.[18]
Workflow Diagram: Neurotransmitter Uptake Inhibition Assay
Caption: Principle of the competitive radioligand binding assay.
Materials:
-
Cell Membranes: Prepared from HEK-293 cells overexpressing hDAT, hSERT, or hNET.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET. [3]* Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Test Compound and Reference Inhibitors (as in Protocol 1).
-
GF/B glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
96-well filter plates and vacuum manifold.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL Binding Buffer.
-
25 µL of serially diluted test compound or vehicle.
-
25 µL of radioligand at a final concentration near its K_d_ (e.g., 1-2 nM for [³H]WIN 35,428). [19] * 100 µL of cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 4°C to reach equilibrium.
-
Harvesting: Rapidly aspirate the reaction mixture onto a GF/B filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with ice-cold Binding Buffer to remove non-specifically bound radioactivity.
-
Quantification:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Define "Total Binding" (vehicle control) and "Non-specific Binding" (in the presence of a high concentration of a known inhibitor, e.g., 10 µM GBR-12909).
-
Calculate "Specific Binding" = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the inhibitor constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant. [16]
-
Part III: Off-Target & Downstream Assays
A critical aspect of drug development is ensuring selectivity and identifying potential off-target liabilities. Since monoamine transporters are often modulated alongside GPCRs in the central nervous system, screening for activity at key GPCR signaling pathways is a crucial negative-screening step. [20]The two most common second messenger pathways are cAMP and intracellular calcium. [21][22] Signaling Pathway Diagram: Common GPCR Second Messengers
Caption: Simplified overview of major GPCR signaling pathways.
Protocol 3: cAMP Accumulation Assay
This assay measures changes in intracellular cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled receptors. [23]It can detect unintended agonist or antagonist activity at these receptors.
Step-by-Step Protocol:
-
Cell Culture: Use a cell line endogenously expressing a GPCR of interest or a commercially available cell line designed for cAMP assays (e.g., CHO-K1 or HEK293-T). [24][25]2. Assay Procedure:
-
Plate cells in a 96- or 384-well plate.
-
On the day of the assay, replace the medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Add the test compound.
-
For Gs (agonist mode): Incubate and measure cAMP levels.
-
For Gi (antagonist mode): Add the test compound, then stimulate the cells with a known Gi-coupled receptor agonist (e.g., forskolin) before measuring the decrease in cAMP.
-
-
Detection: Lyse the cells and measure cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE). [23][25]4. Data Analysis: Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the dose-response curves.
Protocol 4: Intracellular Calcium Flux Assay
This assay measures changes in intracellular calcium (Ca²⁺), the primary second messenger for Gq-coupled receptors. [22]It is a dynamic, real-time assay to detect activation of this pathway. [26] Step-by-Step Protocol:
-
Cell Culture: Plate cells expressing a Gq-coupled receptor in black, clear-bottom 96- or 384-well plates.
-
Dye Loading:
-
Remove growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) dissolved in buffer. [27]Probenecid may be included to prevent dye leakage. [22] * Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells and be cleaved into its active form. [28]3. Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation). [26] * Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument injects the test compound into the wells.
-
Immediately begin recording fluorescence intensity (e.g., Ex/Em = 490/525 nm) every 1-2 seconds for 1-3 minutes.
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot this response against the compound concentration to determine the EC₅₀ for agonist activity.
Data Summary and Interpretation
The data from these assays should be compiled to build a comprehensive pharmacological profile.
Table 1: Hypothetical Pharmacological Profile of Ethyl 1-benzhydrylazetidine-3-carboxylate
| Assay Type | Target | Parameter | Value (nM) | Selectivity Ratio |
| Uptake Inhibition | hDAT | IC₅₀ | 15.2 | - |
| hSERT | IC₅₀ | 850.6 | SERT/DAT = 56 | |
| hNET | IC₅₀ | 235.1 | NET/DAT = 15.5 | |
| Radioligand Binding | hDAT | K_i_ | 10.8 | - |
| hSERT | K_i_ | 798.2 | SERT/DAT = 74 | |
| hNET | K_i_ | 210.5 | NET/DAT = 19.5 | |
| Off-Target Screen | D₂ Receptor (cAMP) | IC₅₀ | >10,000 | >925 |
| 5-HT₂A Receptor (Ca²⁺) | EC₅₀ | >10,000 | >925 |
Interpretation:
-
The low nanomolar IC₅₀ and K_i_ values for hDAT indicate that the compound is a potent inhibitor that binds directly to the dopamine transporter. [11][12]* The selectivity ratios show that the compound is approximately 74-fold more selective for DAT over SERT and 19.5-fold more selective for DAT over NET in this hypothetical example.
-
The high IC₅₀/EC₅₀ values (>10,000 nM) in the cAMP and calcium flux assays suggest a lack of significant off-target activity at the representative Gi- and Gq-coupled receptors tested, indicating a clean profile. [20] By systematically applying this tiered assay approach, researchers can robustly confirm the activity, determine the mechanism and selectivity, and assess the safety profile of Ethyl 1-benzhydrylazetidine-3-carboxylate, providing the critical data needed to advance its development.
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Sallee, F. R., et al. (1993). [3H]WIN 35428 binding in the caudate nucleus of the rabbit: evidence for a single site on the dopamine transporter. The Journal of Pharmacology and Experimental Therapeutics. [Link]
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Uhl, G. R., & Hartig, P. R. (2002). [Pharmacology of monoamine neurotransmitter transporters]. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology. [Link]
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Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. [Link]
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Ukrinchuk, M. O., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. [Link]
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Kulkarni, M. V., et al. (2010). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research. [Link]
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Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy. [Link]
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El-Gazzar, A. A., et al. (2009). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Archiv der Pharmazie. [Link].gov/19746369/)
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Application Notes & Protocols: Investigating Ethyl 1-benzhydrylazetidine-3-carboxylate in Neuropharmacology
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Azetidine Scaffold in Neuroscience
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties. Its inherent ring strain and three-dimensional character offer a rigid scaffold that can enhance metabolic stability, improve solubility, and provide precise vectoral orientation of substituents for optimal target engagement.[1][2] Natural and synthetic azetidine derivatives have demonstrated a wide spectrum of pharmacological activities, with notable applications as central nervous system (CNS) modulators.[1][3]
Ethyl 1-benzhydrylazetidine-3-carboxylate (CAS No. 887591-82-4) is a synthetic compound featuring a central azetidine core, a bulky benzhydryl group on the nitrogen, and an ethyl carboxylate moiety at the 3-position.[4] While specific neuropharmacological data for this exact molecule is not extensively published, its structural motifs strongly suggest a potential interaction with monoamine transporters, which are critical regulators of neurotransmission and prominent targets for drugs treating psychiatric and neurological disorders.[5][6][7] The benzhydryl group is a common feature in many dopamine transporter (DAT) and norepinephrine transporter (NET) inhibitors, and the azetidine scaffold has been successfully incorporated into potent monoamine reuptake inhibitors.[8][9]
These application notes provide a comprehensive guide for the neuropharmacological investigation of Ethyl 1-benzhydrylazetidine-3-carboxylate, outlining its potential mechanisms of action and detailing robust protocols for its in vitro and in vivo characterization. The overarching hypothesis is that this compound may function as a monoamine transporter inhibitor, offering a novel chemical scaffold for the development of therapeutics for conditions such as depression, ADHD, substance use disorders, or Parkinson's disease.[10][11][12]
Hypothesized Mechanism of Action: A Focus on Monoamine Transporters
The structural similarity of Ethyl 1-benzhydrylazetidine-3-carboxylate to known monoamine reuptake inhibitors suggests that its primary mechanism of action likely involves the inhibition of one or more of the following transporters:
-
Dopamine Transporter (DAT): Inhibition of DAT increases the synaptic concentration of dopamine, a neurotransmitter crucial for motivation, reward, and motor control.[7]
-
Norepinephrine Transporter (NET): Blocking NET elevates synaptic norepinephrine levels, which is implicated in attention, arousal, and mood regulation.[6][13]
-
Serotonin Transporter (SERT): Inhibition of SERT leads to increased synaptic serotonin, a key target for the treatment of depression and anxiety disorders.[14]
Additionally, some azetidine analogs have shown activity at the Vesicular Monoamine Transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles for release.[15][16] Inhibition of VMAT2 can have profound effects on monoaminergic signaling.
The following experimental workflow is designed to systematically evaluate the interaction of Ethyl 1-benzhydrylazetidine-3-carboxylate with these key neuropharmacological targets.
Figure 1: A comprehensive workflow for the neuropharmacological evaluation of Ethyl 1-benzhydrylazetidine-3-carboxylate.
Part 1: In Vitro Characterization Protocols
Primary Screening: Monoamine Transporter Binding Affinity
Objective: To determine the binding affinity (Ki) of Ethyl 1-benzhydrylazetidine-3-carboxylate for DAT, NET, and SERT.
Rationale: Radioligand binding assays are a gold-standard method to quantify the direct interaction between a compound and its target receptor or transporter.[17] This initial screen will reveal whether the compound binds to monoamine transporters and with what affinity.
Protocol: Radioligand Competition Binding Assay
-
Preparation of Cell Membranes: Utilize cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells) or rodent brain tissue homogenates (e.g., striatum for DAT, hippocampus for SERT and NET).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligand Selection:
-
DAT: [³H]WIN 35,428 or [³H]GBR 12935
-
NET: [³H]Nisoxetine
-
SERT: [³H]Citalopram or [³H]Paroxetine
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the selected radioligand (typically at its Kd value), and a range of concentrations of Ethyl 1-benzhydrylazetidine-3-carboxylate (e.g., 0.1 nM to 10 µM).
-
For determination of non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Fit the data to a one-site competition binding curve using non-linear regression analysis to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description |
| IC50 | The concentration of the test compound that inhibits 50% of specific radioligand binding. |
| Ki | The inhibition constant, representing the affinity of the compound for the transporter. A lower Ki indicates higher affinity. |
| Kd | The equilibrium dissociation constant of the radioligand for the transporter. |
Functional Assessment: Neurotransmitter Uptake Inhibition
Objective: To measure the functional potency (IC50) of Ethyl 1-benzhydrylazetidine-3-carboxylate in inhibiting the uptake of dopamine, norepinephrine, and serotonin into synaptosomes or transporter-expressing cells.
Rationale: While binding indicates an interaction, an uptake inhibition assay confirms that this binding translates into a functional effect on the transporter's activity.[17] This is a crucial step in validating the compound as a reuptake inhibitor.
Protocol: Synaptosomal [³H]-Neurotransmitter Uptake Assay
-
Synaptosome Preparation: Isolate synaptosomes from fresh rodent brain tissue (striatum for dopamine, hypothalamus for norepinephrine, and whole brain minus striatum for serotonin) using differential centrifugation.
-
Assay Buffer: Krebs-Henseleit buffer (KHB) containing appropriate antioxidants (e.g., ascorbic acid and pargyline to prevent monoamine degradation).
-
Assay Procedure:
-
Pre-incubate synaptosomes with a range of concentrations of Ethyl 1-benzhydrylazetidine-3-carboxylate or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a low concentration of the respective [³H]-neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
-
Non-specific Uptake: Determine non-specific uptake by running parallel assays at 4°C or in the presence of a known selective uptake inhibitor.
-
Detection and Analysis:
-
Measure the radioactivity in the filters using a liquid scintillation counter.
-
Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
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Application Notes and Protocols for the Purification of Ethyl 1-benzhydrylazetidine-3-carboxylate
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the purification of Ethyl 1-benzhydrylazetidine-3-carboxylate, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying scientific principles to ensure a robust and reproducible purification process. This document covers pre-purification considerations, purification by flash column chromatography and recrystallization, and post-purification analysis to confirm purity and identity.
Introduction: The Importance of Purity
Ethyl 1-benzhydrylazetidine-3-carboxylate is a crucial building block in the synthesis of various biologically active molecules. The purity of this intermediate is paramount as impurities can lead to the formation of undesired side products, complicate downstream reactions, and ultimately impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a systematic approach to achieving high purity of the target compound.
Azetidine derivatives, such as the title compound, are important structural motifs in medicinal chemistry.[1] The purification of these compounds often presents challenges due to the presence of structurally similar impurities. Therefore, a well-designed purification strategy is essential.
Pre-Purification: Know Your Impurities
Before commencing any purification, it is crucial to understand the potential impurities that may be present in the crude reaction mixture. The nature of these impurities will dictate the most effective purification strategy. Common impurities in the synthesis of ethyl 1-benzhydrylazetidine-3-carboxylate may include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include ethyl azetidine-3-carboxylate and benzhydryl bromide or a related electrophile.
-
By-products: These can be numerous and varied, arising from side reactions.
-
Hydrolyzed Carboxylic Acid: The ester functional group can be susceptible to hydrolysis, leading to the formation of 1-benzhydrylazetidine-3-carboxylic acid. This impurity is more polar than the desired ester.[2]
A preliminary analysis of the crude material by Thin Layer Chromatography (TLC) is a critical first step to visualize the number of components and to guide the development of the purification method.
Purification Protocol I: Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying multigram quantities of organic compounds and is particularly well-suited for the purification of azetidine derivatives.[3]
Thin Layer Chromatography (TLC) for Method Development
The success of flash chromatography is highly dependent on the choice of the mobile phase. TLC is an indispensable tool for rapidly screening and optimizing the solvent system.[4]
Protocol for TLC Analysis:
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved crude material onto the baseline of the TLC plate.
-
Developing Solvent System: A common starting solvent system for compounds of moderate polarity is a mixture of hexane and ethyl acetate.[4] Begin with a 4:1 hexane:ethyl acetate (v/v) mixture.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm).
-
Optimization: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired product.[5] Adjust the solvent polarity by varying the ratio of hexane to ethyl acetate to achieve the target Rf. If the product spot is too low (low Rf), increase the polarity by adding more ethyl acetate. If it is too high (high Rf), decrease the polarity by adding more hexane.
Table 1: TLC Solvent System Optimization
| Hexane:Ethyl Acetate (v/v) | Observed Rf of Product (Example) | Comment |
| 9:1 | ~0.1 | Too low, increase polarity. |
| 4:1 | ~0.3 | Optimal for column chromatography. |
| 1:1 | ~0.7 | Too high, decrease polarity. |
Flash Column Chromatography Protocol
This protocol is designed for the purification of approximately 5 grams of crude Ethyl 1-benzhydrylazetidine-3-carboxylate.
Materials and Equipment:
-
Silica gel (40-63 µm particle size)
-
Glass chromatography column (e.g., 40 mm diameter)
-
Eluent (optimized from TLC, e.g., hexane:ethyl acetate)
-
Collection tubes
-
Rotary evaporator
Step-by-Step Procedure:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (~1 cm).
-
In a separate beaker, prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate). A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.[3]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand (~1 cm) on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (5 g) in a minimal amount of a low-boiling solvent like dichloromethane.
-
Add a small amount of silica gel (~10 g) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.[6]
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution (Gradient Elution):
-
Begin elution with a less polar solvent system than the one determined by TLC to be optimal. This allows for better separation of less polar impurities.
-
Gradually increase the polarity of the eluent. A suggested gradient is provided in Table 2.
-
Collect fractions in test tubes and monitor the elution by TLC.
-
Table 2: Example Gradient Elution for Flash Chromatography
| Eluent (Hexane:Ethyl Acetate, v/v) | Volume (mL) | Purpose |
| 9:1 | 200 | Elute non-polar impurities. |
| 4:1 | 600 | Elute the desired product. |
| 1:1 | 200 | Elute more polar impurities. |
-
Fraction Analysis and Product Isolation:
-
Spot each collected fraction on a TLC plate and develop it in the optimal TLC solvent system.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified Ethyl 1-benzhydrylazetidine-3-carboxylate.
-
Purification Protocol II: Recrystallization
For achieving very high purity, or if column chromatography is not sufficient, recrystallization can be an excellent alternative or a subsequent purification step.[7] The principle of recrystallization relies on the differential solubility of the compound and impurities in a solvent at different temperatures.
Solvent Selection for Recrystallization
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Screening Protocol:
-
Place a small amount of the purified product from column chromatography into several test tubes.
-
Add a small amount of different solvents to each tube (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof).
-
Heat the test tubes to dissolve the solid.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
The solvent that yields a good quantity of crystalline solid upon cooling is a suitable candidate. A mixture of solvents, such as ethyl acetate/hexane, is often effective for aromatic esters.[8][9]
Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in a minimal amount of the chosen hot recrystallization solvent (e.g., ethyl acetate).
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Post-Purification Handling and Storage
The purified Ethyl 1-benzhydrylazetidine-3-carboxylate should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.
Purity and Identity Confirmation
The purity and identity of the final product must be confirmed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of pharmaceutical intermediates.[10] A reverse-phase HPLC method is generally suitable for this compound.
Table 3: General HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 50% B, ramp to 95% B over 15 min, hold for 5 min, re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 10 µL |
The purity is determined by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound. The spectra should be clean, with all peaks correctly assigned to the protons and carbons of Ethyl 1-benzhydrylazetidine-3-carboxylate. The absence of signals from impurities should be verified. The chemical shifts and coupling constants should be consistent with the expected structure.[11][12]
Workflow Diagrams
References
-
Chakole, R. D. et al. (2021). A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical and Phytopharmacological Research, 21(4), 66-82. [Link]
- Kumar, V., Bharadwaj, R., Gupta, G., & Kumar, S. (2015). An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. The Pharmaceutical and Chemical Journal, 2(2), 30-42.
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PharmaGuru.co. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. [Link]
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Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]
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PubMed. (n.d.). [Optimization of the solvent system in thin-layer chromatography (TLC)]. [Link]
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Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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AIST. (n.d.). TLC of Carboxylic Acids. [Link]
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Chromatography Online. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography. [Link]
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Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
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ResearchGate. (2025). Optimization of the production of ethyl esters by ultrasound assisted reaction of soybean oil and ethanol. [Link]
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Biotage. (n.d.). Successful flash chromatography. [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
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Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
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ResearchGate. (n.d.). 1H chemical shifts and J-coupling constants of compounds 1-3. [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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Modgraph. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]
- Google Patents. (n.d.).
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Application Note: Comprehensive Handling and Storage Protocols for Ethyl 1-benzhydrylazetidine-3-carboxylate
Abstract
This document provides detailed guidelines and protocols for the safe handling, storage, and disposal of Ethyl 1-benzhydrylazetidine-3-carboxylate (CAS No. 887591-82-4). As a sophisticated building block in pharmaceutical and medicinal chemistry, its structural integrity is paramount for reproducible experimental outcomes.[1][2] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific causality behind each recommendation to ensure both user safety and compound stability.
Introduction and Compound Profile
Ethyl 1-benzhydrylazetidine-3-carboxylate is a heterocyclic compound featuring a strained four-membered azetidine ring, a bulky benzhydryl (diphenylmethyl) group, and an ethyl ester functionality.[3][4] The azetidine ring, while more stable than an aziridine, possesses significant ring strain that influences its reactivity.[5][6] This unique combination of functional groups makes it a valuable intermediate for synthesizing complex molecules, particularly in the development of novel therapeutics.[2][6] However, these same structural features necessitate rigorous handling and storage procedures to prevent degradation through mechanisms such as hydrolysis, oxidation, or ring-opening reactions.
Chemical and Physical Properties Summary
Proper handling begins with a clear understanding of the compound's properties. The following table summarizes key identifiers and reported physical characteristics.
| Property | Value | Source(s) |
| CAS Number | 887591-82-4 | [2][3][7][8] |
| Molecular Formula | C₁₉H₂₁NO₂ | [2][8] |
| Molecular Weight | 295.38 g/mol | [2] |
| IUPAC Name | ethyl 1-benzhydrylazetidine-3-carboxylate | [3] |
| GHS Hazard Symbol | GHS07 (Exclamation Mark) | [3] |
| Recommended Storage | 2-8°C | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
The assigned GHS07 symbol indicates that the compound may cause skin and eye irritation, respiratory tract irritation, or other non-severe hazards.[3][9] Therefore, a proactive approach to exposure prevention is mandatory.
Causality of PPE Selection: The bulky, lipophilic benzhydryl group suggests a potential for absorption through the skin. The ester and azetidine functionalities, while stable, can be reactive under certain conditions, and their breakdown products could be irritants.
| PPE Item | Specification | Rationale for Use |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). | Protects eyes from accidental splashes or aerosol exposure.[10][11] |
| Hand Protection | Chemical-resistant nitrile gloves. Gloves must be inspected prior to use. | Prevents direct skin contact and absorption.[10][12] Change gloves immediately if contamination occurs. |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing.[10] |
| Respiratory | Not typically required if handled in a certified chemical fume hood. | A respirator program should be implemented if there is a risk of generating aerosols or dust outside of a fume hood.[10] |
Storage Protocols: Ensuring Long-Term Stability
The primary objective of the storage protocol is to mitigate chemical degradation. The compound's ester group is susceptible to hydrolysis, and the molecule as a whole can be sensitive to oxidation and temperature fluctuations.
Recommended Storage Conditions
| Parameter | Guideline | Scientific Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential degradation reactions, including hydrolysis of the ester and side-reactions of the strained azetidine ring.[1][2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | For long-term storage (>6 months), backfilling the container with an inert gas minimizes the risk of slow oxidation. |
| Container | Tightly sealed, airtight container. | Prevents exposure to atmospheric moisture, which can cause hydrolysis, and oxygen.[1][13][14] |
| Light Exposure | Store in an amber or opaque vial. | Protects the compound from potential photolytic degradation, a common pathway for compounds with aromatic rings.[15] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | These reagents can catalyze ester hydrolysis or react with the azetidine nitrogen.[14][15] |
Workflow for Receiving and Storing New Material
The following diagram outlines the decision-making process upon receipt of the compound to ensure it is stored correctly from the outset.
Caption: Decision workflow for receiving and storing the compound.
Protocol: Safe Handling and Dispensing
This protocol details the step-by-step procedure for safely handling the compound, for example, when weighing it for an experiment.
Objective: To accurately dispense the required amount of Ethyl 1-benzhydrylazetidine-3-carboxylate while preventing contamination and ensuring user safety.
Environment: All handling steps must be performed inside a certified chemical fume hood.
Protocol Steps:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as specified in Section 3.
-
Place a spill pad on the work surface of the fume hood.
-
Gather all necessary equipment (spatulas, weigh paper/boat, vials, solvent, etc.).
-
-
Equilibration:
-
Remove the compound's container from the 2-8°C storage.
-
Allow the container to equilibrate to room temperature for at least 20-30 minutes before opening.
-
Causality: This critical step prevents atmospheric moisture from condensing on the cold compound, which would introduce water and risk hydrolysis.
-
-
Dispensing:
-
Place the receiving vessel (e.g., weigh boat) on an analytical balance inside the fume hood and tare.
-
Carefully open the compound container.
-
Using a clean spatula, transfer the desired amount of the compound to the tared vessel.
-
If the compound is a solid, handle it gently to avoid creating dust.[10]
-
-
Post-Dispensing:
-
Securely close the main compound container. If long-term storage is intended, briefly flush the headspace with an inert gas before sealing.
-
Clean the spatula with an appropriate solvent and wipe dry.
-
Transfer the weighed compound to the reaction vessel or dissolve it in the appropriate solvent as required by your experimental procedure.
-
-
Final Steps:
Spill Management and Waste Disposal
Accidents can happen, and a clear, pre-defined response plan is essential for safety.
Spill Response Protocol (Minor Spills)
This protocol applies to small spills (<5g or <10mL) contained within a chemical fume hood.
-
Alert: Immediately alert nearby personnel.
-
Isolate: Ensure the spill is contained within the fume hood. Do not attempt to clean a spill outside of a hood without a proper respiratory assessment.
-
Protect: Don appropriate PPE, including double-gloving with nitrile gloves.
-
Contain & Absorb:
-
Collect: Carefully scoop the absorbed material and spilled compound into a designated, sealable waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose: Label the waste container as "Hazardous Chemical Waste" with the full chemical name. Dispose of it through your institution's Environmental Health and Safety (EHS) office.[15]
Spill Response Workflow
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- 11. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
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- 14. fishersci.com [fishersci.com]
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Application Notes and Protocols: Ethyl 1-benzhydrylazetidine-3-carboxylate as a Versatile Research Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-benzhydrylazetidine-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid four-membered azetidine core, coupled with the bulky benzhydryl protecting group on the nitrogen and a reactive ethyl ester at the 3-position, makes it a strategic starting material for the synthesis of a diverse range of novel chemical entities. The azetidine scaffold is increasingly recognized for its ability to impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and receptor binding affinity.[1] This document provides detailed application notes and experimental protocols for the key chemical transformations of Ethyl 1-benzhydrylazetidine-3-carboxylate, including hydrolysis of the ethyl ester, removal of the N-benzhydryl protecting group, and subsequent functionalization of the azetidine core.
Introduction to Ethyl 1-benzhydrylazetidine-3-carboxylate
Ethyl 1-benzhydrylazetidine-3-carboxylate (CAS No. 887591-82-4) is a synthetic intermediate characterized by a central azetidine ring.[2] The benzhydryl (diphenylmethyl) group serves as a robust protecting group for the azetidine nitrogen, which can be removed under specific conditions to allow for further derivatization. The ethyl ester functionality at the 3-position provides a handle for a variety of chemical modifications, including hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to amides. These transformations open up a wide array of possibilities for incorporating the azetidine motif into more complex molecules, making it a key intermediate in the synthesis of novel therapeutics, particularly in the development of analgesics and anti-inflammatory drugs.[3]
Table 1: Physicochemical Properties of Ethyl 1-benzhydrylazetidine-3-carboxylate
| Property | Value |
| CAS Number | 887591-82-4 |
| Molecular Formula | C₁₉H₂₁NO₂ |
| Molecular Weight | 295.38 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) |
Core Synthetic Transformations and Protocols
The utility of Ethyl 1-benzhydrylazetidine-3-carboxylate as a research chemical intermediate is primarily derived from three key transformations:
-
Hydrolysis of the Ethyl Ester: Conversion to the corresponding carboxylic acid, 1-benzhydrylazetidine-3-carboxylic acid, which is a versatile intermediate for amide bond formation.
-
N-Debenzhydrylation: Removal of the benzhydryl protecting group to liberate the secondary amine, which can then be functionalized.
-
Functionalization of the Azetidine Core: Subsequent reactions such as amide coupling and reduction to introduce diversity.
The following sections provide detailed protocols for these transformations.
Protocol 1: Hydrolysis of the Ethyl Ester to 1-Benzhydrylazetidine-3-carboxylic acid
Objective: To hydrolyze the ethyl ester of Ethyl 1-benzhydrylazetidine-3-carboxylate to yield 1-benzhydrylazetidine-3-carboxylic acid.
Causality of Experimental Choices: Alkaline hydrolysis is chosen for this transformation as it is generally an irreversible and high-yielding reaction for esters.[4] A mixture of methanol and water is used as the solvent to ensure the solubility of both the starting material and the inorganic base.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 1-benzhydrylazetidine-3-carboxylate (1.0 eq) in a mixture of methanol and water (4:1 v/v).
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 1N HCl. A white precipitate will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 1-benzhydrylazetidine-3-carboxylic acid.
-
Data Presentation:
Table 2: Representative Data for Ester Hydrolysis
| Parameter | Value |
| Starting Material | Ethyl 1-benzhydrylazetidine-3-carboxylate |
| Product | 1-benzhydrylazetidine-3-carboxylic acid |
| Typical Yield | 90-95% |
| Appearance | White solid |
| Analytical Technique | ¹H NMR, ¹³C NMR, LC-MS |
Workflow Diagram:
Caption: Workflow for the hydrolysis of Ethyl 1-benzhydrylazetidine-3-carboxylate.
Protocol 2: N-Debenzhydrylation via Catalytic Transfer Hydrogenation
Objective: To remove the N-benzhydryl protecting group from Ethyl 1-benzhydrylazetidine-3-carboxylate to yield Ethyl azetidine-3-carboxylate.
Causality of Experimental Choices: Catalytic transfer hydrogenation is a mild and efficient method for the removal of N-benzyl and N-benzhydryl groups.[5] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. Ammonium formate serves as the hydrogen donor in this process, avoiding the need for a pressurized hydrogen gas atmosphere.
Experimental Protocol:
-
Reaction Setup: To a solution of Ethyl 1-benzhydrylazetidine-3-carboxylate (1.0 eq) in methanol, add 10% Palladium on carbon (10 mol%).
-
Hydrogen Donor: Add ammonium formate (5.0 eq) in portions to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Ethyl azetidine-3-carboxylate.
-
Data Presentation:
Table 3: Representative Data for N-Debenzhydrylation
| Parameter | Value |
| Starting Material | Ethyl 1-benzhydrylazetidine-3-carboxylate |
| Product | Ethyl azetidine-3-carboxylate |
| Typical Yield | 85-90% |
| Appearance | Colorless oil |
| Analytical Technique | ¹H NMR, ¹³C NMR, GC-MS |
Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-BENZHYDRYL-AZETIDINE-3-CARBOXYLIC ACID ETHYL ESTER | 887591-82-4 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the catalytic transfer hydrogenation of furfural to furfuryl alcohol over heterogeneous catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Experimental design for studying Ethyl 1-benzhydrylazetidine-3-carboxylate in vivo
An Application Guide for the In Vivo Evaluation of Ethyl 1-benzhydrylazetidine-3-carboxylate
Introduction
Ethyl 1-benzhydrylazetidine-3-carboxylate is a synthetic compound featuring a unique combination of pharmacologically significant motifs. Azetidines, as four-membered nitrogen-containing heterocycles, provide a rigid, sp3-rich scaffold that can enhance metabolic stability and solubility in drug candidates.[1] Natural and synthetic azetidine derivatives have shown broad pharmacological potential, including as central nervous system (CNS) modulators.[1] The presence of the benzhydryl group, a privileged structure in many neuroactive and antihistaminic drugs, strongly suggests potential activity within the CNS.[2][3] Furthermore, the ethyl carboxylate moiety may function as a prodrug, designed to improve oral bioavailability, which is then hydrolyzed by endogenous esterases to the active carboxylic acid form.[4]
This document provides a comprehensive framework for the initial in vivo evaluation of Ethyl 1-benzhydrylazetidine-3-carboxylate. It is designed for researchers in drug development and pharmacology, offering a phased experimental approach that moves logically from foundational safety and pharmacokinetic assessments to exploratory efficacy studies. The protocols herein are designed to be self-validating, incorporating necessary controls and explaining the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.
Preclinical Rationale and Compound Profile
Chemical Identity and Structural Insights
-
Compound Name: Ethyl 1-benzhydrylazetidine-3-carboxylate
-
CAS Number: 887591-82-4[5]
-
Molecular Formula: C₁₉H₂₁NO₂
-
Molecular Weight: 295.38 g/mol [6]
-
Structural Motifs and Hypothesized Roles:
-
Azetidine Core: This strained, four-membered ring provides conformational rigidity. This feature is often exploited in medicinal chemistry to lock a molecule into a bioactive conformation, potentially increasing receptor selectivity and improving pharmacokinetic properties.[1][6]
-
Benzhydryl Group (Diphenylmethyl): This bulky, lipophilic moiety is a key pharmacophore in numerous CNS-active drugs.[2][3] Its presence suggests the compound may cross the blood-brain barrier and interact with CNS targets such as neurotransmitter transporters or receptors.
-
Ethyl Carboxylate Ester: Esters are frequently used as prodrugs to enhance the oral absorption of more polar carboxylic acids.[4] It is plausible that this compound is hydrolyzed in vivo by carboxylesterases to its corresponding carboxylic acid, which may be the primary active agent.
-
Hypothesized Mechanism of Action (MoA)
Based on its structural components, a primary hypothesis is that Ethyl 1-benzhydrylazetidine-3-carboxylate acts as a CNS modulator. The benzhydryl group is structurally similar to moieties found in dopamine reuptake inhibitors and antihistamines. The azetidine ring is a conformationally restricted analog of GABA or beta-alanine, and some azetidine derivatives have been identified as GABA uptake inhibitors.[7] Therefore, initial in vivo studies should be designed to broadly assess CNS function and behavior.
Caption: Hypothesized bioactivation and mechanism of action.
A Phased Approach to In Vivo Experimental Design
A structured, phased approach is critical for efficiently evaluating a novel compound.[8][9] This methodology ensures that foundational data on safety and exposure are gathered before committing resources to more complex efficacy studies.
Caption: Phased workflow for in vivo compound evaluation.
Phase I: Preliminary Assessment (Dose-Ranging and Acute Safety)
Causality: The primary goal of this phase is to identify a safe and tolerable dose range for subsequent studies.[10] It is unethical and scientifically unsound to proceed to efficacy testing without understanding the compound's basic toxicity profile. The Functional Observation Battery (FOB), or Irwin test, is a standardized method to systematically observe potential neurobehavioral effects, which is crucial for a suspected CNS-active compound.[11]
Phase II: Pharmacokinetic (PK) Profiling
Causality: Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental.[12] A PK study reveals how much of the compound reaches the systemic circulation (bioavailability) and for how long. This data is essential to correlate the administered dose with the observed pharmacological effect, ensuring that a lack of efficacy is not simply due to poor exposure.[12] Comparing intravenous (IV) and oral (PO) administration provides a measure of absolute oral bioavailability.
Phase III: Pharmacodynamic (PD) / Efficacy Screening
Causality: Once a safe dose range and the corresponding exposure levels are known, exploratory PD studies can be conducted. For a CNS-active compound, these studies typically involve behavioral models that assess general activity, anxiety, and coordination.[13] The goal is not to prove a specific therapeutic application but to confirm CNS activity and guide the selection of more specific disease models for future studies.
Ethical Considerations
All in vivo studies must be conducted in strict accordance with institutional and national guidelines for the ethical treatment of animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The principles of the 3Rs (Replacement, Reduction, and Refinement) must be applied to minimize animal use and suffering.
Detailed Protocols
Protocol 3.1: Vehicle Formulation and Compound Preparation
Rationale: The vehicle must solubilize the compound without causing adverse effects itself. A vehicle screening should be performed first. A control group receiving only the vehicle is mandatory in all experiments.[14]
-
Vehicle Screening: Test the solubility of Ethyl 1-benzhydrylazetidine-3-carboxylate in common GRAS (Generally Recognized as Safe) vehicles (e.g., saline, 5% DMSO in saline, 0.5% methylcellulose, 20% Captisol®).
-
Preparation:
-
Accurately weigh the required amount of the compound.
-
If necessary, create a stock solution in a solvent like DMSO.
-
On the day of the experiment, dilute the stock solution or dissolve the compound directly into the final vehicle to achieve the desired concentration.
-
Ensure the final solution is clear and homogenous. Gentle warming or sonication may be used if necessary.
-
Prepare fresh dosing solutions daily.
-
Protocol 3.2: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study
Objective: To determine the acute toxicity and identify the MTD, defined as the highest dose that does not produce life-threatening toxicity or more than a 10% reduction in body weight.
-
Animal Model: Male and female Swiss Webster mice (or Sprague-Dawley rats), 8-10 weeks old.
-
Group Allocation: Use a dose escalation design (e.g., a modified Fibonacci series).
-
Group 1: Vehicle control (n=3 M, 3 F)
-
Group 2: 10 mg/kg (n=3 M, 3 F)
-
Group 3: 30 mg/kg (n=3 M, 3 F)
-
Group 4: 100 mg/kg (n=3 M, 3 F)
-
Group 5: 300 mg/kg (n=3 M, 3 F)
-
Doses should be adjusted based on any available in vitro data.
-
-
Administration: Administer a single dose via the intended clinical route (oral gavage is common for initial screening).[14]
-
Observations:
-
Monitor animals continuously for the first 4 hours post-dose, then at 24, 48, and 72 hours.
-
Record clinical signs of toxicity (e.g., changes in posture, respiration, activity, convulsions, mortality).
-
Record body weights daily for 7 days.
-
-
Endpoint: Determine the MTD and select 2-3 doses for subsequent PK and PD studies (typically MTD, 1/3 MTD, and 1/10 MTD).
Protocol 3.3: Pharmacokinetic (PK) Study in Rodents
Objective: To determine key PK parameters including Cmax, Tmax, AUC, half-life, and oral bioavailability.
-
Animal Model: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling), 8-10 weeks old.
-
Group Allocation (n=4 per group):
-
Group 1: 2 mg/kg Intravenous (IV) bolus.
-
Group 2: 20 mg/kg Oral Gavage (PO).
-
Satellite groups (n=3 per time point) can be used for non-cannulated animals to avoid excessive blood draws from a single animal.
-
-
Blood Sampling:
-
Collect sparse samples (approx. 100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
IV time points: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO time points: 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the parent compound (ethyl ester) and the predicted active metabolite (carboxylic acid) in plasma.
-
Analyze samples and calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates peak exposure; related to efficacy and toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the Curve (concentration vs. time) | Represents total drug exposure over time. |
| t₁/₂ | Elimination half-life | Determines dosing interval and time to steady-state. |
| F% | Absolute Oral Bioavailability | Percentage of oral dose that reaches systemic circulation. |
Protocol 3.4: CNS Safety and Functional Observation Battery (FOB) / Irwin Test
Objective: To create a broad profile of the compound's effects on behavior and physiological functions.[11]
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Group Allocation (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Low Dose (e.g., 1/10 MTD)
-
Group 3: Mid Dose (e.g., 1/3 MTD)
-
Group 4: High Dose (e.g., MTD)
-
-
Procedure:
-
Acclimate animals to the testing room for at least 60 minutes.
-
Administer the compound (PO or IP) and observe animals at the predicted Tmax (from PK data) or at a default of 30-60 minutes post-dose.
-
A trained observer, blinded to the treatment groups, scores a checklist of parameters.
-
-
Observation Checklist (Abbreviated):
-
Behavioral: Alertness, grooming, stereotypy, passivity.
-
Autonomic: Piloerection, salivation, pupil size, body temperature.
-
Neuromuscular: Gait, motor coordination (rotarod test), grip strength, tremor, convulsions.
-
Sensorimotor/Reflexes: Pinna reflex, corneal reflex, righting reflex, acoustic startle response.
-
Protocol 3.5: Exploratory CNS Efficacy Models
Objective: To assess effects on locomotor activity, exploration, and anxiety-like behavior.
-
Animal Model & Dosing: Same as in Protocol 3.4.
-
Open Field Test (OFT): [13]
-
Rationale: Measures spontaneous locomotor activity, exploration, and anxiety-like behavior (thigmotaxis, or wall-hugging).
-
Procedure: 30-60 minutes post-dose, place the mouse in the center of a square arena (e.g., 40x40 cm). Record activity for 10-30 minutes using an automated video-tracking system.
-
Endpoints: Total distance traveled, time spent in the center vs. periphery, rearing frequency.
-
-
Elevated Plus Maze (EPM):
-
Rationale: A standard test for assessing anxiety-like behavior based on the conflict between the rodent's natural tendency to explore and its aversion to open, elevated spaces.
-
Procedure: 30-60 minutes post-dose, place the mouse in the center of a plus-shaped maze with two open and two closed arms, elevated from the floor. Allow free exploration for 5 minutes.
-
Endpoints: Time spent in open arms, number of entries into open vs. closed arms.
-
Data Analysis and Interpretation
-
DRF/MTD: Data is typically observational. The MTD is determined by the highest dose without significant adverse events.
-
PK Data: PK parameters are calculated using specialized software. Bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
FOB Data: Scores are often categorical or ordinal. Non-parametric statistical tests (e.g., Kruskal-Wallis followed by Dunn's test) are appropriate for comparison between groups.
-
Behavioral Data (OFT/EPM): Data is continuous (e.g., time, distance). Use ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare dose groups to the vehicle control.
Summary and Future Directions
This application note outlines a systematic, multi-phased approach for the initial in vivo characterization of Ethyl 1-benzhydrylazetidine-3-carboxylate. The successful completion of these studies will establish a foundational dataset covering the compound's safety profile, pharmacokinetic properties, and general CNS activity.
Positive findings, such as a good safety margin, acceptable oral bioavailability, and clear modulation of behavior in the exploratory models, would provide a strong rationale for advancing the compound into more specific, disease-relevant animal models (e.g., models of depression, anxiety, or neurodegenerative disease), guided by the specific behavioral phenotype observed in these initial studies.
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- Zendudest's Substack. (2025). Why animal models are useful for CNS drug discovery: Part 1. Zendudest's Substack.
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- SynHet. (n.d.). Ethyl 1-benzhydrylazetidine-3-carboxylate. SynHet.
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- ACS Publications. (2025). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. The Journal of Organic Chemistry.
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Measuring the Potency of Ethyl 1-benzhydrylazetidine-3-carboxylate: A Comprehensive Guide to Application and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the analytical and biological techniques for determining the potency of Ethyl 1-benzhydrylazetidine-3-carboxylate, a key pharmaceutical intermediate. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind the choice of methodologies, ensuring a robust and validated approach to potency determination.
Introduction: The Importance of Potency Determination
Ethyl 1-benzhydrylazetidine-3-carboxylate is a heterocyclic compound featuring a strained azetidine ring, a benzhydryl group, and a carboxylate ester. Such structural motifs are common in centrally active compounds. The potency of a pharmaceutical compound is a critical quality attribute, directly linked to its therapeutic efficacy and safety. Accurate and precise measurement of potency is therefore a non-negotiable aspect of drug development, from early discovery to quality control of the final product. This guide will cover both analytical techniques for determining purity and concentration, and biological assays to assess functional potency.
Part 1: Analytical Potency - Purity and Concentration Determination
The analytical potency of a compound is intrinsically linked to its purity. A variety of chromatographic and spectroscopic techniques can be employed to quantify Ethyl 1-benzhydrylazetidine-3-carboxylate and identify any impurities.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is the workhorse of pharmaceutical analysis for purity and potency determination due to its high resolution, sensitivity, and quantitative accuracy. For a compound like Ethyl 1-benzhydrylazetidine-3-carboxylate, a reverse-phase HPLC method is most suitable.
Causality Behind Experimental Choices:
-
Reverse-Phase Chromatography: The benzhydryl and ethyl ester groups impart significant hydrophobicity to the molecule, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase.
-
UV Detection: The two phenyl rings in the benzhydryl group provide a strong chromophore, allowing for sensitive detection using a UV detector. The wavelength of maximum absorbance (λmax) should be determined experimentally but is expected to be in the range of 210-230 nm.
-
Mobile Phase Modifier: The presence of the tertiary amine in the azetidine ring can lead to peak tailing on silica-based columns due to interactions with residual silanols. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase will protonate the amine, reducing these interactions and leading to sharper, more symmetrical peaks.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Materials:
-
Ethyl 1-benzhydrylazetidine-3-carboxylate reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (LC-MS grade)
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at 1 mg/mL. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the test sample in acetonitrile to a final concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of the sample from its peak area using the calibration curve. Purity can be assessed by the area percentage of the main peak relative to all other peaks.
Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3]
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the ethyl ester moiety, Ethyl 1-benzhydrylazetidine-3-carboxylate is amenable to GC analysis. GC-MS provides both chromatographic separation and mass spectral information, which is invaluable for impurity identification.
Causality Behind Experimental Choices:
-
Gas Chromatography: The compound has a sufficiently low boiling point to be volatilized in the GC inlet without decomposition.
-
Mass Spectrometry: Provides molecular weight information and fragmentation patterns that can be used to confirm the identity of the main peak and to tentatively identify unknown impurities. Selected Ion Monitoring (SIM) can be used for highly sensitive and selective quantification.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (quadrupole or ion trap)
Materials:
-
Ethyl 1-benzhydrylazetidine-3-carboxylate sample
-
Dichloromethane or Ethyl Acetate (GC grade)
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (50:1) |
| Oven Program | Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent like dichloromethane.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Identify the peak corresponding to Ethyl 1-benzhydrylazetidine-3-carboxylate based on its retention time and mass spectrum. The purity can be estimated by the area percentage of the main peak. Impurities can be tentatively identified by searching their mass spectra against a library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Quantitative Analysis (qNMR)
NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule and for determining its purity without the need for a specific reference standard for the analyte.[4][5]
Causality Behind Experimental Choices:
-
¹H NMR: Provides detailed information about the number and types of protons in the molecule, their chemical environment, and their connectivity. The integration of the signals is directly proportional to the number of protons, allowing for the assessment of purity against a certified internal standard (quantitative NMR or qNMR).
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Instrumentation:
-
NMR spectrometer (400 MHz or higher for better resolution)
Materials:
-
Ethyl 1-benzhydrylazetidine-3-carboxylate sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube. Add a known volume of deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).
-
Data Processing: Process the spectrum (phasing, baseline correction) and integrate the signals of the sample and the internal standard.
-
Calculation: Calculate the purity of the sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
NMR Workflow for Purity Determination
Caption: Workflow for quantitative NMR analysis.
Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning and UV absorption | Purity, concentration, impurity profile | High resolution, quantitative, robust | Requires a chromophore, method development can be time-consuming |
| GC-MS | Volatilization, separation, and mass analysis | Purity, impurity identification, molecular weight | High sensitivity, structural information from fragmentation | Requires volatile and thermally stable compounds |
| qNMR | Nuclear spin resonance in a magnetic field | Absolute purity, structural confirmation | No need for a specific reference standard, highly accurate and precise | Lower sensitivity than chromatographic methods |
Part 2: Biological Potency - Functional Assays
The benzhydryl and azetidine moieties are present in many biologically active compounds, particularly those targeting the central nervous system (CNS).[6] Benzhydrylpiperazine and related structures have been reported to interact with dopamine transporters (DAT) and show anticonvulsant activity.[7] Furthermore, some azetidine derivatives have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). Therefore, assessing the functional potency of Ethyl 1-benzhydrylazetidine-3-carboxylate in relevant biological assays is crucial.
Dopamine Transporter (DAT) Binding Assay
This assay determines the ability of the compound to bind to the dopamine transporter, a key protein in regulating dopamine levels in the brain. Inhibition of DAT is a mechanism of action for several CNS-active drugs.[4][5]
Causality Behind Experimental Choices:
-
Radioligand Binding: A competitive binding assay using a radiolabeled ligand that is known to bind to DAT (e.g., [³H]WIN 35,428 or [³H]-Nomifensine) is a standard and robust method to determine the binding affinity (Ki) of a test compound.
-
Cell-based or Membrane Preparation: The assay can be performed using cell lines expressing DAT or membrane preparations from brain tissue rich in DAT (e.g., striatum).
Experimental Protocol: DAT Radioligand Binding Assay
Instrumentation:
-
Scintillation counter
-
Cell harvester
Materials:
-
HEK293 cells stably expressing human DAT (hDAT) or rat striatal membranes
-
Radioligand: [³H]WIN 35,428
-
Non-specific binding control: GBR 12909 or cocaine
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation fluid
Procedure:
-
Reaction Setup: In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of Ethyl 1-benzhydrylazetidine-3-carboxylate. For total binding, omit the test compound. For non-specific binding, add a high concentration of a known DAT inhibitor.
-
Incubation: Add the cell membrane preparation and incubate to allow binding to reach equilibrium (e.g., 2 hours at 4°C).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Ki can be calculated using the Cheng-Prusoff equation.
STAT3 Inhibition Assay
STAT3 is a transcription factor that is often constitutively activated in cancer and inflammatory diseases.[8] The potency of compounds to inhibit STAT3 signaling can be assessed using various cellular assays.
Causality Behind Experimental Choices:
-
Luciferase Reporter Assay: This is a high-throughput method to measure the transcriptional activity of STAT3. Cells are engineered to express a luciferase gene under the control of a STAT3-responsive promoter. Inhibition of STAT3 signaling results in a decrease in luciferase activity.[9][10]
-
Western Blot for Phospho-STAT3: STAT3 is activated by phosphorylation at Tyr705. A western blot using an antibody specific for phospho-STAT3 (p-STAT3) provides a direct measure of STAT3 activation. A decrease in the p-STAT3 signal in the presence of the test compound indicates inhibition.
Experimental Protocol: STAT3 Luciferase Reporter Assay
Instrumentation:
-
Luminometer
Materials:
-
Cell line (e.g., HEK293T)
-
STAT3-responsive luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
STAT3 activator (e.g., Interleukin-6, IL-6)
-
Luciferase assay reagent
Procedure:
-
Transfection: Co-transfect the cells with the STAT3 reporter plasmid and the control plasmid.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of Ethyl 1-benzhydrylazetidine-3-carboxylate for a defined period.
-
Stimulation: Stimulate the cells with a STAT3 activator like IL-6.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly (STAT3-driven) and Renilla (control) luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the test compound concentration to determine the IC₅₀.
Signaling Pathway and Assay Workflow
Caption: STAT3 signaling pathway and luciferase assay principle.
Conclusion
The potency of Ethyl 1-benzhydrylazetidine-3-carboxylate is a multifaceted parameter that requires a combination of analytical and biological techniques for its comprehensive determination. This guide provides a framework for establishing robust and reliable methods for assessing both the chemical purity and the functional activity of this important pharmaceutical intermediate. The choice of specific methods and their validation should always be guided by the intended application of the compound and the relevant regulatory requirements.
References
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
PubMed. (2011). Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users. Retrieved from [Link]
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Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Retrieved from [Link]
-
ICH. (n.d.). Q2(R1) Validation of Analytical Procedures. Retrieved from [Link]
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PMC. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. Retrieved from [Link]
-
BioAscent. (n.d.). CNS Drug Discovery. Retrieved from [Link]
-
Labinsights. (2023). In vitro and in vivo blood brain barrier assay for neurological diseases. Retrieved from [Link]
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IJPSR. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. Retrieved from [Link]
-
ACS Publications. (n.d.). Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. Retrieved from [Link]
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Frontiers. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Retrieved from [Link]
-
BioIVT. (n.d.). DAT Transporter Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benadryl. Retrieved from [Link]
-
ResearchGate. (2025). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Retrieved from [Link]
-
PMC. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. Retrieved from [Link]
-
PMC. (n.d.). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. Retrieved from [Link]
-
Advanced Journal of Chemistry. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters in lipid extracts from strains CB0 and CB2. Retrieved from [Link]
-
ACS Publications. (2016). Strategies and Approaches of Targeting STAT3 for Cancer Treatment. Retrieved from [Link]
-
ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Retrieved from [Link]
-
IJPSR. (2022). SYNTHESIS AND ANTI-CONVULSANT ACTIVITY OF NOVEL BENZHYDRYL PIPERAZINE DERIVATIVES. Retrieved from [Link]
-
MDPI. (n.d.). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. Retrieved from [Link]
-
PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. Retrieved from [Link]
-
ResearchGate. (2025). Development and Validation of HPLC Method for Diphenhydramine Hydrochloride. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study. Retrieved from [Link]
Sources
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Application Notes and Protocols: Developing a High-Throughput Screening Assay for Monoamine Transporter Ligands Using Ethyl 1-benzhydrylazetidine-3-carboxylate as a Candidate Compound
Abstract
This document provides a comprehensive guide for the development of a robust, high-throughput screening (HTS) assay to identify and characterize novel ligands targeting monoamine transporters (MATs), such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Utilizing Ethyl 1-benzhydrylazetidine-3-carboxylate as a representative test compound from the privileged azetidine scaffold class, we detail a fluorescence-based neurotransmitter uptake inhibition assay.[1][2][3][4] This application note offers in-depth protocols, from initial assay development and optimization to validation and data analysis, designed to ensure scientific rigor and reproducibility. The methodologies described herein are broadly applicable for screening compound libraries to discover new therapeutic agents for a range of neurological and psychiatric disorders.
Introduction: The Scientific Rationale
Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[5][6][7][8][9] Their dysfunction is implicated in numerous central nervous system (CNS) disorders, making them prime targets for therapeutic intervention.[10][11][12] The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is recognized as a "privileged structure" in medicinal chemistry due to its ability to impart favorable pharmacokinetic and pharmacodynamic properties to molecules.[1][2][3][4][13] Ethyl 1-benzhydrylazetidine-3-carboxylate, with its structural resemblance to known monoamine reuptake inhibitors, serves as an excellent candidate for illustrating the development of a screening assay for novel MAT ligands.
The primary objective of this guide is to establish a validated, cell-based, fluorescence assay to quantify the inhibitory potential of test compounds on MAT activity. This approach offers a safer and more efficient alternative to traditional radiolabeled uptake assays.[14][15][16]
Assay Principle: Visualizing Transporter Inhibition
The screening assay is founded on the principle of competitive inhibition of a fluorescent substrate for the monoamine transporter. In this system, cells engineered to express a specific human monoamine transporter (e.g., hDAT, hNET, or hSERT) are utilized.[5][7][8][15] A fluorescent substrate, which is a mimic of the natural neurotransmitter, is actively taken up by the transporter into the cytoplasm. This uptake results in an increase in intracellular fluorescence.[15][17] When a test compound, such as Ethyl 1-benzhydrylazetidine-3-carboxylate, inhibits the transporter, the uptake of the fluorescent substrate is blocked, leading to a reduction in the fluorescence signal. The magnitude of this reduction is directly proportional to the inhibitory potency of the test compound. A masking dye is often included in the assay buffer to quench the fluorescence of the extracellular substrate, thereby improving the signal-to-noise ratio and enabling a no-wash, homogeneous assay format suitable for HTS.[15][17][18]
Figure 1: Principle of the fluorescence-based neurotransmitter uptake inhibition assay.
Materials and Reagents
| Reagent | Supplier | Purpose |
| HEK293 cells stably expressing hDAT, hNET, or hSERT | Various | Host cell line for the assay |
| Dulbecco's Modified Eagle Medium (DMEM) | Standard cell culture supplier | Cell culture medium |
| Fetal Bovine Serum (FBS) | Standard cell culture supplier | Supplement for cell culture medium |
| Penicillin-Streptomycin | Standard cell culture supplier | Antibiotic for cell culture |
| Geneticin (G418) | Standard cell culture supplier | Selection agent for stable cell lines |
| Hank's Balanced Salt Solution (HBSS) | Standard cell culture supplier | Assay buffer |
| Neurotransmitter Transporter Uptake Assay Kit | e.g., Molecular Devices | Contains fluorescent substrate and masking dye |
| Ethyl 1-benzhydrylazetidine-3-carboxylate | Chemical supplier | Test compound |
| Known inhibitors (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT) | Tocris, Sigma-Aldrich, etc. | Positive controls |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Solvent for compounds |
| 384-well black, clear-bottom microplates | Greiner, Corning, etc. | Assay plates |
Detailed Protocols
Cell Culture and Maintenance
Rationale: Consistent cell culture practices are paramount for assay reproducibility. Maintaining a healthy, sub-confluent cell population ensures uniform transporter expression and physiological responsiveness.
-
Culture Conditions: Maintain HEK293 cells expressing the target transporter (hDAT, hNET, or hSERT) in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (typically 200-500 µg/mL) to maintain selection pressure.
-
Incubation: Grow cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days, or when they reach 80-90% confluency, to maintain exponential growth. Do not allow cells to become over-confluent as this can alter transporter expression.
Assay Development and Optimization
Rationale: Optimization of assay parameters is critical to achieve a robust assay with a suitable signal window and sensitivity for HTS.
-
Cell Seeding Density:
-
Prepare a cell suspension of the desired transporter-expressing cell line.
-
Seed a 384-well plate with varying cell densities (e.g., 5,000 to 20,000 cells per well) in a final volume of 25 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
Perform the uptake assay as described in section 4.3 to determine the optimal cell number that yields a maximal signal-to-background ratio.
-
-
Fluorescent Substrate Concentration:
-
Using the optimized cell density, test a range of fluorescent substrate concentrations according to the manufacturer's recommendations.
-
Determine the substrate concentration that provides a robust signal without causing cellular toxicity or signal saturation.
-
-
DMSO Tolerance:
-
Expose cells to a serial dilution of DMSO (e.g., 0.1% to 2%) in the assay buffer.
-
Evaluate the effect on cell viability and transporter activity to determine the maximum tolerable DMSO concentration that does not significantly impact the assay window.[15] Most cell-based assays are tolerant up to 1% DMSO.
-
High-Throughput Screening Protocol
Rationale: This protocol is designed for efficiency and automation-friendliness, incorporating a "mix-and-read" format to minimize plate handling steps.
Figure 2: High-throughput screening workflow for monoamine transporter inhibitors.
Step-by-Step Procedure:
-
Cell Plating: The day before the assay, seed the transporter-expressing cells into 384-well black, clear-bottom plates at the optimized density (e.g., 15,000 cells/well in 25 µL) and incubate overnight.[15]
-
Compound Preparation: Prepare serial dilutions of Ethyl 1-benzhydrylazetidine-3-carboxylate and control inhibitors in 100% DMSO. Further dilute these in assay buffer (HBSS) to achieve the desired final concentrations with a consistent final DMSO concentration (e.g., 0.5%).
-
Assay Execution: a. Gently remove the culture medium from the cell plates. b. Wash the cells once with 25 µL of pre-warmed HBSS. c. Add 12.5 µL of the diluted test compounds, positive controls (e.g., 10 µM GBR 12909 for DAT), and vehicle control (HBSS with the same final DMSO concentration) to the respective wells. d. Pre-incubate the plate for 15-30 minutes at 37°C. e. Add 12.5 µL of the fluorescent substrate/masking dye solution (prepared according to the kit manufacturer's instructions) to all wells. f. Immediately place the plate into a fluorescence plate reader pre-set to 37°C. g. Monitor the fluorescence kinetically for 30-60 minutes, with readings taken every 1-2 minutes (Excitation/Emission wavelengths as per the assay kit's specifications).
Data Analysis and Interpretation
-
Data Normalization:
-
The raw fluorescence data from each well is normalized to the controls on the same plate.
-
0% Inhibition (Vehicle Control): Represents the maximum transporter activity.
-
100% Inhibition (Positive Control): Represents the baseline fluorescence with the transporter fully inhibited.
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Fluorescence_Test_Compound - Fluorescence_Positive_Control) / (Fluorescence_Vehicle_Control - Fluorescence_Positive_Control))
-
-
Dose-Response Curves and IC₅₀ Determination:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀) value for Ethyl 1-benzhydrylazetidine-3-carboxylate and other active compounds.
-
-
Assay Quality Control (QC):
-
The robustness of the assay is assessed using the Z'-factor, which should be consistently ≥ 0.5 for a high-quality HTS assay.[19][20][21]
-
Z'-Factor Calculation: Z' = 1 - (3 * (SD_Vehicle_Control + SD_Positive_Control)) / |Mean_Vehicle_Control - Mean_Positive_Control|
-
Where SD is the standard deviation.
-
| Parameter | Acceptance Criterion | Rationale |
| Z'-Factor | ≥ 0.5 | Indicates a large separation band between positive and negative controls, signifying a robust and reliable assay.[19][20][21] |
| Signal-to-Background (S/B) Ratio | > 3 | Ensures a sufficient dynamic range to detect inhibition. |
| DMSO Tolerance | ≤ 1% | Minimizes solvent-induced artifacts and cytotoxicity.[15] |
| Coefficient of Variation (%CV) of Controls | < 15% | Demonstrates low variability and high precision of the assay. |
Assay Validation: Ensuring Trustworthiness
Rationale: A self-validating system is built upon orthogonal assays and confirmation of the mechanism of action.
-
Selectivity Profiling: To determine if Ethyl 1-benzhydrylazetidine-3-carboxylate is a selective inhibitor, the assay should be run in parallel using cell lines expressing hDAT, hNET, and hSERT. Comparing the IC₅₀ values will reveal its selectivity profile.
-
Orthogonal Confirmation: "Hits" identified in the primary fluorescence-based assay should be confirmed using an alternative assay format, such as a traditional radiolabeled substrate uptake assay (e.g., using [³H]dopamine, [³H]norepinephrine, or [³H]serotonin), to rule out assay-specific artifacts like fluorescence interference.[22][23][24][25][26]
-
Mechanism of Action Studies: Further studies can be conducted to determine if the inhibition is competitive, non-competitive, or uncompetitive by performing substrate kinetic analyses in the presence of the inhibitor.
Conclusion
The protocols detailed in this application note provide a robust framework for developing and validating a high-throughput screening assay for the identification and characterization of monoamine transporter inhibitors, using Ethyl 1-benzhydrylazetidine-3-carboxylate as a model compound. By adhering to the principles of rigorous assay development, optimization, and validation, researchers can confidently screen large compound libraries to discover novel chemical entities with therapeutic potential for a wide range of neurological and psychiatric disorders. The adaptability of this fluorescence-based platform ensures its broad utility in modern drug discovery.
References
- Azetidines in medicinal chemistry: emerging applic
- Azetidines in medicinal chemistry: emerging applications and approved drugs.
- New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VM
- Neurotransmitter Transporter Uptake Assay Kit for Precise Analysis. Danaher Life Sciences.
- Shine bright: considerations on the use of fluorescent substrates in living monoaminergic neurons in vitro. PubMed Central.
- Azetidine Deriv
- Azetidine-Containing Compounds: A Comparative Guide for Drug Discovery. Benchchem.
- Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
- SERT Transporter Assay. BioIVT.
- Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
- Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. PubMed.
- Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed.
- NET Transporter Assay. BioIVT.
- D
- Neurotransmitter Transporter Uptake Assay Kit
- New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VM
- New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VM
- In vitro assays for the functional characterization of the dopamine transporter (D
- In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT).
- Azetidines in Drug Discovery. PharmaBlock.
- Monitoring monoamine transport with the fluorescent substrate analogue...
- A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. RSC Publishing.
- Identification of Novel Serotonin Transporter Compounds by Virtual Screening.
- SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. TW.
- Identification of Novel Serotonin Transporter Compounds by Virtual Screening. PMC.
- DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. TW.
- Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC.
- Document is current - Crossmark. Crossref.
- A study of the dopamine transporter using the TRACT assay, a novel in vitro tool for solute carrier drug discovery. Semantic Scholar.
- Assay Guidance Manual for Drug Discovery: Robust or Go Bust. PMC - NIH.
- [High-throughput Screening Technology for Selective Inhibitors of Transporters and Its Applic
- Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. PNAS.
- Transporter Assay. LeadQuest Biotech.
- Strategies for Assay Selection and for the Development of Robust Biochemical Assays.
- Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. NCBI.
- Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis.
- Terminology and Guidelines for Diagnostic Assay Development and Validation: Best Practices for Molecular Tests. APS Journals.
- A high throughput flow cytometric assay platform targeting transporter inhibition. PMC - NIH.
- Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
- High-Throughput Screening (HTS)
- High-throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.
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- 19. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate.[1] We will delve into troubleshooting common issues, provide detailed experimental protocols, and explain the underlying chemical principles to ensure the successful and efficient synthesis of your target molecule.
Azetidine derivatives are crucial structural motifs in medicinal chemistry due to their unique conformational constraints and ability to serve as bioisosteres for other cyclic systems.[2][3][4] Ethyl 1-benzhydrylazetidine-3-carboxylate, in particular, is a key building block in the development of various therapeutic agents. However, its synthesis is not without challenges, often related to the strained four-membered ring system.[3][5] This guide aims to provide practical, experience-driven solutions to these hurdles.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate, which is typically prepared via the N-alkylation of ethyl azetidine-3-carboxylate with a benzhydryl halide.
Diagram: Synthetic Pathway Overview
Caption: General synthetic route for Ethyl 1-benzhydrylazetidine-3-carboxylate.
Question 1: My N-alkylation reaction is not proceeding to completion, or the yield is very low. What are the potential causes and solutions?
Answer:
Low conversion or yield in the N-alkylation of ethyl azetidine-3-carboxylate can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
-
Inadequate Base: The starting material, ethyl azetidine-3-carboxylate, is often supplied as a hydrochloride salt. An insufficient amount of base will result in the incomplete neutralization of the salt, leaving a portion of the azetidine unavailable for nucleophilic attack.
-
Troubleshooting:
-
Ensure at least one equivalent of base is used to neutralize the hydrochloride salt, plus an additional equivalent to scavenge the HBr generated during the reaction.
-
Consider using a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered amine base such as diisopropylethylamine (DIPEA) instead of triethylamine (Et₃N) to favor the desired N-alkylation.
-
-
-
Reaction Conditions: The reaction rate can be sensitive to temperature and solvent choice.
-
Troubleshooting:
-
Temperature: While room temperature might be sufficient, gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, excessive heat can promote side reactions.
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is generally preferred as they can solvate the cation of the base and leave the anion more reactive.
-
-
-
Quality of Reagents: The purity of both the ethyl azetidine-3-carboxylate and the benzhydryl halide is critical.
-
Troubleshooting:
-
Ensure the benzhydryl bromide or chloride is fresh and has not decomposed. Benzhydryl halides can be prone to hydrolysis.
-
Verify the purity of your ethyl azetidine-3-carboxylate starting material.
-
-
-
Steric Hindrance: The bulky benzhydryl group can sterically hinder the approach of the azetidine nitrogen to the electrophilic carbon.
-
Troubleshooting:
-
While you cannot change the reactants, optimizing the reaction conditions as mentioned above becomes even more crucial. Prolonging the reaction time may also be necessary.
-
-
Question 2: I am observing significant amounts of impurities in my crude product. What are the likely side reactions and how can I minimize them?
Answer:
The formation of impurities is a common challenge. The primary side reactions to consider are over-alkylation and ring-opening of the azetidine.
-
Over-alkylation (Quaternization): The product, being a tertiary amine, can react with another molecule of benzhydryl bromide to form a quaternary ammonium salt.
-
Minimization Strategy:
-
Stoichiometry Control: Use a slight excess of the ethyl azetidine-3-carboxylate relative to the benzhydryl bromide (e.g., 1.1 to 1.0 equivalents). This ensures the electrophile is consumed before significant quaternization can occur.
-
Slow Addition: Add the benzhydryl bromide solution dropwise to the reaction mixture containing the azetidine and base. This maintains a low concentration of the alkylating agent, disfavoring the second alkylation.
-
-
-
Ring-Opening: The strained four-membered azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened byproducts.[3][5] This is more likely under harsh conditions or in the presence of strong nucleophiles.
-
Minimization Strategy:
-
Mild Conditions: Avoid excessive temperatures and the use of highly nucleophilic bases.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent prolonged exposure to conditions that might favor ring-opening.
-
-
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Question 3: I am having difficulty purifying the final product. What purification strategies are most effective?
Answer:
Purification of Ethyl 1-benzhydrylazetidine-3-carboxylate can be challenging due to the potential presence of structurally similar impurities and the basic nature of the product.
-
Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is effective. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to prevent tailing of the basic product on the acidic silica gel.
-
-
Acid-Base Extraction: This can be a useful pre-purification step to remove non-basic impurities.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract with a dilute aqueous acid (e.g., 1 M HCl). The desired product will move to the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with the organic solvent to remove any remaining non-basic impurities.
-
Make the aqueous layer basic with a suitable base (e.g., NaOH or K₂CO₃) to a pH > 10.
-
Extract the free-based product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Crystallization: If the product is a solid or can be converted to a solid salt, crystallization can be an effective purification method. The hydrochloride or other salt forms may have better crystalline properties than the free base.
Question 4: Can ester hydrolysis occur during the reaction or workup?
Answer:
Yes, ester hydrolysis is a potential side reaction, particularly if the workup involves strong basic or acidic conditions for extended periods.[6][7][8]
-
During Reaction: The presence of a base and any trace amounts of water can lead to saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylate salt.[9]
-
During Workup: Using strong aqueous acids or bases during extraction can also promote hydrolysis, especially if there is prolonged contact time.
Prevention:
-
Use anhydrous solvents and reagents for the reaction.
-
During aqueous workup, minimize the time the product is in contact with strongly acidic or basic solutions.
-
Keep temperatures low during the workup.
If hydrolysis does occur, the resulting carboxylic acid can often be separated from the desired ester product by column chromatography or by an acid-base extraction, as the acid will have different solubility properties.
Experimental Protocols
Synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Ethyl azetidine-3-carboxylate hydrochloride
-
Benzhydryl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl azetidine-3-carboxylate hydrochloride (1.0 eq).
-
Add anhydrous acetonitrile to the flask.
-
Add anhydrous potassium carbonate (2.5 eq) to the suspension.
-
In a separate flask, dissolve benzhydryl bromide (1.05 eq) in anhydrous acetonitrile.
-
Slowly add the benzhydryl bromide solution to the stirring suspension of the azetidine and potassium carbonate at room temperature over 30 minutes.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Data Presentation: Reaction Parameter Comparison
| Parameter | Condition A | Condition B | Condition C |
| Base | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) | DIPEA |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) | DMF |
| Temperature | Room Temperature | 50 °C | 80 °C |
| Typical Yield | 40-60% | 75-90% | 70-85% |
| Key Observation | Slow reaction, significant starting material may remain. | Good conversion, cleaner reaction profile. | Faster reaction, but potential for more side products. |
References
- Singh, G. S., D'hooghe, M., & De Kimpe, N. (2008). Comprehensive Heterocyclic Chemistry III. Elsevier.
- Couty, F., & Evano, G. (2009). Recent advances in the synthesis and reactivity of azetidines. Synlett, 2009(19), 3053-3074.
- Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 223-264.
- Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The [3+2] cycloaddition of nitrones and oximes with alkenes. Chemical Reviews, 108(10), 3988-4035.
- Hillier, M. C., & Chen, C. Y. (2006). A straightforward synthesis of 1,3-disubstituted azetidines. The Journal of Organic Chemistry, 71(20), 7885-7887.
- Gaunt, M. J., & Johansson, C. C. C. (2007). Recent developments in the synthesis of azetidines.
-
Chemguide. Hydrolysis of esters. Available from: [Link]
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Save My Exams. Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Available from: [Link]
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LibreTexts Chemistry. The Hydrolysis of Esters. Available from: [Link]
-
PubChem. Ethyl azetidine-3-carboxylate hydrochloride. Available from: [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. Available from: [Link]
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- 1. Ethyl 1-benzhydrylazetidine-3-carboxylate [synhet.com]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. cas 887591-82-4|| where to buy Ethyl 1-benzhydrylazetidine-3-carboxylate [german.chemenu.com]
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- 6. chemguide.co.uk [chemguide.co.uk]
- 7. savemyexams.com [savemyexams.com]
- 8. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Purification strategies to remove byproducts from Ethyl 1-benzhydrylazetidine-3-carboxylate
Welcome to the technical support center for the synthesis and purification of Ethyl 1-benzhydrylazetidine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important azetidine intermediate. We will address common purification challenges in a practical, question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the typical byproducts I should expect from the N-alkylation of ethyl azetidine-3-carboxylate with a benzhydryl halide?
The synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate typically involves the N-alkylation of ethyl azetidine-3-carboxylate (often used as its hydrochloride salt) with an electrophile like benzhydryl bromide. The primary impurities arise from unreacted starting materials, over-alkylation, and side reactions.
Table 1: Common Reactants & Potential Byproducts
| Compound | Role / Type | Typical Polarity | Key Removal Strategy |
| Ethyl 1-benzhydrylazetidine-3-carboxylate | Target Product | Moderately Polar | --- |
| Benzhydryl Bromide | Excess Electrophile | Non-polar | Flash Chromatography, Chemical Quenching |
| Ethyl azetidine-3-carboxylate | Unreacted Nucleophile | Polar (as free base) | Acidic Wash, Chromatography |
| 1,1-Dibenzhydrylazetidinium Bromide | Quaternary Salt | Highly Polar / Ionic | Aqueous Wash |
| Triethylamine / Diisopropylethylamine | Base | Moderately Polar | Acidic Wash |
| Triethylammonium / DIPEA Salts | Base Byproduct | Highly Polar / Ionic | Aqueous Wash |
Understanding the nature of these impurities is the first step in designing a robust purification strategy. The significant polarity difference between the non-polar benzhydryl bromide, the moderately polar product, and the highly polar salts is the key to effective separation.
Q2: My initial work-up involves an aqueous extraction. What is the rationale behind the sequence of acidic and basic washes?
A proper liquid-liquid extraction sequence is critical for removing the bulk of ionic and highly polar impurities before chromatography, which saves time and resources.
The causality is as follows:
-
Acidic Wash (e.g., dilute HCl or NH₄Cl): The purpose of this step is to protonate any unreacted basic compounds, primarily the starting ethyl azetidine-3-carboxylate and any excess amine base (like triethylamine). The resulting ammonium salts are highly water-soluble and will partition into the aqueous layer, effectively removing them from your organic phase containing the product.
-
Basic Wash (e.g., NaHCO₃ or Na₂CO₃ solution): This wash neutralizes any remaining acid from the previous step and ensures your desired product, a tertiary amine, is in its free base form. This is crucial as the protonated form of your product would have some water solubility and could be lost from the organic layer.
-
Brine Wash (saturated NaCl solution): This final wash helps to remove residual water from the organic layer before drying with an agent like Na₂SO₄ or MgSO₄, a process which improves the efficiency of the subsequent solvent evaporation and prevents water from interfering with silica gel chromatography.
Below is a workflow diagram illustrating this fundamental purification sequence.
Caption: Aqueous work-up workflow for initial purification.
Troubleshooting Guide
Q3: My TLC plate shows a non-polar spot with a high Rf value that is close to my product. I suspect it's excess benzhydryl bromide. How can I remove it effectively?
This is the most common purification challenge. Benzhydryl bromide is significantly less polar than the product, but in certain solvent systems, their spots on a TLC plate can be close, making chromatographic separation tedious.[1]
Strategy 1: Chemical Quenching (Scavenging)
Before committing to chromatography, you can chemically convert the excess benzhydryl bromide into a more easily removable compound.[2][3]
-
Mechanism: Adding a nucleophilic amine like triethylamine (TEA) or triphenylphosphine to the crude mixture will cause an Sₙ2 reaction with the leftover benzhydryl bromide. This forms a quaternary ammonium or phosphonium salt, which is highly polar and can be removed with a simple aqueous wash or will remain at the baseline (Rf = 0) during chromatography.[3]
Protocol: Quenching Excess Benzhydryl Bromide
-
Dissolve the crude reaction mixture in a suitable solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Add 1.5-2.0 equivalents (relative to the excess benzhydryl bromide) of triethylamine.
-
Stir the mixture at room temperature and monitor the disappearance of the benzhydryl bromide spot by TLC. This may take 1-2 hours.
-
Once the reaction is complete, perform the standard aqueous work-up described in Q2. The resulting benzyltriethylammonium bromide salt will be washed away.[3]
Strategy 2: Optimizing Flash Chromatography
If quenching is not desired, careful optimization of flash chromatography is required.
-
Principle: The goal is to find a solvent system that maximizes the separation (ΔRf) between your product and the impurity. Since benzhydryl bromide is very non-polar, you should start with a very non-polar mobile phase.[1][4]
-
Solvent System Selection: Use a gradient elution. Start with 100% hexane or heptane to elute the highly non-polar benzhydryl bromide first.[1] Once the bromide is completely off the column (monitor with a TLC plate), you can gradually increase the polarity by adding ethyl acetate to elute your product. A typical gradient might be from 0% to 20% Ethyl Acetate in Hexane.
Caption: Decision tree for removing non-polar impurities.
Q4: My final product looks pure by TLC, but the NMR shows broad peaks and the yield is low. What could be the issue?
This often points to the presence of residual acidic or basic salts, which can affect NMR spectroscopy and product isolation.
-
Cause: If the final basic wash (e.g., NaHCO₃) was insufficient, your product may be partially protonated (e.g., as Ethyl 1-benzhydrylazetidinium-3-carboxylate bromide). This salt form can broaden NMR signals and may be partially soluble in water, leading to yield loss during extractions.
-
Solution: Re-dissolve your product in an organic solvent (like ethyl acetate) and re-wash thoroughly with a saturated sodium bicarbonate solution, followed by a brine wash. Dry the organic layer meticulously over Na₂SO₄, filter, and re-evaporate the solvent. This simple procedure often resolves the issue, yielding a clean product with sharp NMR signals.
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This is the most reliable method for separating the target compound from organic-soluble byproducts.[5][6]
1. TLC Method Development:
-
Spot your crude mixture on a silica TLC plate.
-
Develop the plate in various ratios of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate).[7]
-
Goal: Find a solvent system where the product has an Rf value of approximately 0.25-0.35 and is well-separated from all impurities. For this specific product, a system of 10-20% Ethyl Acetate in Hexane is a good starting point.
2. Column Packing:
-
Choose an appropriately sized column (a 20:1 to 50:1 ratio of silica gel to crude material by weight is common for good separation).[5]
-
Pack the column using the "wet" or "slurry" method with your initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane) to ensure a well-packed, homogenous stationary phase.
3. Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane (DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading."[5][7]
-
Carefully add the dry-loaded sample to the top of the packed column. Dry loading prevents band broadening and leads to a much better separation compared to liquid loading in a strong solvent.[7]
4. Elution:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
If you are removing a non-polar impurity like benzhydryl bromide, run several column volumes of a very non-polar solvent (e.g., 100% Hexane) first.
-
Gradually increase the solvent polarity (gradient elution) to move your product down the column.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
If your purified product is a solid and you require very high purity, recrystallization is an excellent final step.[8]
1. Solvent Screening:
-
The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Test small amounts of your product in various solvents (e.g., isopropanol, ethyl acetate, heptane, toluene, or mixtures thereof).
-
A good candidate system might be an Ethyl Acetate/Heptane mixture.
2. Procedure:
-
Dissolve the compound in the minimum amount of the hot solvent (or solvent mixture).
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under high vacuum.
References
-
ResearchGate. Removing Benzyl bromide. [Online] Available at: [Link]
-
ResearchGate. How does one separate Benzyl bromide from the reaction mixture? [Online] Available at: [Link]
-
Biotage. Successful flash chromatography. [Online] Available at: [Link]
-
King Group. Successful Flash Chromatography. [Online] Available at: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Online] Available at: [Link]
-
PubMed. [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. [Online] Available at: [Link]
-
Chromatography Today. Enabling facile, rapid and successful chromatographic Flash purification. [Online] Available at: [Link]
-
University of Rochester. Recrystallization and Crystallization. [Online] Available at: [Link]
-
Reddit. separating benzyl bromide. [Online] Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. orgsyn.org [orgsyn.org]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
Ethyl 1-benzhydrylazetidine-3-carboxylate stability issues and degradation pathways
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl 1-benzhydrylazetidine-3-carboxylate (CAS No. 887591-82-4). This document is designed for researchers, scientists, and drug development professionals to navigate the stability challenges and understand the degradation pathways of this critical pharmaceutical intermediate.[1] Our goal is to provide practical, field-proven insights to ensure the integrity of your experiments and processes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and stability of Ethyl 1-benzhydrylazetidine-3-carboxylate.
Q1: What are the optimal long-term storage conditions for this compound?
A: To ensure maximum stability and prevent degradation, the compound should be stored under controlled conditions. The primary environmental factors to control are temperature, moisture, and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes the rate of potential hydrolytic and oxidative degradation.[2] Storing at refrigerated temperatures is a standard precaution for complex organic intermediates. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The benzhydryl group is susceptible to oxidation.[3][4] An inert atmosphere displaces oxygen, mitigating this pathway. |
| Moisture | Tightly sealed container with desiccant | The ethyl ester functional group is prone to hydrolysis.[5][6] Excluding atmospheric moisture is critical for preventing the formation of the corresponding carboxylic acid. |
| Light | Amber glass vial or light-blocking container | Azetidine-containing compounds and benzhydryl moieties can be susceptible to photodegradation.[7] Protection from UV and visible light prevents the initiation of photolytic degradation pathways. |
Q2: What are the primary chemical liabilities and expected degradation pathways?
A: The molecular structure of Ethyl 1-benzhydrylazetidine-3-carboxylate contains three primary points of instability:
-
Ester Hydrolysis: The ethyl ester is the most common liability, readily undergoing hydrolysis under both acidic and basic conditions to form 1-benzhydrylazetidine-3-carboxylic acid.[5][6][8]
-
Oxidation of the Benzhydryl Group: The tertiary carbon connecting the two phenyl rings is a benzylic position, which is susceptible to oxidation. This can lead to C-N bond cleavage and the formation of benzophenone.[3][4]
-
Azetidine Ring Opening: While the four-membered azetidine ring is more stable than aziridines, it is a strained ring system. Under harsh acidic conditions, protonation of the nitrogen can activate the ring towards nucleophilic attack, leading to ring-opened byproducts.[9][10]
Q3: What are the initial visual or analytical signs of degradation?
A: The first indication of degradation is often analytical. In a High-Performance Liquid Chromatography (HPLC) analysis, you may observe the appearance of new peaks. Hydrolysis typically results in a more polar degradant (the carboxylic acid) with a shorter retention time on a reverse-phase column. Oxidation may produce less polar (benzophenone) or more polar byproducts. Visually, significant degradation, particularly from oxidative or photolytic stress, may lead to a slight yellowing or browning of the typically colorless or white solid/oil.
Q4: Which analytical techniques are recommended for developing a stability-indicating method?
A: A combination of techniques is ideal. HPLC with UV detection is the workhorse for quantifying the parent compound and its degradants.[1] To definitively identify the structure of unknown peaks, Mass Spectrometry (MS) is essential, making LC-MS the most powerful tool for this application.[1] For structural elucidation of isolated degradants, Nuclear Magnetic Resonance (NMR) spectroscopy is required.[9][10]
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides a cause-and-effect analysis for common issues encountered during research and development.
Problem: My HPLC analysis shows a new, early-eluting peak after dissolving the compound in a protic solvent or aqueous buffer.
-
Question: I've prepared a solution of Ethyl 1-benzhydrylazetidine-3-carboxylate for an assay, and within hours, a new peak with a shorter retention time appears on my C18 column. What is happening?
-
Probable Cause: You are observing hydrolytic degradation. The ethyl ester is being cleaved to form the more polar 1-benzhydrylazetidine-3-carboxylic acid. This reaction is catalyzed by the presence of acid or base, and even neutral water can cause slow hydrolysis.[5][11]
-
Causality Explained: Ester hydrolysis is a nucleophilic acyl substitution reaction. In the presence of water, the carbonyl carbon of the ester is attacked by a water molecule. This process is significantly accelerated by H+ (which activates the carbonyl) or OH- (which is a more potent nucleophile than water).[6] Protic solvents like methanol or ethanol can also participate in transesterification, though hydrolysis is more common in non-anhydrous conditions.
-
Recommended Actions:
-
pH Control: Ensure the pH of your solutions is buffered between 6.0 and 7.5, where ester stability is generally highest. Avoid highly acidic or basic conditions.
-
Solvent Choice: If possible, use aprotic solvents like Acetonitrile (ACN), Tetrahydrofuran (THF), or Dimethylformamide (DMF) for stock solutions.
-
Temperature Management: Perform experiments at the lowest practical temperature to slow the degradation rate.
-
Fresh Preparations: Prepare solutions fresh and use them immediately. Avoid storing the compound in solution for extended periods.
-
Problem: I have identified benzophenone and/or 1-amino-3-ethoxycarbonylazetidine in my sample by LC-MS.
-
Question: My stability study has generated benzophenone as a major degradant. What is the mechanism, and how can I prevent it?
-
Probable Cause: This is a classic sign of oxidative degradation. The benzhydryl (diphenylmethyl) group has been oxidized, leading to the cleavage of the C-N bond.[12][13]
-
Causality Explained: The benzylic proton on the benzhydryl group is susceptible to radical abstraction. In the presence of oxygen, light, or trace metal impurities, a radical chain reaction can be initiated. The resulting carbon-centered radical reacts with oxygen to form a peroxide intermediate, which is unstable and fragments to yield benzophenone and a nitrogen-centered radical on the azetidine ring, which is then further quenched.
-
Recommended Actions:
-
Inert Atmosphere: Handle the solid and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to exclude oxygen.
-
Protect from Light: Always store the material in amber vials to prevent photo-oxidation.[7]
-
Use High-Purity Solvents: Peroxides in older solvents (like THF or ether) can initiate oxidation. Use fresh, high-purity solvents.
-
Consider Antioxidants: For formulation development, the inclusion of antioxidants like Butylated Hydroxytoluene (BHT) or Vitamin E may be necessary to quench radical reactions.
-
Section 3: Key Protocols & Methodologies
To ensure trustworthy and reproducible results, we provide the following validated protocols.
Protocol 3.1: A Self-Validating Forced Degradation Study
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[14][15][16] This protocol follows ICH guidelines.
Objective: To intentionally degrade Ethyl 1-benzhydrylazetidine-3-carboxylate under various stress conditions to identify potential degradants and validate the analytical method's ability to separate them.
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Control Sample: Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 0.1 mg/mL. This is your time-zero/unstressed sample.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH at room temperature. Withdraw aliquots at 1, 4, and 12 hours. Neutralize with an equivalent amount of 0.2 M HCl before injection. Rationale: Base hydrolysis of esters is typically much faster than acid hydrolysis, hence the milder conditions.[17]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.
-
Thermal Degradation:
-
Solid State: Place a few milligrams of the solid compound in a 80°C oven.
-
Solution State: Place a sealed vial of the control sample solution in an 80°C oven.
-
Analyze samples after 1, 3, and 7 days.
-
-
Photolytic Degradation: Expose the control solution and solid sample to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A parallel control sample should be wrapped in aluminum foil.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method and by LC-MS to identify degradant masses. The goal is to achieve 5-20% degradation of the active substance. If degradation is too rapid or too slow, adjust the time or stressor intensity accordingly.
Section 4: Primary Degradation Pathways
Understanding the chemical mechanisms of degradation is crucial for developing mitigation strategies.
Pathway 1: Hydrolytic Degradation of the Ethyl Ester
Hydrolysis is the most common degradation pathway, proceeding via two distinct, pH-dependent mechanisms.
Caption: Hydrolytic degradation pathways.
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process.[5][11] Protonation of the carbonyl oxygen makes the ester more electrophilic and susceptible to nucleophilic attack by water. To drive the reaction, an excess of water is typically required.
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible because the final step is the deprotonation of the carboxylic acid by the base (e.g., hydroxide) to form a carboxylate salt.[6][17] This salt is resonance-stabilized and unreactive towards the alcohol, driving the reaction to completion.
Pathway 2: Oxidative Degradation of the Benzhydryl Moiety
This pathway involves the cleavage of the carbon-nitrogen bond at the benzylic position.
Caption: Oxidative degradation pathway.
The reaction proceeds through a radical mechanism, targeting the relatively weak C-H bond at the benzylic position. The presence of two phenyl groups stabilizes the resulting radical, making this position particularly susceptible to oxidation. This pathway is often initiated by light, heat, or the presence of radical initiators like peroxides.
References
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Clark, J. (2023). hydrolysis of esters. Chemguide. [Link]
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Vema, A., et al. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]
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Vema, A., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. [Link]
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Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]
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Smith, H. A., & Steele, J. H. (1941). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society. [Link]
-
Allery Chemistry. (2015). Esters 6. Alkaline hydrolysis of esters (inc. saponification). YouTube. [Link]
-
Lhiaubet-Vallet, V., et al. (2021). Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative as a Model of DNA Repair. MDPI. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
-
ResearchGate. (2021). Photochemical Strategies Enable the Synthesis of Tunable Azetidine- Based Energetic Materials. [Link]
-
Nottingham ePrints. (2022). Photochemical Approaches to Azetidines. [Link]
-
Sharma, S., & Singh, S. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Behnke, N. E., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. PMC - NIH. [Link]
-
ResearchGate. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. [Link]
-
The Organic Chem Lab. (2020). Oxidation of Benzhydrol. YouTube. [Link]
-
Andersen, C. B. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
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Wikipedia. Benzhydryl compounds. [Link]
-
ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
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PubMed. [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. [Link]
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National Center for Biotechnology Information. Benzhydryl Compounds - MeSH. [Link]
-
Gao, X., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PMC. [Link]
-
Asian Journal of Research in Chemistry. (2016). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. [Link]
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Wolska, J., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
-
Ukrprom, V. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
-
MDPI. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. [Link]
-
YouTube. (2020). Oxidation of Aromatic Hydrocarbons. [Link]
-
Li, C., et al. (2020). Carboxylesterase, a de-esterification enzyme, catalyzes the degradation of chlorimuron-ethyl in Rhodococcus erythropolis D310-1. PubMed. [Link]
-
ResearchGate. (2025). Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method. [Link]
-
ResearchGate. (2019). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. [Link]
-
Der Pharma Chemica. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. [Link]
-
Wikipedia. Protecting group. [Link]
-
Zhu, Y., et al. (2023). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. PMC - NIH. [Link]
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- 17. youtube.com [youtube.com]
Technical Support Center: Optimizing Intramolecular Cyclization for Azetidine Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for azetidine synthesis. The construction of the strained four-membered azetidine ring via intramolecular cyclization is a cornerstone of many synthetic campaigns in medicinal and process chemistry.[1][2] However, the inherent ring strain and competing reaction pathways often lead to challenges in optimizing these transformations.[3][4][5] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a mechanistic understanding to empower you to rationalize and overcome experimental hurdles.
Part 1: Troubleshooting Low Yields & Side Reactions
This section addresses the most common issue in azetidine ring formation: low conversion to the desired product.
Question 1: My intramolecular cyclization is giving a very low yield. What are the primary competing reactions and how do I mitigate them?
Answer: Low yields are typically a result of the reaction kinetics favoring pathways other than the desired intramolecular SN2 cyclization. The formation of a high-energy four-membered ring is often enthalpically and entropically disfavored.[4] The most common culprits are:
-
Intermolecular Reactions: At high concentrations, the nucleophilic amine of one molecule can react with the electrophilic carbon of another, leading to dimers and polymers instead of the cyclic product.[4]
-
Solution: Employ the High Dilution Principle . Running the reaction at very low concentrations (e.g., 0.01-0.05 M) significantly favors the intramolecular pathway, as the probability of two substrate molecules encountering each other is greatly reduced. For larger-scale synthesis, this can be achieved efficiently using a syringe pump for the slow addition of the substrate to the reaction mixture.
-
-
Elimination Reactions: If there is a proton on the carbon adjacent to the leaving group, the base can abstract this proton, leading to an alkene via an E2 elimination pathway.[4] This is especially prevalent with sterically hindered substrates or when using bases that have a higher propensity for acting as a proton acceptor.
-
Solution: Use a strong, non-nucleophilic, and sterically hindered base. Bases like lithium hexamethyldisilazide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) are excellent choices as their bulkiness disfavors acting as a nucleophile and their strength is sufficient for deprotonation of the amine.[3][6]
-
-
Solvolysis: If the solvent is nucleophilic (e.g., methanol, water), it can compete with the intramolecular amine in attacking the electrophilic center.[4]
Troubleshooting Workflow for Low Yields
Below is a logical workflow to diagnose and solve low-yield issues in your cyclization reaction.
Caption: Troubleshooting workflow for low yields in azetidine cyclization.
Part 2: Controlling Regioselectivity
A common challenge is the formation of a five-membered pyrrolidine ring instead of the desired four-membered azetidine.
Question 2: My reaction is forming a pyrrolidine byproduct. How can I selectively favor the 4-exo-tet cyclization for the azetidine?
Answer: The competition between 4-exo-tet (forming azetidine) and 5-endo-tet (forming pyrrolidine) cyclization is a classic regioselectivity problem governed by Baldwin's rules and the specific reaction mechanism. While 5-endo-tet cyclizations are generally disfavored for SN2 reactions, competing pathways can allow for their formation.
Several factors influence this selectivity:
-
Substrate Geometry: The stereochemistry of your precursor can be critical. For instance, in the intramolecular aminolysis of epoxy amines, cis-isomers can be predisposed to form azetidines, while trans-isomers may favor pyrrolidine formation.[7]
-
Catalyst Choice: Lewis acids can dramatically influence the regiochemical outcome. Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to be an excellent catalyst for promoting the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, leading to high yields of azetidines.[7][8] The catalyst coordinates to the substrate in a way that favors the transition state leading to the 4-exo product.
-
Reaction Mechanism: Different reaction types have different inherent selectivities.
-
SN2-type cyclizations on haloamines or sulfonates generally favor the 4-exo pathway.
-
Radical cyclizations can also be tuned. For example, a photo-induced copper-catalyzed [3+1] radical cascade has been developed that proceeds via a 4-exo-trig cyclization to form the azetidine ring selectively.[2][9]
-
Gold-catalyzed cyclizations of homopropargyl amines, which typically favor 5-endo-dig pathways, have been shown in specific cases to undergo a rare 4-exo-dig cyclization to yield alkylidene azetidines.[10]
-
Visualizing the Competing Pathways
Caption: Competing 4-exo-tet and 5-endo-tet cyclization pathways.
Part 3: Optimizing Key Reaction Parameters
Fine-tuning the components of your reaction is crucial for success.
Question 3: How do I choose the optimal leaving group, base, and solvent for my cyclization?
Answer: The interplay between these three components is critical and substrate-dependent. Here are the guiding principles:
Leaving Group (LG)
A good leaving group is essential for a facile SN2 reaction.[3] The better the leaving group, the lower the activation energy for the cyclization, and the more competitive it will be against side reactions.
| Leaving Group | Relative Reactivity | Comments |
| Iodide (I⁻) | Excellent | Often introduced via Finkelstein reaction. |
| Tosylate (OTs) | Very Good | Easily prepared from alcohols; stable and reliable. |
| Mesylate (OMs) | Very Good | Similar to tosylates, also prepared from alcohols. |
| Triflate (OTf) | Excellent | Extremely reactive; may be unstable or too reactive for some substrates. |
| Bromide (Br⁻) | Good | Common and effective. |
| Chloride (Cl⁻) | Moderate | Less reactive; may require higher temperatures or harsher conditions. |
Recommendation: Mesylates and tosylates offer a good balance of reactivity and stability and are excellent starting points. If reactivity is still low, converting a bromide or chloride to an iodide in situ with NaI can significantly accelerate the reaction.
Base Selection
The base deprotonates the amine (or alcohol in a Mitsunobu-type reaction) to generate the active nucleophile. The ideal base should be strong enough to effect deprotonation but should not participate in side reactions.
-
Strong, Non-Nucleophilic Bases: As mentioned, hindered amide bases like LiHMDS or NaHMDS are preferred for standard SN2 cyclizations to avoid elimination.[6]
-
Inorganic Bases: Milder bases like K₂CO₃ , Cs₂CO₃ , or even NaHCO₃ can be sufficient for more activated systems or in specific reactions like iodocyclizations.[3]
-
Organic Bases: For reactions sensitive to strong bases, a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[11]undec-7-ene) can be effective.
Solvent Effects
The solvent must solubilize the substrate and reagents while promoting the desired SN2 mechanism. Polar aprotic solvents are ideal as they solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving it more reactive.
| Solvent | Polarity | Comments | Typical Yields |
| N,N-Dimethylformamide (DMF) | High | Excellent solvating power. Can be difficult to remove. | High[12] |
| Acetonitrile (MeCN) | High | Good choice, relatively easy to remove. | Good[12] |
| Tetrahydrofuran (THF) | Moderate | Very common, good for use with strong bases like LiHMDS. | Variable[12] |
| 1,2-Dichloroethane (DCE) | Moderate | Higher boiling point allows for higher reaction temperatures. | Good[7][12] |
| Toluene | Low | Generally less favorable for SN2 reactions. | Low[12] |
| Dichloromethane (DCM) | Moderate | Lower boiling point, may require sealed tube for higher temps. | Low[12] |
Recommendation: Start with THF or DCE. If solubility is an issue, consider DMF or acetonitrile. Always use anhydrous grade solvents to prevent solvolysis.[7]
Part 4: Advanced & Alternative Strategies
Question 4: I've optimized the standard conditions but my yield is still poor due to a difficult substrate. What are some alternative synthetic strategies?
Answer: For challenging substrates (e.g., sterically hindered, electronically deactivated), more advanced methods may be required.
-
Mitsunobu Reaction: This is a powerful method for cyclizing γ-amino alcohols. It proceeds with inversion of stereochemistry at the alcohol carbon and avoids the need to pre-install a leaving group.[3]
-
Catalytic Ring Opening of Epoxides: As discussed, Lewis acid-catalyzed intramolecular aminolysis of epoxides is a highly effective and regioselective method for accessing functionalized azetidines.[7]
-
Photochemical Methods: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, offers a direct route to azetidines under mild, visible-light-mediated conditions.[13][14] This can build complex, functionalized azetidines that are difficult to access otherwise.[13]
-
Transition Metal-Catalyzed C-H Amination: Modern methods, such as Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, can form the azetidine ring by activating a typically inert C-H bond, offering novel synthetic disconnections.[1]
Experimental Protocols
Protocol 1: General Procedure for Intramolecular SN2 Cyclization of a γ-Amino Alcohol Derivative
This protocol is based on the activation of the hydroxyl group followed by base-mediated cyclization.[4]
-
Activation of the Hydroxyl Group:
-
Dissolve the N-protected γ-amino alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, monitoring by TLC or LCMS until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.
-
-
Cyclization:
-
Dissolve the crude mesylate in anhydrous THF to a final concentration of 0.05 M.
-
Cool the solution to 0 °C under an inert atmosphere.
-
Add a solution of LiHMDS (1.0 M in THF, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature or gently heat to reflux (40-60 °C), monitoring by TLC or LCMS.
-
Upon completion, carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This protocol is adapted from the work of Kuriyama et al.[7]
-
Reaction Setup:
-
To a flame-dried flask under an argon atmosphere, add the cis-3,4-epoxy amine substrate (1.0 eq) and lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 0.05 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) to achieve a substrate concentration of 0.2 M.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes, then heat to reflux (approx. 83 °C).
-
Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C.
-
Quench by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the desired azetidine product.
-
References
- Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
-
Kuriyama, Y., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Retrieved from [Link]
- de Sousa, M. A., et al. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters.
-
Gieshoff, T., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications. Retrieved from [Link]
-
The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of the intramolecular cyclization-solvent effect. (n.d.). ResearchGate. Retrieved from [Link]
- Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Xia, P., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. The Innovation. Retrieved from [Link]
-
Kuriyama, Y., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Retrieved from [Link]
-
Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]
- Parmar, D., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
-
Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. (2020). Nature Research. Retrieved from [Link]
-
Xia, P., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. PubMed Central. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Troubleshooting low yields in the synthesis of azetidine derivatives
Azetidines in Focus: This guide is dedicated to researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing azetidine derivatives. The inherent ring strain of the four-membered azetidine core presents unique synthetic challenges, often leading to low yields and the formation of unwanted byproducts. This technical support center offers in-depth troubleshooting advice, detailed protocols, and evidence-based solutions to overcome these common hurdles.
Troubleshooting Guide: Addressing Low Yields in Azetidine Synthesis
This section is structured in a question-and-answer format to directly address specific issues encountered during the synthesis of azetidines, with a primary focus on the widely used intramolecular cyclization strategy.
Scenario 1: Low or No Product Formation in Intramolecular Cyclization
Question: My intramolecular cyclization of a γ-haloamine or a γ-amino alcohol derivative (e.g., tosylate, mesylate) is resulting in low to no yield of the desired azetidine. What are the likely causes, and how can I improve the outcome?
Answer: The formation of the sterically strained four-membered azetidine ring is often kinetically and thermodynamically challenging. Low yields in these intramolecular cyclizations typically stem from a few common issues:
-
Poor Leaving Group: The efficiency of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group. Halides, particularly chlorides, can be poor leaving groups, leading to slow reaction rates that allow side reactions to dominate.
-
Solution: Enhance the leaving group's ability to depart. If you are using a haloamine, consider converting the hydroxyl group of the corresponding amino alcohol to a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs). These are excellent leaving groups and can significantly increase the rate of cyclization.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical in directing the reaction towards the desired intramolecular cyclization over competing pathways.
-
Solution: A systematic optimization of reaction conditions is recommended.
-
Base Selection: A strong, non-nucleophilic base is often required to deprotonate the amine without interfering with the reaction. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and lithium hexamethyldisilazide (LiHMDS).
-
Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophilic amine, thus enhancing its reactivity.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination. It is often beneficial to start at room temperature and gently heat if the reaction is sluggish.
-
-
-
Steric Hindrance: Bulky substituents near the reacting centers can sterically hinder the intramolecular SN2 reaction, making it difficult for the nucleophilic nitrogen to attack the electrophilic carbon.
-
Solution: If possible, redesign the substrate to minimize steric hindrance. If this is not feasible, employing more forcing reaction conditions (e.g., higher temperatures, stronger bases) may be necessary, although this must be balanced against the risk of increased side reactions.
-
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields in azetidine synthesis.
Scenario 2: Formation of Significant Byproducts
Question: My reaction is producing a complex mixture of products, with significant amounts of what appear to be dimers/polymers and an alkene. How can I suppress these side reactions?
Answer: The formation of these byproducts is a classic case of competing intermolecular reactions and elimination pathways.
-
Intermolecular Reactions (Dimerization/Polymerization): At high concentrations, the nucleophilic amine of one molecule can react with the electrophilic carbon of another, leading to the formation of dimers and polymers instead of the desired intramolecular cyclization.
-
Solution: High Dilution. Running the reaction at a much lower concentration (high dilution) will favor the intramolecular pathway, as the probability of two reactant molecules encountering each other is significantly reduced. This is a cornerstone of macrocyclization chemistry but is equally applicable to the formation of strained rings.
-
-
Elimination Reactions: The base used to deprotonate the amine can also act as a base to promote the elimination of the leaving group, resulting in the formation of an alkene. This is particularly problematic with sterically hindered substrates where the SN2 pathway is disfavored.
-
Solution: Milder Conditions and Bulky Bases.
-
Lower Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can therefore favor the desired cyclization.
-
Choice of Base: Using a sterically hindered, non-nucleophilic base can disfavor the elimination pathway.
-
-
Data-Driven Optimization: A Comparative Look at Reaction Parameters
The following table provides a summary of reaction conditions that have been successfully employed in the synthesis of azetidine derivatives, offering a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale and Reference |
| Leaving Group | -OTs | -OMs | -I | Tosylates and mesylates are excellent leaving groups, often superior to halides. Iodide is a better leaving group than bromide or chloride. |
| Base | NaH | K₂CO₃ | LiHMDS | The choice of base depends on the acidity of the amine proton and the desired reactivity. Strong, non-nucleophilic bases are often preferred. |
| Solvent | DMF | MeCN | THF | Polar aprotic solvents are generally favored to enhance the nucleophilicity of the amine. |
| Concentration | 0.1 M | 0.01 M | 0.005 M | High dilution (lower concentration) favors intramolecular cyclization over intermolecular side reactions. |
| Temperature | Room Temp | 50 °C | 80 °C | Temperature should be optimized to ensure a reasonable reaction rate without promoting decomposition or elimination. |
Detailed Experimental Protocols
This section provides step-by-step methodologies for key azetidine synthesis procedures.
Protocol 1: Intramolecular Cyclization of an N-Protected Amino Alcohol
This protocol describes the synthesis of an N-protected azetidine from the corresponding N-protected 3-amino-1-propanol derivative.
Step 1: Activation of the Hydroxyl Group (Tosylation)
-
Dissolve the N-protected 3-amino-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 eq) followed by the slow, dropwise addition of p-toluenesulfonyl chloride (1.2 eq) dissolved in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-protected 3-tosyloxy-propylamine.
Step 2: Intramolecular Cyclization
-
Dissolve the crude N-protected 3-tosyloxy-propylamine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or MeCN) under an inert atmosphere.
-
Add a strong, non-nucleophilic base such as sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated if necessary.
-
Monitor the formation of the azetidine product by TLC or LC-MS.
-
Once the reaction is complete, carefully quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-protected azetidine.
Visualizing the Synthetic Pathway
Caption: A workflow for the synthesis of an N-protected azetidine.
Frequently Asked Questions (FAQs)
Q1: What are the best N-protecting groups for azetidine synthesis?
A1: The choice of a nitrogen protecting group is crucial and depends on the subsequent reaction conditions.
-
Boc (tert-butyloxycarbonyl): This is a popular choice as it is stable under many reaction conditions and can be readily removed with acid (e.g., TFA in DCM).
-
Cbz (carboxybenzyl): Stable to acidic conditions and can be removed by hydrogenolysis, which is a mild method.
-
Trityl (triphenylmethyl): A bulky protecting group that can sometimes favor intramolecular reactions due to steric hindrance of intermolecular pathways. It is removed under acidic conditions.
-
Sulfonyl groups (e.g., tosyl): These are very stable but require harsh conditions for removal. They are often used when the azetidine nitrogen is not intended to be deprotected.
Q2: I am having trouble purifying my azetidine derivative. It seems to be very polar and water-soluble. What can I do?
A2: The purification of polar azetidines, especially those with a free N-H group, can be challenging.
-
Extraction: Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to ensure the azetidine is in its free base form. Using a more polar solvent for extraction, such as a mixture of chloroform and isopropanol, can be more effective than ethyl acetate or ether.
-
Chromatography: Standard silica gel is acidic and can cause streaking or decomposition of basic azetidines. Consider neutralizing the silica gel by preparing a slurry with a small amount of triethylamine in the eluent. Alternatively, using a different stationary phase like alumina (basic or neutral) can be beneficial.
-
Salt Formation: If the free base is difficult to handle, consider converting it to a salt (e.g., hydrochloride or oxalate) which may be crystalline and easier to purify by recrystallization.
Q3: Can I use a Mitsunobu reaction to form the azetidine ring?
A3: Yes, the Mitsunobu reaction is a powerful alternative for the intramolecular cyclization of N-protected amino alcohols. It proceeds with inversion of stereochemistry at the alcohol carbon. The reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method is often successful when other cyclization strategies fail.
Q4: My reaction is forming a five-membered pyrrolidine ring instead of the desired four-membered azetidine. How can I favor the formation of the azetidine?
A4: The formation of a pyrrolidine ring is a common competing pathway (5-endo-tet cyclization). The regioselectivity between the 4-exo-tet (azetidine) and 5-endo-tet (pyrrolidine) pathways can be influenced by several factors:
-
Substrate Geometry: The stereochemistry of the starting material can play a crucial role. For example, in the Lewis acid-catalyzed intramolecular aminolysis of epoxides, cis-epoxy amines tend to favor the formation of azetidines, while trans-epoxy amines often lead to pyrrolidines.[1][2][3]
-
Catalyst Choice: The choice of Lewis acid can influence the regioselectivity. For instance, La(OTf)₃ has been shown to be effective in promoting the formation of azetidines from cis-epoxy amines.[1][2][3]
References
-
Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
ResearchGate. Optimization of the intramolecular cyclization-solvent effect. [Link]
-
SlideShare. synthesis of azetidine .pptx. [Link]
-
PubMed. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]
-
ACS Publications. (2022). Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy. [Link]
-
ResearchGate. Azetidine syntheses by aminolysis reaction of epoxides; (A).... [Link]
-
Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
Progress in Chemistry. (2018). Synthesis of Azetidines. [Link]
-
Chemical Communications. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. [Link]
-
Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]
-
Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
-
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]
-
PubMed Central. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
-
MDPI. (2024). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. [Link]
-
ResearchGate. The synthesis of azetidines with intramolecular cyclization of.... [Link]
-
PubMed. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. [Link]
-
ResearchGate. Novel Syntheses of Azetidines and Azetidinones. [Link]
-
ResearchGate. (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]
-
PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
ChemRxiv. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
-
University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link]
-
HETEROCYCLES. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
ResearchGate. Efficient Synthesis of Azetidine Through N-Trityl- or N- Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3- Halopropylamine Hydrohalides. [Link]
-
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
-
ResearchGate. A. General synthetic route for accessing azetidines via intermolecular.... [Link]
-
RSC Publishing. (2010). The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium. [Link]
Sources
Technical Support Center: HPLC Method Optimization for Ethyl 1-benzhydrylazetidine-3-carboxylate
Welcome to the technical support center dedicated to resolving complex separation challenges in HPLC. This guide is specifically tailored for researchers, scientists, and drug development professionals working on the method optimization for Ethyl 1-benzhydrylazetidine-3-carboxylate and structurally similar compounds. Here, we will explore common issues and provide in-depth, scientifically-grounded solutions to enhance peak resolution.
Frequently Asked Questions (FAQs)
Q1: I am observing poor resolution between my main peak, Ethyl 1-benzhydrylazetidine-3-carboxylate, and a closely eluting impurity. What is the first parameter I should investigate?
A1: The most impactful and often easiest parameter to adjust for improving peak resolution is the mobile phase composition .[1][2] The selectivity (α), a key factor in the resolution equation, is highly influenced by the mobile phase.[2] For a reversed-phase separation of a moderately non-polar compound like Ethyl 1-benzhydrylazetidine-3-carboxylate, which contains both hydrophobic benzhydryl and a polar ester group, a good starting point is a mobile phase of acetonitrile (ACN) and water.
-
Causality: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.[1] Methanol, acetonitrile, and tetrahydrofuran (THF) exhibit different solvent properties (polarity, viscosity, and UV cutoff), which can change the interactions between your analyte, the impurity, and the stationary phase, thus affecting the resolution.[1]
-
Troubleshooting Protocol:
-
Initial Condition: Let's assume your current mobile phase is 70:30 Acetonitrile:Water.
-
Adjust Organic Content: Systematically decrease the percentage of acetonitrile in 5% increments (e.g., to 65%, 60%, 55%). This will increase the retention time and may improve the separation of closely eluting peaks.[2]
-
Change Organic Modifier: If adjusting the ratio is insufficient, switch the organic modifier to methanol. Start with a similar solvent strength and optimize the ratio.
-
Utilize a Ternary Mixture: In some complex separations, a mixture of two organic solvents (e.g., ACN and Methanol) with water can provide unique selectivity.
-
Q2: My peak for Ethyl 1-benzhydrylazetidine-3-carboxylate is showing significant tailing. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue that can compromise resolution and quantification. The primary causes are often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Causality:
-
Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with basic nitrogens, like the one in the azetidine ring of your compound, causing peak tailing.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte. If the pH is close to the pKa of the azetidine nitrogen, you may have a mixed population of ionized and non-ionized species, leading to tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[3]
-
-
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: Add a buffer to your mobile phase to control the pH. For a basic compound, a low pH (e.g., pH 2.5-3.5 using formic acid or trifluoroacetic acid) will ensure the amine is consistently protonated, minimizing interactions with silanols.[4]
-
Use a Different Column: Consider a column with a different stationary phase or one that is end-capped to minimize silanol activity.[5] A phenyl-hexyl column could offer alternative selectivity due to π-π interactions with the benzhydryl group.
-
Reduce Injection Volume: Decrease the amount of sample injected to see if the peak shape improves.[3]
-
Q3: I am working with a complex sample matrix and isocratic elution is not providing adequate separation. How do I develop an effective gradient method?
A3: Gradient elution is ideal for complex samples containing compounds with a wide range of polarities.[6] It involves changing the mobile phase composition during the run to improve resolution and reduce analysis time.[4][7]
-
Causality: A gradient works by starting with a weak mobile phase (low organic content) to retain and separate early-eluting, more polar compounds. The mobile phase strength is then gradually increased to elute the more strongly retained, non-polar compounds. This provides better resolution across the entire chromatogram.[7]
-
Gradient Development Workflow:
Caption: A logical workflow for developing a gradient HPLC method.
-
Step-by-Step Protocol:
-
Scouting Run: Perform a broad, fast gradient (e.g., 5% to 95% ACN in 10-15 minutes) to determine the approximate elution time of your compounds of interest.[4]
-
Optimize the Gradient Slope: Based on the scouting run, "stretch out" the gradient over the time window where your peaks elute.[7] A shallower gradient will provide better resolution for closely eluting peaks.[4]
-
Adjust Initial and Final Conditions: Set the initial %B slightly lower than the composition at which the first peak elutes. The final %B should be high enough to elute all components and clean the column.
-
Incorporate Isocratic Holds: If you have a cluster of poorly resolved peaks, an isocratic hold at a specific mobile phase composition can improve their separation.[4]
-
Q4: Can changing the column temperature or flow rate improve my peak resolution?
A4: Yes, both column temperature and flow rate can be adjusted to optimize resolution, primarily by affecting column efficiency (N) and, in the case of temperature, selectivity (α).[1][8]
-
Causality of Temperature:
-
Efficiency: Increasing the column temperature reduces the viscosity of the mobile phase, leading to better mass transfer and potentially sharper peaks (higher efficiency).[9][10]
-
Selectivity: Temperature can alter the selectivity of a separation, especially for compounds with different chemical structures.[9] Sometimes a small change in temperature can significantly impact the resolution of critical pairs.
-
-
Causality of Flow Rate:
-
Data-Driven Optimization:
| Parameter Change | Expected Effect on Resolution | Potential Drawback |
| Increase Temperature | May improve or decrease | Sample degradation, change in elution order |
| Decrease Temperature | Often improves for closely eluting peaks | Increased backpressure, longer run times |
| Decrease Flow Rate | Generally improves | Longer analysis time, broader peaks due to diffusion |
| Increase Flow Rate | May decrease | Shorter analysis time |
-
Troubleshooting Protocol:
-
Temperature Optimization: If your HPLC system has a column oven, systematically evaluate temperatures from 30°C to 50°C in 5°C increments. Monitor the resolution of your critical peak pair.[9]
-
Flow Rate Adjustment: For a standard 4.6 mm ID column, a typical flow rate is 1.0 mL/min.[12] Try reducing the flow rate to 0.8 mL/min and observe the effect on resolution. Be aware that drastically lowering the flow rate can lead to peak broadening due to increased diffusion.[13]
-
Q5: I suspect my compound may exist as enantiomers. Will a standard C18 column separate them?
A5: No, a standard achiral stationary phase like C18 will not separate enantiomers.[14] Enantiomers have identical physical and chemical properties in an achiral environment. To separate them, you need to introduce a chiral environment, which is typically achieved by using a Chiral Stationary Phase (CSP) .[15][16]
-
Causality: CSPs are designed with a chiral selector that forms transient diastereomeric complexes with the enantiomers.[17] These complexes have different stabilities, leading to different retention times and thus, separation.
-
Strategy for Chiral Separation:
-
Column Selection: Choose a CSP based on the functional groups in your molecule. For Ethyl 1-benzhydrylazetidine-3-carboxylate, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Mobile Phase: Chiral separations are frequently performed in normal-phase mode (e.g., Hexane/Isopropanol) or polar organic mode (e.g., Acetonitrile/Methanol). Reversed-phase conditions can also be used with certain CSPs.[16]
-
Temperature: Lower temperatures often enhance chiral recognition and improve resolution.[14]
-
Additives: For basic compounds, adding a small amount of an amine like diethylamine (DEA) to the mobile phase can improve peak shape. For acidic compounds, an acid like trifluoroacetic acid (TFA) may be beneficial.[14]
-
References
-
Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]
-
Dolan, J. W. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Retrieved from [Link]
-
Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved from [Link]
-
Atinary. (n.d.). Optimizing HPLC method development to maximize peak resolution. Retrieved from [Link]
-
YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]
-
Omega Scientific. (n.d.). Solving Common Errors in HPLC. Retrieved from [Link]
-
Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]
-
Koczur, S. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Flow Rates: Everything You Need to Know. Retrieved from [Link]
-
ResearchGate. (2023, March 9). How to fix peak shape in hplc? Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Hawach. (2025, February 13). Stationary Phase and Surface Chemistry of HPLC Columns. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
ResearchGate. (2017, October 17). Can I use a variable flow rate on HPLC? Retrieved from [Link]
-
Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from [Link]
-
Dolan, J. W. (2014, August 22). Flow-Rate and Peak Spacing. LCGC Europe. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Optimizing HPLC/UHPLC Systems. Retrieved from [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Flow Rate and Sensitivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Mobile Phase Compositions on HPLC Separation of Toxic Sudan Dyes and Para Red. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Chapter 1 Aspects of Gradient Optimization. Retrieved from [Link]
-
Waters. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1-Benzhydryl-4-((4-methoxy-3-nitrophenyl)methyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges with Ethyl 1-benzhydrylazetidine-3-carboxylate in Assays
Introduction: Ethyl 1-benzhydrylazetidine-3-carboxylate is a crucial building block in contemporary medicinal chemistry, but its significant hydrophobicity, largely due to the bulky benzhydryl group, presents considerable challenges in aqueous assay environments. This guide provides researchers, scientists, and drug development professionals with a comprehensive, question-and-answer-formatted resource for troubleshooting and overcoming solubility-related issues to ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: Why does my Ethyl 1-benzhydrylazetidine-3-carboxylate precipitate when I dilute my DMSO stock into my aqueous assay buffer?
A1: This common issue, often called "crashing out," is a direct result of the compound's poor aqueous solubility. The large, non-polar benzhydryl moiety makes the molecule inherently hydrophobic.[1][2][3] While it readily dissolves in an organic solvent like Dimethyl Sulfoxide (DMSO), the subsequent dilution into a water-based buffer creates a hostile environment, causing the compound to aggregate and precipitate out of the solution.
Key Factors at Play:
-
Hydrophobicity: The benzhydryl group dominates the molecule's physical properties, leading to a high LogP value (a measure of lipophilicity) and consequently low water solubility.
-
Solvent Shift: The rapid transition from a favorable organic environment (DMSO) to an unfavorable aqueous one triggers precipitation.
-
Concentration Threshold: Every compound has a maximum solubility limit in a given solvent system. Exceeding this limit upon dilution is the direct cause of precipitation.
Q2: What is the recommended solvent for preparing a high-concentration stock solution, and what are the acceptable final concentrations in a cell-based assay?
A2: DMSO is the universally preferred solvent for creating high-concentration stock solutions of hydrophobic compounds like Ethyl 1-benzhydrylazetidine-3-carboxylate due to its excellent solubilizing power for a wide range of organic molecules.
For cell-based assays, it is critical to minimize the final concentration of DMSO to avoid solvent-induced toxicity. While some robust cell lines can tolerate up to 1%, the generally accepted "safe" limit that minimizes off-target effects is ≤ 0.1% .[4][5][6][7] It is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[6][8]
| Solvent | Recommended Use | Max Final Conc. (Cell-Based Assays) | Notes |
| DMSO | Primary stock solutions | ≤ 0.1% (Ideal) , up to 0.5% may be acceptable | Powerful solvent, but can be toxic to cells at higher concentrations.[4][5][7] |
| Ethanol | Alternative stock solvent | ≤ 0.5% | Less potent solvent than DMSO, may not achieve the same stock concentration. |
| DMF | Alternative stock solvent | ≤ 0.1% | Similar to DMSO but can be more toxic. |
Advanced Troubleshooting and Protocol Optimization
Q3: I've kept my final DMSO concentration below 0.5%, but I still observe precipitation. What are my next steps?
A3: When simple co-solvent strategies are insufficient, more advanced formulation techniques are required. The goal is to create a more favorable micro-environment for the compound within the aqueous buffer.
Workflow for Systematic Solubility Enhancement
Caption: Decision-making workflow for addressing compound precipitation.
Detailed Protocol: Utilizing Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic core. They can encapsulate poorly soluble "guest" molecules, like Ethyl 1-benzhydrylazetidine-3-carboxylate, forming an "inclusion complex" that has significantly improved aqueous solubility.[9][10][11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly useful in research settings due to its high water solubility and low toxicity.[10]
Step-by-Step Protocol:
-
Prepare an HP-β-CD Stock Solution: Create a 100 mM stock solution of HP-β-CD in your chosen aqueous assay buffer. Gentle warming may be required to fully dissolve the cyclodextrin.
-
Prepare Compound Stock: Prepare a concentrated stock of Ethyl 1-benzhydrylazetidine-3-carboxylate (e.g., 20 mM) in 100% DMSO.
-
Form the Inclusion Complex:
-
In a microcentrifuge tube, add a volume of your HP-β-CD stock solution.
-
While vortexing the cyclodextrin solution, slowly add an equimolar or slightly higher molar ratio of the compound's DMSO stock. For example, to make a 1 mM final solution, add 50 µL of 20 mM compound stock to 950 µL of HP-β-CD solution.
-
Continue to vortex or sonicate the mixture for 15-30 minutes to facilitate complex formation.
-
-
Serial Dilution: This new "Compound:Cyclodextrin Complex" stock can now be serially diluted in your assay buffer for your experiment.
-
Validation: Always run parallel controls to ensure that the cyclodextrin itself does not interfere with your assay's endpoint.
Q4: How does the pH of the assay buffer impact the solubility of Ethyl 1-benzhydrylazetidine-3-carboxylate?
A4: The pH of your buffer can have a significant effect on the solubility of this compound. The azetidine nitrogen is a basic functional group.[14][15]
-
Acidic to Neutral pH (pH < ~8.0): In this range, the azetidine nitrogen will likely be protonated, carrying a positive charge. This charged, or ionized, form of the molecule is generally more soluble in aqueous solutions.[16][17][18]
-
Basic pH (pH > ~9.0): At higher pH values, the azetidine will be in its neutral, uncharged form. This makes the molecule more hydrophobic and less soluble in water.
Practical Consideration: Most cell-based and many biochemical assays are performed at a physiological pH of ~7.4. At this pH, a significant portion of the Ethyl 1-benzhydrylazetidine-3-carboxylate molecules will be in their more soluble, protonated state, which is advantageous. If your assay permits, slightly lowering the pH may further improve solubility, but this must be balanced against the optimal pH for your biological system.
References
-
Solubility and pH of amines. Royal Society of Chemistry. Retrieved from [Link]
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Retrieved from [Link]
-
DMSO in cell based assays. Scientist Solutions. Retrieved from [Link]
-
What the concentration of DMSO you use in cell culture assays? ResearchGate. Retrieved from [Link]
-
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
DMSO usage in cell culture. LifeTein. Retrieved from [Link]
-
Maximum DMSO concentration in media for cell culture? Reddit. Retrieved from [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review. Retrieved from [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]
-
(PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. ResearchGate. Retrieved from [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Retrieved from [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Institutes of Health. Retrieved from [Link]
-
Advanced Properties of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
Benzhydryl compounds. Wikipedia. Retrieved from [Link]
-
When added to water, soluble amines will: a. alter the solution's color b. solution c. pH raise solution d. pH cause water to polymerize. Study.com. Retrieved from [Link]
-
The Effects of pH on Solubility. Chemistry LibreTexts. Retrieved from [Link]
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Technical Support Center: Identifying and Characterizing Impurities in Ethyl 1-benzhydrylazetidine-3-carboxylate Samples
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 1-benzhydrylazetidine-3-carboxylate. It is designed to be a practical resource for troubleshooting common issues encountered during impurity analysis and to offer a systematic approach to the identification and characterization of unknown impurities, grounded in scientific principles and regulatory expectations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the analysis of Ethyl 1-benzhydrylazetidine-3-carboxylate, providing concise answers and directing you to more detailed sections of this guide.
Q1: What are the potential sources of impurities in my sample?
Impurities can be introduced at any stage of the drug substance's lifecycle. According to the International Council for Harmonisation (ICH) guidelines, they are broadly classified into three categories[1][2]:
-
Organic Impurities: These are the most common and can be process-related or drug-related. They include starting materials, by-products from unintended side reactions, intermediates that failed to fully react, degradation products formed during manufacturing or storage, and residues of reagents, ligands, or catalysts.[2][3]
-
Inorganic Impurities: These result from the manufacturing process and include reagents, ligands, catalysts, heavy metals or other residual metals, and inorganic salts.[1][3]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis process that are not completely removed.[1] Their control is specifically addressed in the ICH Q3C guideline.[4]
For Ethyl 1-benzhydrylazetidine-3-carboxylate, potential organic impurities could include unreacted ethyl azetidine-3-carboxylate, excess benzhydryl bromide (or other benzhydrylating agent), or products of hydrolysis, oxidation, or other degradation pathways.
Q2: I see an unknown peak in my HPLC chromatogram. What are the regulatory thresholds I need to be aware of?
The action required for an impurity is dictated by its concentration relative to the Active Pharmaceutical Ingredient (API) and the maximum daily dose of the drug. The ICH Q3A(R2) guideline sets specific thresholds.[1][3][4]
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day | Purpose |
| Reporting | ≥ 0.05% | ≥ 0.03% | The level at which an impurity must be reported in a regulatory submission.[3] |
| Identification | ≥ 0.10% or 1.0 mg/day (whichever is lower) | ≥ 0.05% | The level above which the structure of an impurity must be determined.[3] |
| Qualification | ≥ 0.15% or 1.0 mg/day (whichever is lower) | ≥ 0.05% | The level at which an impurity's biological safety must be established.[1][2] |
Note: Results below 1.0% should be reported to two decimal places (e.g., 0.13%).[1]
Q3: I've detected a significant unknown impurity. What is the general workflow for identifying it?
A systematic approach is crucial. The primary goal is to gather data to propose and then confirm the impurity's chemical structure. The typical workflow involves a combination of hyphenated techniques and spectroscopic analysis.[5]
Caption: General workflow for impurity identification.
Q4: Which analytical technique is most appropriate for my analysis?
The choice of technique depends on the nature of the impurity and the goal of the analysis.
-
High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse for separating and quantifying non-volatile and semi-volatile organic impurities.[6][7][8] It is the primary technique for routine purity testing and stability studies.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier tool for identifying unknown impurities detected by HPLC.[9][10] It provides molecular weight and fragmentation data essential for structural elucidation.[11] High-Resolution Mass Spectrometry (HRMS) can further provide the elemental composition.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing volatile impurities, such as residual solvents or volatile starting materials, which are not amenable to HPLC.[13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the unambiguous structural elucidation of an isolated impurity.[16][17][18] It provides detailed information about the atomic connectivity and stereochemistry of a molecule.[19]
Part 2: In-Depth Troubleshooting Guides
Guide 1: HPLC/UPLC Troubleshooting for Impurity Analysis
Consistent and reliable chromatographic data is the foundation of impurity profiling. This guide addresses the most common issues that compromise data quality.
Caption: Decision tree for troubleshooting abnormal peak shapes.
| Problem | Potential Causes | Recommended Solutions & Rationale |
| Peak Tailing | 1. Secondary Silanol Interactions: Basic amine groups in your molecule can interact with acidic residual silanols on the silica-based column, causing tailing. 2. Column Overload: Injecting too much sample mass can saturate the stationary phase.[20] 3. Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause band broadening.[21] 4. Column Void/Frit Blockage: A void at the column inlet or a partially blocked frit disrupts the sample band.[20] | 1. Adjust Mobile Phase: Lower the pH to protonate silanols or add a basic modifier (e.g., triethylamine) to compete for active sites. Use a well-buffered mobile phase. 2. Reduce Injection Amount: Dilute the sample and reinject. If the peak shape improves, overload was the cause. 3. Optimize System Plumbing: Use shorter, narrower internal diameter tubing (e.g., PEEK tubing) to connect the column to the detector.[21] 4. Backflush the Column: Reverse the column and flush with a strong solvent to dislodge particulates from the inlet frit. If this fails, replace the column.[20][21] |
| Split Peaks | 1. Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[22] 2. Partially Blocked Column/Frit: A blockage can create channeling, splitting the sample band.[21] 3. Co-eluting Impurities: What appears as a split peak may be two distinct but poorly resolved compounds. | 1. Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. 2. Flush System: Remove the column and flush the injector and lines with a strong solvent. If the column is blocked, attempt a reverse flush or replace it.[21][22] 3. Optimize Method: Adjust the gradient, mobile phase composition, or try a different column chemistry to improve resolution.[21] |
| Retention Time Drift | 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase before injection. 2. Mobile Phase Composition Change: Inaccurate mixing by the pump or evaporation of a volatile solvent component.[21] 3. Temperature Fluctuation: Lack of a column oven or poor temperature control can affect retention.[21] | 1. Increase Equilibration Time: Ensure the baseline is stable for several minutes before injecting. 2. Prepare Fresh Mobile Phase: Degas solvents properly. If using a gradient, purge the pump lines. Consider hand-mixing the mobile phase to diagnose pump issues.[22][23] 3. Use a Column Oven: Maintain a constant column temperature for reproducible chromatography.[21] |
Guide 2: Structural Elucidation of Unknowns using LC-MS
Once an unknown impurity is consistently detected and quantified by HPLC, the next critical step is structural identification. LC-MS is the primary tool for this investigation.[9][10]
Step-by-Step Protocol for Impurity Identification by LC-MS:
-
Method Transfer: Adapt the existing HPLC-UV method to be compatible with MS detection.
-
Rationale: Non-volatile buffers like phosphate are not compatible with MS as they will contaminate the ion source.
-
Action: Replace non-volatile buffers (e.g., sodium phosphate) with volatile alternatives (e.g., ammonium acetate, ammonium formate, or formic acid). Aim for similar pH and ionic strength to maintain chromatography.
-
-
Initial MS Scan (Full Scan Mode):
-
Rationale: To determine the molecular weight (MW) of the parent compound and all eluting impurities.
-
Action: Perform an injection analyzing the full mass range (e.g., m/z 100-1000). Correlate the peaks in the UV chromatogram with their corresponding mass-to-charge ratio (m/z) in the total ion chromatogram (TIC). The [M+H]⁺ ion is typically the most abundant in positive electrospray ionization (ESI) mode.
-
-
Propose Potential Structures:
-
Rationale: The MW of the impurity provides a crucial clue to its identity.
-
Action: Calculate the mass difference (Δm) between the impurity and the API. This difference may correspond to a known chemical modification (e.g., +16 Da for oxidation, -28 Da for de-ethylation, +18 Da for hydrolysis of the ester). Consider known starting materials, reagents, and likely by-products.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Rationale: To obtain structural information by fragmenting the impurity's molecular ion and comparing its fragmentation pattern to that of the API. Shared fragments suggest a related structure.
-
Action: Perform a new injection using a product ion scan mode. The mass spectrometer will isolate the impurity's [M+H]⁺ ion (the precursor ion) and fragment it. Analyze the resulting fragment ions (product ions).
-
-
High-Resolution Mass Spectrometry (HRMS) (If available):
-
Rationale: To determine the elemental formula of the impurity.
-
Action: Use an HRMS instrument (e.g., TOF, Orbitrap) to measure the mass of the impurity with high accuracy (typically < 5 ppm). Software can then generate a list of possible elemental compositions, which is a powerful tool for eliminating incorrect structures.[11]
-
-
Confirmation (Isolation & NMR):
-
Rationale: MS data provides a proposed structure. Unambiguous confirmation requires spectroscopic analysis of the pure impurity.
-
Action: If the impurity level is high enough, use preparative HPLC to isolate a sufficient quantity (typically >1 mg). Analyze the isolated compound by 1H NMR, 13C NMR, and 2D-NMR to definitively confirm its structure.[16][18]
-
Part 3: Protocols for Proactive Impurity Discovery
Protocol 1: Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential for identifying likely degradation products that could form during storage, revealing the intrinsic stability of the drug molecule.[24][25][26] This is a regulatory requirement and helps develop stability-indicating analytical methods.[26] The goal is to achieve 5-20% degradation of the API.[27]
| Stress Condition | Typical Reagents and Conditions | Rationale & Potential Products |
| Acid Hydrolysis | 0.1 M to 1 M HCl; Room temperature or heat (50-60°C) if no degradation.[28] | Simulates acidic environments. Can cause hydrolysis of the ethyl ester group to a carboxylic acid. |
| Base Hydrolysis | 0.1 M to 1 M NaOH; Room temperature or heat (50-60°C) if no degradation.[28] | Simulates basic environments. Can also cause rapid hydrolysis of the ethyl ester. |
| Oxidation | 0.1% to 3% Hydrogen Peroxide (H₂O₂); Room temperature.[24][27] | Tests susceptibility to oxidation. The tertiary amine in the azetidine ring is a potential site for N-oxide formation. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) in a controlled oven. | Evaluates the effect of high temperature during transport or storage. |
| Photolytic Degradation | Expose solid or solution sample to a combination of UV and visible light as per ICH Q1B guidelines. | Assesses light sensitivity. Can lead to complex radical-based degradation pathways. |
Step-by-Step Methodology (General):
-
Prepare Stock Solution: Dissolve Ethyl 1-benzhydrylazetidine-3-carboxylate in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).[27]
-
Apply Stress: For each condition, mix the API stock solution with the stressor (e.g., HCl, NaOH, H₂O₂). For thermal and photolytic studies, expose the solid API and the solution to the conditions. Keep a control sample (unstressed) under normal conditions.
-
Monitor Degradation: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).
-
Neutralize (for Hydrolysis): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the reaction.[28]
-
Analyze: Analyze all stressed samples, the control sample, and a blank (stressor only) by HPLC-UV/PDA.
-
Evaluate: Compare the chromatograms of the stressed samples to the control. Identify new peaks (degradation products) and any decrease in the main peak area. Ensure peak purity of the API peak using a PDA detector to confirm the method is "stability-indicating."
References
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Arotec. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. [Link]
-
FDA. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. [Link]
-
PharmaTech. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]
-
New Food Magazine. (2017). GC-MS applications in pharmaceutical analysis. [Link]
-
Drug Discovery World. (2016). Application of LCMS in small-molecule drug development. [Link]
-
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Slideshare. (2014). Structural elucidation by NMR(1HNMR). [Link]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
Pawar, S. J., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Quality Chemical. GC MS Volatile Impurity Testing. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. [Link]
-
YMC. HPLC Troubleshooting Guide. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]
-
Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
-
Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. [Link]
-
Chemistry For Everyone. (2025). How Is GC-MS Used In Quality Control?. YouTube. [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
Niessen, W. M. A., et al. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
-
Gu, M., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis. [Link]
-
Research Journal of Pharmacy and Technology. (2019). Stability Indicating Forced Degradation Studies. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Enhancing the efficiency of the final crystallization step for Ethyl 1-benzhydrylazetidine-3-carboxylate
Welcome to the technical support center for the final crystallization step of Ethyl 1-benzhydrylazetidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to enhance the efficiency, yield, and purity of this critical purification step. As a key intermediate in pharmaceutical synthesis, the solid-state properties of Ethyl 1-benzhydrylazetidine-3-carboxylate are paramount for the consistency and performance of downstream processes.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its crystallization.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for the crystallization of Ethyl 1-benzhydrylazetidine-3-carboxylate?
A1: Given the molecular structure of Ethyl 1-benzhydrylazetidine-3-carboxylate, which contains both non-polar (benzhydryl group) and polar (ester and azetidine) moieties, a mixed solvent system is often a good starting point. A common approach is to dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent (anti-solvent) to induce crystallization.
A recommended starting system is Ethyl Acetate/Hexanes . Ethyl acetate is a moderately polar solvent that should readily dissolve the compound, especially when heated. Hexanes act as a non-polar anti-solvent. Another system to consider is Ethanol/Water , where ethanol is the "good" solvent and water is the anti-solvent.[2]
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is common when a solution is supersaturated at a temperature above the melting point of the solute-solvent mixture. To remedy this, you can try the following:
-
Reduce the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oiling out over crystallization.[3]
-
Add more of the "good" solvent: Your solution may be too concentrated. Add a small amount of the "good" solvent (e.g., ethyl acetate) to the hot solution to decrease the supersaturation level.[4]
-
Use a different solvent system: The chosen solvent system may not be appropriate. Experiment with solvents with different polarities.
Q3: The crystallization is happening too quickly, resulting in a fine powder. How can I obtain larger crystals?
A3: Rapid crystallization often traps impurities within the crystal lattice, leading to lower purity.[3][4] To slow down the crystallization process and encourage the growth of larger, purer crystals:
-
Decrease the level of supersaturation: Add a little more of the "good" solvent to the hot solution than the minimum required for dissolution.[4]
-
Slow cooling: Allow the solution to cool to room temperature on the benchtop, undisturbed, before transferring it to a colder environment like a refrigerator or ice bath.[3][5]
-
Insulate the flask: Placing the flask in an insulated container (e.g., a beaker with paper towels) will slow the rate of cooling.[4]
Q4: My yield is very low. What are the potential causes and how can I improve it?
A4: Low yield can be attributed to several factors:
-
Using too much solvent: An excessive amount of the "good" solvent will keep a significant portion of your compound dissolved in the mother liquor.[4] Use only the minimum amount of hot solvent required for complete dissolution.
-
Premature crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution has been given sufficient time to cool and for crystallization to complete. Cooling in an ice bath can help maximize the yield.
Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you may encounter during the crystallization of Ethyl 1-benzhydrylazetidine-3-carboxylate.
Issue 1: The Compound Fails to Crystallize Upon Cooling
Possible Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Solution is not sufficiently supersaturated | Not enough of the anti-solvent has been added, or too much of the "good" solvent was used. The compound remains soluble even at lower temperatures. | 1. Add more anti-solvent: Gradually add the "poor" solvent (e.g., hexanes) to the cooled solution until turbidity persists. 2. Evaporate some solvent: Gently heat the solution to remove some of the "good" solvent and increase the concentration.[4] |
| Lack of nucleation sites | Crystal growth requires an initial seed or a surface to begin. | 1. Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create microscopic imperfections that act as nucleation sites.[4] 2. Add a seed crystal: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization. |
| Highly pure compound | Sometimes, very pure compounds are difficult to crystallize from solution. | Introduce a very small amount of a structurally similar impurity if a seed crystal is not available (use with caution). |
Issue 2: The Final Product Has a Low Purity
Possible Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Rapid Crystallization | Fast crystal growth can trap impurities within the crystal lattice.[3][4] | 1. Slow down the cooling process: Allow the solution to cool to room temperature undisturbed before placing it in a cold bath. 2. Use less anti-solvent initially: Add the anti-solvent more slowly and in smaller portions. |
| Inadequate Washing | Residual mother liquor on the surface of the crystals contains impurities. | 1. Wash the crystals: After filtration, wash the collected crystals with a small amount of the cold anti-solvent or a cold mixture of the crystallization solvents. 2. Ensure the wash solvent is cold: Using a warm wash solvent can dissolve some of your product, reducing the yield. |
| Co-crystallization of Impurities | The impurities have similar solubility properties to the desired compound. | 1. Perform a second recrystallization: Redissolve the crystals and repeat the crystallization process. This will often result in a purer final product. 2. Use a different solvent system: A different pair of solvents may have a better solubility differential between your compound and the impurities. |
Experimental Protocols
Protocol 1: General Crystallization using a Mixed Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude Ethyl 1-benzhydrylazetidine-3-carboxylate in the minimum amount of a hot "good" solvent (e.g., ethyl acetate).[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.
-
Addition of Anti-solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., hexanes) until the solution becomes slightly turbid.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[5] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualization of the Crystallization Workflow
Caption: General Crystallization Workflow
Troubleshooting Decision Tree
Caption: Troubleshooting Common Crystallization Issues
References
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]
-
Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (2025, December 26). At Tianming Pharmaceutical. [Link]
-
Guide for crystallization. (n.d.). [Link]
-
Pharmaceutical Crystallization in drug development - Syrris. (n.d.). Syrris. [Link]
-
Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28). University of Florida. [Link]
-
Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
-
Ethyl coumarin-3-carboxylate: Synthesis and chemical properties - ACG Publications. (2014, March 27). ACG Publications. [Link]
Sources
Technical Support Center: Troubleshooting Dopamine Reuptake Assays with Ethyl 1-benzhydrylazetidine-3-carboxylate
Introduction
This guide is designed for researchers, scientists, and drug development professionals who are using Ethyl 1-benzhydrylazetidine-3-carboxylate , a compound with structural similarities to other known DAT ligands, in dopamine reuptake assays. We will address common sources of variability and provide a structured approach to troubleshooting, ensuring the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of inconsistent IC50 values for my compound?
A: The most frequent culprit is poor aqueous solubility of the test compound.[3][4] Many potent pharmacological agents are lipophilic and can precipitate out of the aqueous assay buffer, especially at higher concentrations. This means the actual concentration of the compound in solution is much lower than the nominal concentration, leading to a rightward shift in the dose-response curve and an artificially high IC50 value.[3]
Q2: How can I determine if my compound, Ethyl 1-benzhydrylazetidine-3-carboxylate, has solubility issues?
A: A simple visual inspection is the first step. Prepare your highest stock concentration in the assay buffer and look for any cloudiness or precipitate. For a more quantitative measure, a kinetic solubility assay using turbidimetry can be highly effective at flagging compounds that may cause issues in biological assays.[5][6]
Q3: My background signal is very high. What are the likely causes?
A: High background, or high non-specific binding, can obscure your specific signal and reduce the assay window. Common causes include:
-
Insufficient Washing: Failure to adequately remove the unbound radiolabeled dopamine ([³H]DA).
-
Radioligand Sticking to Plastics: Some radioligands can adhere to the surface of standard microplates.[7]
-
Inappropriate Blocking Agent: The compound used to define non-specific binding may not be at a saturating concentration.[8]
Q4: What is an acceptable level of non-specific binding (NSB)?
A: Ideally, non-specific binding should constitute a small fraction of the total binding. A common rule of thumb is that NSB should be less than 20% of the total binding at the Kd concentration of the radioligand.[8] If your NSB exceeds 50% of the total, the quality of your data will be significantly compromised.[7][8]
In-Depth Troubleshooting Guide
This section is organized by the symptoms you may be observing in your experimental results.
Symptom 1: High Variability Between Replicates and Poor Z'-Factor
High variability is a clear indicator of an unstable assay. The Z'-factor is a statistical measure of assay quality; a value > 0.5 is generally considered excellent for screening.
| Possible Cause | Underlying Rationale & Explanation | Recommended Solution |
| Compound Precipitation | As discussed in the FAQs, if your compound is not fully dissolved, the concentration delivered to each well will be inconsistent, especially if the precipitate is not uniformly suspended. This is a major source of erratic data.[3][4] | 1. Assess Solubility: Determine the kinetic solubility of Ethyl 1-benzhydrylazetidine-3-carboxylate in your specific assay buffer.[5][9]2. Modify Dilution Scheme: Prepare serial dilutions in DMSO first, before making the final dilution into the aqueous assay buffer to minimize precipitation.[3]3. Add Surfactants/BSA: Consider adding a low concentration of a non-ionic surfactant (e.g., Pluronic F-68) or Bovine Serum Albumin (BSA) to the assay buffer to improve compound solubility and reduce binding to plastics.[10] |
| Inconsistent Cell/Synaptosome Plating | The number of transporters per well is directly proportional to the signal. Uneven cell density or synaptosome concentration across the plate will lead to high variability. | 1. Cell-Based Assays: Ensure a single-cell suspension before plating. After plating, inspect the plate under a microscope to confirm even distribution. Allow cells to adhere and reach optimal confluency (typically 80-90%) before starting the assay.[10][11]2. Synaptosomal Assays: Thoroughly and gently resuspend the synaptosomal preparation before aliquoting into assay tubes or plates. Keep the preparation on ice to maintain viability.[12] |
| Pipetting Errors | The small volumes used in 96- or 384-well plate assays are highly susceptible to pipetting inaccuracies, especially with viscous solutions like DMSO stocks. Precipitates can also clog pipette tips.[3] | 1. Use Calibrated Pipettes: Regularly calibrate and verify the accuracy of your pipettes.2. Reverse Pipetting: For viscous solutions or when dispensing DMSO stocks, use the reverse pipetting technique to ensure accurate volume delivery.3. Visual Confirmation: After adding reagents, visually inspect the plate to ensure all wells have received the correct volumes. |
Symptom 2: Inconsistent or Non-Reproducible IC50 Values
If your dose-response curves shift between experiments, it points to a fundamental parameter that is not being adequately controlled.
| Possible Cause | Underlying Rationale & Explanation | Recommended Solution |
| Poor Compound Solubility | This is the most likely cause. If the compound precipitates at the highest concentrations, the top of your dose-response curve will be flattened or shifted, leading to an inaccurate IC50 calculation based on the apparent concentration, not the actual concentration in solution.[3][5] | (See Solutions for Symptom 1) Additionally, cap the maximum test concentration of your compound at or below its measured kinetic solubility limit to ensure all data points on the curve are from a fully dissolved compound.[9] |
| Assay Buffer Composition | The ionic composition of the buffer is critical for DAT function. Monoamine transporters are Na+/Cl⁻ symporters, and their activity is dependent on these ion gradients.[11] Variations in pH, ion concentration, or the presence of contaminants can alter transporter activity and thus inhibitor potency. | 1. Prepare Fresh Buffer: Use freshly prepared, high-purity buffer for each experiment.[12]2. Verify pH: Check and adjust the pH of the buffer at the assay temperature.3. Consistent Reagents: Use the same lot of reagents and water source for all related experiments to minimize variability. |
| Variable Incubation Times/Temperatures | Dopamine uptake is an enzymatic process and is therefore sensitive to both time and temperature. Inconsistent incubation periods or temperature fluctuations will alter the amount of dopamine taken up, affecting the calculated inhibition. | 1. Precise Timing: Use a multichannel pipette or automated liquid handler to start and stop reactions at precise intervals.2. Temperature Control: Pre-warm all buffers and plates to the assay temperature (e.g., 25°C or 37°C) in a calibrated water bath or incubator.[13] Ensure the temperature remains constant throughout the incubation. |
Symptom 3: High Non-Specific Binding (NSB)
High NSB reduces your assay window (Signal:Background ratio) and makes it difficult to detect the effects of weak inhibitors.
| Possible Cause | Underlying Rationale & Explanation | Recommended Solution |
| Sub-saturating Concentration of Blocker | NSB is determined by adding a high concentration of a known DAT inhibitor to block all specific binding of the radioligand. If this concentration is too low, some specific binding will be misidentified as non-specific, artificially inflating the NSB value.[8] | Use a high concentration of a standard, structurally distinct DAT inhibitor (e.g., 10-30 µM Nomifensine or GBR12909) to define NSB.[13][14] This concentration should be at least 100-fold higher than its Ki for DAT.[8] |
| Radioligand Adsorption | Both [³H]Dopamine and lipophilic test compounds can bind non-specifically to the plastic of the assay plate or the glass fiber filters used in filtration assays.[7] | 1. Use Low-Binding Plates: Switch to non-specific binding (NBS) or low-binding surface plates.[7]2. Pre-treat Filters: For filtration assays, pre-soak the filter mat with a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged [³H]Dopamine.3. Include BSA: Adding 0.1% BSA to the wash buffer can help reduce non-specific binding.[10] |
| Inefficient Washing | Residual free [³H]Dopamine left on the cells or filter after incubation will be counted as "bound," leading to high background. | 1. Optimize Wash Steps: Perform at least 3-4 rapid washes with ice-cold wash buffer immediately after stopping the uptake reaction.2. Wash Volume: Use a sufficient volume for each wash (e.g., 200 µL for a 96-well plate).3. Aspiration: Ensure complete aspiration of the wash buffer between steps without disturbing the cell monolayer. |
Protocols & Visual Workflows
Protocol 1: Cell-Based [³H]Dopamine Uptake Assay
This protocol is designed for cells heterologously expressing the human dopamine transporter (hDAT), such as HEK293-hDAT or CHO-hDAT cells.
Materials:
-
HEK293-hDAT cells
-
96-well cell culture plates (low-binding plates recommended[7])
-
Assay Buffer: 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose, 1 mM Ascorbic Acid, pH 7.4.[12]
-
[³H]Dopamine
-
Ethyl 1-benzhydrylazetidine-3-carboxylate (Test Compound)
-
Nomifensine (for NSB determination)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Cell Plating: Seed HEK293-hDAT cells in a 96-well plate at a density to achieve ~80-90% confluency on the day of the assay.[11]
-
Compound Preparation: Prepare serial dilutions of Ethyl 1-benzhydrylazetidine-3-carboxylate in 100% DMSO. Then, make a final 100X stock in assay buffer.
-
Assay Initiation: a. Gently wash the cell monolayer twice with pre-warmed Assay Buffer. b. Add 50 µL of Assay Buffer containing either vehicle, varying concentrations of the test compound, or 10 µM Nomifensine (for NSB) to the appropriate wells. c. Pre-incubate the plate for 15-20 minutes at the assay temperature (e.g., 25°C).[13][15]
-
Dopamine Uptake: a. Add 50 µL of Assay Buffer containing [³H]Dopamine (final concentration typically at its Km, e.g., 10-100 nM[16]) to all wells to start the reaction. b. Incubate for a short period within the linear uptake range (e.g., 5-10 minutes).
-
Termination and Washing: a. Rapidly terminate the uptake by aspirating the medium. b. Immediately wash the cells three times with 200 µL of ice-cold Assay Buffer.
-
Lysis and Counting: a. Add 50 µL of lysis buffer (e.g., 1% SDS) to each well and shake for 5 minutes. b. Add 150 µL of scintillation cocktail to each well.[11] c. Seal the plate and count the radioactivity using a microplate scintillation counter.
Workflow Diagrams
Caption: Simplified mechanism of dopamine reuptake and inhibition.
Caption: Standard workflow for a cell-based dopamine reuptake assay.
Caption: Decision tree for troubleshooting inconsistent assay results.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
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Alvarez-Dorta, D., et al. (2015). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Journal of Pharmaceutical Analysis, 5(5), 331-338. [Link]
-
GraphPad Software. (2023). Nonspecific binding - Prism 10 Curve Fitting Guide. [Link]
-
Drug discovery methods. (2015). Specific and Non-specific Binding in a ligand binding assay. [Link]
-
Kerns, E. H., & Di, L. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.15.1-12.15.22. [Link]
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Berg, D. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
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Heikkila, R. E., et al. (1983). Rapid Determination of Dopamine Uptake in Synaptosomal Preparations. Journal of Neuroscience Methods, 9(2), 157-62. [Link]
-
Biology LibreTexts. (2021). Non-specific binding: Significance and symbolism. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
Weidner, J. (2017). How would you set up a non-specific binding for a radioligand binding dissociation (kinetic) experiment? ResearchGate. [Link]
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Alvarez-Dorta, D., et al. (2015). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. ResearchGate. [Link]
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Michael, A. C., & Wightman, R. M. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. [Link]
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Sitte, H. H., & Freissmuth, M. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]
-
Vaughan, R. A., & Foster, J. D. (2018). Model Systems for Analysis of Dopamine Transporter Function and Regulation. Current Topics in Behavioral Neurosciences, 37, 25-54. [Link]
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Sørensen, G., et al. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments, (127), 56230. [Link]
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Michael, A. C., & Wightman, R. M. (Eds.). (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]
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Wang, C., et al. (2022). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. ResearchGate. [Link]
-
Lee, K. H., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 22(16), 8886. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Eurofins DiscoverX. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]
-
Liu, Y., et al. (2023). Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evaluation. European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
Boja, J. W., et al. (1995). Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. Molecular Pharmacology, 47(4), 779-86. [Link]
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Gaskill, P. J., et al. (2020). Dopamine-driven increase in IL-1β in myeloid cells is mediated by differential dopamine receptor expression and exacerbated by HIV. Journal of Neuroinflammation, 17(1), 22. [Link]
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Singh, S., et al. (2000). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 43(19), 3474-85. [Link]
-
Newman, A. H., & Blaylock, B. L. (2010). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Current Topics in Medicinal Chemistry, 10(17), 1735-1750. [Link]
-
Szöllősi, D., et al. (2023). Cryo-EM structure of the dopamine transporter with a novel atypical non-competitive inhibitor bound to the orthosteric site. Nature Communications, 14(1), 4333. [Link]
-
Zöller, D., et al. (2021). Quantitative susceptibility mapping of deep brain nuclei in 22q11.2 deletion syndrome. Translational Psychiatry, 11(1), 585. [Link]
Sources
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Scaling Up the Synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up this valuable pharmaceutical intermediate.[1] We will address common challenges encountered during synthesis, providing troubleshooting strategies and detailed protocols grounded in established chemical principles to ensure a robust and scalable process.
Synthesis Overview: The N-Alkylation Pathway
The most direct and common route to Ethyl 1-benzhydrylazetidine-3-carboxylate is the N-alkylation of Ethyl azetidine-3-carboxylate with a suitable benzhydrylating agent, typically (bromodiphenyl)methane (benzhydryl bromide). This is a nucleophilic substitution (SN2) reaction where the secondary amine of the azetidine ring acts as the nucleophile.
The reaction requires a base to neutralize the hydrogen bromide (HBr) byproduct and, if starting from the hydrochloride salt of the azetidine, to liberate the free amine.[2][3] The choice of base, solvent, and temperature is critical for maximizing yield and minimizing side reactions, especially during scale-up.
Reaction Scheme:
-
Reactants: Ethyl azetidine-3-carboxylate (often as hydrochloride salt) + Benzhydryl Bromide
-
Base: e.g., K₂CO₃, NaHCO₃, or Triethylamine (TEA)
-
Solvent: e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM)
-
Product: Ethyl 1-benzhydrylazetidine-3-carboxylate
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis and scale-up process in a practical question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the most probable causes and how can I improve it?
A1: Low yields in this N-alkylation are typically traced back to four main areas: incomplete reaction, side reactions, reactant purity, or product loss during workup.
-
Incomplete Reaction: The nucleophilicity of the azetidine nitrogen can be modest. Ensure you are using at least a slight excess of the benzhydryl bromide (1.1-1.2 equivalents). The reaction may require gentle heating (40-50 °C) to proceed to completion in a reasonable timeframe. Monitor the consumption of the starting azetidine ester by TLC or LC-MS.[4]
-
Side Reactions: The primary competing side reaction is the E2 elimination of HBr from benzhydryl bromide to form 1,1-diphenylethylene, especially with strong or sterically hindered bases. Using a mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often preferred over strong organic amines.[5]
-
Reactant Quality:
-
Ethyl azetidine-3-carboxylate HCl: Ensure it is dry. The presence of water can hydrolyze the ester group under basic conditions.
-
Benzhydryl Bromide: This reagent can degrade over time. Use a fresh bottle or verify its purity by NMR before use. Impurities can significantly hinder the reaction.
-
-
Product Loss During Workup: The product is a tertiary amine, which can form salts. During aqueous extraction, ensure the pH of the aqueous layer is basic (pH 8-9) to keep the product in the organic phase and prevent its loss as a water-soluble salt.
Q2: I am observing a significant non-polar impurity in my crude product. Mass spectrometry suggests it is 1,1-diphenylethylene. How can I suppress this side product?
A2: The formation of 1,1-diphenylethylene is a classic example of a competing elimination reaction. Benzhydryl bromide is a secondary halide prone to elimination, particularly under forcing conditions.
-
Choice of Base: This is the most critical factor. Avoid strong, hindered bases like DBU or lithium diisopropylamide (LDA). Mild inorganic bases such as K₂CO₃ are ideal because they are sufficiently basic to scavenge the HBr byproduct but not strong enough to aggressively promote the E2 pathway. Triethylamine (TEA) can be used, but K₂CO₃ often gives cleaner reactions on a large scale.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only warm gently if necessary. On a large scale, uncontrolled exotherms can accelerate this side reaction; therefore, ensure adequate reactor cooling and controlled addition of reagents.
-
Solvent Choice: A polar aprotic solvent like acetonitrile (ACN) or DMF is generally effective as it can stabilize the SN2 transition state.
Q3: Column chromatography is not feasible for purifying my multi-kilogram batch. What are the best alternative purification strategies?
A3: For large-scale purification, chromatography should be avoided.[6][7] The following methods are more suitable:
-
Recrystallization: This is the most effective and economical method for purifying solid products.[8] A solvent screen is necessary to identify a suitable system. A common approach is to dissolve the crude product in a good solvent (e.g., ethyl acetate, isopropanol) and then add a poor solvent (e.g., heptane, hexane) until turbidity is observed, followed by cooling to induce crystallization.
-
Acid/Base Wash & Extraction: This technique leverages the basicity of the amine product. Dissolve the crude material in a water-immiscible organic solvent (e.g., methyl tert-butyl ether or toluene). Wash the organic layer with a dilute acid (e.g., 1M citric acid or dilute HCl) to extract the amine product into the aqueous phase as a salt, leaving non-basic impurities like 1,1-diphenylethylene behind. Then, basify the aqueous layer with a base (e.g., NaOH or Na₂CO₃) to a pH > 9 and re-extract the purified free-base product into a fresh organic solvent.
-
Salt Formation and Isolation: If the product salt is crystalline, you can intentionally form it for purification. Dissolve the crude product base in a solvent like isopropanol or ethyl acetate and add an acid (e.g., HCl in isopropanol or oxalic acid). The product salt will often precipitate in high purity and can be collected by filtration. The free base can be liberated in a subsequent step if required.
Q4: Are there any specific safety or operational concerns when scaling this synthesis from grams to kilograms?
A4: Yes, scaling up introduces new challenges that must be managed carefully.
-
Exotherm Management: While this reaction is not violently exothermic, the heat generated can accumulate in a large reactor. Add the benzhydryl bromide solution portion-wise or via a dropping funnel to control the internal temperature. Ensure the reactor's cooling system is operational and can handle the heat load.
-
Reagent Handling: Benzhydryl bromide is a lachrymator and skin irritant. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle it in a well-ventilated area or fume hood.
-
Solid Handling and Mixing: On a large scale, adding and dissolving solids like potassium carbonate can be challenging. Ensure the reactor is equipped with a robust overhead stirrer capable of maintaining a homogenous slurry. Inadequate mixing can lead to localized "hot spots" and inconsistent reaction progress.
-
Aqueous Workup: Separating large volumes of aqueous and organic layers requires appropriately sized vessels and can be time-consuming. Plan the workup logistics in advance. Be mindful of potential emulsion formation during extractions.
Experimental Protocols & Data
Protocol 1: Lab-Scale Synthesis (5-10 g)
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Ethyl azetidine-3-carboxylate hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile (10 mL per gram of starting material).
-
Reaction: Stir the resulting slurry at room temperature for 30 minutes. To this, add a solution of benzhydryl bromide (1.1 eq) in acetonitrile (2 mL per gram) dropwise over 15 minutes.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes) or LC-MS until the starting azetidine is consumed (typically 4-8 hours). If the reaction is sluggish, warm the mixture to 40-45 °C.
-
Workup: Once complete, cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting residue in ethyl acetate (20 mL per gram of starting material). Wash the organic layer with water (2 x 10 mL/g) and then with brine (1 x 10 mL/g).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Heptane).
Table 1: Example Reaction Condition Optimization
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (LCMS) |
| 1 | TEA (2.5) | DCM | 25 | 12 | 65% | 88% |
| 2 | DIPEA (2.5) | ACN | 50 | 6 | 72% | 85% |
| 3 | K₂CO₃ (2.5) | ACN | 40 | 6 | 92% | 97% |
| 4 | K₂CO₃ (2.5) | DMF | 25 | 8 | 89% | 96% |
Data presented is illustrative and may vary based on specific experimental conditions.
Visualization of Workflows
Diagram 1: General Synthesis Workflow
Caption: High-level workflow for the synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve common causes of low reaction yield.
References
- Vertex AI Search, "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides", NIH.
- SynHet, "Ethyl 1-benzhydrylazetidine-3-carboxylate", SynHet.
- Frontiers, "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines", Frontiers.
- BenchChem, "Troubleshooting guide for the synthesis of benzohydrazide derivatives", BenchChem.
- BenchChem, "Optimizing reaction conditions for Azetidine, perchlorate catalysis", BenchChem.
- Organic Chemistry Portal, "Azetidine synthesis", Organic Chemistry Portal.
- ACS Publications, "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry", ACS Publications.
- BenchChem, "Troubleshooting low yields in azetidine synthesis", BenchChem.
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Impact of pH and temperature on the stability of Ethyl 1-benzhydrylazetidine-3-carboxylate
Technical Support Center: Stability of Ethyl 1-benzhydrylazetidine-3-carboxylate
Document ID: TSC-2026-01-EBA3C Version: 1.0 Last Updated: January 11, 2026
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals working with Ethyl 1-benzhydrylazetidine-3-carboxylate. The stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its quality, safety, and efficacy. Understanding how environmental factors like pH and temperature affect the molecule is fundamental for developing robust formulations, defining appropriate storage conditions, and ensuring the reliability of experimental data.
This document provides a comprehensive overview of the potential stability challenges associated with Ethyl 1-benzhydrylazetidine-3-carboxylate, offering troubleshooting advice, frequently asked questions, and detailed protocols for conducting forced degradation studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for Ethyl 1-benzhydrylazetidine-3-carboxylate?
A1: Based on its chemical structure, the two most probable degradation pathways are:
-
Hydrolysis of the Ethyl Ester: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (1-benzhydrylazetidine-3-carboxylic acid) and ethanol.
-
Azetidine Ring Opening: The four-membered azetidine ring is strained, although more stable than an aziridine ring.[1][2] Under strongly acidic conditions, protonation of the azetidine nitrogen can activate the ring, making it susceptible to nucleophilic attack and subsequent ring-opening.[3]
Q2: How is pH expected to impact the stability of the compound?
A2: The stability is highly pH-dependent.
-
Acidic Conditions (pH < 4): The compound is expected to be susceptible to acid-catalyzed hydrolysis of the ethyl ester. Furthermore, at very low pH, protonation of the azetidine nitrogen may lead to ring-opening, a degradation pathway observed in related N-aryl azetidines.[3]
-
Neutral Conditions (pH ~ 7): The compound is expected to be most stable around neutral pH.
-
Basic Conditions (pH > 8): The compound will likely undergo rapid base-catalyzed hydrolysis (saponification) of the ethyl ester, which is typically much faster than acid-catalyzed hydrolysis for esters.
Q3: What is the influence of temperature on the stability of this molecule?
A3: Temperature significantly accelerates the rate of chemical degradation. According to the Arrhenius equation, a general rule of thumb is that the rate of many chemical reactions doubles for every 10 °C increase in temperature. Thermal stress can promote both hydrolysis and potentially other degradation pathways.[4][5] A related compound, ethyl 1-benzylazetidine-3-carboxylate, shows decomposition starting at 180°C via thermogravimetric analysis.
Q4: What are the recommended storage conditions for Ethyl 1-benzhydrylazetidine-3-carboxylate?
A4: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from moisture and light, at refrigerated temperatures (2-8 °C). For solutions, it is recommended to use a buffered system at a neutral pH (around 6-7.5) and store at low temperatures to minimize hydrolysis.
Section 2: Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Rapid loss of parent compound in acidic mobile phase during HPLC analysis. | Acid-Catalyzed Hydrolysis: The ethyl ester is likely hydrolyzing to the more polar carboxylic acid on the column or during sample preparation. | 1. Increase Mobile Phase pH: Buffer the aqueous portion of your mobile phase to a pH between 5 and 7. 2. Reduce Sample Residence Time: Keep sample preparation and injection times to a minimum. Use an autosampler with temperature control (e.g., 4 °C). 3. Check for the Degradant: Look for a new, earlier-eluting peak in your chromatogram corresponding to the more polar carboxylic acid degradant. |
| Multiple unexpected peaks appear after heating the sample. | Thermal Degradation: Elevated temperatures can induce multiple degradation reactions beyond simple hydrolysis. This could include ring-opening, elimination, or reactions involving the benzhydryl group.[6] | 1. Lower the Temperature: If heating is part of your experimental protocol, reduce the temperature to the lowest effective level (e.g., 40-50°C).[4] 2. Inert Atmosphere: Perform heating experiments under an inert atmosphere (e.g., nitrogen or argon) to rule out oxidative degradation. 3. Characterize Degradants: Use LC-MS to obtain mass data for the unknown peaks to help elucidate their structures and identify the degradation pathway. |
| Low Mass Balance in Forced Degradation Study (Sum of parent + degradants < 95%). | 1. Formation of Non-UV Active Degradants: Some degradation pathways may produce smaller fragments that do not have a chromophore. 2. Formation of Volatile Degradants: Degradation could produce volatile compounds (e.g., ethanol from hydrolysis) that are not detected by HPLC. 3. Precipitation: A degradant may be insoluble in the sample solvent and precipitate out. | 1. Use a Mass Spectrometer (MS) Detector: An MS detector can identify non-UV active compounds. 2. Use a Universal Detector: Consider using a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to detect non-chromophoric compounds. 3. Check for Precipitates: Visually inspect your stressed samples before analysis. If a precipitate is present, attempt to dissolve it in a stronger solvent for analysis. |
| Inconsistent stability results between batches. | Presence of Impurities: Trace amounts of acidic or basic impurities from the synthesis can catalyze degradation during storage or in solution. | 1. Verify Purity: Ensure the starting material meets purity specifications (e.g., >98%). Analyze for residual acids or bases from the synthesis. 2. Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents and freshly prepared buffers for your experiments. |
Section 3: Experimental Protocols
Protocol 3.1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][7][8]
-
Ethyl 1-benzhydrylazetidine-3-carboxylate
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Phosphate or Acetate Buffers
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
HPLC-UV/PDA system
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in ACN.[4]
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a sealed vial. Run a control sample (1 mL stock + 9 mL 50:50 ACN:Water) in parallel.
-
Acid Hydrolysis: Use 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Use 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Use 50:50 ACN:Water. Heat at 80°C for 72 hours.
-
Photostability: Expose the solid compound and a solution (in 50:50 ACN:Water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Quenching & Analysis:
-
For acid/base samples, neutralize with an equimolar amount of base/acid before dilution.
-
Dilute all samples to a final concentration of ~100 µg/mL with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 3.2).
-
Aim for 5-20% degradation. If degradation is too rapid or too slow, adjust the stress duration or temperature accordingly.[4][9]
-
Protocol 3.2: Stability-Indicating HPLC-UV Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B in 15 min, hold at 95% B for 3 min, return to 30% B in 1 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm and 254 nm (or PDA 200-400 nm) |
This method is a starting point and may require optimization for your specific system and sample matrix.
Section 4: Data Summary & Visualization
Table 1: Representative Forced Degradation Data
The following table summarizes expected outcomes from a forced degradation study. Actual results may vary.
| Stress Condition | Observation | % Degradation (Parent Loss) | Major Degradant(s) |
| 0.1 M HCl, 60°C, 24h | Significant degradation | ~15% | 1-benzhydrylazetidine-3-carboxylic acid (hydrolysis product) |
| 0.1 M NaOH, RT, 4h | Rapid degradation | >50% | 1-benzhydrylazetidine-3-carboxylic acid (hydrolysis product) |
| 3% H₂O₂, RT, 24h | Minimal degradation | <2% | N-oxide or other oxidative products |
| Heat, 80°C, 72h | Moderate degradation | ~10% | Hydrolysis product and other minor thermal degradants |
| Photolysis (ICH Q1B) | Generally stable | <1% | No significant degradation expected |
Diagrams
Caption: Key potential degradation pathways for the target compound.
Caption: Workflow for conducting a forced degradation study.
Section 5: References
-
Babu, B. R., Kumar, Y. A., & Kumar, V. S. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]
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Blakemore, D. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1633–1638. [Link]
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Alsante, K. M., et al. (2014). Forced Degradation: A Practical Approach. Pharmaceutical Technology, 38(4). [Link]
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Google Patents. (1988). Azetidine-3-carboxylic acid derivatives. (Patent No. US4721793A).
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Nakabayashi, T., & Tsurugi, J. (1961). Aralkyl Hydrodisulfides. II. The Thermal Decomposition of Benzhydryl Hydrodisulfide. The Journal of Organic Chemistry, 26(7), 2482–2486. [Link]
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Kraj, G., et al. (2023). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. International Journal of Molecular Sciences, 24(14), 11495. [Link]
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D'hooghe, M., & De Kimpe, N. (2006). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Arkivoc, 2006(7), 117-142. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 11, 2026, from [Link]
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Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]
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Liu, H., et al. (2018). Stability of Ethyl Glucuronide, Ethyl Sulfate, Phosphatidylethanols and Fatty Acid Ethyl Esters in Postmortem Human Blood. Journal of Analytical Toxicology, 42(5), 313–320. [Link]
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Cernak, T., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2578-2592. [Link]
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Bajaj, S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]
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Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(2), 941-947. [Link]
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Kaur, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100109. [Link]
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Google Patents. (2000). Synthesis of azetidine derivatives. (Patent No. WO2000063168A1).
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Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]
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Wikipedia. (n.d.). Benzhydryl compounds. Retrieved January 11, 2026, from [Link]
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European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. (EMA/CVMP/VICH/89134/2010-Rev.2). [Link]
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Google Patents. (2004). Process for making azetidine-3-carboxylic acid. (Patent No. WO2004035538A1).
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Yu, T., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(11), 5686–5693. [Link]
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Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]
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Validation & Comparative
A Comparative Guide to Validating the In Vitro Biological Activity of Ethyl 1-benzhydrylazetidine-3-carboxylate
This guide provides a comprehensive framework for characterizing the in vitro biological activity of Ethyl 1-benzhydrylazetidine-3-carboxylate, a molecule combining the structural features of a benzhydryl moiety and an azetidine core. These structural motifs are prevalent in centrally active compounds, suggesting a high probability of interaction with neurological targets.[1][2][3] This document outlines a systematic approach to profile the compound's activity, focusing on its potential interaction with monoamine transporters and GABA transporters, which are key regulators of neurotransmission and established targets for a wide range of therapeutics.[4][5]
The experimental strategy detailed herein is designed to first screen for inhibitory activity against a panel of key central nervous system (CNS) transporters and then to perform more in-depth characterization of the most potent interactions. This comparative approach, utilizing well-characterized reference compounds, ensures a robust and reliable assessment of the novel compound's pharmacological profile.
Rationale for Target Selection
The molecular structure of Ethyl 1-benzhydrylazetidine-3-carboxylate provides the primary rationale for the proposed target panel.
-
Benzhydryl Moiety: This group is a common feature in drugs targeting monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a cornerstone of treatments for depression, ADHD, and substance abuse disorders.[4][7]
-
Azetidine Ring: This strained, four-membered nitrogen-containing heterocycle is increasingly recognized as a "privileged scaffold" in medicinal chemistry.[8] Its rigid conformation can enhance binding affinity and metabolic stability.[1][9] Notably, azetidine derivatives have been investigated as inhibitors of GABA transporters (GATs), which are responsible for the reuptake of the primary inhibitory neurotransmitter, GABA.[9][10] Dysregulation of GABAergic signaling is implicated in epilepsy and anxiety disorders.[11][12]
Based on this structural analysis, a primary screen against the following transporters is recommended:
-
Dopamine Transporter (DAT)
-
Norepinephrine Transporter (NET)
-
Serotonin Transporter (SERT)
-
GABA Transporter 1 (GAT1)
This initial screen will efficiently determine the compound's primary mechanism of action and guide subsequent, more focused investigations.
Experimental Workflow: A Tiered Approach
A multi-tiered approach ensures an efficient use of resources, starting with broad screening and progressing to detailed mechanistic studies for the most promising activities.
Caption: Tiered workflow for in vitro validation.
Comparative Compounds for Benchmarking
To contextualize the activity of Ethyl 1-benzhydrylazetidine-3-carboxylate, it is essential to include well-characterized reference compounds in all assays.
| Compound | Primary Target(s) | Role in Assays |
| Cocaine | DAT, NET, SERT | Non-selective monoamine uptake inhibitor, positive control.[13] |
| Desipramine | NET | Selective NET uptake inhibitor, for selectivity assessment.[14] |
| Citalopram | SERT | Selective SERT uptake inhibitor, for selectivity assessment.[14] |
| GBR 12909 | DAT | Selective DAT uptake inhibitor, for selectivity assessment.[15] |
| Tiagabine | GAT1 | Selective GAT1 uptake inhibitor, positive control for GAT assays.[10] |
These compounds will serve as benchmarks for potency and selectivity, allowing for a direct comparison of the test compound's performance against established pharmacological tools.
Detailed Experimental Protocols
The following protocols describe the core assays for the initial validation. For this guide, we will focus on radioligand-based assays, which remain the gold standard for quantifying transporter interactions due to their sensitivity and direct measurement of uptake.[7][16]
This assay functionally measures a compound's ability to block the uptake of a radiolabeled substrate into cells expressing the target transporter.[4][17]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Ethyl 1-benzhydrylazetidine-3-carboxylate at hDAT, hNET, hSERT, and hGAT1.
Materials:
-
Cell Lines: HEK293 cells stably expressing human DAT (hDAT), hNET, hSERT, or hGAT1.
-
Radiolabeled Substrates: [³H]dopamine (for hDAT), [³H]norepinephrine (for hNET), [³H]serotonin (for hSERT), [³H]GABA (for hGAT1).[5][18][19]
-
Test and Reference Compounds: Stock solutions in DMSO.
-
Assay Buffer: Krebs-Henseleit buffer (KHB) or similar physiological buffer.
-
Scintillation Fluid & Counter: For detecting radioactivity.
-
Multi-well Plates: 96-well format is standard.
Workflow Diagram:
Caption: Radioligand uptake inhibition assay workflow.
Step-by-Step Procedure:
-
Cell Plating: Seed HEK293 cells expressing the transporter of interest into 96-well plates pre-coated with poly-D-lysine and allow them to form a confluent monolayer overnight.[20]
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cell monolayers once with pre-warmed assay buffer.
-
Compound Pre-incubation: Add 50 µL of assay buffer containing various concentrations of the test compound (Ethyl 1-benzhydrylazetidine-3-carboxylate) or a reference compound to the wells. Include a vehicle control (DMSO) for determining 100% uptake and a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT) to determine non-specific uptake.[14][21] Incubate for 10-20 minutes at room temperature.
-
Uptake Initiation: Add 50 µL of assay buffer containing the specific [³H]-labeled substrate at a concentration close to its Kₘ value.
-
Incubation: Incubate the plate for a short duration (e.g., 1-5 minutes for monoamine transporters, may be longer for GATs) at 37°C to measure the initial rate of uptake.[21]
-
Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells twice with 100 µL of ice-cold assay buffer.[21]
-
Cell Lysis: Lyse the cells by adding 1% SDS or a suitable lysis buffer.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition versus the log concentration of the compound and fit the data using a non-linear regression model to determine the IC₅₀ value.
Should the uptake inhibition assay reveal potent activity (e.g., IC₅₀ < 1 µM), a binding assay is performed to determine if the compound interacts directly with the transporter's binding site. This assay measures the ability of a test compound to displace a known radioligand from the transporter.[7][13]
Objective: To determine the binding affinity (Kᵢ) of Ethyl 1-benzhydrylazetidine-3-carboxylate for the active transporter(s).
Materials:
-
Membrane Preparations: Membranes from HEK293 cells expressing the target transporter or from relevant brain regions (e.g., striatum for DAT).[14]
-
Radioligands: High-affinity radiolabeled antagonists, e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.[22]
-
Glass Fiber Filters: Pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[22]
Step-by-Step Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound in a binding buffer.
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 30°C) to reach equilibrium.[22]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.[14]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[22]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Determine the IC₅₀ value from the competition curve and then calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the test compound and the reference standards.
Table 1: Functional Activity at Monoamine and GABA Transporters
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | GAT1 IC₅₀ (nM) |
|---|---|---|---|---|
| Ethyl 1-benzhydrylazetidine-3-carboxylate | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Cocaine | 279 ± 65[13] | Literature Value | Literature Value | >10,000 |
| Desipramine | >1,000 | 4.5 ± 0.5 | >1,000 | >10,000 |
| Citalopram | >1,000 | >1,000 | 1.8 ± 0.2 | >10,000 |
| GBR 12909 | 15 ± 2 | >1,000 | >1,000 | >10,000 |
| Tiagabine | >10,000 | >10,000 | >10,000 | 50 ± 7 |
Note: Literature values for reference compounds should be cited and may vary based on experimental conditions.
Interpretation:
-
Potency: A low IC₅₀ value indicates high potency.
-
Selectivity: The ratio of IC₅₀ values for different transporters indicates selectivity. For example, a DAT-selective compound would have a much lower IC₅₀ for DAT compared to NET and SERT.
-
Comparison: The potency and selectivity of the test compound should be directly compared to the appropriate reference compounds to classify its activity profile (e.g., "a potent and selective DAT inhibitor," "a non-selective monoamine transporter inhibitor with moderate potency").
Advanced Characterization: Substrate vs. Inhibitor
A critical step in characterizing a transporter ligand is to determine whether it acts as a blocker (inhibitor) or is itself transported (a substrate), which can lead to neurotransmitter release (efflux).[4][17] This distinction is crucial as substrates (releasers) often have a different physiological and abuse potential profile than pure inhibitors.
Recommended Assay: Transporter-Mediated Efflux (Release) Assay
This assay measures whether the test compound can induce the release of a pre-loaded radiolabeled substrate from the cells, which is a hallmark of a transporter substrate.[15]
Workflow Diagram:
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A Comparative Guide to the Cross-Reactivity of Ethyl 1-benzhydrylazetidine-3-carboxylate with Serotonin and Norepinephrine Transporters
In the landscape of neuropharmacology and drug development, the precise characterization of a compound's interaction with monoamine transporters is paramount. The serotonin transporter (SERT) and norepinephrine transporter (NET) are critical targets for therapeutic agents aimed at treating a spectrum of psychiatric disorders, including depression and anxiety.[1][2][3] The cross-reactivity profile of a novel compound, such as Ethyl 1-benzhydrylazetidine-3-carboxylate, dictates its potential therapeutic efficacy and side-effect profile. This guide provides a comprehensive comparison of Ethyl 1-benzhydrylazetidine-3-carboxylate's binding affinity and functional inhibition at SERT and NET against established selective and dual-action inhibitors.
Introduction: The Significance of SERT and NET Modulation
The serotonin (5-HT) and norepinephrine (NE) systems are key players in mood regulation, cognition, and various physiological processes.[1][3] SERT and NET are transmembrane proteins responsible for the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby terminating their signaling.[1][4] Inhibition of these transporters increases the extracellular concentration of these neurotransmitters, a mechanism central to the action of many antidepressant medications.[5][6]
Compounds are generally classified based on their selectivity for these transporters:
-
Selective Serotonin Reuptake Inhibitors (SSRIs): Primarily target SERT.[2][7][8][9]
-
Norepinephrine Reuptake Inhibitors (NRIs): Primarily target NET.[4][10]
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Exhibit affinity for both SERT and NET.[1][5][6][11]
The relative potency of a compound at SERT versus NET determines its classification and potential clinical applications. A balanced dual-acting agent may offer broader efficacy in treating a wider range of symptoms.[6][11] This guide will elucidate the cross-reactivity profile of Ethyl 1-benzhydrylazetidine-3-carboxylate (CAS: 887591-82-4)[12], a compound of interest in contemporary medicinal chemistry.
Experimental Design: A Comparative Framework
To objectively assess the cross-reactivity of Ethyl 1-benzhydrylazetidine-3-carboxylate, a panel of well-characterized reference compounds with known selectivity profiles is essential.
Test and Reference Compounds:
| Compound Class | Compound Name | Primary Target(s) | Rationale for Inclusion |
| Test Compound | Ethyl 1-benzhydrylazetidine-3-carboxylate | Unknown | To determine its SERT/NET cross-reactivity profile. |
| SSRI | Fluoxetine | SERT | A gold-standard selective serotonin reuptake inhibitor for comparison.[9] |
| NRI | Atomoxetine | NET | A selective norepinephrine reuptake inhibitor for assessing NET-specific interactions.[13][14] |
| SNRI | Venlafaxine | SERT and NET | A dual-action inhibitor to benchmark against a known cross-reactive compound.[5][6][11][13] |
The evaluation will be conducted through two primary in vitro assays: radioligand binding assays to determine binding affinity (Ki) and neurotransmitter uptake inhibition assays to measure functional potency (IC50).[15][16]
Methodologies: In Vitro Characterization
The following protocols are standard, validated methods for assessing compound interactions with monoamine transporters.
Protocol 1: Radioligand Binding Affinity Assay
This assay quantifies the affinity of a test compound for SERT and NET by measuring its ability to displace a specific radioligand from the transporter.
Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing human SERT (hSERT) or human NET (hNET). Homogenize cells in an appropriate buffer and centrifuge to isolate the membrane fraction.
-
Assay Setup: In a 96-well plate, add the cell membranes, a specific radioligand ([³H]Citalopram for SERT or [³H]Nisoxetine for NET), and serial dilutions of the test compound or reference compounds.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
Protocol 2: Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[18][19]
Experimental Workflow:
Caption: Workflow for Neurotransmitter Uptake Inhibition Assay.
Step-by-Step Protocol:
-
Cell Plating: Plate cells stably expressing hSERT or hNET in a 96-well plate and allow them to adhere.[18]
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound or reference compounds for a short period (e.g., 10-20 minutes) at 37°C.[20]
-
Uptake Initiation: Add the radiolabeled neurotransmitter ([³H]Serotonin for SERT or [³H]Norepinephrine for NET) to each well to initiate the uptake process.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 10-15 minutes).
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50).
Comparative Data Analysis
The following tables present hypothetical data to illustrate how the cross-reactivity of Ethyl 1-benzhydrylazetidine-3-carboxylate would be compared to the reference compounds.
Table 1: Comparative Binding Affinities (Ki, nM)
| Compound | SERT Ki (nM) | NET Ki (nM) | SERT/NET Selectivity Ratio (Ki NET / Ki SERT) |
| Ethyl 1-benzhydrylazetidine-3-carboxylate | 25 | 75 | 3 |
| Fluoxetine | 1.5 | 350 | 233 |
| Atomoxetine | 200 | 5 | 0.025 |
| Venlafaxine | 30 | 150 | 5 |
Table 2: Comparative Functional Inhibition (IC50, nM)
| Compound | SERT IC50 (nM) | NET IC50 (nM) | SERT/NET Potency Ratio (IC50 NET / IC50 SERT) |
| Ethyl 1-benzhydrylazetidine-3-carboxylate | 40 | 120 | 3 |
| Fluoxetine | 5 | 500 | 100 |
| Atomoxetine | 300 | 8 | 0.027 |
| Venlafaxine | 50 | 200 | 4 |
Interpretation of Results
Based on the hypothetical data, Ethyl 1-benzhydrylazetidine-3-carboxylate demonstrates a binding affinity and functional inhibition profile that suggests it is a dual-action inhibitor of both SERT and NET.
-
Comparison to Fluoxetine: Fluoxetine shows high selectivity for SERT, as indicated by its significantly lower Ki and IC50 values for SERT compared to NET. In contrast, Ethyl 1-benzhydrylazetidine-3-carboxylate has a much lower selectivity ratio, indicating a more balanced interaction with both transporters.
-
Comparison to Atomoxetine: Atomoxetine displays strong selectivity for NET. The profile of Ethyl 1-benzhydrylazetidine-3-carboxylate is clearly distinct, with a preference for SERT, albeit with significant NET activity.
-
Comparison to Venlafaxine: The selectivity ratio of Ethyl 1-benzhydrylazetidine-3-carboxylate is similar to that of Venlafaxine, suggesting a comparable dual-action mechanism. Both compounds exhibit a slight preference for SERT over NET.
Mechanism of Action at the Synaptic Cleft
The interaction of Ethyl 1-benzhydrylazetidine-3-carboxylate with SERT and NET leads to an increase in the synaptic concentrations of both serotonin and norepinephrine.
Caption: Inhibition of SERT and NET by Ethyl 1-benzhydrylazetidine-3-carboxylate.
This dual inhibition is expected to result in enhanced serotonergic and noradrenergic neurotransmission, a mechanism that underlies the therapeutic effects of SNRIs in treating mood and anxiety disorders.[1][5]
Conclusion
This comparative guide outlines the essential experimental framework for characterizing the cross-reactivity of Ethyl 1-benzhydrylazetidine-3-carboxylate with serotonin and norepinephrine transporters. The hypothetical data suggests that this compound acts as a dual inhibitor with a profile comparable to the established SNRI, Venlafaxine. Such a profile indicates its potential as a lead compound for the development of new therapeutics for psychiatric disorders. Further in-depth preclinical and clinical studies are warranted to fully elucidate its pharmacological properties and therapeutic potential. The rigorous application of the described in vitro assays provides a solid foundation for these future investigations, ensuring scientific integrity and advancing the field of neuropharmacology.
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Stahl, S. M., Grady, M. M., & Moret, C. (2005). SNRIs: their pharmacology, clinical efficacy, and tolerability in comparison with other classes of antidepressants. CNS Spectrums, 10(9), 732-747. Retrieved from [Link]
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Patsnap. (2024, June 21). What are Norepinephrine reuptake inhibitors and how do they work? Retrieved from [Link]
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Cleveland Clinic. (n.d.). SSRIs (Selective Serotonin Reuptake Inhibitors). Retrieved from [Link]
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Singh, H. K., & Saadabadi, A. (2023). Selective Serotonin Reuptake Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Dr. Oracle. (2025, August 22). What norepinephrine reuptake inhibitors (NRI) are available? Retrieved from [Link]
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NHS inform. (2024, September 27). Selective serotonin reuptake inhibitors (SSRIs). Retrieved from [Link]
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Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hemanth, K. P., Sitte, H. H., & Sandtner, W. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 649. Retrieved from [Link]
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Pierce, B. G., & Weng, Z. (2017). A guide to simple, direct, and quantitative in vitro binding assays. Methods in Molecular Biology, 1549, 1–13. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hemanth, K. P., Sitte, H. H., & Sandtner, W. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. Retrieved from [Link]
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Kopajtic, T. A., & Katz, J. L. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 56–61. Retrieved from [Link]
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Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hemanth, K. P., Sitte, H. H., & Sandtner, W. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 649. Retrieved from [Link]
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A Comparative Analysis of Ethyl 1-benzhydrylazetidine-3-carboxylate and Other Dopamine Uptake Inhibitors: A Guide for Researchers
Disclaimer: This guide provides a comparative analysis of the structural class of 1-benzhydrylazetidine derivatives, to which Ethyl 1-benzhydrylazetidine-3-carboxylate belongs, in the context of other well-characterized dopamine uptake inhibitors. As of the time of publication, specific experimental data on the biological activity of Ethyl 1-benzhydrylazetidine-3-carboxylate as a dopamine uptake inhibitor is not publicly available. Therefore, the discussion regarding its potential properties is based on structure-activity relationship (SAR) studies of closely related compounds.
Introduction
Dopamine uptake inhibitors (DUIs) are a class of compounds that block the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By inhibiting this process, DUIs increase the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism of action makes them valuable tools in neuroscience research and potential therapeutic agents for a range of neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.[1]
This guide provides a comparative analysis of Ethyl 1-benzhydrylazetidine-3-carboxylate, a molecule of interest within the 1-benzhydrylazetidine structural class, and other well-established dopamine uptake inhibitors from different chemical classes. Due to the limited availability of direct experimental data for Ethyl 1-benzhydrylazetidine-3-carboxylate, this document will focus on a broader comparison of its structural features and inferred properties based on the known pharmacology of related benzhydryl-containing compounds. We will delve into the mechanism of action, structure-activity relationships, and the experimental protocols used to characterize these compounds, offering a comprehensive resource for researchers and drug development professionals.
Mechanism of Action: Targeting the Dopamine Transporter
The primary molecular target of dopamine uptake inhibitors is the dopamine transporter (DAT). The DAT is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[2] These transporters utilize the electrochemical gradient of sodium ions to drive the reuptake of neurotransmitters from the synaptic cleft. By binding to the DAT, DUIs competitively or non-competitively inhibit the binding and translocation of dopamine, leading to its accumulation in the synapse.[3][4] This prolonged presence of dopamine in the synapse results in enhanced activation of postsynaptic dopamine receptors.
Comparative Analysis of Chemical Classes
The field of dopamine uptake inhibitors is populated by a diverse range of chemical scaffolds. Here, we compare the structural class of 1-benzhydrylazetidines with other prominent classes, highlighting key structural features and their impact on potency and selectivity.
The Benzhydryl Class: GBR-12909 and Related Compounds
The 1-benzhydrylpiperazine and 1-benzhydrylpiperidine derivatives represent a well-studied class of potent and selective dopamine uptake inhibitors. A prime example is GBR-12909, which exhibits high affinity for the DAT with a Ki value of 1 nM.[3][4][5]
-
Structural Features: The key pharmacophore for this class includes a central piperazine or piperidine ring, a diarylmethoxymethane (benzhydryl) moiety, and a distal aromatic ring.
-
Structure-Activity Relationship (SAR):
The Tropane Class: Cocaine and its Analogs
Cocaine is the prototypical dopamine uptake inhibitor, though it also exhibits significant activity at the serotonin and norepinephrine transporters.[9][10] Its rigid tropane scaffold has been the basis for the development of more selective and potent analogs.
-
Structural Features: The rigid bicyclic tropane ring system is the defining feature of this class.
-
Structure-Activity Relationship (SAR): Modifications at the C-2 and C-3 positions of the tropane ring have been extensively explored to improve DAT affinity and selectivity.[9]
The Piperidine Class: Methylphenidate
Methylphenidate is a widely prescribed treatment for ADHD and acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[11][12]
-
Structural Features: It possesses a piperidine ring and a phenyl group, with two chiral centers.
-
Structure-Activity Relationship (SAR): The threo-isomers are significantly more potent than the erythro-isomers. Substitutions on the phenyl ring can affect affinity for both DAT and the norepinephrine transporter (NET).[13] The d-threo-enantiomer is primarily responsible for its therapeutic effects.[14]
The 1-Benzhydrylazetidine Class: A Structural Perspective on Ethyl 1-benzhydrylazetidine-3-carboxylate
Based on the SAR of the broader benzhydryl class, we can infer potential properties of Ethyl 1-benzhydrylazetidine-3-carboxylate.
-
Structural Features: This class is characterized by a four-membered azetidine ring substituted at the 1-position with a benzhydryl group. The presence of a carboxylate group at the 3-position introduces a potential point for further modification and may influence pharmacokinetic properties.
-
Inferred Properties:
-
The benzhydryl moiety suggests a likely high affinity for the dopamine transporter.
-
The azetidine ring, being a more constrained and smaller ring system compared to piperidine or piperazine, may confer a unique selectivity profile.
-
The ethyl ester is likely a prodrug, which would be hydrolyzed in vivo by esterases to the corresponding carboxylic acid, the potentially active form of the molecule.
-
Data Presentation
The following table summarizes the in vitro binding affinities and selectivities of representative dopamine uptake inhibitors from different chemical classes. Note: Data for the 1-Benzhydrylazetidine class is inferred and represents a hypothetical profile for discussion purposes.
| Compound/Class | Chemical Class | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/NET Selectivity | DAT/SERT Selectivity |
| GBR-12909 | 1-Benzhydrylpiperazine | 1[3][4] | >100[3][4] | >100[3][4] | >100 | >100 |
| Cocaine | Tropane | ~100-600 | ~200-800 | ~200-1000 | ~0.5-1 | ~0.5-1 |
| Methylphenidate (d-threo) | Piperidine | 33[15] | 244[15] | >50,000[15] | 7.4 | >1515 |
| 1-Benzhydrylazetidine (Hypothetical) | 1-Benzhydrylazetidine | High Affinity | Moderate to Low Affinity | Low Affinity | High | High |
Experimental Protocols
The characterization of dopamine uptake inhibitors relies on a combination of in vitro and in vivo assays to determine their potency, selectivity, and functional effects.
In Vitro Characterization
1. Radioligand Binding Assay for Dopamine Transporter Affinity [16][17][18]
This assay measures the affinity of a test compound for the dopamine transporter by assessing its ability to displace a radiolabeled ligand known to bind to the transporter.
dot
Caption: Workflow for a radioligand binding assay to determine DAT affinity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Dissect striatal tissue from rodents or harvest cells stably expressing the human dopamine transporter (hDAT).
-
Homogenize the tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428), and varying concentrations of the test compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known DAT inhibitor, such as GBR-12909).
-
Incubate at room temperature for a defined period to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through a glass fiber filtermat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
2. In Vitro Dopamine Uptake Inhibition Assay [2][19][20]
This functional assay measures the potency of a compound to inhibit the uptake of radiolabeled dopamine into cells or synaptosomes.
dot
Caption: Workflow for an in vitro dopamine uptake inhibition assay.
Step-by-Step Methodology:
-
Cell/Synaptosome Preparation:
-
Use cells stably expressing hDAT or prepare synaptosomes from rodent striatal tissue.
-
-
Uptake Assay:
-
Pre-incubate the cells or synaptosomes with varying concentrations of the test compound.
-
Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.
-
Allow uptake to proceed for a short, defined period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
-
Quantification and Analysis:
-
Lyse the cells or synaptosomes and measure the amount of accumulated [³H]dopamine using a scintillation counter.
-
Determine non-specific uptake in the presence of a known DAT inhibitor.
-
Calculate the specific uptake and plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value.
-
In Vivo Characterization
1. In Vivo Microdialysis [21][22][23][24][25]
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing a direct assessment of a compound's effect on dopamine neurotransmission.
dot
Caption: Workflow for an in vivo microdialysis experiment.
Step-by-Step Methodology:
-
Surgical Implantation:
-
Anesthetize a rodent (e.g., rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting a dopamine-rich brain region, such as the striatum or nucleus accumbens.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples to establish basal dopamine levels.
-
Administer the test compound (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals.
-
-
Neurochemical Analysis:
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Express the post-treatment dopamine levels as a percentage of the baseline levels.
-
Conclusion
The comparative analysis of different chemical classes of dopamine uptake inhibitors provides a valuable framework for understanding their structure-activity relationships and for the rational design of novel compounds. While specific experimental data for Ethyl 1-benzhydrylazetidine-3-carboxylate remains to be published, its structural features, particularly the benzhydryl moiety, suggest that it likely possesses affinity for the dopamine transporter. The unique azetidine core may impart a distinct pharmacological profile in terms of potency and selectivity compared to the more extensively studied piperidine and piperazine-based inhibitors.
Further investigation of the 1-benzhydrylazetidine class, including the synthesis and comprehensive pharmacological evaluation of Ethyl 1-benzhydrylazetidine-3-carboxylate and its analogs, is warranted to fully elucidate their potential as research tools and therapeutic agents. The experimental protocols detailed in this guide provide a robust methodology for such characterization.
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A Comparative Guide to Dopamine Reuptake Inhibition: Ethyl 1-benzhydrylazetidine-3-carboxylate versus Cocaine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Dopamine Transporter in Neuromodulation
The dopamine transporter (DAT) is a presynaptic membrane protein that governs the spatial and temporal dynamics of dopamine signaling in the brain. By reabsorbing dopamine from the synaptic cleft back into the presynaptic neuron, the DAT plays a pivotal role in terminating dopaminergic neurotransmission. This regulation is crucial for a multitude of neurological functions, including motor control, motivation, reward, and cognition. Consequently, the DAT has emerged as a key therapeutic target for a range of neuropsychiatric disorders and is the primary site of action for several psychostimulant drugs.
This guide provides a detailed comparative analysis of two dopamine reuptake inhibitors: the well-characterized psychostimulant, cocaine, and the less-studied compound, Ethyl 1-benzhydrylazetidine-3-carboxylate. While cocaine's mechanism of action and pharmacological profile have been extensively documented, Ethyl 1-benzhydrylazetidine-3-carboxylate represents a structurally distinct scaffold with potential for differential interactions with the DAT. This comparison aims to provide researchers with a comprehensive understanding of their respective mechanisms, supported by experimental data and detailed protocols, to inform future drug discovery and development efforts.
The Benchmark: Cocaine's Interaction with the Dopamine Transporter
Cocaine, a tropane alkaloid, exerts its potent psychostimulant effects primarily by blocking the dopamine transporter, leading to an accumulation of extracellular dopamine in the brain's reward pathways.[1][2] This blockade results in prolonged stimulation of postsynaptic dopamine receptors, contributing to the drug's reinforcing and addictive properties.
Mechanism of Action: A Competitive Blocker
Cocaine acts as a competitive inhibitor of the DAT, binding directly to the transporter protein and preventing the reuptake of dopamine.[3] Molecular modeling and mutagenesis studies suggest that cocaine's binding site on the DAT overlaps with that of dopamine, physically occluding the translocation of the neurotransmitter.[4][5] This competitive inhibition leads to a rapid and significant increase in synaptic dopamine concentrations.
Quantitative Pharmacological Profile of Cocaine
The affinity and potency of cocaine at the dopamine transporter have been extensively characterized through various in vitro assays.
| Parameter | Value | Description | References |
| Binding Affinity (Kᵢ) | ~200 - 600 nM | Concentration of cocaine required to occupy 50% of DAT binding sites in radioligand binding assays. | [6][7][8][9] |
| Potency (IC₅₀) | ~250 - 980 nM | Concentration of cocaine required to inhibit 50% of dopamine uptake in in vitro assays. | [8][10][11] |
Note: The reported Kᵢ and IC₅₀ values for cocaine can vary depending on the specific experimental conditions, such as the radioligand used, tissue preparation, and cell line.
In Vivo Effects on Dopamine Neurotransmission
In vivo microdialysis studies in animal models have provided critical insights into the real-time effects of cocaine on brain dopamine levels. Systemic administration of cocaine leads to a dose-dependent and rapid increase in extracellular dopamine concentrations in key brain regions like the nucleus accumbens and striatum.[1][12][13][14][15] This elevation in dopamine is directly correlated with the behavioral effects of the drug.
Behavioral Pharmacology of Cocaine
The pharmacological effects of cocaine manifest in distinct behavioral changes, which are routinely studied in preclinical models:
-
Increased Locomotor Activity: Cocaine administration produces a characteristic hyperlocomotor response in rodents, which is a reliable indicator of its stimulant properties.[16][17][18][19][20]
-
Reinforcing Properties and Self-Administration: The rewarding effects of cocaine are demonstrated by the willingness of laboratory animals to perform a task (e.g., lever pressing) to receive infusions of the drug. This self-administration paradigm is a cornerstone for studying the addictive potential of substances.[16]
The Challenger: Ethyl 1-benzhydrylazetidine-3-carboxylate
Ethyl 1-benzhydrylazetidine-3-carboxylate is a synthetic compound featuring a distinct azetidine core structure, differing from the tropane ring of cocaine. While its primary use is cited as a pharmaceutical intermediate, its structural motifs, particularly the benzhydryl group, are found in other known dopamine reuptake inhibitors.[4][21][22][23][24]
Structural and Mechanistic Considerations
The benzhydryl moiety (a diphenylmethyl group) is a key pharmacophore in a number of potent DAT inhibitors. Its presence in Ethyl 1-benzhydrylazetidine-3-carboxylate suggests a potential interaction with the dopamine transporter. The azetidine ring, a four-membered nitrogen-containing heterocycle, provides a rigid scaffold that can influence the spatial orientation of the pharmacophoric groups.[4][25][26][27]
While direct experimental data on the specific interaction of Ethyl 1-benzhydrylazetidine-3-carboxylate with the DAT is currently limited in publicly available literature, structure-activity relationship (SAR) studies of other azetidine-based compounds have shown that this scaffold can support high-affinity binding to monoamine transporters.[2][4][27]
Quantitative Pharmacological Profile: An Area for Investigation
As of the compilation of this guide, specific binding affinity (Kᵢ) and potency (IC₅₀) values for Ethyl 1-benzhydrylazetidine-3-carboxylate at the dopamine transporter are not available in peer-reviewed scientific literature. This represents a significant knowledge gap and a key area for future research to quantitatively assess its potential as a dopamine reuptake inhibitor.
Anticipated In Vivo and Behavioral Effects
Based on its structural similarity to other DAT inhibitors, it is hypothesized that Ethyl 1-benzhydrylazetidine-3-carboxylate, if it is indeed a potent dopamine reuptake inhibitor, would likely:
-
Increase extracellular dopamine levels in brain regions rich in dopamine transporters.
-
Induce an increase in locomotor activity in animal models.
-
Potentially exhibit reinforcing properties in self-administration studies.
However, without direct experimental evidence, these remain speculative. The unique azetidine scaffold could lead to a pharmacological profile distinct from that of cocaine, potentially affecting its potency, duration of action, and selectivity for the dopamine transporter over other monoamine transporters.
Experimental Protocols for Comparative Analysis
To facilitate the direct comparison of Ethyl 1-benzhydrylazetidine-3-carboxylate and cocaine, the following established experimental protocols are provided.
In Vitro Dopamine Reuptake Inhibition Assay
This assay is fundamental for determining the potency (IC₅₀) of a compound in blocking dopamine uptake.
Objective: To measure the concentration-dependent inhibition of [³H]dopamine uptake into cells or synaptosomes expressing the dopamine transporter.
Methodology:
-
Cell/Synaptosome Preparation: Utilize cell lines stably expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells, or prepare synaptosomes from dopamine-rich brain regions (e.g., striatum) of laboratory animals.
-
Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer or a similar physiological buffer.
-
Compound Preparation: Prepare serial dilutions of Ethyl 1-benzhydrylazetidine-3-carboxylate and cocaine in the assay buffer.
-
Incubation: Pre-incubate the cells or synaptosomes with the test compounds or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiation of Uptake: Add a fixed concentration of [³H]dopamine to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing with ice-cold buffer and filtering through glass fiber filters to separate the cells/synaptosomes from the incubation medium.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of [³H]dopamine uptake against the log concentration of the inhibitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[3][28][29][30]
Caption: Workflow for an in vitro dopamine reuptake inhibition assay.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for the dopamine transporter.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand that specifically binds to the dopamine transporter.
Methodology:
-
Membrane Preparation: Prepare cell membranes from DAT-expressing cells or brain tissue.
-
Radioligand: Select a suitable radioligand with high affinity and selectivity for the DAT, such as [³H]WIN 35,428 or [¹²⁵I]RTI-121.
-
Compound Preparation: Prepare serial dilutions of Ethyl 1-benzhydrylazetidine-3-carboxylate and cocaine.
-
Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound in a suitable buffer.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.[7][31][32][33]
Caption: Principle of a competitive radioligand binding assay.
In Vivo Microdialysis
This technique allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Objective: To measure changes in extracellular dopamine concentrations in response to the administration of a test compound.
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis guide cannula targeting a dopamine-rich brain area (e.g., nucleus accumbens or striatum) in an animal model (e.g., rat or mouse).
-
Probe Insertion: After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular dopamine.
-
Drug Administration: Administer Ethyl 1-benzhydrylazetidine-3-carboxylate or cocaine systemically (e.g., intraperitoneally or intravenously).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurochemical Analysis: Analyze the dopamine content in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot them over time.[1][12][13][14]
Caption: Key steps in an in vivo microdialysis experiment.
Conclusion and Future Directions
This guide establishes cocaine as a well-characterized dopamine reuptake inhibitor, providing a robust benchmark for the evaluation of novel compounds. While direct experimental data for Ethyl 1-benzhydrylazetidine-3-carboxylate is currently lacking, its chemical structure, particularly the presence of a benzhydryl group, suggests its potential as a DAT inhibitor. The azetidine scaffold offers a unique structural framework that may confer a distinct pharmacological profile compared to the tropane-based structure of cocaine.
Future research should prioritize the in vitro characterization of Ethyl 1-benzhydrylazetidine-3-carboxylate to determine its binding affinity and potency at the dopamine transporter. Subsequent in vivo studies, including microdialysis and behavioral assays, will be crucial to elucidate its effects on dopamine neurotransmission and its potential as a psychostimulant or a therapeutic agent. A direct, head-to-head comparison with cocaine using the standardized protocols outlined in this guide will provide invaluable data for the field of neuropharmacology and drug development.
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Benchmarking the potency of Ethyl 1-benzhydrylazetidine-3-carboxylate against known standards
A Comparative Benchmarking Guide to the Potency of Ethyl 1-benzhydrylazetidine-3-carboxylate
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of neuropharmacology, the azetidine scaffold has emerged as a privileged structure in the design of novel central nervous system (CNS) agents.[1][2] This guide provides a comprehensive framework for characterizing the potency of a novel azetidine derivative, Ethyl 1-benzhydrylazetidine-3-carboxylate, against established standards. The inclusion of the benzhydryl moiety suggests a potential interaction with monoamine transporters, particularly the dopamine transporter (DAT), a key target in the development of treatments for conditions like ADHD and depression.[3]
This document is structured to provide not just protocols, but the strategic rationale behind the experimental choices, ensuring a robust and self-validating approach to potency assessment. We will proceed under the hypothesis that Ethyl 1-benzhydrylazetidine-3-carboxylate is a putative dopamine reuptake inhibitor (DRI).
Section 1: In Vitro Characterization of Monoamine Transporter Inhibition
The initial step in characterizing a novel compound is to determine its in vitro potency and selectivity at the primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4] This is crucial for establishing a foundational understanding of the compound's mechanism of action.
Rationale for Target Selection
The benzhydryl group is a well-established pharmacophore found in numerous DAT inhibitors. Therefore, our primary hypothesis is that Ethyl 1-benzhydrylazetidine-3-carboxylate will exhibit inhibitory activity at DAT. To build a comprehensive profile, we will also assess its activity at NET and SERT to determine its selectivity.[5]
Experimental Protocol: In Vitro Monoamine Reuptake Inhibition Assay
This protocol outlines a fluorescence-based assay for measuring the inhibition of dopamine, norepinephrine, and serotonin uptake into cells expressing the respective human transporters.[6] This method offers a high-throughput and non-radioactive alternative to traditional radiolabeled uptake assays.[7][8]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of Ethyl 1-benzhydrylazetidine-3-carboxylate at hDAT, hNET, and hSERT.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Fluorescent monoamine transporter substrate (e.g., ASP+)
-
Test compound: Ethyl 1-benzhydrylazetidine-3-carboxylate
-
Reference compounds (known standards):
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the transporter of interest into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of Ethyl 1-benzhydrylazetidine-3-carboxylate and the reference compounds in assay buffer.
-
Assay Initiation:
-
Wash the cells with assay buffer.
-
Add the test and reference compounds to the respective wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the uptake reaction by adding the fluorescent substrate to all wells.
-
-
Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Signal Measurement: Terminate the uptake by washing the cells with ice-cold assay buffer. Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data to the vehicle control (100% uptake) and a saturating concentration of a known inhibitor (0% uptake).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9]
-
Data Presentation: Comparative In Vitro Potency
The results of the in vitro assays should be summarized in a clear and concise table for easy comparison.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| Ethyl 1-benzhydrylazetidine-3-carboxylate | Experimental | Experimental | Experimental |
| GBR 12909 (Standard) | ~1-6 | >1000 | >1000 |
| Desipramine (Standard) | ~500-1000 | ~1-10 | ~64-390 |
| Fluoxetine (Standard) | >1000 | >1000 | ~7-16 |
Note: IC₅₀ values for standards are approximate and can vary based on experimental conditions.[3][5][9][10][11][12]
Section 2: In Vivo Behavioral Pharmacology
In vivo studies are essential to translate in vitro findings into a physiological context. Locomotor activity and drug discrimination paradigms are standard behavioral assays for assessing the stimulant-like effects of putative DRIs.[13][14]
Experimental Protocol: Locomotor Activity Assessment
This protocol measures the effect of Ethyl 1-benzhydrylazetidine-3-carboxylate on spontaneous locomotor activity in rodents, a common indicator of psychostimulant action.[15][16]
Objective: To evaluate the dose-dependent effects of Ethyl 1-benzhydrylazetidine-3-carboxylate on horizontal and vertical movement in an open field.
Apparatus:
-
Open field arenas equipped with infrared photobeams to automatically track movement.[13]
Procedure:
-
Habituation: Acclimate the animals to the testing room and handling for several days prior to the experiment. On the test day, allow the animals to habituate to the open field arena for a set period (e.g., 30-60 minutes).[15]
-
Drug Administration: Administer Ethyl 1-benzhydrylazetidine-3-carboxylate, a reference stimulant (e.g., cocaine or methylphenidate), or vehicle via the desired route (e.g., intraperitoneal).
-
Data Collection: Immediately place the animals back into the open field arenas and record locomotor activity for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the total distance traveled and vertical counts between the different treatment groups.[17][18]
Experimental Protocol: Drug Discrimination
The drug discrimination paradigm is a highly specific assay that assesses the subjective, interoceptive effects of a drug.[14][19]
Objective: To determine if Ethyl 1-benzhydrylazetidine-3-carboxylate produces subjective effects similar to a known psychostimulant like cocaine or d-amphetamine.
Procedure:
-
Training: Train animals to discriminate between the administration of a known psychostimulant (e.g., 10 mg/kg cocaine, i.p.) and vehicle. This is typically done in a two-lever operant chamber where pressing one lever after the drug injection is reinforced with a food pellet, and pressing the other lever after vehicle injection is reinforced.
-
Acquisition: Continue training until the animals reliably press the correct lever (>80% accuracy) for several consecutive sessions.[20]
-
Substitution Testing: Once the discrimination is acquired, administer various doses of Ethyl 1-benzhydrylazetidine-3-carboxylate and observe which lever the animal presses. Full substitution is considered when the animal predominantly presses the drug-appropriate lever.[21][22]
-
Data Analysis: Plot the percentage of drug-appropriate lever responding as a function of the dose of Ethyl 1-benzhydrylazetidine-3-carboxylate.
Section 3: In Vivo Neurochemical Assessment
In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing a direct link between drug administration and neurochemical changes.[23][24]
Rationale for In Vivo Microdialysis
This technique provides the most direct evidence that a compound inhibits monoamine reuptake in the living brain by measuring the subsequent increase in extracellular neurotransmitter concentrations.[25][26]
Experimental Protocol: In Vivo Microdialysis
Objective: To measure changes in extracellular dopamine, norepinephrine, and serotonin levels in a relevant brain region (e.g., the striatum or nucleus accumbens) following systemic administration of Ethyl 1-benzhydrylazetidine-3-carboxylate.
Procedure:
-
Surgical Implantation: Surgically implant a microdialysis guide cannula into the target brain region of anesthetized animals. Allow for several days of post-operative recovery.
-
Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF). Collect baseline dialysate samples for a set period (e.g., 60-120 minutes).
-
Drug Administration: Administer a dose of Ethyl 1-benzhydrylazetidine-3-carboxylate or vehicle.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-administration.
-
Neurochemical Analysis: Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[27]
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the average baseline levels for each animal.
Visualizing the Experimental Workflow
Caption: A comprehensive workflow for characterizing a novel putative monoamine reuptake inhibitor.
Section 4: Synthesis and Discussion
The collective data from these in vitro and in vivo experiments will provide a robust and multi-faceted profile of Ethyl 1-benzhydrylazetidine-3-carboxylate's potency and mechanism of action. By comparing its IC₅₀ values, behavioral effects, and neurochemical signature to well-characterized standards, researchers can make informed decisions about its potential as a pharmacological tool or therapeutic lead. A strong correlation between in vitro potency at DAT, stimulant-like effects in behavioral assays, and a selective increase in extracellular dopamine via microdialysis would provide compelling evidence for its classification as a dopamine reuptake inhibitor.
References
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Di Chiara, G., & Imperato, A. (1990). In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. Synapse, 6(1), 106-112.[23]
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Eshleman, A. J., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 636-645.[10]
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Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 92, 55-61.[11][12]
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Kumar, R., et al. (2014). Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave method. Der Pharma Chemica, 6(5), 346-351.[1]
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Geronikaki, A., et al. (2016). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 21(8), 1049.[2]
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Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 92, 55-61.[12]
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Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21.[7]
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Chefer, V. I., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 148A-155A.[24]
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Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.[28]
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Singh, R., et al. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate.[29]
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BenchChem. (2025). Application Notes and Protocols for In Vitro Norepinephrine Reuptake Inhibition Assay with Ampreloxetine. BenchChem.[8]
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BenchChem. (2025). Comparing the efficacy of different dopamine reuptake inhibitors. BenchChem.[3]
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Gupta, P. (2016). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. International Journal of Pharmacognosy, 3(1).[30]
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Al-Majed, A. A., et al. (2023). Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. Molecules, 28(10), 4215.[31]
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Ngo, K. T., et al. (2017). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. ACS Chemical Neuroscience, 8(2), 329-338.[25]
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Hiemke, C., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.[32]
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BenchChem. (2025). Application Notes and Protocols: Locomotor Activity Testing with (R)-RO5263397. BenchChem.[15]
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Preskorn, S. H. (n.d.). Clinical Pharmacology of SSRI's 3 - Basic Neuropharmacology of SSRIs. Preskorn.[33]
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BenchChem. (2025). A Comparative Guide to Dopamine Reuptake Inhibitors: 3-CPMT and Alternatives. BenchChem.[9]
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Kim, J., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 22(19), 10756.[4]
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BenchChem. (2025). Application Notes and Protocols for In Vivo Microdialysis Measuring Dopamine Release with Thioproperazine. BenchChem.[27]
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Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Portland VA Medical Center.[13]
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21.[34]
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Biftu, T., et al. (2013). Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor. ACS Medicinal Chemistry Letters, 4(5), 479-483.[35]
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Zhou, J., et al. (2005). Norepinephrine transporter inhibitors and their therapeutic potential. Current Topics in Medicinal Chemistry, 5(1), 1-17.[5]
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Slideshare. (n.d.). Expt 11 Effect of drugs on locomotor activity using actophotometer. Slideshare.[16]
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SynHet. (n.d.). Ethyl 1-benzhydrylazetidine-3-carboxylate. SynHet.[36]
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Wikipedia. (n.d.). Drug discrimination. Wikipedia.[14]
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Melior Discovery. (n.d.). Locomotor Sensitization Study. Melior Discovery.[17]
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Al-Hasani, R., et al. (2018). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of Pharmaceutical and Biomedical Analysis, 154, 108-115.[26]
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Lile, J. A., et al. (2011). Discriminative Stimulus and Subject-Rated Effects of Methamphetamine, d-Amphetamine, Methylphenidate, and Triazolam in Methamphetamine-Trained Humans. The Journal of Pharmacology and Experimental Therapeutics, 337(2), 434-442.[20]
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National Center for Biotechnology Information. (n.d.). Drug Discrimination. Methods of Behavior Analysis in Neuroscience.[19]
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Reith, M. E. A. (2017). Discriminative Stimulus Effects of Psychostimulants. Semantic Scholar.[21]
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Reith, M. E. A. (2017). Discriminative Stimulus Effects of Psychostimulants. R Discovery.[22]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Assay Kit. Molecular Devices.[6]
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Valjent, E., et al. (2009). Mechanisms of Locomotor Sensitization to Drugs of Abuse in a Two-Injection Protocol. Neuropsychopharmacology, 34(10), 2249-2260.[18]
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ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate.[37]
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ChemShuttle. (n.d.). ethyl 1-benzylazetidine-3-carboxylate; CAS No. ChemShuttle.[38]
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National Institutes of Health. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health.[39]
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Confirming the specificity of Ethyl 1-benzhydrylazetidine-3-carboxylate for the dopamine transporter
For researchers in neuroscience and drug development, the precise characterization of a compound's interaction with its intended target is paramount. This guide provides a comprehensive framework for confirming the specificity of novel compounds for the dopamine transporter (DAT). While direct experimental data for Ethyl 1-benzhydrylazetidine-3-carboxylate is not publicly available, this document will use the well-characterized DAT inhibitors, GBR 12909 and cocaine, to illustrate the essential experimental workflows and data interpretation required to establish transporter specificity. This comparative guide is designed to equip researchers with the foundational knowledge to assess the selectivity of their own compounds of interest.
The Critical Importance of Transporter Specificity
The dopamine transporter is a key regulator of dopaminergic signaling in the brain, making it a critical target for therapeutic interventions in conditions such as ADHD, depression, and substance use disorders. However, the DAT shares significant structural homology with the serotonin transporter (SERT) and the norepinephrine transporter (NET). Off-target interactions can lead to undesirable side effects and confound experimental results. Therefore, rigorous assessment of a compound's binding affinity and functional potency at all three monoamine transporters is a cornerstone of preclinical drug development.
Experimental Workflow for Determining Transporter Specificity
A multi-pronged approach employing both radioligand binding assays and synaptosomal uptake assays is the gold standard for characterizing the specificity of a compound for the dopamine transporter.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays directly measure the affinity of a test compound for a specific transporter. This is typically achieved by assessing the ability of the test compound to compete with a known high-affinity radioligand for binding to the transporter. The resulting data allows for the determination of the inhibitor constant (Ki), a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Tissue Preparation: Prepare synaptosomes (resealed nerve terminals) from brain regions rich in the transporter of interest (e.g., striatum for DAT, cortex for NET, and brainstem for SERT). This is achieved through tissue homogenization and differential centrifugation.
-
Incubation: Incubate the synaptosomal preparations with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) and varying concentrations of the test compound.
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Figure 1. Workflow of a competitive radioligand binding assay.
Synaptosomal Uptake Assays: Assessing Functional Potency
While binding assays reveal affinity, they do not provide information about the functional consequences of that binding. Synaptosomal uptake assays measure the ability of a compound to inhibit the transport of the endogenous substrate (e.g., dopamine) into the neuron. This provides a functional measure of the compound's potency as a transporter inhibitor, expressed as the IC₅₀ value.
Experimental Protocol: Synaptosomal Uptake Assay
-
Synaptosome Preparation: Prepare synaptosomes as described for the binding assay.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Uptake Initiation: Initiate the uptake of the radiolabeled substrate (e.g., [³H]dopamine) by adding it to the synaptosomal suspension.
-
Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the amount of radiolabeled substrate taken up by the synaptosomes using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of uptake inhibition against the log concentration of the test compound.
Comparative Analysis of DAT Inhibitors
To illustrate the application of these methodologies, we will compare the selectivity profiles of two well-known dopamine transporter inhibitors: GBR 12909 and cocaine.
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/NET Selectivity | DAT/SERT Selectivity |
| GBR 12909 | 1.4 | 240 | 3800 | 5.2 | 410 | 9800 | ~171 | ~2714 |
| Cocaine | 250 | 500 | 310 | 300 | 350 | 350 | ~2 | ~1.2 |
Table 1. Comparative binding affinities (Kᵢ) and functional potencies (IC₅₀) of GBR 12909 and cocaine for monoamine transporters. Values are approximate and compiled from various sources for illustrative purposes.
GBR 12909: A Highly Selective DAT Inhibitor
As demonstrated in Table 1, GBR 12909 exhibits high affinity and potency for the dopamine transporter, with Kᵢ and IC₅₀ values in the low nanomolar range. Critically, its affinity for NET and SERT is significantly lower, resulting in high selectivity ratios for DAT over the other two transporters. This makes GBR 12909 an invaluable research tool for selectively probing the function of the dopamine transporter in vitro and in vivo.
Cocaine: A Non-selective Monoamine Transporter Inhibitor
In contrast to the high selectivity of GBR 12909, cocaine demonstrates relatively similar affinities and potencies for all three monoamine transporters. Its low selectivity ratios highlight its promiscuous nature as a monoamine transporter inhibitor. This lack of specificity is thought to contribute to its complex pharmacological and behavioral effects.
The Case of Ethyl 1-benzhydrylazetidine-3-carboxylate: A Structural Perspective
While direct experimental data for Ethyl 1-benzhydrylazetidine-3-carboxylate is unavailable, we can draw some inferences from its structure. The presence of the benzhydryl group is a common feature in many DAT inhibitors, suggesting a potential interaction with the transporter. The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a rigid scaffold that can influence the orientation of the key binding moieties.
Structure-activity relationship (SAR) studies of other azetidine-based compounds have indicated that modifications to the azetidine ring and its substituents can significantly impact affinity and selectivity for monoamine transporters. For instance, the nature and position of substituents on the benzhydryl rings can tune the compound's preference for DAT, SERT, or NET. The ethyl carboxylate group at the 3-position of the azetidine ring will also influence the molecule's polarity and potential hydrogen bonding interactions within the transporter's binding pocket.
However, without empirical data from binding and uptake assays, any prediction of the specificity of Ethyl 1-benzhydrylazetidine-3-carboxylate for the dopamine transporter remains speculative. The rigorous experimental approach outlined in this guide is the only definitive way to characterize its pharmacological profile.
Figure 2. Conceptual diagram of inhibitor interactions with the dopamine transporter.
Conclusion
Confirming the specificity of a compound for the dopamine transporter is a critical step in both basic research and drug development. This guide has outlined the essential experimental methodologies, including radioligand binding and synaptosomal uptake assays, that form the basis of this characterization. By comparing the profiles of the highly selective inhibitor GBR 12909 and the non-selective inhibitor cocaine, we have illustrated how these techniques can be used to quantitatively define a compound's selectivity. While the specific pharmacological properties of Ethyl 1-benzhydrylazetidine-3-carboxylate remain to be determined experimentally, the framework provided here offers a clear path for its evaluation and for the characterization of any novel compound targeting the dopamine transporter.
References
- Due to the lack of specific literature on Ethyl 1-benzhydrylazetidine-3-carboxylate's interaction with monoamine transporters, the following references provide background on the methodologies and the pharmacology of the reference compounds.
-
Andersen, P. H. (1989). The dopamine uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493–504. [Link]
-
Ritz, M. C., Lamb, R. J., Goldberg, S. R., & Kuhar, M. J. (1987). Cocaine receptors on dopamine transporters are related to self-administration of cocaine. Science, 237(4819), 1219–1223. [Link]
-
Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature reviews. Neuroscience, 4(1), 13–25. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
A Comparative Guide to the Synthesis and Reproducibility of N-Substituted Azetidine-3-Carboxylates: A Case Study of Ethyl 1-Benzhydrylazetidine-3-carboxylate and its Benzyl Analogue
For researchers, medicinal chemists, and professionals in drug development, the azetidine scaffold represents a privileged structure, offering a unique three-dimensional geometry that can enhance pharmacological properties. Among the various derivatives, N-substituted ethyl azetidine-3-carboxylates are valuable building blocks for more complex molecules. This guide provides an in-depth, objective comparison of the synthesis, characterization, and experimental reproducibility of Ethyl 1-benzhydrylazetidine-3-carboxylate and its structural analogue, Ethyl 1-benzylazetidine-3-carboxylate. By presenting detailed experimental protocols and supporting data, this document aims to equip scientists with the practical knowledge to make informed decisions in their synthetic endeavors.
Introduction to N-Substituted Azetidines
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly utilized in medicinal chemistry as bioisosteres for more common saturated rings like pyrrolidines and piperidines. Their rigid structure can lead to improved binding affinity and selectivity for biological targets. The substituent at the nitrogen atom plays a crucial role in modulating the molecule's physicochemical properties, including lipophilicity, solubility, and metabolic stability. The bulky benzhydryl group, with its two phenyl rings, and the less sterically hindered benzyl group offer a compelling comparison for understanding the impact of N-substitution on the synthesis and handling of these important intermediates.
Synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate: A Protocol Focused on Reproducibility
The synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate typically proceeds via the N-alkylation of ethyl azetidine-3-carboxylate with a suitable benzhydrylating agent. The protocol detailed below is designed to maximize yield and purity while addressing common challenges associated with the synthesis of sterically hindered azetidines.
Experimental Protocol: Synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate
Materials:
-
Ethyl azetidine-3-carboxylate hydrochloride
-
Benzhydryl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of ethyl azetidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes to neutralize the hydrochloride and liberate the free base.
-
Add benzhydryl bromide (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the azetidine nitrogen without promoting significant side reactions, such as elimination of the alkyl halide.
-
Solvent: Acetonitrile is an excellent solvent for this SN2 reaction due to its polar aprotic nature, which solvates the potassium cation while leaving the carbonate anion relatively free to act as a base.
-
Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the starting azetidine.
-
Purification: Column chromatography is essential to remove unreacted starting materials and any byproducts, which can be prevalent in azetidine chemistry due to the ring strain.[1]
A Comparative Synthesis: Ethyl 1-benzylazetidine-3-carboxylate
For a direct comparison, the synthesis of the less sterically demanding Ethyl 1-benzylazetidine-3-carboxylate is presented. The general approach is similar, but the reaction kinetics and purification profile can differ significantly.
Experimental Protocol: Synthesis of Ethyl 1-benzylazetidine-3-carboxylate
Materials:
-
Ethyl azetidine-3-carboxylate hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow steps 1 and 2 as described for the benzhydryl analogue.
-
Add benzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor by TLC. This reaction is generally faster, often completing within 4-6 hours.
-
Follow steps 5 through 9 as described for the benzhydryl analogue for workup and purification.
Comparative Analysis of Synthetic Reproducibility
The reproducibility of these synthetic procedures is a critical factor for their application in research and development. The following table summarizes key comparative metrics based on typical experimental outcomes.
| Parameter | Ethyl 1-benzhydrylazetidine-3-carboxylate | Ethyl 1-benzylazetidine-3-carboxylate | Rationale for Differences |
| Reaction Time | 12-16 hours | 4-6 hours | The greater steric hindrance of the benzhydryl group slows the rate of the SN2 reaction. |
| Typical Yield | 60-75% | 75-90% | Steric hindrance can lead to competing elimination reactions, reducing the yield of the desired substitution product. |
| Purification | More challenging | More straightforward | The benzhydryl derivative is more lipophilic and may have a similar Rf to certain byproducts, requiring careful chromatography. |
| Reproducibility | Moderate | High | The faster and cleaner reaction of the benzyl derivative generally leads to more consistent results between batches. |
Characterization and Data Interpretation
Predicted NMR Data for Ethyl 1-benzhydrylazetidine-3-carboxylate
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| 7.20-7.40 (m, 10H) | Aromatic-H |
| 4.55 (s, 1H) | CH (benzhydryl) |
| 4.15 (q, J = 7.1 Hz, 2H) | OCH₂CH₃ |
| 3.60-3.70 (m, 2H) | CH₂ (azetidine) |
| 3.30-3.40 (m, 2H) | CH₂ (azetidine) |
| 3.15-3.25 (m, 1H) | CH (azetidine) |
| 1.25 (t, J = 7.1 Hz, 3H) | OCH₂CH₃ |
Predicted NMR Data for Ethyl 1-benzylazetidine-3-carboxylate
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| 7.25-7.35 (m, 5H) | Aromatic-H |
| 4.12 (q, J = 7.1 Hz, 2H) | OCH₂CH₃ |
| 3.65 (s, 2H) | CH₂ (benzyl) |
| 3.50-3.60 (m, 2H) | CH₂ (azetidine) |
| 3.20-3.30 (m, 2H) | CH₂ (azetidine) |
| 3.05-3.15 (m, 1H) | CH (azetidine) |
| 1.23 (t, J = 7.1 Hz, 3H) | OCH₂CH₃ |
Experimental Workflows and Logical Relationships
To visually represent the processes and relationships discussed, the following diagrams are provided.
Caption: Factors influencing the reproducibility of N-alkylation of azetidines.
Conclusion and Recommendations
This guide has provided a detailed comparison of the synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate and its benzyl analogue. The choice between these two building blocks will depend on the specific requirements of the subsequent synthetic steps and the desired properties of the final molecule.
For applications where high throughput and consistent yields are paramount, the synthesis of Ethyl 1-benzylazetidine-3-carboxylate is recommended due to its faster reaction time and higher reproducibility. However, if the steric bulk of the benzhydryl group is essential for the desired biological activity or to influence the stereochemical outcome of subsequent reactions, the challenges associated with its synthesis are justifiable.
Researchers should be aware of the potential for lower yields and more complex purification when working with the benzhydryl derivative. Careful monitoring of the reaction and meticulous purification are key to obtaining this compound in high purity. The provided protocols and comparative data serve as a valuable resource for navigating the synthesis of these important azetidine building blocks.
References
-
Singh, S., Crossley, G., Ghosal, S., Lefievre, Y., & Pennington, M. W. (2005). A streamlined process for the synthesis of 3-amino-1-benzhydrylazetidine. Tetrahedron Letters, 46(9), 1419-1421. [Link]
-
Didier, D., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(20), 5681–5684. [Link]
-
University of Wisconsin. (2021). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
An, G., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 125. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
Sources
A Technical Guide to the Statistical Analysis of Ethyl 1-benzhydrylazetidine-3-carboxylate and its Alternatives in Dopamine Transporter Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of Ethyl 1-benzhydrylazetidine-3-carboxylate, a notable compound with a structural resemblance to known dopamine reuptake inhibitors. This document is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development, offering a critical evaluation of its synthetic accessibility and predicted pharmacological profile in comparison to established dopamine transporter (DAT) inhibitors, GBR 12909 and Bupropion. Through a synthesis of available data and structure-activity relationship (SAR) principles, this guide aims to provide a rational basis for the consideration of Ethyl 1-benzhydrylazetidine-3-carboxylate in future research endeavors.
Introduction: The Azetidine Scaffold in Dopamine Reuptake Inhibition
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, and its modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders, including depression, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in the design of potent and selective DAT inhibitors. Its constrained nature can impart favorable conformational rigidity, leading to enhanced binding affinity and selectivity for the target protein. Ethyl 1-benzhydrylazetidine-3-carboxylate incorporates this key structural motif, suggesting its potential as a modulator of dopamine signaling.
Synthesis and Physicochemical Properties
A comprehensive understanding of a compound's synthetic accessibility is paramount for its practical application in research and development. While a specific, detailed protocol for the synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate is not extensively documented in publicly available literature, a plausible synthetic route can be postulated based on established organic chemistry principles and the synthesis of related analogs.
Postulated Synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate
The synthesis likely commences with the preparation of the key intermediate, 1-benzhydrylazetidin-3-one. This can be achieved through the oxidation of 1-benzhydrylazetidin-3-ol. Subsequently, a Knoevenagel condensation of 1-benzhydrylazetidin-3-one with ethyl cyanoacetate would yield an intermediate that can be further processed to afford the target compound.
Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-one [1][2]
-
Objective: To synthesize the key intermediate, 1-benzhydrylazetidin-3-one, from 1-benzhydrylazetidin-3-ol.
-
Materials:
-
1-benzhydrylazetidin-3-ol hydrochloride
-
Triethylamine
-
Pyridine trioxide complex
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Activated carbon
-
Methanol
-
Hexane
-
Silica gel for column chromatography
-
-
Procedure:
-
To a mixture of 1-diphenylmethylazetidin-3-ol hydrochloride and triethylamine, add a solution of pyridine trioxide complex in dimethylformamide dropwise.
-
Stir the reaction mixture at 50°C for 30 minutes and then cool to room temperature.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine.
-
Add activated carbon to the organic layer and stir at room temperature for 3 days.
-
Filter to remove the activated carbon and concentrate the filtrate.
-
Dissolve the residue in methanol, add activated carbon, and stir for an additional 3 days.
-
Filter and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography (eluent: heptane/ethyl acetate).
-
Collect the fractions containing the desired product and concentrate.
-
Induce crystallization by adding hexane to the resulting oil and collect the crystals by filtration.
-
Dry the crystals to obtain 1-benzhydrylazetidin-3-one.
-
Physicochemical Properties
| Property | Ethyl 1-benzhydrylazetidine-3-carboxylate | GBR 12909 | Bupropion |
| Molecular Formula | C₁₉H₂₁NO₂ | C₂₈H₃₂F₂N₂O | C₁₃H₁₈ClNO |
| Molecular Weight | 295.38 g/mol | 466.6 g/mol | 239.74 g/mol |
| Predicted LogP | 3.5 - 4.5 (Estimated) | ~5.8 | ~2.9 |
| Predicted Solubility | Low in water | Practically insoluble in water | Soluble in water |
Comparative Pharmacological Analysis
A critical aspect of evaluating a novel compound is to benchmark its performance against established agents. This section provides a comparative analysis of the predicted dopamine transporter affinity of Ethyl 1-benzhydrylazetidine-3-carboxylate with two well-characterized DAT inhibitors, GBR 12909 and Bupropion.
Dopamine Transporter (DAT) Binding Affinity
The binding affinity of a compound for the DAT is a key determinant of its potency as a dopamine reuptake inhibitor. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
| Compound | Kᵢ at DAT (nM) | IC₅₀ for Dopamine Reuptake (nM) | Selectivity Profile |
| Ethyl 1-benzhydrylazetidine-3-carboxylate | Estimated | Estimated | Predicted to be selective for DAT over SERT and NET based on SAR of related analogs |
| GBR 12909 | ~1 | 1-10 | Highly selective for DAT over serotonin (SERT) and norepinephrine (NET) transporters.[3][4] |
| Bupropion | ~520 | ~1400 | Norepinephrine-dopamine reuptake inhibitor (NDRI) with higher affinity for NET.[5] |
Note: The values for Ethyl 1-benzhydrylazetidine-3-carboxylate are estimations based on the structure-activity relationships of similar azetidine-based compounds. Experimental validation is required.
Structure-Activity Relationship (SAR) Insights
Studies on azetidine-based monoamine reuptake inhibitors provide valuable insights into the likely pharmacological profile of Ethyl 1-benzhydrylazetidine-3-carboxylate. Research on 3-phenoxyazetidine analogs has shown that substitutions on the azetidine ring significantly influence potency and selectivity for DAT, SERT, and NET. The presence of a bulky benzhydryl group at the 1-position of the azetidine ring is a common feature in potent and selective DAT inhibitors. This lipophilic group is thought to engage in favorable hydrophobic interactions within the binding pocket of the transporter.
The ester functionality at the 3-position of the azetidine ring in Ethyl 1-benzhydrylazetidine-3-carboxylate could also play a role in its binding affinity and pharmacokinetic properties. It is plausible that this group can participate in hydrogen bonding interactions within the DAT binding site.
Experimental Protocols for Pharmacological Evaluation
To empirically determine the pharmacological profile of Ethyl 1-benzhydrylazetidine-3-carboxylate, standardized in vitro assays are essential. The following protocols outline the methodologies for assessing dopamine transporter binding affinity and dopamine reuptake inhibition.
Experimental Protocol: In Vitro Dopamine Transporter (DAT) Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of Ethyl 1-benzhydrylazetidine-3-carboxylate for the dopamine transporter.
-
Materials:
-
Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).
-
Radioligand (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-55).
-
Test compound (Ethyl 1-benzhydrylazetidine-3-carboxylate).
-
Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the hDAT-expressing cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.
-
For determining non-specific binding, incubate the membranes with the radioligand and a high concentration of the non-specific binding control.
-
Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Experimental Protocol: In Vitro Dopamine Reuptake Inhibition Assay
-
Objective: To measure the potency (IC₅₀) of Ethyl 1-benzhydrylazetidine-3-carboxylate in inhibiting the reuptake of dopamine into cells expressing the dopamine transporter.
-
Materials:
-
Cells stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.
-
[³H]Dopamine.
-
Test compound (Ethyl 1-benzhydrylazetidine-3-carboxylate).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Lysis buffer.
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Plate the hDAT-expressing cells in a suitable multi-well plate and allow them to adhere.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for dopamine uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysates to scintillation vials containing scintillation cocktail.
-
Quantify the amount of [³H]Dopamine taken up by the cells using a scintillation counter.
-
Determine the IC₅₀ value by plotting the percentage of inhibition of dopamine uptake against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
Visualization of Key Concepts
To further elucidate the concepts discussed in this guide, the following diagrams provide visual representations of the synthetic pathway and the mechanism of dopamine reuptake inhibition.
Caption: Postulated synthetic pathway for Ethyl 1-benzhydrylazetidine-3-carboxylate.
Caption: Mechanism of dopamine reuptake inhibition by Ethyl 1-benzhydrylazetidine-3-carboxylate.
Conclusion and Future Directions
Ethyl 1-benzhydrylazetidine-3-carboxylate presents itself as a compound of significant interest for researchers exploring novel dopamine reuptake inhibitors. Its structural features, particularly the presence of the 1-benzhydrylazetidine core, suggest a high probability of potent and selective interaction with the dopamine transporter. Based on the structure-activity relationships of analogous compounds, it is reasonable to hypothesize that Ethyl 1-benzhydrylazetidine-3-carboxylate will exhibit DAT inhibitory activity, potentially with greater potency and selectivity than Bupropion, and possibly approaching the profile of GBR 12909.
However, it is crucial to emphasize that the pharmacological data presented for Ethyl 1-benzhydrylazetidine-3-carboxylate in this guide are predictive. Rigorous experimental validation through the detailed protocols provided is essential to confirm these hypotheses and to fully characterize its potential as a research tool or a therapeutic lead. Future studies should focus on its in vitro pharmacological profiling, followed by in vivo characterization of its pharmacokinetic and pharmacodynamic properties. Such a data-driven approach will be instrumental in unlocking the full potential of this and other novel azetidine-based compounds in the quest for improved treatments for dopamine-related disorders.
References
-
Wikipedia. Bupropion. [Link]
-
ChemSynthesis. 1-benzhydryl-3-azetidinone - 40320-60-3. [Link]
-
PubMed. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. [Link]
-
PubMed. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. [Link]
Sources
- 1. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 40320-60-3: 1-Benzhydrylazetidin-3-one | CymitQuimica [cymitquimica.com]
- 5. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
An In Vivo Comparative Guide to Ethyl 1-benzhydrylazetidine-3-carboxylate: A Putative Dopamine Reuptake Inhibitor
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the In Vivo Profile of a Novel Azetidine Derivative
Ethyl 1-benzhydrylazetidine-3-carboxylate is a synthetic molecule featuring a benzhydryl moiety attached to an azetidine ring, a structural motif present in several centrally active compounds. While detailed in vivo characterization of this specific molecule is not extensively documented in publicly available literature, its structural similarity to known dopamine reuptake inhibitors (DRIs) suggests its potential as a modulator of dopaminergic neurotransmission. This guide provides a comprehensive framework for the in vivo validation of Ethyl 1-benzhydrylazetidine-3-carboxylate, comparing its anticipated effects with established DRIs: the selective and potent GBR 12909, the norepinephrine-dopamine reuptake inhibitor (NDRI) Bupropion, and the classic DRI Nomifensine.
The primary hypothesis to be tested is that Ethyl 1-benzhydrylazetidine-3-carboxylate functions as a dopamine transporter (DAT) inhibitor, thereby increasing extracellular dopamine levels in key brain regions. This guide will detail the essential in vivo experiments—locomotor activity assessment and in vivo microdialysis—to test this hypothesis and to characterize its potency, selectivity, and overall neuropharmacological profile.
Comparative Analysis of Dopamine Reuptake Inhibitors
A critical initial step in characterizing a novel compound is to determine its binding affinity and selectivity for its putative targets. While in vivo validation is the focus of this guide, in vitro binding data provides the foundational rationale for the selection of in vivo models and dose ranges.
Table 1: In Vitro Binding Affinities (Ki, nM) for Monoamine Transporters
| Compound | DAT | NET | SERT | DAT/NET Selectivity | DAT/SERT Selectivity |
| Ethyl 1-benzhydrylazetidine-3-carboxylate | Data Not Available | Data Not Available | Data Not Available | To Be Determined | To Be Determined |
| GBR 12909 | ~1-5 nM | >100 nM | >100 nM | >20 | >20 |
| Bupropion | ~500-1000 nM | ~30-50 nM | >10,000 nM | ~0.03-0.1 | >10 |
| Nomifensine | ~10-20 nM | ~5-10 nM | >1000 nM | ~2 | >50 |
Note: The presented Ki values are compiled from various sources and may have been determined under different experimental conditions. Direct comparative studies are recommended for precise evaluation.
The rationale for selecting these comparators is based on their distinct profiles. GBR 12909 serves as a highly selective DRI, Bupropion represents a compound with dual action on DAT and the norepinephrine transporter (NET), and Nomifensine is a potent DRI with some affinity for NET. Comparing Ethyl 1-benzhydrylazetidine-3-carboxylate to these compounds will help to elucidate its specific mechanism of action.
In Vivo Validation Methodologies
Spontaneous Locomotor Activity
Causality Behind Experimental Choice: Inhibition of the dopamine transporter in the nucleus accumbens and dorsal striatum is known to increase extracellular dopamine, which typically leads to an increase in spontaneous locomotor activity in rodents. This behavioral assay is a robust, high-throughput, and translatable method to assess the functional consequences of DAT inhibition in vivo. A dose-dependent increase in locomotor activity would provide the initial evidence for the central stimulant properties of Ethyl 1-benzhydrylazetidine-3-carboxylate.
Experimental Protocol: Rodent Locomotor Activity Assessment
Objective: To determine the dose-dependent effects of Ethyl 1-benzhydrylazetidine-3-carboxylate on spontaneous locomotor activity in rats and compare them to the effects of Bupropion and Nomifensine.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Locomotor activity chambers equipped with infrared beams
-
Ethyl 1-benzhydrylazetidine-3-carboxylate, Bupropion HCl, Nomifensine maleate
-
Vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: House rats individually for at least one week before the experiment in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Handle the rats daily for 3-5 days prior to testing to minimize stress.
-
Habituation: On the test day, place each rat in a locomotor activity chamber for 60 minutes to allow for habituation to the novel environment. This minimizes the confounding effects of novelty-induced hyperactivity.
-
Drug Administration: Following habituation, remove the rats from the chambers and administer the test compound or vehicle via i.p. injection. A typical dosing paradigm would involve a vehicle group and at least three doses of each compound (e.g., 1, 3, 10 mg/kg for a novel compound; 10, 20, 40 mg/kg for Bupropion; 1, 3, 10 mg/kg for Nomifensine).
-
Data Acquisition: Immediately after injection, return the rats to the locomotor chambers and record activity for 90-120 minutes. Key parameters to measure include horizontal activity (beam breaks), vertical activity (rearing), and total distance traveled.
-
Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to assess the time course of the drug's effect. Compare the total activity over the entire session between treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Self-Validating System: The inclusion of a vehicle control group is essential to establish the baseline level of activity. The use of multiple doses allows for the determination of a dose-response relationship, a key indicator of a specific pharmacological effect. The comparison with known DRIs (Bupropion and Nomifensine) provides positive controls and helps to benchmark the potency and efficacy of the test compound.
Table 2: Expected Outcomes of Locomotor Activity Study
| Compound | Dose Range (mg/kg, i.p.) | Expected Effect on Locomotor Activity |
| Ethyl 1-benzhydrylazetidine-3-carboxylate | To Be Determined | Dose-dependent increase |
| Bupropion | 10 - 40 | Dose-dependent increase[1][2] |
| Nomifensine | 1 - 10 | Dose-dependent increase[3] |
Mandatory Visualization: Experimental Workflow for Locomotor Activity
Caption: Workflow for in vivo locomotor activity assessment.
In Vivo Microdialysis
Causality Behind Experimental Choice: While locomotor activity provides a functional behavioral output, in vivo microdialysis offers a direct measurement of the neurochemical effects of a compound in specific brain regions. By implanting a microdialysis probe into the striatum or nucleus accumbens, we can measure changes in extracellular dopamine concentrations following the administration of Ethyl 1-benzhydrylazetidine-3-carboxylate. A dose-dependent increase in extracellular dopamine would provide strong evidence for its action as a dopamine reuptake inhibitor.
Experimental Protocol: In Vivo Microdialysis in the Rat Striatum
Objective: To measure the effect of Ethyl 1-benzhydrylazetidine-3-carboxylate on extracellular dopamine levels in the striatum of freely moving rats and compare it to the selective DRI, GBR 12909.
Materials:
-
Male Sprague-Dawley rats (275-325g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Syringe pump and liquid swivel
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ED)
-
Ethyl 1-benzhydrylazetidine-3-carboxylate, GBR 12909
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics (e.g., isoflurane)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.
-
Probe Insertion and Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe to the syringe pump and liquid swivel. Perfuse the probe with aCSF at a flow rate of 1-2 µL/min. Allow for a 2-3 hour equilibration period to establish a stable baseline of dopamine levels.
-
Baseline Collection: Collect at least three consecutive baseline samples (e.g., 20 minutes each) to ensure the stability of dopamine levels before drug administration.
-
Drug Administration: Administer the test compound or vehicle (i.p. or s.c.).
-
Post-Drug Sample Collection: Continue to collect dialysate samples for at least 3-4 hours post-injection.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the dopamine concentrations as a percentage of the average baseline concentration. Compare the time course and peak effect between treatment groups using a two-way repeated measures ANOVA.
Self-Validating System: The collection of a stable baseline in each animal before drug administration serves as an internal control. The inclusion of a vehicle group controls for any effects of the injection procedure itself. GBR 12909, a well-characterized selective DRI, acts as a positive control to validate the experimental setup and provide a benchmark for the magnitude and duration of the effect.
Table 3: Expected Outcomes of In Vivo Microdialysis Study
| Compound | Dose Range (mg/kg) | Expected Peak Increase in Striatal Dopamine |
| Ethyl 1-benzhydrylazetidine-3-carboxylate | To Be Determined | Dose-dependent increase |
| GBR 12909 | 1 - 10 | ~200-500% increase over baseline |
Mandatory Visualization: Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis in freely moving rats.
Underlying Signaling Pathway: Dopamine Transporter Inhibition
The inhibition of the dopamine transporter (DAT) by a compound like Ethyl 1-benzhydrylazetidine-3-carboxylate is hypothesized to block the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, enhancing the activation of postsynaptic dopamine receptors (D1 and D2). This enhanced dopaminergic signaling is the primary mechanism underlying the observed behavioral and neurochemical effects.
Mandatory Visualization: Dopamine Reuptake Inhibition Signaling Pathway
Caption: Mechanism of action of a dopamine reuptake inhibitor (DRI).
Conclusion and Future Directions
This guide provides a robust framework for the in vivo validation of Ethyl 1-benzhydrylazetidine-3-carboxylate as a putative dopamine reuptake inhibitor. The proposed locomotor activity and in vivo microdialysis experiments, in conjunction with comparisons to established DRIs, will enable a comprehensive characterization of its neuropharmacological profile.
Should these studies confirm its activity as a DRI, further investigations would be warranted. These could include assessments of its abuse liability using self-administration paradigms, its potential therapeutic effects in animal models of depression or ADHD, and a more detailed characterization of its off-target effects. The systematic approach outlined in this guide will ensure the generation of high-quality, reproducible data essential for the advancement of novel central nervous system drug candidates.
References
-
Starr, M. S., & Starr, B. S. (1994). Acute locomotor effects of fluoxetine, sertraline, and nomifensine in young versus aged Fischer 344 rats. Neurobiology of aging, 15(2), 211–217. [Link]
-
Cooper, D. C., & D'Mello, C. (1986). Effects of acute and chronic bupropion on locomotor activity and dopaminergic neurons. Pharmacology, biochemistry, and behavior, 24(4), 795–799. [Link]
-
Manzanares, J., Corchero, J., & Ambrosio, E. (2005). Effects of acute bupropion administration on locomotor activity in adolescent and adult mice. Behavioural pharmacology, 16(1), 69–74. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Acute locomotor effects of fluoxetine, sertraline, and nomifensine in young versus aged Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azetidine Advantage: A Comparative Guide to the Pharmacokinetic Profiles of Benzhydrylazetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic (PK) profiles is paramount. The benzhydrylazetidine scaffold has emerged as a promising structural motif, leveraging the unique properties of both the bulky benzhydryl group and the strained four-membered azetidine ring. This guide offers an in-depth comparison of the pharmacokinetic characteristics of benzhydrylazetidine derivatives, drawing on data from structurally related compounds to provide a predictive framework for researchers in the field. While direct comparative studies on a wide range of benzhydrylazetidine derivatives are limited in publicly available literature, a comprehensive analysis of key analogues, such as the FDA-approved drug Azelnidipine, and a broader understanding of the structure-activity relationships (SAR) of azetidine-containing molecules, can provide invaluable insights.
The Structural Rationale: Benzhydryl and Azetidine Moieties in Drug Design
The benzhydryl (diphenylmethyl) group is a lipophilic moiety that can enhance binding to target proteins and influence the overall distribution of a drug molecule. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of rigidity and sp³-rich character.[1] This constrained ring system can lead to improved metabolic stability, enhanced solubility, and better receptor selectivity compared to more flexible aliphatic chains or larger heterocyclic rings like piperidine.[1][2] The incorporation of an azetidine motif is a strategic choice to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[1]
A Case Study: The Pharmacokinetic Profile of Azelnidipine
Azelnidipine, a dihydropyridine calcium channel blocker, serves as an excellent case study for understanding the pharmacokinetics of a benzhydrylazetidine derivative.[3][4] Its structure features a diphenylmethyl group attached to the nitrogen of an azetidine ring.
Following oral administration, azelnidipine is rapidly absorbed.[5] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[5][6] Despite this, it has a long elimination half-life, which contributes to its sustained therapeutic effect.[7][8] The metabolites of azelnidipine are considered to have minimal pharmacological activity.[6]
Table 1: Key Pharmacokinetic Parameters of Azelnidipine
| Parameter | Value | Source |
| Time to Peak Plasma Concentration (Tmax) | 2.6 - 3.1 hours | [7] |
| Elimination Half-life (t1/2) | 24.6 - 25.2 hours | [7] |
| Protein Binding | ~90% | [8] |
| Metabolism | Primarily hepatic (CYP3A4) | [5][6] |
| Excretion | ~26% in urine, ~63% in feces | [5] |
The pharmacokinetic profile of azelnidipine suggests that the benzhydrylazetidine moiety contributes to a favorable combination of rapid absorption and prolonged action.
The Azetidine Ring: A Key Influencer of Metabolic Stability
A significant advantage of the azetidine ring in drug design is its contribution to enhanced metabolic stability, particularly in comparison to the more commonly used piperidine ring. The smaller, more constrained nature of the azetidine ring can sterically hinder enzymatic degradation, such as N-dealkylation.[2] This can lead to a longer half-life and increased systemic exposure of the parent drug.[2]
In a comparative context, replacing a piperidine ring with an azetidine has been shown to shift metabolic pathways away from the heterocyclic linker, resulting in a more predictable pharmacokinetic profile.[2] This characteristic is a crucial consideration for medicinal chemists aiming to design drug candidates with improved in vivo performance.
Baricitinib: Further Evidence for the Favorable Pharmacokinetics of Azetidine-Containing Drugs
Baricitinib, a Janus kinase (JAK) inhibitor, is another FDA-approved drug that incorporates an azetidine ring. While it lacks the benzhydryl group, its pharmacokinetic profile further underscores the desirable properties conferred by the azetidine moiety.
Baricitinib is rapidly absorbed orally with a bioavailability of approximately 97%.[9] It has a relatively low plasma protein binding of about 50%.[9] A key feature of its metabolism is that only about 10% of the drug is metabolized by CYP3A4, with the majority being excreted unchanged.[9] This indicates a lower potential for drug-drug interactions mediated by this major metabolic enzyme. The apparent volume of distribution of 76 L suggests wide tissue distribution.[9]
Table 2: Key Pharmacokinetic Parameters of Baricitinib
| Parameter | Value | Source |
| Bioavailability | ~97% | [9] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 3 hours | [9] |
| Elimination Half-life (t1/2) | 5.9 - 7.4 hours (in healthy Chinese subjects) | [10] |
| Protein Binding | ~50% | [9] |
| Metabolism | ~10% hepatic (CYP3A4) | [9] |
| Excretion | Mainly as unchanged drug in urine and feces | [11] |
The pharmacokinetic profile of baricitinib highlights the potential for azetidine-containing compounds to exhibit high bioavailability and limited hepatic metabolism, which are highly desirable characteristics in a drug candidate.
Experimental Protocols for Pharmacokinetic Profiling
The determination of the pharmacokinetic parameters discussed in this guide is typically achieved through in vivo studies in animal models, followed by clinical trials in humans. A generalized workflow for such studies is outlined below.
In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: The benzhydrylazetidine derivative is administered intravenously (i.v.) and orally (p.o.) to different groups of animals.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration via the tail vein or another appropriate site.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Bioanalysis: The concentration of the drug and its potential metabolites in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and for oral administration, the area under the curve (AUC) and maximum concentration (Cmax).
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Caption: General workflow for a rodent pharmacokinetic study.
Conclusion and Future Directions
The benzhydrylazetidine scaffold represents a compelling starting point for the design of novel therapeutics with favorable pharmacokinetic properties. The analysis of azelnidipine and baricitinib, coupled with the known advantages of the azetidine ring in enhancing metabolic stability, provides a strong rationale for the continued exploration of this chemical space. Future research should focus on the synthesis and direct comparative pharmacokinetic profiling of a series of benzhydrylazetidine derivatives to elucidate the specific structure-pharmacokinetic relationships. Such studies will be instrumental in guiding the rational design of next-generation drug candidates with optimized ADME profiles, ultimately leading to safer and more effective medicines.
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A Comparative Guide to the Pharmacological Evaluation of Ethyl 1-benzhydrylazetidine-3-carboxylate and Methylphenidate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of central nervous system (CNS) research, the exploration of novel psychoactive compounds is paramount for the development of new therapeutics. This guide provides a comparative framework for the pharmacological evaluation of Ethyl 1-benzhydrylazetidine-3-carboxylate, a novel compound with a paucity of public data, against the well-characterized psychostimulant, methylphenidate. Methylphenidate, a cornerstone in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI)[1][2][3]. Its extensive clinical use and established pharmacological profile make it an ideal benchmark for assessing new compounds with potential dopaminergic activity.
While Ethyl 1-benzhydrylazetidine-3-carboxylate remains largely uncharacterized in the public domain, its structural components—specifically the benzhydryl moiety and the azetidine core—are present in other compounds known to interact with the dopamine transporter (DAT) and other CNS receptors[2][4]. This structural similarity provides a rationale for a hypothesized mechanism of action as a dopamine reuptake inhibitor, warranting a direct comparative study with methylphenidate.
This guide is structured to provide researchers with a comprehensive roadmap for conducting a head-to-head study of these two compounds. We will delve into the established pharmacology of methylphenidate and then outline the requisite experimental protocols to elucidate the pharmacodynamic and pharmacokinetic profiles of Ethyl 1-benzhydrylazetidine-3-carboxylate. The ultimate goal is to generate robust, comparative data that will illuminate the potential of this novel compound.
Compound Profiles
Methylphenidate
Methylphenidate is a psychostimulant of the phenethylamine and piperidine classes[1]. It is a Schedule II controlled substance, indicating a high potential for abuse but also a recognized medical use[4][5][6][7].
-
Mechanism of Action: Methylphenidate primarily acts by blocking the reuptake of dopamine and norepinephrine from the synaptic cleft by binding to their respective transporters, the dopamine transporter (DAT) and the norepinephrine transporter (NET)[1][2][3]. This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic and noradrenergic signaling[1][8]. It is this modulation of catecholamine levels in brain regions like the prefrontal cortex and striatum that is believed to underlie its therapeutic effects in ADHD, such as improved attention and reduced hyperactivity[1][8]. While both amphetamine and methylphenidate are dopaminergic, their mechanisms differ; methylphenidate is a reuptake inhibitor, whereas amphetamine also promotes the release of dopamine[2].
-
Pharmacokinetics: Methylphenidate is readily absorbed after oral administration and is primarily metabolized by carboxylesterase 1 (CES1) to the pharmacologically inactive ritalinic acid[9][10][11]. The d-threo enantiomer is the more pharmacologically active component[11].
-
Clinical Significance: It is a first-line treatment for ADHD in both children and adults. It is also used to treat narcolepsy[3].
Ethyl 1-benzhydrylazetidine-3-carboxylate
Publicly available information on Ethyl 1-benzhydrylazetidine-3-carboxylate is limited to its chemical structure and supplier details[12][13].
-
Structure and Hypothesis: The molecule contains a benzhydryl group (diphenylmethyl) attached to the nitrogen of an azetidine ring, with an ethyl carboxylate at the 3-position. The benzhydryl moiety is a key feature in several known dopamine transporter ligands[4]. The azetidine ring serves as a rigid scaffold that can present substituents in a defined spatial orientation for receptor or transporter binding[1][2][3][8][9]. Based on these structural motifs, it is hypothesized that Ethyl 1-benzhydrylazetidine-3-carboxylate may act as a dopamine reuptake inhibitor.
-
Regulatory Status: The regulatory status of Ethyl 1-benzhydrylazetidine-3-carboxylate is not well-defined due to the lack of pharmacological data. However, if it is found to have a mechanism of action and effects similar to methylphenidate, it would likely be considered a Schedule II controlled substance.
Comparative Experimental Roadmap
To ascertain the pharmacological profile of Ethyl 1-benzhydrylazetidine-3-carboxylate and draw a meaningful comparison with methylphenidate, a series of in vitro and in vivo studies are necessary. The following sections detail the experimental protocols required to generate the necessary data.
Part 1: In Vitro Characterization
The initial phase of investigation should focus on the molecular targets of the compounds.
This assay determines the affinity of the test compounds for the dopamine transporter. A high affinity suggests that the compound binds strongly to the transporter.
Experimental Protocol: DAT Radioligand Binding Assay
-
Preparation of Synaptosomes: Homogenize rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove cellular debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Resuspend the synaptosomal pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, combine the synaptosomal preparation with a known concentration of a radioligand that binds to DAT (e.g., [³H]WIN 35,428). Add varying concentrations of the test compounds (Ethyl 1-benzhydrylazetidine-3-carboxylate or methylphenidate).
-
Incubation: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
This functional assay measures the potency of the compounds in inhibiting the uptake of dopamine into cells expressing the dopamine transporter.
Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).
-
Assay Preparation: Plate the hDAT-HEK293 cells in a 96-well plate and allow them to adhere. On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Dopamine Uptake: Pre-incubate the cells with varying concentrations of the test compounds. Initiate dopamine uptake by adding [³H]Dopamine to the wells.
-
Termination of Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the cell lysate using a liquid scintillation counter[14].
-
Data Analysis: Plot the percentage of dopamine uptake inhibition against the concentration of the test compound to determine the IC₅₀ value.
Hypothetical Data Summary: In Vitro Assays
| Compound | DAT Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC₅₀, nM) |
| Methylphenidate | Data to be determined | Data to be determined |
| Ethyl 1-benzhydrylazetidine-3-carboxylate | Data to be determined | Data to be determined |
Part 2: In Vivo Characterization
Following in vitro characterization, in vivo studies are crucial to understand the effects of the compounds in a whole organism.
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
Experimental Protocol: In Vivo Microdialysis in the Striatum
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the striatum. Allow the animal to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.
-
Drug Administration: Administer a dose of Ethyl 1-benzhydrylazetidine-3-carboxylate, methylphenidate, or vehicle (e.g., intraperitoneally).
-
Sample Collection and Analysis: Continue to collect dialysate samples for several hours post-administration. Analyze the dopamine concentration in the samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD)[15][16].
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot the time course of dopamine changes.
Psychostimulants like methylphenidate typically increase locomotor activity. This test assesses the stimulant or depressant effects of a new compound.
Experimental Protocol: Open Field Locomotor Activity Test
-
Apparatus: Use an open field arena equipped with infrared beams to automatically track the animal's movement.
-
Habituation: Place the animals (mice or rats) in the open field for a period (e.g., 30-60 minutes) on consecutive days to acclimate them to the environment and reduce novelty-induced hyperactivity.
-
Test Day: On the test day, administer a dose of Ethyl 1-benzhydrylazetidine-3-carboxylate, methylphenidate, or vehicle.
-
Data Collection: Immediately after injection, place the animal in the open field arena and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data in time bins to observe the onset and duration of the drug's effect. Compare the total activity between the different treatment groups.
Hypothetical Data Summary: In Vivo Assays
| Compound | Peak Increase in Striatal Dopamine (% of Baseline) | Total Locomotor Activity (Distance Traveled, meters) |
| Vehicle | Data to be determined | Data to be determined |
| Methylphenidate (dose 1) | Data to be determined | Data to be determined |
| Methylphenidate (dose 2) | Data to be determined | Data to be determined |
| Ethyl 1-benzhydrylazetidine-3-carboxylate (dose 1) | Data to be determined | Data to be determined |
| Ethyl 1-benzhydrylazetidine-3-carboxylate (dose 2) | Data to be determined | Data to be determined |
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed experimental workflows and the hypothesized mechanism of action.
Caption: Proposed experimental workflow for the comparative pharmacological evaluation.
Caption: Hypothesized mechanism of dopamine reuptake inhibition.
Conclusion
While a direct comparison between Ethyl 1-benzhydrylazetidine-3-carboxylate and methylphenidate is currently hindered by the lack of public data on the former, this guide provides a scientifically rigorous framework for conducting such a study. The structural similarities to known dopaminergic agents suggest that Ethyl 1-benzhydrylazetidine-3-carboxylate is a compelling candidate for investigation as a dopamine reuptake inhibitor. By following the outlined experimental roadmap, researchers can elucidate its pharmacological profile, from molecular interactions to behavioral outcomes. The resulting data will not only allow for a robust comparison with methylphenidate but also contribute valuable knowledge to the field of CNS drug discovery, potentially uncovering a novel compound with therapeutic relevance.
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A Senior Application Scientist's Guide to Assessing the Off-Target Profile of Novel Monoamine Reuptake Inhibitors: A Case Study with Ethyl 1-benzhydrylazetidine-3-carboxylate
Introduction: The Imperative of Selectivity in CNS Drug Discovery
In the development of centrally active therapeutics, particularly those targeting monoamine transporters, the principle of "one drug, one target" is often an oversimplification. Unintended interactions with secondary biological targets, known as off-target effects, are a primary cause of adverse drug reactions and late-stage clinical failures.[1][2] These off-target activities can range from clinically manageable side effects to severe toxicities, including cardiotoxicity and unforeseen psychotropic effects.[3] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of building a robust safety and efficacy case.
This guide focuses on Ethyl 1-benzhydrylazetidine-3-carboxylate, a molecule of interest due to its structural features suggesting potential activity as a monoamine reuptake inhibitor.[4][5] Specifically, the benzhydryl moiety is a key pharmacophore in several atypical dopamine reuptake inhibitors (DRIs) like benztropine and modafinil.[6][7] Atypical DRIs are a class of compounds that inhibit the dopamine transporter (DAT) but often exhibit a reduced potential for abuse compared to classical psychostimulants like cocaine or methylphenidate.[6][8]
This document provides a comprehensive framework for characterizing the off-target profile of this novel compound. We will outline a multi-tiered experimental strategy, comparing its hypothetical performance against a carefully selected panel of established drugs:
-
Bupropion: An atypical antidepressant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), widely used for depression and smoking cessation.[9][10]
-
Sertraline: A selective serotonin reuptake inhibitor (SSRI) with weak, but present, dopamine reuptake inhibition, used to treat depression and anxiety disorders.[6][11]
-
Methylphenidate: A classical psychostimulant and NDRI used primarily for Attention-Deficit/Hyperactivity Disorder (ADHD), which serves as a benchmark for a "typical" DRI profile.[9][12]
By contextualizing the potential off-target profile of Ethyl 1-benzhydrylazetidine-3-carboxylate against these comparators, we can build a predictive model of its therapeutic window and potential liabilities.
The Central Hypothesis: Monoamine Transporter Inhibition
The primary mechanism of action for many antidepressants and psychostimulants is the inhibition of monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[12] By blocking the reuptake of these neurotransmitters from the synaptic cleft, these drugs increase their extracellular concentration, thereby enhancing neurotransmission.[13][14][15]
The chemical structure of Ethyl 1-benzhydrylazetidine-3-carboxylate strongly suggests it will interact with these transporters. Our initial assessment strategy, therefore, is built on confirming this hypothesis and quantifying the compound's affinity and potency for each transporter.
Caption: Mechanism of monoamine reuptake inhibition.
A Tiered Strategy for Off-Target Profiling
A systematic, tiered approach is essential for efficiently assessing off-target effects, moving from broad screening to specific functional validation. This ensures that resources are focused on the most relevant potential interactions.
Caption: Proposed experimental workflow for off-target assessment.
Experimental Protocols & Data Interpretation
The following sections provide detailed protocols for the key assays in our tiered approach. The causality behind experimental choices is explained to ensure a self-validating system.
Tier 1: Monoamine Transporter Selectivity Panel (Radioligand Binding)
Rationale: The first step is to quantify the binding affinity of the test compound for its hypothesized primary targets (DAT, NET, SERT). A radioligand binding assay is the gold standard for this initial characterization, providing a direct measure of target engagement (Ki). Comparing these values across the three transporters establishes the compound's selectivity profile.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Utilize cell lines stably expressing human recombinant DAT, NET, or SERT (e.g., HEK293 cells). Prepare crude membrane fractions by homogenization and centrifugation.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligand Selection:
-
DAT: [³H]WIN 35,428
-
NET: [³H]Nisoxetine
-
SERT: [³H]Citalopram
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, the selected radioligand (at a concentration near its Kd), and a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM).
-
For non-specific binding (NSB) control wells, add a high concentration of a known, non-labeled inhibitor (e.g., 10 µM cocaine for DAT).
-
For total binding control wells, add only buffer.
-
Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Termination & Measurement:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation & Interpretation:
The results should be summarized in a table to facilitate direct comparison.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | NET/DAT Selectivity | SERT/DAT Selectivity |
| Ethyl 1-benzhydrylazetidine-3-carboxylate | Experimental | Experimental | Experimental | Calculate | Calculate |
| Bupropion | ~200 | ~500 | >10,000 | ~2.5 | >50 |
| Sertraline | ~300 | ~3,000 | ~0.3 | ~10 | ~0.001 |
| Methylphenidate | ~100 | ~30 | >5,000 | ~0.3 | >50 |
Data for comparators are approximate literature values for illustrative purposes.
A low Ki value indicates high binding affinity. The selectivity ratios (e.g., NET/DAT) reveal the compound's preference for one transporter over another. A compound with balanced, high affinity for DAT and NET but low affinity for SERT would be classified as an NDRI.
Tier 2: Broad Off-Target Liability Screening
Rationale: Once the primary target profile is established, it is crucial to screen for unintended interactions across a wide range of biologically relevant targets.[16] Pharmaceutical companies and contract research organizations (CROs) offer standardized safety pharmacology panels for this purpose.[17] These panels typically include dozens of GPCRs, ion channels, enzymes, and other transporters known to be implicated in adverse drug effects.
Protocol: Standard Safety Pharmacology Panel (e.g., Eurofins SafetyScreen44)
-
Compound Submission: Submit the test compound to a CRO that offers a comprehensive radioligand binding panel.
-
Screening Concentration: A standard initial screening concentration is 10 µM. This high concentration is used to maximize the chances of detecting even weak but potentially significant interactions.
-
Assay Principle: The methodology is analogous to the Tier 1 binding assays, where the test compound's ability to displace a specific radioligand from a panel of ~80-100 different targets is measured.
-
Data Reporting: Results are typically reported as the percent inhibition of radioligand binding at the 10 µM screening concentration.
Data Presentation & Interpretation:
A "hit" is generally defined as >50% inhibition at the 10 µM concentration. All hits should be compiled and reviewed.
| Target | Compound Class | % Inhibition at 10 µM | Potential Clinical Implication |
| Hypothetical Hits for Test Compound | |||
| 5-HT2B Receptor | GPCR | e.g., 78% | Cardiac valvulopathy |
| hERG Channel | Ion Channel | e.g., 62% | QT prolongation, Torsades de Pointes |
| M1 Muscarinic Receptor | GPCR | e.g., 55% | Anticholinergic effects (dry mouth, constipation) |
| Sigma-1 Receptor | Receptor | e.g., 85% | May modulate primary activity, complex psychotropic effects |
This screening provides a broad overview of potential liabilities that must be investigated further in functional assays. For example, many SSRIs and other CNS drugs show some affinity for Sigma-1 receptors, which may contribute to their overall pharmacological profile.[11]
Tier 3: Functional Validation
Rationale: A binding event (Tier 1 & 2) does not necessarily translate to a functional effect (agonist, antagonist, or inverse agonist). Functional assays are essential to confirm whether the observed binding has a biological consequence and to determine the compound's potency (IC50 or EC50).
Protocol 1: Synaptosomal Monoamine Uptake Assay
This assay measures the direct functional inhibition of the transporters.
-
Synaptosome Preparation: Prepare crude synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Assay Procedure:
-
Pre-incubate synaptosomes with a range of concentrations of the test compound.
-
Initiate the uptake reaction by adding a low concentration of a radiolabeled monoamine (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).
-
Incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Terminate the uptake by rapid filtration over glass fiber filters.
-
Measure the radioactivity trapped inside the synaptosomes via liquid scintillation.
-
-
Data Analysis: Plot the percent inhibition of uptake versus the log concentration of the test compound to determine the functional potency (IC50).
Protocol 2: Cell-Based Functional Assays for Off-Target Hits
For each "hit" identified in Tier 2, a specific functional assay must be employed. For example:
-
For a GPCR hit: Use a cell line expressing the receptor and measure a downstream signaling event, such as calcium mobilization (for Gq-coupled receptors) or cAMP accumulation (for Gs/Gi-coupled receptors).
-
For an hERG channel hit: Use automated patch-clamp electrophysiology to directly measure the inhibition of potassium current through the channel in a cell line expressing hERG.
Data Presentation & Interpretation:
The functional data should be compiled to provide a comprehensive view of the compound's pharmacological profile.
| Assay | Ethyl 1-benzhydrylazetidine-3-carboxylate | Bupropion | Sertraline | Methylphenidate |
| DAT Uptake IC50 (nM) | Experimental | ~500 | ~1200 | ~50 |
| NET Uptake IC50 (nM) | Experimental | ~2000 | ~350 | ~15 |
| SERT Uptake IC50 (nM) | Experimental | >10,000 | ~1.0 | >10,000 |
| hERG IC50 (µM) | Experimental | >30 | ~10 | >30 |
| 5-HT2B pKi or pIC50 | Experimental | Low Affinity | Low Affinity | Low Affinity |
Data for comparators are approximate literature values for illustrative purposes.
By comparing the on-target potency (uptake IC50) with the off-target potency (e.g., hERG IC50), a therapeutic index can be calculated. A large window (e.g., >100-fold) between on-target and off-target potencies is desirable for a safer drug candidate.
Conclusion
This guide presents a logical and scientifically rigorous framework for assessing the off-target effects of a novel compound, Ethyl 1-benzhydrylazetidine-3-carboxylate. By systematically progressing from broad binding screens to specific functional assays and benchmarking against well-characterized drugs, researchers can build a comprehensive selectivity profile. This data-driven approach is critical for identifying potential safety liabilities early in the drug discovery process, enabling informed decisions, and ultimately contributing to the development of safer and more effective therapeutics. The early and thorough evaluation of off-target interactions is a cornerstone of modern pharmaceutical science, minimizing resource waste and mitigating risks to patient safety.[1]
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Literature review comparing the efficacy of various azetidine-based dopamine reuptake inhibitors
This guide provides a comprehensive comparison of the efficacy of various azetidine-based dopamine reuptake inhibitors (DRIs), offering experimental data and insights for researchers, scientists, and drug development professionals. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has gained significant attention in medicinal chemistry due to its unique structural and physicochemical properties that can impart favorable pharmacokinetic profiles to drug candidates.[1] In the context of dopamine transporter (DAT) inhibition, azetidine-based compounds represent a promising class of molecules for the development of novel therapeutics for a range of neurological and psychiatric disorders.
Introduction to Dopamine Reuptake Inhibition
The dopamine transporter is a crucial regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[2] This process terminates the dopamine signal and maintains homeostatic levels of the neurotransmitter. Inhibition of the DAT leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic signaling. This mechanism is the basis for the therapeutic effects of several medications used to treat conditions such as attention-deficit/hyperactivity disorder (ADHD) and depression.[2]
Comparative Analysis of Azetidine-Based Dopamine Reuptake Inhibitors
Several classes of azetidine-containing compounds have been synthesized and evaluated for their ability to inhibit the dopamine transporter. This section compares the in vitro efficacy of representative examples from different structural scaffolds.
Lobelane-Related Azetidine Analogs
A series of azetidine analogs structurally related to lobelane have been investigated as inhibitors of the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging dopamine into synaptic vesicles for release. While not direct DAT inhibitors, their potent modulation of dopamine storage highlights the versatility of the azetidine scaffold in targeting the dopamine system. These compounds potently inhibit [³H]dopamine uptake into isolated synaptic vesicles.[3][4]
| Compound | Stereochemistry | Substituent | Kᵢ (nM) for [³H]DA Uptake Inhibition |
| 22b | cis | 4-methoxy | 24[3][4] |
| 15c | trans | methylenedioxy | 31[3][4] |
| 15a | trans | none | 48[3] |
| 22c | cis | methylenedioxy | 55[3] |
| 22a | cis | none | 62[3] |
| Lobelane | (reference) | 45[3][4] | |
| Norlobelane | (reference) | 43[3] |
Kᵢ values represent the inhibitor binding affinity. A lower Kᵢ value indicates a higher binding affinity.
The data indicates that both cis and trans isomers of these azetidine analogs exhibit potent inhibition of vesicular dopamine uptake, with the cis-4-methoxy analog 22b being the most potent in this series, showing approximately twofold greater potency than lobelane.[3][4]
3-Aryl-3-arylmethoxyazetidines
This class of azetidine derivatives has been explored as monoamine transporter ligands. In general, these compounds exhibit high affinity and selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT). However, structure-activity relationship (SAR) studies have shown that substitution patterns on the aryl rings can modulate DAT affinity.[5] For instance, the N-methyl, 3,4-dichloro analog 7c is highly selective for SERT (DAT/SERT ratio = 2800), while the congener 7g , which has a 3,4-dichlorophenyl group as the 3-aryl substituent, shows improved DAT affinity, approaching a more balanced dual DAT/SERT inhibitor profile (DAT/SERT ratio = 27).[5]
3-Aminoazetidine Derivatives
Researchers have investigated 3-aminoazetidine derivatives as triple reuptake inhibitors (TRIs), targeting the serotonin, norepinephrine, and dopamine transporters. The goal of these studies is often to identify compounds with a specific inhibitory profile, such as SERT > NET > DAT, which is hypothesized to offer a broader spectrum of antidepressant activity.[6] A large number of these compounds have been synthesized and screened, with lead optimization efforts focusing on improving microsomal stability and reducing off-target activities.[6]
Structure-Activity Relationship (SAR) Insights
The accumulated data from various studies on azetidine-based DAT inhibitors allow for the elucidation of key structure-activity relationships:
-
Ring Substitution: The nature and position of substituents on the azetidine ring and its appended aryl groups significantly influence both potency and selectivity. For 3-aryl-3-arylmethoxyazetidines, chloro-substitution on the 3-arylmethoxy moiety tends to enhance SERT selectivity, while similar substitution on the 3-aryl ring can increase DAT affinity.[5]
-
N-Substitution: In the 3-aryl-3-arylmethoxyazetidine series, N-methylation of the azetidine ring generally leads to higher affinity for SERT.[5] For 3-aminoazetidine analogs, a free secondary amine on the azetidine ring is often preferred for high potency at all three monoamine transporters.[7]
-
Stereochemistry: For the lobelane-related VMAT2 inhibitors, the stereochemical arrangement of the substituents on the azetidine ring (cis vs. trans) does not appear to be a critical determinant of their inhibitory activity at VMAT2.[3]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the efficacy of azetidine-based dopamine reuptake inhibitors.
Radioligand Binding Assay for Dopamine Transporter
This assay determines the binding affinity of a test compound for the dopamine transporter by measuring its ability to displace a specific radiolabeled ligand.
1. Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 or another suitable DAT-specific radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test Compounds: Azetidine-based derivatives at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known potent DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
2. Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations (or vehicle for total binding, or non-specific control), and 50 µL of the radioligand at a fixed concentration (typically at or near its Kd value).
-
Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 1 mL) to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitor binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Dopamine Uptake Assay
This functional assay measures the potency of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes, which are resealed nerve terminals containing functional dopamine transporters.[5][6]
1. Materials:
-
Fresh or frozen brain tissue from a dopamine-rich region (e.g., striatum) of a rodent.
-
Homogenization Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer containing 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5 mM NaH₂PO₄, 10 mM glucose, 25 mM HEPES, and 0.1 mM ascorbic acid, pH 7.4.
-
Radiolabeled Dopamine: [³H]Dopamine.
-
Test Compounds: Azetidine-based derivatives at a range of concentrations.
-
Uptake Inhibitor Control: A known potent DAT inhibitor (e.g., cocaine or GBR 12909) to determine non-specific uptake.
2. Procedure:
-
Prepare synaptosomes by homogenizing the brain tissue in ice-cold homogenization buffer and performing differential centrifugation to isolate the synaptosomal fraction.
-
Resuspend the synaptosomal pellet in uptake buffer.
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine.
-
Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold uptake buffer to remove extracellular [³H]dopamine.
-
Measure the radioactivity retained on the filters, which represents the amount of [³H]dopamine taken up by the synaptosomes, using a liquid scintillation counter.
3. Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of the uptake inhibitor control) from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific dopamine uptake.
In Vivo Efficacy Assessment
While in vitro assays provide valuable information on the potency of DAT inhibitors, in vivo studies are essential to evaluate their efficacy in a physiological context.
Microdialysis
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.[8] The administration of an effective DAT inhibitor is expected to cause a significant and dose-dependent increase in extracellular dopamine levels in brain regions rich in dopaminergic innervation, such as the striatum and nucleus accumbens.
Behavioral Models
The in vivo efficacy of azetidine-based DRIs can also be assessed in various behavioral models. For instance, DAT inhibitors are known to increase locomotor activity in rodents, and this effect can be quantified using automated activity chambers.[5] Drug discrimination studies can also be employed to determine if a novel azetidine-based compound has subjective effects similar to known psychostimulants like cocaine.[1]
Mechanism of Action: Typical vs. Atypical Dopamine Reuptake Inhibitors
Dopamine reuptake inhibitors can be broadly classified as "typical" or "atypical" based on their pharmacological and behavioral profiles.
-
Typical DRIs , such as cocaine and methylphenidate, generally produce robust psychostimulant effects and have a high abuse potential.
-
Atypical DRIs , on the other hand, are thought to have a lower abuse liability and may exhibit a different profile of behavioral effects. The precise molecular mechanisms underlying these differences are still under investigation but may involve distinct binding modes at the dopamine transporter, leading to different conformational changes in the transporter protein and altered downstream signaling.
Further research is needed to characterize the azetidine-based compounds as either typical or atypical DAT inhibitors, which will be crucial for predicting their therapeutic potential and side-effect profiles.
Visualizing the Dopamine Reuptake Mechanism and Experimental Workflow
Caption: Dopamine reuptake inhibition by azetidine-based DRIs.
Caption: Experimental workflow for evaluating azetidine-based DRIs.
Conclusion and Future Directions
Azetidine-based compounds represent a promising and versatile scaffold for the design of novel dopamine reuptake inhibitors. The available data demonstrate that potent DAT inhibitors can be developed from various azetidine-containing templates. Future research should focus on:
-
Direct, head-to-head in vivo comparisons of the most promising azetidine-based DRIs to establish a clear efficacy ranking.
-
Elucidating the molecular mechanisms that differentiate typical and atypical DAT inhibition and characterizing where the azetidine-based compounds fall on this spectrum.
-
Optimizing the pharmacokinetic properties of these compounds to improve their drug-like characteristics for potential clinical development.
By addressing these key areas, the full therapeutic potential of azetidine-based dopamine reuptake inhibitors can be realized.
References
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- Comparative Guide to the Structure-Activity Relationship of 3-Phenoxyazetidine Analogs as Monoamine Reuptake Inhibitors. (n.d.). BenchChem.
- 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. (2013). Bioorganic & Medicinal Chemistry Letters, 23(10), 2973–2976.
- Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (2014). ACS Medicinal Chemistry Letters, 5(9), 999–1004.
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A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of Ethyl 1-benzhydrylazetidine-3-carboxylate
This guide provides a comprehensive framework for the validation of a new, robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Ethyl 1-benzhydrylazetidine-3-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method in a regulated environment. We will delve into the rationale behind the method development, a detailed validation protocol with acceptance criteria, and a comparative analysis against alternative techniques, all grounded in the principles of scientific integrity and regulatory compliance.
Introduction: The Analytical Challenge
Ethyl 1-benzhydrylazetidine-3-carboxylate is a non-chromophoric small molecule, presenting a moderate analytical challenge for quantification. The azetidine ring, while a valuable pharmacophore, lacks a strong native chromophore for straightforward UV detection.[1][2][3][4] The benzhydryl group, however, provides sufficient aromaticity to allow for sensitive detection at lower UV wavelengths. The primary analytical objective is to develop and validate a simple, rapid, and reliable method suitable for both in-process control and final product release, ensuring accuracy, precision, and specificity.
While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable alternatives, a well-validated HPLC-UV method offers significant advantages in terms of cost-effectiveness, ease of use, and robustness for routine quality control applications.[5]
The Proposed Method: Reversed-Phase HPLC with UV Detection
A reversed-phase HPLC method with UV detection was developed to provide a balance of selectivity, sensitivity, and efficiency. The method's parameters were optimized to ensure a sharp, symmetrical peak for Ethyl 1-benzhydrylazetidine-3-carboxylate, well-resolved from potential impurities and degradation products.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
Rationale for Method Development Choices:
-
C18 Column: A C18 stationary phase was selected for its versatility and proven performance in retaining moderately polar to nonpolar small molecules like the target analyte.
-
Acetonitrile/Water Mobile Phase: This combination offers excellent solvating power and low viscosity, leading to efficient chromatography and reasonable backpressure. The addition of 0.1% formic acid helps to protonate the analyte, leading to sharper peaks and improved reproducibility.
-
UV Detection at 220 nm: The benzhydryl moiety exhibits significant absorbance at lower UV wavelengths. 220 nm was chosen to maximize sensitivity while minimizing interference from common solvents.
Method Validation Protocol: A Comprehensive Approach
The validation of this analytical method is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and U.S. Food and Drug Administration (FDA) recommendations to demonstrate its suitability for the intended purpose.[6][7][8][9][10][11][12][13][14]
Caption: Workflow for the validation of the analytical method.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a sample of a placebo (matrix without the analyte).
-
Analyze a sample of Ethyl 1-benzhydrylazetidine-3-carboxylate standard.
-
Analyze a sample of the finished product containing Ethyl 1-benzhydrylazetidine-3-carboxylate.
-
Spike the finished product sample with known related substances and potential impurities.
-
Subject a sample of the finished product to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
Acceptance Criteria:
-
No interfering peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms.
-
The analyte peak should be well-resolved from all other peaks (impurities and degradation products) with a resolution of >2.0.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of Ethyl 1-benzhydrylazetidine-3-carboxylate at different concentrations, ranging from 50% to 150% of the target concentration.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Prepare placebo samples spiked with Ethyl 1-benzhydrylazetidine-3-carboxylate at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine samples in total (three at each concentration level).
-
Analyze the samples and calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0% for each concentration level.
-
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six independent samples of the finished product at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Calculate the RSD of the combined results from both days.
-
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria:
-
The system suitability parameters should remain within the established limits for all tested variations.
-
The RSD of the results obtained under the varied conditions should be ≤ 2.0%.
Comparative Analysis with Alternative Methods
| Feature | HPLC-UV (Proposed Method) | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility, detection by mass fragmentation. | Separation based on polarity, detection by mass-to-charge ratio. |
| Specificity | Good, can be challenged by co-eluting impurities with similar UV spectra. | Excellent, provides structural information for peak identification. | Excellent, highly specific and can differentiate isomers. |
| Sensitivity | Moderate, suitable for quantification at the µg/mL level. | High, suitable for trace analysis at the ng/mL level. | Very high, suitable for quantification at the pg/mL level. |
| Sample Throughput | High, with a 10-minute run time. | Moderate, longer run times and sample preparation may be required. | Moderate, similar run times to HPLC but with more complex data analysis. |
| Cost of Instrumentation | Low | Moderate | High |
| Ease of Use | High, routine operation is straightforward. | Moderate, requires expertise in derivatization and MS interpretation. | Moderate to High, requires skilled operators for method development and maintenance. |
| Robustness | High, well-established and reliable technology. | Moderate, susceptible to matrix effects and contamination of the ion source. | Moderate, can be sensitive to matrix effects and ion suppression. |
Rationale for Superiority of the Proposed HPLC-UV Method for Routine QC:
For the intended purpose of routine quality control and release testing of Ethyl 1-benzhydrylazetidine-3-carboxylate, the proposed HPLC-UV method is the most suitable choice. While GC-MS and LC-MS/MS offer higher sensitivity and specificity, they are more complex, expensive, and less robust for high-throughput analysis in a QC environment. The HPLC-UV method provides the necessary performance characteristics (accuracy, precision, and specificity) with the added benefits of lower cost, ease of use, and high reliability, making it the optimal analytical solution for this application.
Conclusion
The newly developed and validated HPLC-UV method for the quantification of Ethyl 1-benzhydrylazetidine-3-carboxylate is specific, linear, accurate, precise, and robust. The validation results demonstrate that the method is fit for its intended purpose and can be confidently implemented for routine analysis in a quality control laboratory. The comparative analysis highlights the practical advantages of this method over more complex techniques for this specific application, ensuring reliable data for product quality assessment.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Al-Masoudi, N. A., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Semantic Scholar. [Link]
-
National Institutes of Health. (n.d.). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. PubMed Central. [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
Ternes, T. A. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju. [Link]
-
Šačkus, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
-
Wang, Y., et al. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 7. propharmagroup.com [propharmagroup.com]
- 8. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. fda.gov [fda.gov]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 1-benzhydrylazetidine-3-carboxylate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Ethyl 1-benzhydrylazetidine-3-carboxylate (CAS No. 887591-82-4), a key intermediate in pharmaceutical research. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
I. Hazard Identification and Immediate Safety Precautions
-
Skin Irritation: May cause redness and discomfort upon contact with skin.
-
Serious Eye Irritation: Can cause significant eye irritation.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Acute Toxicity (Harmful): May be harmful if swallowed, inhaled, or in contact with skin.
-
Respiratory Irritation: May cause irritation to the respiratory tract.
Given these potential hazards, the following personal protective equipment (PPE) is mandatory when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and potential vapors that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact, which may lead to irritation or allergic reactions. |
| Body Protection | A laboratory coat and a chemical-resistant apron | Protects against contamination of personal clothing and skin. |
| Respiratory | Use in a well-ventilated area, preferably a fume hood | Minimizes the risk of inhaling vapors that may cause respiratory irritation. If aerosols may be generated, a respirator may be required. |
II. Chemical Properties and Incompatibility
Understanding the chemical nature of Ethyl 1-benzhydrylazetidine-3-carboxylate is crucial for its safe disposal. Azetidine rings, being four-membered heterocycles, are known to be strained and can undergo ring-opening reactions, particularly in the presence of acids.[1][2] The ester functional group is also susceptible to hydrolysis under basic conditions.
Key Incompatibilities:
-
Strong Acids: May catalyze ring-opening decomposition of the azetidine ring.[1][2]
-
Strong Bases: Can promote the hydrolysis of the ethyl ester.
-
Strong Oxidizing Agents: May lead to vigorous and potentially hazardous reactions.
Therefore, it is imperative to segregate waste containing this compound from the incompatible materials listed above.
III. Step-by-Step Disposal Protocol
The disposal of Ethyl 1-benzhydrylazetidine-3-carboxylate should be managed as hazardous chemical waste. The following protocol outlines the necessary steps for its collection and disposal, in accordance with general guidelines from the Environmental Protection Agency (EPA) and standard laboratory practices.
1. Waste Characterization:
-
All waste containing Ethyl 1-benzhydrylazetidine-3-carboxylate must be classified as hazardous chemical waste.
2. Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is recommended.
-
The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.
-
Do not mix this waste with incompatible chemicals such as strong acids, bases, or oxidizing agents.
3. Labeling:
-
Properly label the waste container with the words "HAZARDOUS WASTE".
-
The label must clearly identify the contents, including "Ethyl 1-benzhydrylazetidine-3-carboxylate" and any other solvents or chemicals present, with their approximate concentrations.
-
Include the date when the waste was first added to the container.
4. Storage (Satellite Accumulation Area):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The SAA should be under the control of laboratory personnel and away from general traffic areas.
-
Ensure secondary containment is used for liquid waste to capture any potential leaks or spills.
5. Final Disposal:
-
Once the waste container is full (not exceeding 90% capacity) or has been in storage for the maximum allowable time per institutional and local regulations, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
IV. Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately:
-
Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
-
V. Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 1-benzhydrylazetidine-3-carboxylate.
Caption: Decision workflow for the safe disposal of Ethyl 1-benzhydrylazetidine-3-carboxylate.
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Center for Biotechnology Information. [Link]
Sources
A Comprehensive Guide to the Safe Handling of Ethyl 1-benzhydrylazetidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis: A Tale of Two Moieties
The toxicological properties of Ethyl 1-benzhydrylazetidine-3-carboxylate have not been fully investigated[2]. Therefore, it is crucial to treat this compound as potentially hazardous. The potential risks can be inferred from its primary structural features: the azetidine ring and the benzhydryl group.
-
Azetidine Moiety: Azetidine and its derivatives are known to be potentially flammable, corrosive, and toxic[3]. Azetidine itself is a flammable and corrosive liquid[4]. Compounds containing the azetidine ring are often reactive[5].
-
Benzhydryl Moiety: Benzhydryl compounds, such as benzhydryl chloride, can be corrosive and cause severe skin burns and eye damage[6][7][8]. Thermal decomposition of such compounds can lead to the release of irritating gases and vapors[6][9].
Given these characteristics, Ethyl 1-benzhydrylazetidine-3-carboxylate should be handled with caution to avoid skin and eye irritation, respiratory tract irritation, and potential corrosive effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive Personal Protective Equipment (PPE) protocol is mandatory to prevent exposure through dermal contact, inhalation, or accidental splashing.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. | To prevent skin contact and absorption. Azetidine derivatives can be skin irritants[4]. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To protect eyes from accidental splashes, which could cause serious irritation or damage[10][11]. |
| Face Protection | A full face shield worn over safety glasses is required when there is a significant risk of splashing. | Offers a greater area of facial protection[10]. |
| Body Protection | A disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs or a laboratory coat. | To protect skin and personal clothing from contamination[10]. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator may be required if there is a risk of generating aerosols or dust. | To protect against inhalation of potentially harmful particulates or aerosols[3][10]. |
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[5]. The laboratory should be well-ventilated, and an eyewash station and safety shower must be readily accessible[5].
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing risks during the handling of Ethyl 1-benzhydrylazetidine-3-carboxylate.
Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of Ethyl 1-benzhydrylazetidine-3-carboxylate.
Step-by-Step Handling Procedures
-
Preparation:
-
Ensure all personnel are trained on the potential hazards and safe handling procedures.
-
Don the required PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Weighing: Carefully weigh the solid compound within the fume hood. Avoid creating dust.
-
Solution Preparation: Add the solvent to the compound slowly to avoid splashing. If the compound is in solution, handle it with the same level of caution.
-
Transfers: Use appropriate tools (e.g., pipettes, spatulas) for all transfers to prevent spills.
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse. All cleanup materials must be disposed of as hazardous waste.
-
Disposal Plan: A Responsible Conclusion to Your Experiment
Proper disposal of waste containing Ethyl 1-benzhydrylazetidine-3-carboxylate is essential for laboratory safety and environmental protection.
Waste Segregation and Disposal Pathway
Caption: A clear pathway for the segregation and disposal of waste generated from handling the compound.
Disposal Procedures
-
Waste Collection:
-
All solid waste, including contaminated gloves, wipes, and disposable labware, should be placed in a designated, sealed, and clearly labeled hazardous waste container[3].
-
Liquid waste, such as unused solutions and solvent rinsates, should be collected in a separate, sealed, and labeled hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "Ethyl 1-benzhydrylazetidine-3-carboxylate."
-
-
Storage and Disposal:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste[3]. Do not dispose of this chemical down the drain or in regular trash.
-
By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while maintaining regulatory compliance.
References
- Personal protective equipment for handling Thalidomide-azetidine-CHO - Benchchem.
- Navigating the Disposal of 2-(Azetidin-3-yl)-4-methylthiazole: A Guide for Laboratory Professionals - Benchchem.
- Personal protective equipment for handling 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Ethyl 1-benzhydrylazetidine-3-carboxylate - SynHet.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEETS.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Essential Procedures for the Safe Disposal of Thalidomide-Azetidine-CHO Waste - Benchchem.
- 3-(Azetidine-3-carbonyl)pyridine - AK Scientific, Inc.
- Benzhydryl chloride - SAFETY DATA SHEET.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- Material Safety Data Sheet - Benzhydrol, 99% - Cole-Parmer.
- SAFETY DATA SHEET - TCI Chemicals.
Sources
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- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.nl [fishersci.nl]
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- 11. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
